Sodium propan-2-olate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
CAS No. |
683-60-3 |
|---|---|
Molecular Formula |
C3H8NaO |
Molecular Weight |
83.08 g/mol |
IUPAC Name |
sodium;propan-2-olate |
InChI |
InChI=1S/C3H8O.Na/c1-3(2)4;/h3-4H,1-2H3; |
InChI Key |
AGZVMFHCESVRRI-UHFFFAOYSA-N |
SMILES |
CC(C)[O-].[Na+] |
Canonical SMILES |
CC(C)O.[Na] |
Other CAS No. |
683-60-3 |
Pictograms |
Flammable; Corrosive; Irritant; Health Hazard |
Origin of Product |
United States |
Foundational & Exploratory
Sodium Propan-2-olate: A Comprehensive Technical Guide to its Chemical Properties and Applications
This guide provides an in-depth exploration of sodium propan-2-olate (also known as sodium isopropoxide), a pivotal reagent in modern organic and industrial chemistry. We will move beyond a simple recitation of facts to explore the causality behind its reactivity, the rationale for specific handling procedures, and its versatile applications, grounded in authoritative data and established protocols.
Core Identity and Physicochemical Characteristics
This compound is an alkoxide salt with the chemical formula C₃H₇NaO.[1] It consists of a sodium cation (Na⁺) and an isopropoxide anion ([CH₃]₂CHO⁻). This ionic structure is fundamental to its chemical behavior, dictating its properties as a strong base and a potent nucleophile.[2] The compound typically appears as a white to off-white or yellowish crystalline powder.[1][3]
Caption: Ionic structure of this compound.
A summary of its key physical and chemical properties is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C₃H₇NaO | [1][2][3] |
| Molecular Weight | 82.08 g/mol | [1][3][4] |
| CAS Number | 683-60-3 | [1][2][3][5] |
| Appearance | White to pale yellow crystalline powder | [1][3][4] |
| Melting Point | 70-75 °C | [3][4][6][7] |
| Density | 0.9 g/cm³ | [3][4] |
| Flash Point | -19 °C | [3][4][8] |
| Solubility | Soluble in tetrahydrofuran (THF) and alcohols; reacts with water.[1][3][4][7][9] | [1][3][4][7] |
| Sensitivity | Highly sensitive to moisture and air.[3][4][6][7][10] | [3][4][6][10] |
Synthesis and Formation: A Protocol-Driven Approach
The most common method for synthesizing this compound is the direct reaction of sodium metal with anhydrous isopropanol.[1][11] This reaction is an acid-base reaction in the Brønsted-Lowry sense, where the alcohol acts as a proton donor (acid) and the highly reactive sodium metal effectively acts as a base, leading to the formation of the alkoxide and hydrogen gas.
The reaction proceeds as follows: 2 Na(s) + 2 (CH₃)₂CHOH(l) → 2 (CH₃)₂CHONa(s/sol) + H₂(g)
The exothermicity of the reaction requires careful control of the addition rate of sodium, especially on a larger scale. The evolution of flammable hydrogen gas necessitates an inert atmosphere and proper ventilation.
Caption: Synthesis of this compound.
Self-Validating Laboratory Synthesis Protocol
This protocol is designed to ensure safety and high purity of the final product.
-
System Preparation (The Causality of Anhydrous Conditions): The system's integrity hinges on the exclusion of water, which would violently react with both sodium metal and the sodium isopropoxide product.[1][2][6] Therefore, all glassware (e.g., a three-necked round-bottom flask with a condenser and a nitrogen inlet) must be oven-dried at >120°C for several hours and assembled hot under a stream of dry inert gas (nitrogen or argon).
-
Reagent Charging: Charge the flask with anhydrous isopropanol (99.9%+). The isopropanol should be freshly distilled from a suitable drying agent if not from a sealed, anhydrous-grade bottle.
-
Sodium Addition: Sodium metal is supplied stored under oil to prevent oxidation. Cut the required amount of sodium into small, manageable pieces, removing the outer oxidized layer. Quickly wash the pieces in a dry, non-reactive solvent like hexane to remove the mineral oil, and then add them portion-wise to the stirring isopropanol.
-
Reaction Control and Monitoring: The reaction will commence with the evolution of hydrogen gas.[1] The rate of reaction can be controlled by the rate of sodium addition and by cooling the flask in an ice bath if the reaction becomes too vigorous. The reaction is complete when all the sodium metal has dissolved and gas evolution has ceased.[12]
-
Product Isolation: The excess isopropanol can be removed under reduced pressure (vacuum distillation) to yield solid this compound.[12] The resulting solid should be handled exclusively under an inert atmosphere. For many applications, the product is used directly as a solution in a suitable solvent like THF or isopropanol.[3][13]
Core Chemical Reactivity
Basicity and Nucleophilicity
This compound is a strong, non-nucleophilic, sterically hindered base. Its primary function in many reactions is to deprotonate acidic protons, facilitating a wide range of chemical transformations.[2] The pKa of isopropanol is approximately 17, meaning the isopropoxide anion is a significantly stronger base than hydroxides. This allows it to deprotonate a variety of carbon and heteroatom acids that would not react with aqueous bases.
It can also act as a nucleophile, particularly in reactions with unhindered electrophiles, such as in the Williamson ether synthesis.[11]
Hydrolysis: A Critical Hazard
A defining characteristic of this compound is its violent reactivity with water.[1][2][6][10] This hydrolysis reaction is highly exothermic and regenerates isopropanol and sodium hydroxide.[14]
(CH₃)₂CHONa + H₂O → (CH₃)₂CHOH + NaOH
This reactivity underscores the critical need for anhydrous handling and storage conditions.[6][10] Exposure to atmospheric moisture will degrade the reagent and can lead to pressure buildup in sealed containers due to the potential for secondary reactions or heat generation.[6]
Caption: Hydrolysis reaction of this compound.
Field-Proven Applications in Synthesis
The utility of this compound spans numerous synthetic applications, from pharmaceutical manufacturing to polymer science.
Base-Catalyzed Reactions and Deprotonation
As a strong base, it is instrumental in reactions requiring the formation of an enolate or other carbanionic intermediate.[2] This includes condensations, eliminations, and alkylations.[2]
Pharmaceutical Intermediate Synthesis
This compound is a key reagent in the industrial synthesis of important non-steroidal anti-inflammatory drugs (NSAIDs).[3]
-
Ibuprofen: It is used as the base in the Darzens reaction, a critical step in some syntheses of the ibuprofen intermediate.[1][15][16]
-
Naproxen: It is employed as a condensing agent in the synthesis of naproxen from 6-methoxy-2-acetylnaphthalene.[15]
Williamson Ether Synthesis
This classic method for forming ethers involves the reaction of an alkoxide with a primary alkyl halide. This compound serves as the nucleophile, attacking the electrophilic carbon of the alkyl halide in an Sₙ2 reaction.
Caption: Workflow for Williamson Ether Synthesis.
Catalysis
This compound acts as an effective catalyst in several industrial processes:
-
Transesterification: It is used in the production of biodiesel, catalyzing the reaction between triglycerides and an alcohol to form fatty acid alkyl esters.[1] While sodium methoxide is often more active, sodium isopropoxide is also a competent catalyst for this transformation.[17]
-
Polymerization: It serves as a catalyst in the polymerization of butadiene, a key step in the production of synthetic rubber.[3][15][16]
Safety, Handling, and Storage: A Self-Validating System
The high reactivity of this compound mandates stringent safety protocols. Adherence to these guidelines constitutes a self-validating system, where proper procedure inherently minimizes risk.
| Hazard Class | Description | Precautionary Measures | Source(s) |
| Flammability | Flammable solid. Self-heating; may catch fire.[5][6][10] | Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools.[5][13] | [5][6][10][13] |
| Water Reactivity | Reacts violently with water, releasing flammable hydrogen gas and causing burns.[1][2][6][10][14] | Store in a dry place in a tightly closed container.[5][6] Handle under an inert atmosphere (e.g., glovebox). | [1][2][5][6][14] |
| Corrosivity | Causes severe skin burns and serious eye damage.[2][5][6][18] | Wear protective gloves, clothing, and eye/face protection (goggles, face shield).[5][6] | [2][5][6][18] |
| Storage | Air and moisture sensitive.[3][6][7][10] | Store in a cool, dry, well-ventilated place under an inert gas (e.g., argon or nitrogen).[5][13][19] | [3][5][6][13][19] |
First Aid Measures
-
Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[5][6]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[5][6]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][6]
-
Inhalation: Remove person to fresh air and keep comfortable for breathing. Seek medical attention if you feel unwell.[20]
Conclusion
This compound is a powerful and versatile chemical tool. Its utility is directly derived from its fundamental chemical properties as a strong, sterically hindered base and nucleophile. A thorough understanding of its reactivity, particularly its extreme sensitivity to moisture, is paramount for its safe and effective use. The protocols and applications described herein provide a framework for researchers and drug development professionals to harness the synthetic power of this important reagent while maintaining the highest standards of scientific integrity and safety.
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Section 1: Core Physicochemical Properties and Characterization
An In-depth Technical Guide to Sodium Isopropoxide (CAS 683-60-3)
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of sodium isopropoxide, a pivotal reagent in modern organic synthesis. Moving beyond a simple recitation of facts, this document delves into the causality behind its application, the critical importance of quality control, and the non-negotiable safety protocols required for its use. As a senior application scientist, the insights herein are grounded in both theoretical principles and practical, field-proven experience.
Sodium isopropoxide, with the chemical formula C₃H₇NaO, is the sodium salt of isopropanol.[1] It is a powerful alkoxide that serves primarily as a strong base and a competent nucleophile in a wide array of chemical transformations.[1] Its utility is intrinsically linked to its physical and chemical characteristics, which dictate its reactivity, handling, and storage requirements.
The compound typically appears as a white to off-white, hygroscopic crystalline powder.[1][2] It is highly sensitive to both air and moisture, reacting vigorously with water in a highly exothermic reaction to form sodium hydroxide and isopropanol, while liberating flammable hydrogen gas.[1][2][3] This reactivity underscores the necessity for handling under strictly anhydrous and inert conditions.
Table 1: Key Physicochemical Properties of Sodium Isopropoxide
| Property | Value | Source(s) |
| CAS Number | 683-60-3 | [1] |
| Molecular Formula | C₃H₇NaO | [1][4] |
| Molecular Weight | 82.08 g/mol | [1][4] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 70 - 75 °C | [3][5] |
| Solubility | Soluble in tetrahydrofuran (THF); Low solubility in isopropanol; Reacts with water. | [5][6][7] |
| Sensitivity | Highly sensitive to air and moisture.[3][6][8][9] | [3][6][8][9] |
Section 2: Synthesis and In-Process Quality Control
The reliable performance of sodium isopropoxide in any synthetic protocol is contingent upon its purity and activity. Commercial sources are available, but for certain applications, in situ generation or fresh synthesis is preferred to ensure a moisture-free, highly active reagent.
Laboratory-Scale Synthesis Protocol
The standard synthesis involves the direct reaction of sodium metal with anhydrous isopropanol.[1][10][11] The reaction appears straightforward but contains nuances critical for success.
Expertise & Rationale:
-
Anhydrous Alcohol: The use of high-purity, anhydrous isopropanol (<0.05% water) is paramount. Any residual water will preferentially react with the sodium metal to form sodium hydroxide, consuming the reagent and introducing a contaminant.[11]
-
Inert Atmosphere: The entire process must be conducted under an inert atmosphere (e.g., dry nitrogen or argon) to prevent the formation of sodium oxides and hydroxides from ambient air and moisture.[11]
-
Reaction Rate: The reaction rate of sodium with isopropanol is significantly slower than with methanol or ethanol.[12][13] Gentle heating may be required to initiate and sustain the reaction. However, a key challenge is the low solubility of the product, sodium isopropoxide, in the parent alcohol (isopropanol), which can precipitate onto the sodium surface, passivating it and stalling the reaction.[7][12] Using a high-surface-area form of sodium (e.g., "sodium sand") or providing gentle agitation can mitigate this issue.[13]
Step-by-Step Methodology:
-
Preparation: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a nitrogen/argon inlet, and a dropping funnel.
-
Reagent Charging: Under a positive pressure of inert gas, charge the flask with sodium metal (cut into small, clean pieces).
-
Solvent Addition: Add anhydrous isopropanol to the flask.
-
Reaction: The reaction will begin, evidenced by the evolution of hydrogen gas. The rate can be controlled by the addition rate of isopropanol or by gentle heating with a water bath. The reaction is complete when all the sodium metal has been consumed.
-
Isolation (Optional): If the solid is required, the excess isopropanol can be removed under reduced pressure.[10] However, it is often more practical to use the resulting solution or slurry directly.
}
Figure 1: Laboratory Synthesis Workflow for Sodium Isopropoxide.
Quality Control: Activity Determination by Titration
A common failure point in reactions utilizing alkoxide bases is the use of a reagent that has degraded due to moisture exposure. Therefore, titrating a sample to determine its active base concentration is a self-validating system that ensures reproducibility. The principle involves quenching a known quantity of the alkoxide with excess water and titrating the resultant sodium hydroxide with a standardized acid.
Step-by-Step Titration Protocol:
-
Sample Preparation: Under an inert atmosphere, accurately weigh approximately 1.0 g of the sodium isopropoxide solid (or an equivalent amount of its solution) into a dry, pre-weighed flask.
-
Quenching: Cautiously add ~50 mL of deionized water to the flask. The reaction is exothermic and will release hydrogen gas; perform this step in a fume hood. Swirl gently until all the solid has reacted and dissolved.
-
Indicator: Add 2-3 drops of a suitable indicator, such as phenolphthalein.
-
Titration: Titrate the resulting sodium hydroxide solution with a standardized solution of hydrochloric acid (e.g., 0.5 M HCl) until the indicator endpoint is reached (the pink color of phenolphthalein disappears).[14][15]
-
Calculation: The molarity and thus the percentage activity of the sodium isopropoxide can be calculated from the volume of titrant used.
Calculation: Activity (%) = (V_HCl × M_HCl × MW_NaO-iPr) / (Weight_sample) × 100 Where:
-
V_HCl = Volume of HCl titrant (L)
-
M_HCl = Molarity of standardized HCl (mol/L)
-
MW_NaO-iPr = Molecular weight of sodium isopropoxide (82.08 g/mol )
-
Weight_sample = Initial weight of the sodium isopropoxide sample (g)
}
Figure 2: Workflow for Titration-Based Activity Determination.
Section 3: Core Applications in Synthetic Chemistry
Sodium isopropoxide is a versatile reagent whose value is demonstrated in numerous transformations critical to research and drug development.
Williamson Ether Synthesis
This classic Sₙ2 reaction is a reliable method for forming ethers. For the synthesis of isopropyl ethers, using sodium isopropoxide as the nucleophile to attack a primary alkyl halide is the strategically sound approach.
Expertise & Rationale: The alternative pathway—using an isopropyl halide and a different alkoxide—would be highly prone to E2 elimination due to the secondary nature of the isopropyl halide, leading to propene as a major byproduct. By using the sterically accessible primary halide as the electrophile and the isopropoxide as the nucleophile, the Sₙ2 pathway is favored, maximizing the yield of the desired ether.[10]
}
Figure 3: Mechanism of the Williamson Ether Synthesis.
Base-Catalyzed Reactions
As a strong base, sodium isopropoxide is effective for deprotonations in various reactions, including eliminations, condensations, and isomerizations.[1][16] Its steric bulk is intermediate between sodium ethoxide and sodium tert-butoxide, allowing for a degree of selectivity in certain applications. It is particularly useful when isopropanol is a desired solvent or byproduct.
Case Study Application: Ibuprofen Synthesis Sodium isopropoxide is famously used as a catalyst in the manufacturing of intermediates for ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID).[6][17][18] Its role as a strong base is crucial for facilitating key C-C bond-forming steps in the industrial synthesis pathways.
Section 4: Critical Safety, Handling, and Storage Protocols
The high reactivity of sodium isopropoxide necessitates stringent safety protocols. Mishandling can lead to violent reactions, fire, and severe chemical burns.[3][9]
Table 2: Hazard Analysis and Mitigation
| Hazard | Nature of Risk | Mitigation Strategy |
| Flammable Solid / Self-Heating | The material can ignite spontaneously, especially in bulk quantities or if contaminated.[3][9] | Keep away from ignition sources. Store in small quantities. Do not create dust clouds. Use Class D fire extinguishers (dry sand, etc.); DO NOT use water .[3][19] |
| Reacts Violently with Water | Rapid, exothermic reaction produces flammable hydrogen gas and corrosive sodium hydroxide.[2][3][9][16] | Handle and store under a strictly anhydrous, inert atmosphere (glovebox or Schlenk line).[4][20] Ensure all glassware is flame- or oven-dried. |
| Corrosive | Causes severe skin burns and serious eye damage upon contact.[3][8][16] | Always wear appropriate Personal Protective Equipment (PPE): chemical splash goggles, face shield, flame-retardant lab coat, and heavy-duty chemical-resistant gloves (e.g., neoprene or nitrile).[3][20] |
Storage: Store in a cool, dry, well-ventilated area designated for corrosive and flammable materials.[19][21][22] The container must be tightly sealed and kept under an inert gas like nitrogen or argon.[4]
Spill & Waste Disposal:
-
Small Spills: Cover with a dry, inert absorbent material like sand or vermiculite. Scoop into a dry container for disposal.
-
Disposal/Quenching: Neutralize waste material or unneeded reagent by slowly and cautiously adding it in small portions to a large volume of a less reactive alcohol (like isopropanol or butanol) with stirring, followed by the very slow addition of water. This procedure must be done in a fume hood, away from flammable materials, and with appropriate PPE.
}
Figure 4: Logical Consequences of Improper Handling.
Conclusion
Sodium isopropoxide is a deceptively simple yet powerful tool in the arsenal of the synthetic chemist. Its efficacy as both a strong base and a nucleophile makes it invaluable in academic research and is critical in the industrial synthesis of pharmaceuticals like ibuprofen. However, its utility is directly proportional to the user's ability to respect its inherent reactivity. By implementing rigorous protocols for synthesis, quality control, and safe handling, researchers can reliably harness the synthetic power of sodium isopropoxide to advance their scientific and drug development objectives.
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A Senior Application Scientist's Guide to the Synthesis and Handling of Sodium Propan-2-olate
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium propan-2-olate, commonly known as sodium isopropoxide, is a pivotal reagent in modern organic synthesis, valued for its role as a strong, sterically hindered, non-nucleophilic base. Its efficacy in deprotonation reactions, such as in the Williamson ether synthesis and various condensation reactions, makes a reliable and well-understood synthetic protocol essential for laboratory and industrial applications.[1][2][3] This guide provides an in-depth technical exploration of the synthesis of this compound from isopropanol. Moving beyond a simple recitation of steps, we delve into the mechanistic underpinnings, compare common synthetic methodologies, detail rigorous experimental protocols, and underscore the critical safety considerations inherent in handling the potent reagents and products involved. This document is structured to serve as a practical and authoritative resource, empowering researchers to confidently and safely prepare and utilize this versatile alkoxide.
Introduction: The Chemical Identity and Utility of this compound
This compound ((CH₃)₂CHONa) is the sodium salt of isopropanol and is classified as a metal alkoxide.[1][2] It typically presents as a white to off-white, hygroscopic powder that reacts vigorously with water.[1] Its utility is rooted in the high basicity of the isopropoxide anion, which can readily abstract protons from a wide range of substrates, including alcohols, terminal alkynes, and carbon acids.[2][4] This reactivity is central to its application as a key intermediate and catalyst in the synthesis of pharmaceuticals, such as ibuprofen, and in polymerization processes.[5][6]
| Property | Value |
| Chemical Formula | C₃H₇NaO[1] |
| Molecular Weight | 82.08 g/mol [7] |
| CAS Number | 683-60-3[7] |
| Synonyms | Sodium isopropoxide, Isopropanol sodium salt[1] |
| Appearance | White to pale yellow powder[1][8] |
| Solubility | Soluble in alcohols, ethers; reacts with water[1] |
Mechanistic Foundation: The Chemistry of Alkoxide Formation
The synthesis of this compound is fundamentally an acid-base reaction. Isopropanol, while not strongly acidic (pKa ≈ 17), can be deprotonated by a sufficiently strong base to form the corresponding isopropoxide anion. The general mechanism involves the attack of the base on the hydroxyl proton of isopropanol, leading to the formation of the sodium salt and a corresponding conjugate acid as a byproduct.
The choice of the sodium-containing reagent is the primary determinant of the reaction's kinetics, safety profile, and the nature of the byproduct, which must be managed.
Caption: General mechanism of this compound synthesis.
Synthetic Methodologies: A Comparative Analysis
The selection of a synthetic method depends on factors such as scale, available equipment, safety infrastructure, and desired purity. We will discuss the most prevalent and reliable methods.
Method A: Reaction with Sodium Metal
This is the classic and most direct route to preparing sodium alkoxides.[1][9] The reaction involves the single-electron transfer from sodium metal to the alcohol's proton, resulting in the formation of the alkoxide and hydrogen gas.
Reaction: 2 (CH₃)₂CHOH + 2 Na → 2 (CH₃)₂CHO⁻Na⁺ + H₂ (g)[10][11]
-
Expertise & Causality: The reaction rate is highly dependent on the surface area of the sodium and the temperature.[12] While the reaction can be sluggish at room temperature, heating can accelerate it significantly.[13][14] However, heating also causes the sodium to melt (m.p. 97.8 °C), which can form molten spheres that react more slowly due to a reduced effective surface area.[15] Therefore, maintaining a temperature just below the melting point or using sodium in a high-surface-area form (like a dispersion) is often optimal. The reaction must be conducted under a dry, inert atmosphere (e.g., argon or nitrogen) because sodium reacts violently with water and can ignite spontaneously in moist air.
-
Trustworthiness & Protocol Validation: The progress of the reaction can be visually monitored by the consumption of the metallic sodium and the steady evolution of hydrogen gas. A properly vented system (e.g., through an oil bubbler) is a non-negotiable safety requirement to prevent pressure buildup. The complete dissolution of all sodium metal is the primary indicator of reaction completion.
Experimental Protocol: Synthesis via Sodium Metal
Materials:
-
Anhydrous Isopropanol (≥99.5%)
-
Sodium metal, stored under mineral oil
-
Anhydrous solvent for washing (e.g., hexane or heptane)
Equipment:
-
Three-neck round-bottom flask, flame-dried
-
Reflux condenser
-
Inert gas inlet (Argon or Nitrogen)
-
Pressure-equalizing dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Oil bubbler
Procedure:
-
Preparation: Assemble the flame-dried glassware under a positive pressure of inert gas. Ensure the entire system is free from moisture.
-
Sodium Handling: In a separate beaker under a stream of argon, weigh the required amount of sodium metal. Cut it into small pieces and wash away the protective mineral oil with 2-3 portions of anhydrous hexane. Quickly transfer the clean, dry sodium pieces to the reaction flask containing anhydrous isopropanol.
-
Reaction Initiation: With gentle stirring, the reaction will begin, evidenced by the evolution of hydrogen gas. The reaction of isopropanol with sodium is often slower than with methanol or ethanol.[13]
-
Controlled Acceleration: If the reaction is too slow, gently heat the mixture using a heating mantle. Maintain a temperature sufficient to promote a steady rate of gas evolution but avoid vigorous boiling initially.
-
Completion: Continue heating and stirring until all the sodium metal has been consumed and gas evolution ceases. This may take several hours.
-
Isolation: Once the reaction is complete, the product can be used as a solution in isopropanol. To obtain the solid product, the excess isopropanol is removed under reduced pressure.[9][16] The resulting white solid should be handled and stored under an inert atmosphere due to its hygroscopic and reactive nature.[9]
Method B: Reaction with Sodium Hydride (NaH)
Using sodium hydride offers a cleaner and often more controllable alternative to sodium metal, particularly when generating the alkoxide for immediate use in a subsequent reaction (in situ).[3][17]
Reaction: (CH₃)₂CHOH + NaH → (CH₃)₂CHO⁻Na⁺ + H₂ (g)[17]
-
Expertise & Causality: Sodium hydride is a powerful, non-nucleophilic base.[17] It is typically supplied as a 60% dispersion in mineral oil, which makes it safer to handle than pure NaH.[18] For most applications, this mineral oil must be removed to prevent interference with subsequent reactions. This is achieved by washing the dispersion with a dry, non-reactive solvent like hexane. The reaction is driven to completion by the irreversible loss of hydrogen gas.
-
Trustworthiness & Protocol Validation: Similar to the sodium metal method, reaction progress is monitored by hydrogen evolution. The reaction is complete when gas evolution stops. As NaH is a fine powder, the reaction mixture will appear as a grey suspension that clarifies as the hydride is consumed.
Experimental Protocol: Synthesis via Sodium Hydride
Materials:
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Isopropanol
-
Anhydrous Hexane
Equipment:
-
Same as for Method A, with particular attention to inert atmosphere conditions.
Procedure:
-
Preparation: Set up the flame-dried glassware under a positive pressure of inert gas.
-
NaH Washing: In the reaction flask, place the required amount of NaH dispersion. Add anhydrous hexane via cannula or syringe, swirl the suspension, and allow the grey NaH powder to settle. Carefully remove the hexane supernatant containing the mineral oil via cannula. Repeat this washing process two more times.[18]
-
Solvent Addition: After the final wash, place the flask under a vacuum for a short period to remove residual hexane. Reintroduce the inert atmosphere and add anhydrous isopropanol to the flask.
-
Reaction: The reaction will commence upon the addition of isopropanol, producing hydrogen gas. Stir the suspension at room temperature. Gentle heating can be applied if necessary to drive the reaction to completion.
-
Completion & Use: The reaction is complete when the mixture becomes more homogeneous and gas evolution ceases. The resulting solution/suspension of this compound is ready for use or isolation as described in Method A.
Comparative Summary of Methods
| Feature | Sodium Metal (Na) | Sodium Hydride (NaH) |
| Byproduct | H₂ | H₂ |
| Pros | High purity reagent, direct method. | Often more controllable, easier to handle (as dispersion). |
| Cons | Reaction rate can be difficult to control; melting can slow reaction. | Mineral oil must be removed; NaH dust is highly flammable. |
| Key Safety | Violent reaction with water; requires careful handling of solid metal. | Pyrophoric and water-reactive; washings are flammable. |
Critical Safety and Handling Procedures
The synthesis of this compound involves substances with significant hazards. Adherence to strict safety protocols is not optional; it is a prerequisite for a successful and incident-free experiment.
Caption: Experimental workflow with highlighted hazard considerations.
-
Inert Atmosphere: All operations must be conducted under a dry, inert atmosphere to prevent violent reactions with atmospheric moisture and oxygen.[9][19]
-
Reagent Handling: Sodium metal and sodium hydride are highly reactive with water, releasing flammable hydrogen gas which can ignite.[12][18] They are corrosive and can cause severe skin and eye burns.[20] Always handle these reagents in a fume hood, wearing a flame-retardant lab coat, chemical splash goggles, and dry, compatible gloves.[21]
-
Fire Safety: Never use a water-based fire extinguisher on a sodium or sodium hydride fire. A Class D fire extinguisher (e.g., Met-L-X) or dry sand must be readily available.[22]
-
Product Handling: this compound is corrosive and moisture-sensitive.[1] It will react with water to form sodium hydroxide and isopropanol. Store the final product in a tightly sealed container under an inert gas.[7]
-
Quenching: Any residual reactive sodium or sodium hydride must be quenched safely. This is typically done by slowly and carefully adding a less reactive alcohol like isopropanol, followed by ethanol, and finally water, often in a dilute, non-reactive solvent and with cooling.[18]
Conclusion
The synthesis of this compound from isopropanol is a cornerstone reaction for generating a valuable organic base. While the procedure is straightforward in principle, a deep understanding of the underlying reaction mechanism, reagent properties, and, most importantly, the associated hazards is crucial for safe and effective execution. The choice between sodium metal and sodium hydride will be dictated by the specific context of the experiment, but in either case, meticulous attention to maintaining anhydrous and inert conditions is paramount. By following the detailed protocols and safety directives outlined in this guide, researchers can reliably produce high-quality this compound for their synthetic endeavors.
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Navigating the Solution Landscape: An In-depth Technical Guide to the Solubility of Sodium Isopropoxide in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
Sodium isopropoxide (NaOi-Pr) is a pivotal reagent in organic synthesis, prized for its strong basicity and nucleophilicity. Its efficacy in numerous applications, from catalysis to deprotonation reactions, is intrinsically linked to its behavior in solution. This technical guide provides a comprehensive exploration of the solubility of sodium isopropoxide in a range of organic solvents. Moving beyond a simple compilation of data, this document delves into the fundamental physicochemical principles that govern its solubility, including ion-pairing, aggregation, and solvent effects. Furthermore, it offers detailed, field-proven methodologies for the accurate determination of its solubility, with a critical focus on handling this air- and moisture-sensitive compound. This guide is intended to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions regarding solvent selection, reaction optimization, and the reliable characterization of sodium isopropoxide solutions.
Introduction: The Importance of Understanding Sodium Isopropoxide Solubility
Sodium isopropoxide, a white to off-white solid, is a cornerstone reagent in the synthesis of pharmaceuticals and fine chemicals.[1][2] Its utility in processes such as the preparation of the ibuprofen intermediate underscores its industrial relevance.[3] The success of reactions employing sodium isopropoxide is critically dependent on its concentration and state in the chosen solvent. A thorough understanding of its solubility is therefore not merely academic but a prerequisite for reproducible and scalable synthetic protocols.
This guide will navigate the complexities of sodium isopropoxide's solubility, addressing the "why" behind its behavior in different solvent environments. By understanding the interplay of solvent polarity, ion-pair formation, and aggregation, researchers can better control reaction kinetics, yields, and impurity profiles.
The Underlying Chemical Principles Governing Solubility
The dissolution of sodium isopropoxide is not a simple process of a solute dispersing in a solvent. It is a complex interplay of electrostatic interactions, solvation, and aggregation phenomena. The principle of "like dissolves like" provides a preliminary guide, but a deeper understanding requires consideration of the following:
-
Ion-Pairing: In solution, particularly in solvents of low to moderate polarity, the sodium cation (Na⁺) and the isopropoxide anion (i-PrO⁻) can exist as distinct solvated ions, solvent-separated ion pairs, or contact ion pairs.[4] The extent of ion-pairing significantly affects the reactivity and the effective solubility of the alkoxide. Strong ion-pairing can reduce the nucleophilicity of the isopropoxide anion and may lead to precipitation.
-
Aggregation: Alkali metal alkoxides have a strong tendency to form oligomeric or polymeric structures, both in the solid state and in solution.[5] These aggregates can be dimers, trimers, tetramers, or even larger clusters.[6] The degree of aggregation is influenced by the solvent, concentration, and temperature. The formation of these larger, often less soluble, aggregates can be a limiting factor in achieving high concentrations.
-
Solvent Polarity and Coordinating Ability: Polar solvents, especially those with good coordinating ability like ethers, can effectively solvate the sodium cation, breaking down the alkoxide aggregates and promoting dissolution.[1][2] Nonpolar hydrocarbon solvents, lacking this ability, are generally poor solvents for sodium isopropoxide.
The interplay of these factors can be visualized as a dynamic equilibrium in solution:
Caption: Dynamic equilibrium of sodium isopropoxide in solution.
Solubility Profile of Sodium Isopropoxide in Common Organic Solvents
The solubility of sodium isopropoxide is highly dependent on the nature of the organic solvent. Below is a summary of its solubility characteristics in various solvent classes, compiled from technical data sheets and literature sources.
| Solvent Class | Representative Solvents | General Solubility | Remarks | Citations |
| Ethereal Solvents | Tetrahydrofuran (THF), Diethyl Ether, Dioxane | High to Very Soluble | THF is an excellent solvent, with commercial solutions available at 20% w/w. These solvents effectively solvate the sodium cation, disrupting aggregation. | [3][7] |
| Alcoholic Solvents | Isopropanol, Ethanol | Low to Moderate | Solubility in its parent alcohol, isopropanol, is surprisingly low, reported to be around 2 wt%. This is attributed to the formation of insoluble alcoholate complexes and the polymeric nature of the alkoxide. Commercial solutions in isopropanol are available, suggesting methods to overcome this limitation may exist. | [8][9] |
| Hydrocarbon Solvents | Hexane, Toluene, Cyclohexane | Insoluble to Very Sparingly Soluble | The nonpolar nature of these solvents prevents effective solvation of the ionic sodium isopropoxide. | [10] |
| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Likely Soluble | While specific data is scarce, these highly polar solvents are expected to dissolve sodium isopropoxide. However, the high reactivity of the alkoxide with these solvents may be a concern. | [11] |
Note: The quantitative solubility data for sodium isopropoxide is not extensively reported in peer-reviewed literature, and the information is primarily from supplier technical data sheets. The actual solubility can be influenced by the purity of the sodium isopropoxide and the solvent, as well as the temperature.
Methodologies for the Experimental Determination of Solubility
Given the air- and moisture-sensitive nature of sodium isopropoxide, its solubility must be determined using rigorous techniques that prevent decomposition.[12][13] Standard atmospheric procedures are not suitable. The following methodologies are recommended:
General Handling Procedures for Air-Sensitive Reagents
All manipulations of solid sodium isopropoxide and its solutions should be performed under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.[14] Solvents must be rigorously dried and deoxygenated prior to use. Glassware should be oven-dried and cooled under an inert atmosphere.
Caption: Workflow for handling air-sensitive sodium isopropoxide.
Gravimetric Method (The Gold Standard)
The gravimetric method is a fundamental technique for determining solubility and, when performed correctly, provides highly accurate data.[15][16][17]
Protocol:
-
Preparation: In a glovebox or under a positive pressure of inert gas, add an excess of solid sodium isopropoxide to a known volume or mass of anhydrous solvent in a sealed vessel.
-
Equilibration: Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. This can be achieved using a magnetic stirrer or a shaker bath.
-
Phase Separation: Allow the solid to settle. Carefully extract a known volume or mass of the supernatant using a syringe fitted with a filter (e.g., a PTFE syringe filter) to remove any suspended solids.
-
Solvent Evaporation: Transfer the filtered solution to a pre-weighed, dry container. Remove the solvent under vacuum.
-
Mass Determination: Once the solvent is completely removed, weigh the container with the solid residue. The mass of the dissolved sodium isopropoxide can then be determined.
-
Calculation: The solubility can be expressed in various units, such as g/100 mL or mol/L.
Quantitative NMR (qNMR) Spectroscopy
qNMR is a powerful technique for determining the concentration of a substance in solution without the need for isolation.[18][19]
Protocol:
-
Standard Selection: Choose a suitable internal standard that is soluble in the chosen deuterated solvent, has a known purity, and possesses a resonance signal that does not overlap with the signals of sodium isopropoxide or isopropanol.[20]
-
Sample Preparation: In a glovebox, accurately weigh the analyte (the saturated solution of sodium isopropoxide) and the internal standard into a vial. Dissolve the mixture in a known volume of the appropriate deuterated solvent.
-
NMR Acquisition: Acquire the ¹H NMR spectrum under quantitative conditions (e.g., ensuring full relaxation of the nuclei).
-
Data Processing and Calculation: Integrate the signals of the analyte and the internal standard. The concentration of the analyte can be calculated using the following equation:
C_analyte = (I_analyte / N_analyte) * (N_standard / I_standard) * (m_standard / MW_standard) * (MW_analyte / V_solution)
Where:
-
C = concentration
-
I = integral value
-
N = number of protons giving rise to the signal
-
m = mass
-
MW = molecular weight
-
V = volume
-
Conductometric Titration
This method is particularly useful for determining the solubility of sparingly soluble salts.[21][22] While sodium isopropoxide is quite soluble in some solvents, this technique can be adapted to determine its solubility in solvents where it is less soluble.
Protocol:
-
Cell Preparation: Prepare a saturated solution of sodium isopropoxide in the desired solvent under an inert atmosphere.
-
Titration Setup: Place a known volume of the saturated solution in a conductivity cell.
-
Titration: Titrate the solution with a standard solution of a reagent that will react with the isopropoxide anion to form a non-conducting or poorly conducting species. The change in conductivity is monitored throughout the titration.
-
Endpoint Determination: The equivalence point, which corresponds to the concentration of the isopropoxide in the saturated solution, is determined from a plot of conductivity versus the volume of titrant added.
Practical Implications and Recommendations
-
For Synthetic Applications: When using sodium isopropoxide as a base or nucleophile, THF is generally the solvent of choice due to its high solubilizing power.[3] If a reaction requires a non-coordinating solvent, a suspension of sodium isopropoxide in a hydrocarbon solvent may be necessary, though reaction rates may be slower.
-
For Characterization: When preparing samples for analysis (e.g., NMR), ensure that the chosen solvent fully dissolves the sodium isopropoxide to obtain accurate data. The presence of solid material will lead to erroneous results.
-
Safety Considerations: Sodium isopropoxide is a flammable solid that reacts violently with water.[12][13] It is also corrosive and can cause severe skin and eye damage.[1] Always handle it in a well-ventilated area, preferably in a glovebox or under a fume hood, and wear appropriate personal protective equipment, including gloves and safety goggles.[14]
Conclusion
The solubility of sodium isopropoxide in organic solvents is a multifaceted topic governed by a delicate balance of ion-pairing, aggregation, and solvent interactions. While highly soluble in ethereal solvents like THF, its solubility in its parent alcohol, isopropanol, is limited. For researchers and professionals in the chemical and pharmaceutical sciences, a nuanced understanding of these principles is paramount for the successful application of this vital reagent. The experimental methodologies outlined in this guide, when executed with the requisite attention to the air-sensitive nature of sodium isopropoxide, will enable the acquisition of reliable solubility data, leading to more robust and reproducible synthetic processes.
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A Comprehensive Technical Guide to the Safe Handling of Sodium Isopropoxide Powder
Introduction: Sodium isopropoxide (NaO-i-Pr) is a versatile and potent reagent, widely employed in organic synthesis as a strong base for deprotonation and as a catalyst in various transformations, including the preparation of intermediates for active pharmaceutical ingredients (APIs).[1] Its utility, however, is matched by its significant reactivity and hazardous nature. As a fine, hygroscopic powder, sodium isopropoxide demands meticulous handling to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides a detailed, experience-driven framework for researchers, scientists, and drug development professionals on the safe and effective use of sodium isopropoxide powder.
The Chemical Personality of Sodium Isopropoxide: Understanding the "Why" Behind the Hazards
A foundational understanding of the chemical properties of sodium isopropoxide is paramount to appreciating the rationale behind the stringent handling protocols. It is not merely a powder; it is a highly reactive species eager to engage with its environment.
1.1. Inherent Reactivity:
Sodium isopropoxide is the sodium salt of isopropanol, making it a strong alkoxide base. Its hazardous nature stems primarily from its violent reaction with water and even atmospheric moisture.[2][3] This reaction is not a simple dissolution but a rapid, exothermic hydrolysis that produces flammable isopropyl alcohol and corrosive sodium hydroxide.[2]
Reaction with Water: (CH₃)₂CHONa + H₂O → (CH₃)₂CHOH + NaOH + Heat
The heat generated can be sufficient to ignite the flammable isopropanol vapors, leading to a fire or explosion, particularly in enclosed spaces.[4] The resulting sodium hydroxide is a strong caustic that can cause severe chemical burns to skin and eyes.[2][4]
1.2. Physical Properties and Associated Risks:
The physical state of sodium isopropoxide as a fine, white to off-white powder presents an inhalation hazard.[2] The dust can cause severe irritation and corrosive damage to the respiratory tract.[2][5] Furthermore, being a powder, it is prone to creating dust clouds during handling, which can increase the risk of fire and explosion if an ignition source is present.
| Property | Value | Significance for Handling |
| Appearance | White to off-white hygroscopic powder | Hygroscopic nature necessitates handling under inert atmosphere to prevent degradation and hazardous reactions.[2] |
| Molecular Formula | C₃H₇NaO | |
| Molecular Weight | 82.08 g/mol | [6] |
| Melting Point | 70 - 75 °C / 158 - 167 °F | [4] |
| Reactivity | Reacts violently with water and moist air.[2][3] | This is the primary hazard. All handling procedures must rigorously exclude moisture. |
| Decomposition Products | Upon combustion, may produce carbon monoxide, carbon dioxide, and sodium oxides.[4] In contact with water, produces isopropyl alcohol and sodium hydroxide.[2] | Inhalation of decomposition products is a significant risk during a fire or spill. |
The Fortress of Safety: Engineering Controls and Personal Protective Equipment (PPE)
Given the hazardous nature of sodium isopropoxide, a multi-layered approach to safety is essential, starting with robust engineering controls and culminating in appropriate personal protective equipment.
2.1. Engineering Controls: The First Line of Defense:
The primary objective of engineering controls is to isolate the handler from the hazardous material.
-
Inert Atmosphere Glovebox: The gold standard for handling sodium isopropoxide powder is a glovebox maintained under a positive pressure of an inert gas (e.g., argon or nitrogen). This provides the most reliable protection against atmospheric moisture and oxygen, while also containing any dust generated.[7]
-
Chemical Fume Hood: If a glovebox is not available, all manipulations must be conducted in a certified chemical fume hood with a high flow rate to ensure any dust or vapors are effectively captured.[8] However, this does not protect the compound from atmospheric moisture.
2.2. Personal Protective Equipment (PPE): The Last Barrier:
PPE is not a substitute for good engineering controls but is a critical final layer of protection.[9]
-
Eye and Face Protection: Chemical splash goggles that meet the ANSI Z.87.1 standard are mandatory.[10] A full-face shield worn over the goggles is required when handling larger quantities or when there is a significant risk of splashing or dust generation.[9][10]
-
Hand Protection: Chemical-resistant gloves are essential. Nitrile or neoprene gloves are suitable for handling sodium isopropoxide.[11] It is crucial to inspect gloves for any signs of degradation or punctures before use.[3] Consider double-gloving for added protection.
-
Body Protection: A flame-resistant lab coat, fully buttoned, should be worn.[10] Long pants and closed-toe shoes are mandatory to ensure no skin is exposed.[8]
-
Respiratory Protection: If there is a risk of inhaling dust, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[10][11] Respirator use requires prior medical clearance and fit-testing.[10]
Caption: Required PPE for handling sodium isopropoxide powder.
Standard Operating Procedures: A Step-by-Step Guide to Safe Handling
Adherence to well-defined standard operating procedures (SOPs) is critical for minimizing risk. The following protocols are designed to be self-validating systems, ensuring safety at each step.
3.1. Protocol for Weighing and Transferring Sodium Isopropoxide Powder:
This protocol assumes the use of an inert atmosphere glovebox. If a fume hood is used, extreme care must be taken to minimize exposure to air.
-
Preparation:
-
Ensure the glovebox has been purged and the atmosphere is inert (low O₂ and H₂O levels).
-
Gather all necessary equipment: a clean, dry weighing vessel (e.g., a round-bottom flask with a septum), a compatible spatula, and a container for waste.
-
All glassware must be oven-dried and cooled under an inert atmosphere before being brought into the glovebox.[12]
-
-
Weighing:
-
Place the weighing vessel on the analytical balance inside the glovebox and tare it.
-
Carefully open the sodium isopropoxide container.
-
Using a clean, dry spatula, transfer the desired amount of powder to the weighing vessel. Avoid creating dust.
-
Securely close the sodium isopropoxide container.
-
-
Transfer:
-
If the powder is to be added to a reaction vessel, do so within the glovebox.
-
If the weighed powder needs to be transported outside the glovebox, ensure the vessel is securely sealed with a septum or stopcock.
-
Caption: Workflow for weighing and transferring sodium isopropoxide.
3.2. Storage of Sodium Isopropoxide:
Proper storage is crucial to maintain the reagent's integrity and prevent hazardous situations.
-
Store sodium isopropoxide in a cool, dry, well-ventilated area, away from sources of ignition.[11][13]
-
The container must be kept tightly closed and stored under an inert atmosphere (e.g., nitrogen or argon).[11]
-
It should be stored in a dedicated corrosives cabinet, away from incompatible materials such as water, acids, and oxidizing agents.[3][4]
3.3. Disposal of Sodium Isopropoxide and Contaminated Materials:
All waste containing sodium isopropoxide is considered hazardous.
-
Unused Reagent: Dispose of as hazardous waste in accordance with local, state, and federal regulations.[11] Do not attempt to neutralize with water.
-
Contaminated Materials: Any items that have come into contact with sodium isopropoxide (e.g., gloves, weighing paper, spatulas) must be considered contaminated. These should be carefully quenched with a less reactive alcohol like isopropanol under an inert atmosphere before being disposed of as hazardous waste.[14]
Emergency Preparedness: Responding to the Unexpected
Despite all precautions, accidents can happen. A well-rehearsed emergency plan is essential.
4.1. Spills:
-
Small Spill (in a fume hood or glovebox):
-
Large Spill:
4.2. First Aid:
Immediate and appropriate first aid can significantly reduce the severity of an injury.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5][16] Seek immediate medical attention.[5]
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[5][16] Seek immediate medical attention.[5]
-
Inhalation: Move the person to fresh air.[5][8] If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting.[4] Rinse the mouth with water and seek immediate medical attention.[4]
4.3. Fire:
-
Extinguishing Media: Use a Class D fire extinguisher (for combustible metals), dry sand, or soda ash.[4] DO NOT USE WATER, FOAM, OR CARBON DIOXIDE , as these will react violently with sodium isopropoxide.[4][5]
-
If the fire is large or cannot be safely extinguished, evacuate the area and call emergency services.[15]
Conclusion: A Culture of Safety
The safe handling of sodium isopropoxide powder is not merely about following a set of rules; it is about cultivating a deep-seated culture of safety. This involves a thorough understanding of the reagent's chemical nature, a commitment to using appropriate engineering controls and PPE, and a readiness to respond effectively in an emergency. By internalizing the principles outlined in this guide, researchers can harness the synthetic power of sodium isopropoxide while ensuring a safe and productive laboratory environment.
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An In-depth Technical Guide to the Hygroscopic Nature of Sodium Propan-2-olate
Abstract
Sodium propan-2-olate, more commonly known as sodium isopropoxide, is a pivotal reagent in modern organic and materials chemistry, prized for its potent basic and nucleophilic properties. However, its utility is intrinsically linked to its pronounced hygroscopic nature. This technical guide provides an in-depth exploration of the chemical principles governing the moisture sensitivity of this compound, the cascading consequences of water contamination in research and manufacturing, and the rigorous protocols required for its handling, storage, and quantitative analysis. This document is intended for researchers, scientists, and drug development professionals who utilize metal alkoxides and require a comprehensive understanding of how to mitigate the challenges posed by their inherent reactivity with water.
Introduction to this compound
This compound (CAS No. 683-60-3) is the sodium salt of isopropanol, an organic compound with the chemical formula C₃H₇NaO.[1][2] It typically appears as a white to yellowish crystalline powder.[3][4][5] As a strong base and nucleophile, it is extensively used in a variety of chemical transformations, including deprotonation reactions, base-catalyzed condensations, and as a catalyst in processes like transesterification for biodiesel production.[2][4] Its efficacy in these roles is critically dependent on its anhydrous state.
Key Physicochemical Properties
A summary of the essential properties of this compound is provided below. These characteristics are fundamental to understanding its behavior both as a reagent and in storage.
| Property | Value | Source(s) |
| Molecular Formula | C₃H₇NaO | [1][6] |
| Molecular Weight | 82.08 g/mol | [1][3] |
| Appearance | White to yellow crystalline solid/powder | [3][4] |
| Melting Point | 70-75 °C | [1][6][7] |
| Solubility | Soluble in tetrahydrofuran (THF) | [1][6][7][8] |
| Sensitivity | Highly moisture and air sensitive | [1][3][7][9] |
The Chemical Basis of Hygroscopicity
The term "hygroscopic" describes a substance that readily attracts and absorbs moisture from its surroundings.[10] In the case of this compound, this is not a passive absorption but an aggressive and irreversible chemical reaction known as hydrolysis.
As a salt of a weak acid (isopropanol) and a strong base (sodium hydroxide), the isopropoxide anion ((CH₃)₂CHO⁻) is a powerful base. When exposed to water, even trace amounts in the atmosphere, it readily abstracts a proton, leading to its decomposition.[5][11]
The Hydrolysis Reaction:
The reaction proceeds as follows:
(CH₃)₂CHONa + H₂O → (CH₃)₂CHOH + NaOH
This compound + Water → Isopropanol + Sodium Hydroxide
This reaction is often rapid and exothermic. Safety data sheets consistently warn that sodium isopropoxide reacts violently with water.[2][3][4][5] The driving force is the strong thermodynamic favorability of forming the more stable alcohol and sodium hydroxide from the highly reactive alkoxide.
Caption: Workflow for the anhydrous handling of this compound.
Storage Protocols
Proper storage is essential to maintain the integrity of the reagent over time. [12]* Containers : Store in the original, tightly sealed container. Once opened, the headspace should be purged with inert gas before resealing.
-
Environment : Keep containers in a cool, dry, and well-ventilated place, away from sources of ignition and incompatible materials like oxidizing agents. [9][13][14]A dedicated desiccator cabinet, either under vacuum or purged with inert gas, is highly recommended.
-
Temperature : Store at temperatures between 10°C and 25°C. [15]
Anhydrous Solvents and Glassware
The requirement for dryness extends to all components of the experimental setup.
-
Glassware : All glassware must be rigorously dried before use, typically by oven-drying at >120°C for several hours and cooling under a stream of inert gas or in a desiccator.
-
Solvents : Solvents must be of high purity and anhydrous. It is standard practice to use solvents from a solvent purification system or to distill them from an appropriate drying agent.
Analytical Quantification of Water Content
Verifying the anhydrous nature of this compound or quantifying the extent of its degradation requires a reliable analytical method. The gold standard for water determination is Karl Fischer (KF) titration. [16][17][18]
Principle of Karl Fischer Titration
KF titration is based on the quantitative reaction of water with iodine and sulfur dioxide in an alcohol solvent, buffered by a base. [16] SO₂ + I₂ + H₂O + Base → 2(Base·HI) + Base·SO₃
The endpoint is detected potentiometrically when an excess of iodine is present. The amount of water is calculated from the volume of titrant consumed. [16]
Experimental Protocol: Volumetric KF Titration of this compound
A critical consideration when analyzing basic samples like metal alkoxides is their reaction with the acidic KF reagents. This side reaction consumes the reagent and interferes with the stoichiometry. To obtain an accurate result, the basicity of the sample must be neutralized before titration.
Objective : To determine the water content (as a percentage of mass) in a sample of this compound.
Materials :
-
Volumetric Karl Fischer Titrator
-
KF Titrant (e.g., CombiTitrant 5, 1 mL ≈ 5 mg H₂O)
-
KF Solvent (e.g., methanol-free solvent)
-
Salicylic Acid (ACS grade or higher)
-
Anhydrous Methanol (for rinsing)
-
Airtight sample handling equipment (glove box or similar)
Procedure :
-
System Preparation : Ensure the KF titrator is clean, the solvent and waste bottles are properly attached, and the titrant burette is primed and free of air bubbles.
-
Solvent Conditioning : Add approximately 50 mL of KF solvent and 10 g of salicylic acid to the clean, dry titration vessel. The salicylic acid acts as a buffer to neutralize the strongly basic sample upon its addition.
-
Pre-Titration : Start the titrator to titrate the water present in the solvent and buffer mixture until a stable, dry endpoint is reached. This establishes a dry baseline.
-
Sample Preparation (Inert Atmosphere) : In a glove box, accurately weigh approximately 1.0 g of the this compound sample into a dry, clean container.
-
Sample Introduction : Quickly and carefully add the weighed sample to the pre-tared titration vessel. Ensure a complete transfer.
-
Titration : Immediately start the titration. The titrator will dispense the KF titrant until the endpoint is reached and remains stable. Record the volume of titrant consumed.
-
Calculation : The instrument's software will typically calculate the water content automatically. The manual calculation is as follows:
Water (%) = [(Volume of Titrant (mL) × Titrant Factor (mg/mL)) / (Sample Weight (mg))] × 100
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The Isopropoxide Anion: A Technical Guide to Sodium Propan-2-olate as a Nucleophile in Organic Synthesis
Abstract
Sodium propan-2-olate, commonly referred to as sodium isopropoxide, is a pivotal reagent in the arsenal of synthetic organic chemists.[1][2] Its utility stems from its dual nature as a potent nucleophile and a strong, sterically hindered base.[1][2] This guide provides an in-depth exploration of the fundamental principles governing the reactivity of this compound and its practical applications in key organic transformations. We will delve into the mechanistic intricacies of its role in Williamson ether synthesis, transesterification reactions, and base-mediated eliminations. The causality behind experimental design and protocol optimization will be elucidated, offering researchers, scientists, and drug development professionals a comprehensive resource for leveraging this versatile alkoxide in their synthetic endeavors.
Introduction: The Chemical Identity and Significance of this compound
This compound (C₃H₇NaO) is the sodium salt of isopropanol, an organic compound classified as a metal alkoxide.[2] It exists as a white to yellowish crystalline solid that is highly reactive and moisture-sensitive.[2][3] The core of its reactivity lies in the isopropoxide anion, where the oxygen atom bears a significant negative charge, rendering it a strong nucleophile and base.[1][4] This dual reactivity allows it to participate in a wide array of organic reactions, making it an indispensable tool in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[5]
Molecular Structure:
Caption: Ball-and-stick model of this compound.
Physicochemical Properties and Synthesis
A thorough understanding of the physical and chemical properties of this compound is paramount for its safe and effective use in the laboratory.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₃H₇NaO | [2][6] |
| Molar Mass | 82.08 g/mol | [2][6] |
| Appearance | White to off-white crystalline solid | [2][3] |
| Melting Point | 70-75 °C | [3][6] |
| Density | ~0.9 g/cm³ | [4][6] |
| Solubility | Soluble in polar solvents like tetrahydrofuran (THF). Reacts vigorously with water. | [1][2][6] |
| Flash Point | -19 °C | [6] |
| Moisture Sensitivity | Highly sensitive to moisture. | [4][6] |
Synthesis of this compound
The most common and straightforward method for the preparation of this compound is the reaction of metallic sodium with anhydrous isopropanol.[2] The reaction is typically performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the reaction of sodium with atmospheric moisture and oxygen.
Reaction: 2 Na(s) + 2 CH₃CH(OH)CH₃(l) → 2 CH₃CH(ONa)CH₃(s) + H₂(g)
The evolution of hydrogen gas is a clear indicator of the reaction's progress.[2] The reaction can be exothermic, and for larger scale preparations, controlling the rate of addition of sodium to isopropanol is crucial.
Core Functionality: A Dichotomy of Nucleophilicity and Basicity
The chemical behavior of this compound is dominated by the isopropoxide anion. Its utility in organic synthesis is a direct consequence of its ability to act as either a nucleophile or a base, a choice that is dictated by the substrate and reaction conditions.
-
Nucleophilicity: The negatively charged oxygen atom of the isopropoxide anion is electron-rich and can attack electron-deficient centers, such as the carbon atom in an alkyl halide.[4] This leads to the formation of a new carbon-oxygen bond, a key step in reactions like the Williamson ether synthesis.
-
Basicity: The isopropoxide anion is a strong base, capable of abstracting acidic protons from a variety of organic molecules.[1] Its steric bulk, due to the two methyl groups, can influence its selectivity as a base, often favoring the abstraction of less sterically hindered protons. This basicity is harnessed in elimination reactions to form alkenes.[7][8]
Applications in Organic Synthesis: A Mechanistic Perspective
Williamson Ether Synthesis: Forging Carbon-Oxygen Bonds
The Williamson ether synthesis is a classic and widely used method for the preparation of symmetrical and unsymmetrical ethers.[9] The reaction proceeds via an Sₙ2 mechanism, where the alkoxide ion acts as the nucleophile and displaces a halide or other suitable leaving group from an alkyl substrate.[9]
Mechanism:
Caption: Mechanism of the Williamson Ether Synthesis.
Causality in Experimental Design:
-
Choice of Alkyl Halide: The Sₙ2 mechanism is sensitive to steric hindrance.[10] Therefore, primary alkyl halides are the preferred substrates for the Williamson ether synthesis. Secondary alkyl halides can also be used, but elimination reactions become a significant competing pathway.[9][10] Tertiary alkyl halides are generally unsuitable as they predominantly undergo elimination.[9]
-
Solvent: Polar aprotic solvents such as THF or DMF are typically used to dissolve the sodium isopropoxide and facilitate the Sₙ2 reaction.[11] These solvents solvate the sodium cation, leaving the isopropoxide anion more exposed and nucleophilic.
Representative Protocol for Williamson Ether Synthesis:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous isopropanol.
-
Carefully add small pieces of sodium metal to the isopropanol at a rate that maintains a gentle reflux.
-
Once all the sodium has reacted (cessation of hydrogen evolution), cool the solution to room temperature.
-
Add the primary alkyl halide dropwise to the solution of sodium isopropoxide.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and quench with water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
Transesterification: A Catalyst for Ester Transformation
Sodium isopropoxide is an effective catalyst for transesterification reactions, which involve the conversion of one ester into another by reaction with an alcohol. This reaction is of significant industrial importance, particularly in the production of biodiesel.[2]
Mechanism:
Caption: Catalytic cycle of transesterification using sodium isopropoxide.
Experimental Considerations:
-
Equilibrium: Transesterification is an equilibrium-controlled process. To drive the reaction towards the desired product, an excess of the alcohol (in this case, isopropanol if it's the desired alcohol in the new ester) is often used.
-
Anhydrous Conditions: The presence of water can lead to saponification (hydrolysis) of the ester, which is an undesirable side reaction.[12][13] Therefore, anhydrous conditions are crucial for high yields.
Table 2: Comparison of Catalysts in Transesterification
| Catalyst | Reaction Time | Yield (%) | Notes |
| Sodium Methoxide | 30 min | 83 | Highly active, but can lead to thermal degradation of esters.[14] |
| Sodium Isopropoxide | 3 hours | < 20 | Less reactive than sodium methoxide due to increased steric hindrance and higher covalency between the metal and oxygen.[14] |
| Titanium Isopropoxide | - | - | Often used in polyester synthesis.[15] |
Elimination Reactions: The Power of a Strong, Bulky Base
When reacted with secondary or tertiary alkyl halides, the basicity of sodium isopropoxide often dominates its nucleophilicity, leading to elimination reactions (specifically, E2 elimination).[7][8][16] The isopropoxide anion abstracts a proton from a carbon atom adjacent (β) to the carbon bearing the leaving group, resulting in the formation of an alkene.
Mechanism (E2):
Caption: Concerted mechanism of an E2 elimination reaction.
Factors Influencing Substitution vs. Elimination:
-
Substrate Structure: As the steric hindrance around the electrophilic carbon increases (primary < secondary < tertiary alkyl halide), the likelihood of elimination increases.[17]
-
Base Strength and Steric Hindrance: Strong, sterically hindered bases like sodium isopropoxide favor elimination over substitution.[7]
-
Temperature: Higher reaction temperatures generally favor elimination reactions over substitution reactions.[7]
Handling and Safety: A Prerequisite for Successful Synthesis
This compound is a hazardous chemical that requires careful handling to ensure laboratory safety.
-
Flammability: It is a flammable solid.[3][6] Keep away from heat, sparks, and open flames.[6][18]
-
Corrosivity: It is corrosive and can cause severe skin burns and eye damage.[1][3]
-
Reactivity with Water: It reacts violently with water, releasing flammable hydrogen gas.[1][2] It is also moisture-sensitive and should be handled under an inert atmosphere.[6][19]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.[3][20] Work in a well-ventilated fume hood.[3][20]
-
Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry, and well-ventilated area, away from incompatible materials such as water and oxidizing agents.[18][19][20]
Conclusion
This compound is a versatile and powerful reagent in organic synthesis, valued for its dual role as a strong nucleophile and a sterically hindered base. Its application in fundamental transformations such as the Williamson ether synthesis, transesterification, and elimination reactions underscores its importance in the construction of complex organic molecules. A thorough understanding of its reactivity, coupled with careful consideration of substrate, solvent, and reaction conditions, allows for the strategic and efficient utilization of this alkoxide in both academic research and industrial applications, including drug development. The principles and protocols outlined in this guide provide a solid foundation for harnessing the full synthetic potential of this compound.
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A Theoretical and Computational Guide to the pKa of Isopropanol
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The acid dissociation constant (pKa) is a critical parameter in drug development and chemical research, profoundly influencing a molecule's pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive technical overview of the theoretical principles and computational methodologies for accurately predicting the pKa of isopropanol (propan-2-ol), the conjugate acid of sodium propan-2-olate. We delve into the quantum mechanical foundations of pKa calculation, detailing a robust, field-proven protocol using Density Functional Theory (DFT) combined with a sophisticated cluster-continuum solvation model. By explaining the causality behind methodological choices, this document serves as both a practical guide and an educational resource for professionals seeking to leverage computational chemistry for precise physicochemical property prediction.
Introduction
This compound, an alkoxide, is the salt of the weak acid propan-2-ol, commonly known as isopropanol. The acidity of isopropanol in aqueous solution is a fundamental property that dictates its reactivity and behavior in various chemical and biological systems. The pKa value, the negative logarithm of the acid dissociation constant, quantifies this acidity. For isopropanol, the experimentally determined pKa in water is approximately 16.5-17.1, classifying it as a very weak acid, slightly weaker than water.[1]
An accurate understanding and prediction of pKa are paramount in pharmaceutical sciences. This value governs a molecule's state of ionization at a given pH, which in turn affects its solubility, membrane permeability, protein binding, and metabolic stability.[2] While experimental determination is the gold standard, computational methods offer a rapid, cost-effective, and often highly accurate alternative, enabling the screening of virtual compounds before synthesis. This guide focuses on the theoretical prediction of isopropanol's pKa, demonstrating a methodology that bridges theoretical rigor with practical application.
Part 1: Theoretical Foundations of pKa Prediction
The prediction of pKa from first principles is rooted in the fundamental relationship between the acid dissociation constant (Ka) and the standard Gibbs free energy of the dissociation reaction (ΔG°aq) in an aqueous solution.
For the dissociation of isopropanol (ROH):
ROH(aq) ⇌ RO-(aq) + H+(aq)
The relationship is given by:
pKa = ΔG°aq / (2.303 RT)
where R is the universal gas constant and T is the temperature in Kelvin. The core of the computational challenge lies in accurately calculating ΔG°aq. This is achieved using a thermodynamic cycle, often called a direct method, which dissects the process into components that can be calculated with high accuracy using quantum mechanical methods.[2]
The Thermodynamic Cycle
The direct method avoids the immense complexity of simulating the entire bulk solution by calculating the Gibbs free energy change in the gas phase (a purely molecular property) and then correcting for the effects of the solvent (solvation free energy).
The key components of the calculation are:
-
Gas-Phase Free Energy (G°gas): The intrinsic energy of the isolated molecule (isopropanol and its conjugate base, isopropoxide) in the gas phase. This is calculated accurately using quantum mechanics.
-
Solvation Free Energy (ΔG°solv): The free energy change when a molecule is transferred from the gas phase to the solvent (water). This term is critical as solvation can drastically alter acidity.[2]
The overall ΔG°aq is calculated as:
ΔG°aq = G°(RO-)aq + G°(H+)aq - G°(ROH)aq
This can be expanded using the thermodynamic cycle into:
ΔG°aq = [G°(RO-)gas + ΔG°solv(RO-)] + G°(H+)aq - [G°(ROH)gas + ΔG°solv(ROH)]
The term G°(H+)aq, the aqueous free energy of a proton, is a well-established, albeit challenging to compute, value taken from authoritative literature.[3][4]
Computational Models
Density Functional Theory (DFT): A widely used quantum mechanical method that offers a favorable balance between accuracy and computational cost for molecular systems. The choice of the DFT functional and basis set is crucial for obtaining reliable results. For alcohols, functionals like B3LYP paired with Pople-style basis sets such as 6-311++G(d,p) have shown excellent performance.[1][5]
Solvation Models: Accounting for the solvent is paramount.
-
Implicit Continuum Models: These models, such as the Solvation Model based on Density (SMD), treat the solvent as a continuous medium with a defined dielectric constant.[6] While computationally efficient, they can fail to capture specific, strong solute-solvent interactions like hydrogen bonds, leading to significant errors in pKa predictions for molecules like alcohols.[5][7]
-
Cluster-Continuum Models: This hybrid approach provides a significant accuracy enhancement. A few explicit solvent (water) molecules are placed around the solute to model the first solvation shell and its specific hydrogen bonding network. This "cluster" is then embedded within an implicit continuum model to account for the bulk solvent effects.[8][9] For alcohols, this method has been shown to reduce prediction errors from several pKa units to less than one.[3][5]
Part 2: A Validated Protocol for the Theoretical pKa Calculation of Isopropanol
This section details a step-by-step methodology grounded in the principles described above. The protocol is designed to be self-validating by demonstrating the superior accuracy of the cluster-continuum model over a purely implicit approach. The chosen level of theory, B3LYP/6-311++G(d,p) with the SMD solvation model , is based on its documented success for calculating alcohol pKa's.[5][10]
Experimental Protocol: Computational Workflow
Step 1: Gas-Phase Geometry Optimization and Frequency Calculation
-
Objective: To find the lowest energy structure of isopropanol (ROH) and its conjugate base, isopropoxide (RO⁻), and to compute their gas-phase thermal free energy corrections.
-
Method:
-
Construct the 3D structures of isopropanol and isopropoxide.
-
Perform a full geometry optimization and frequency calculation for both species in the gas phase using the B3LYP functional and the 6-311++G(d,p) basis set.
-
Confirm that the optimizations have converged to a true minimum (i.e., no imaginary frequencies).
-
Extract the total electronic energy (Eelec) and the thermal correction to Gibbs Free Energy (Gcorr) for both species. The total gas-phase free energy is G°gas = Eelec + Gcorr.
-
Step 2: Solvation Free Energy Calculation (Implicit Model)
-
Objective: To calculate the free energy of solvation for ROH and RO⁻ using only the continuum model.
-
Method:
-
Using the gas-phase optimized geometries from Step 1, perform a single-point energy calculation for both species.
-
In this calculation, apply the SMD solvation model for water.
-
The solvation free energy (ΔG°solv) is the difference between the energy calculated in the solvent and the energy from the gas-phase calculation.
-
Step 3: The Cluster-Continuum Enhancement
-
Objective: To improve accuracy by explicitly modeling the primary hydrogen bonds between the solute and water.
-
Method:
-
Create solute-water clusters: Isopropanol-(H₂O)₃ and Isopropoxide-(H₂O)₃. Three water molecules are used as this has been shown to yield high accuracy for alcohols.[3][5]
-
Arrange the water molecules to form plausible hydrogen bonds with the hydroxyl group of isopropanol and the anionic oxygen of isopropoxide.
-
Perform a full geometry optimization and frequency calculation for both clusters in the aqueous phase by applying the SMD model during the optimization.
-
Extract the total Gibbs free energy in solution (G°aq) for both clusters.
-
Step 4: Assembling the Free Energy Change (ΔG°aq)
-
Objective: To calculate the overall free energy change for the dissociation reaction in water using the results from the cluster-continuum model.
-
Method:
-
The reaction is now: ROH(H₂O)₃ + H₂O ⇌ RO⁻(H₂O)₃ + H₃O⁺
-
Calculate the free energy of a water molecule and a hydronium ion (H₃O⁺) at the same level of theory (B3LYP/6-311++G(d,p) with SMD).
-
Calculate ΔG°aq for the reaction using the computed free energies of all species.
-
Alternative Direct Method: A more common approach is to use the direct pKa equation with a well-established value for the aqueous free energy of the proton, G°aq(H⁺). A widely used value is -270.3 kcal/mol , which includes necessary standard state corrections.[4][11] Using the free energies of the solvated clusters from Step 3, the overall ΔG°aq is: ΔG°aq = G°aq(RO⁻-(H₂O)₃) + G°aq(H⁺) - G°aq(ROH-(H₂O)₃)
-
Step 5: Calculating the Final pKa
-
Objective: To convert the calculated Gibbs free energy into a pKa value.
-
Method:
-
Use the formula: pKa = ΔG°aq / (RT ln 10)
-
At 298.15 K, the denominator (RT ln 10) is approximately 1.364 kcal/mol.
-
Calculate the pKa value using the ΔG°aq derived from both the purely implicit model (for comparison) and the superior cluster-continuum model.
-
Part 3: Data Presentation and Analysis
The results from the described computational protocol are summarized below. This highlights the critical importance of including explicit solvent molecules for accurately modeling the pKa of alcohols.
| Method | Calculated ΔG°aq (kcal/mol) | Calculated pKa | Experimental pKa | Absolute Error |
| Implicit Model (SMD only) | ~32.0 | ~23.5 | 16.5 - 17.1 | ~6.4 - 7.0 |
| Cluster-Continuum (3 H₂O + SMD) | ~23.1 | ~16.9 | 16.5 - 17.1 | ~0.2 - 0.4 |
Note: The values presented are representative based on literature findings for similar alcohols and methodologies. Actual computational outputs may vary slightly.
Analysis of Causality: The large error (~6-7 pKa units) associated with the purely implicit SMD model demonstrates its inadequacy for this system.[5] The continuum model fails to capture the strong, localized hydrogen bonding that stabilizes the small, charge-dense isopropoxide anion. The anion's negative charge is stabilized far more effectively by the direct hydrogen bonds from water molecules than by the bulk dielectric effect alone.
The cluster-continuum model rectifies this deficiency.[3][9] By including three explicit water molecules, the primary solvation shell is modeled quantum mechanically, accurately capturing the crucial hydrogen-bonding stabilization of the isopropoxide anion. This specific interaction energy is the dominant factor in the solvation of the anion, and its proper treatment brings the calculated pKa into excellent agreement with the experimental value.[5]
Part 4: Visualization of Computational Workflows
The following diagrams illustrate the logical flow of the computational protocols described.
Thermodynamic Cycle for pKa Calculation
Caption: Thermodynamic cycle used for the theoretical calculation of pKa.
Computational Workflow Diagram
Caption: Step-by-step computational workflow for pKa prediction.
Conclusion
The theoretical prediction of the pKa for isopropanol serves as an exemplary case for the power and nuance of modern computational chemistry. While simpler implicit solvation models fail to provide chemically accurate results, a more sophisticated cluster-continuum model that accounts for specific solute-solvent hydrogen bonding yields a pKa value in excellent agreement with experimental data. This guide demonstrates that with a carefully chosen, physically justified methodology, theoretical calculations can serve as a reliable and predictive tool in the arsenal of researchers, scientists, and drug development professionals, enabling deeper molecular understanding and accelerating the design of new chemical entities.
References
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Thapa, B., & Schlegel, H. B. (2017). Improved pKa Prediction of Substituted Alcohols, Phenols, and Hydroperoxides in Aqueous Medium Using Density Functional Theory and a Cluster-Continuum Solvation Model. The Journal of Physical Chemistry A, 121(24), 4698–4706. [Link]
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Thapa, B., & Schlegel, H. B. (2017). Publication Data for Improved pKa Prediction of Substituted Alcohols... PubMed. [Link]
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da Silva, E. F., et al. (2002). Theoretical Calculation of pKa Using the Cluster−Continuum Model. The Journal of Physical Chemistry A, 106(32), 7434–7439. [Link]
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Galano, A., et al. (2014). How Accurate is the SMD Model for Predicting Free Energy Barriers... Journal of the Brazilian Chemical Society. [Link]
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da Silva, E. F., et al. (2002). Theoretical Calculation of pKa Using the Cluster−Continuum Model. ResearchGate. [Link]
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Liton, M. A. K., et al. (2013). Comparative Study of Calculated and Experimental pKa Values for Some Carbon and Alcoholic Compounds. American Journal of Chemistry, 3(3), 37-43. [Link]
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Kastner, J., et al. (2018). Improving Performance of the SMD Solvation Model: Bondi Radii Improve Predicted Aqueous Solvation Free Energies of Ions and pKa Values of Thiols. Semantic Scholar. [Link]
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Dutra, F. R., et al. (2021). On the Accuracy of the Direct Method to Calculate pKa from Electronic Structure Calculations. The Journal of Physical Chemistry A, 125(1), 65-73. [Link]
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Thapa, B., & Schlegel, H. B. (2017). Supporting Information for Improved pKa Prediction... ACS Publications. [Link]
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Klicić, J. J., et al. (2022). How to Predict the pKa of Any Compound in Any Solvent. ACS Omega, 7(20), 17434-17446. [Link]
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Yoshida, N., & Nishimoto, K. (2020). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. MDPI. [Link]
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Kelly, C. P., et al. (2006). Aqueous Solvation Free Energies of Ions and Ion−Water Clusters... ResearchGate. [Link]
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Klicić, J. J., et al. (2022). How to Predict the pKa of Any Compound in Any Solvent. ACS Publications. [Link]
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LibreTexts. (2023). Acidities of Alcohols. Chemistry LibreTexts. [Link]
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Thapa, B., & Schlegel, H. B. (2019). Accurate pKa Evaluations for Complex Bio-Organic Molecules in Aqueous Media. Journal of Chemical Theory and Computation, 15(11), 6025-6035. [Link]
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The Genesis of a Reagent: An In-depth Technical Guide to the Discovery and History of Sodium Alkoxides
Abstract
Sodium alkoxides, a cornerstone of modern organic synthesis, possess a rich and storied history intertwined with the very foundations of organic chemistry. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive exploration of the discovery, historical significance, and evolving understanding of these potent reagents. From their early synthesis in the 19th century to their indispensable role in seminal name reactions and contemporary applications, this paper elucidates the causal links between experimental choices and mechanistic understanding. Detailed protocols, mechanistic diagrams, and a thorough examination of their chemical principles are presented to offer a field-proven perspective on these vital chemical tools.
Introduction: The Unassuming Power of a Deprotonated Alcohol
In the realm of organic chemistry, few reagents command the same blend of simplicity and profound utility as sodium alkoxides. These compounds, the conjugate bases of alcohols, are potent nucleophiles and strong bases, a duality that has positioned them as indispensable tools in the synthetic chemist's arsenal.[1][2][3] Their general formula, RO⁻Na⁺, belies a reactivity that has driven some of the most foundational carbon-carbon and carbon-oxygen bond-forming reactions known to science.
This guide will traverse the historical landscape of sodium alkoxides, from their initial preparation to their pivotal role in the development of synthetic methodology. We will delve into the mechanistic underpinnings of their reactivity, explore the evolution of their preparation, and provide practical insights into their application, grounded in over a century and a half of chemical literature.
The Dawn of a Reagent: Early Synthesis and Discovery
The story of sodium alkoxides begins in the nascent years of organic chemistry. While the elemental nature of sodium was established by Sir Humphry Davy in 1807, its reactions with organic compounds were a fertile ground for discovery.[4][5]
The first documented synthesis of a sodium alkoxide is credited to the renowned German chemist Justus von Liebig , who in 1837 reported the preparation of sodium ethoxide.[6][7][8] His method, the direct reaction of sodium metal with ethanol, remains a fundamental and widely practiced laboratory procedure to this day.[9][10] This seemingly straightforward reaction was a significant step, providing chemists with a readily accessible and highly reactive organic base.
The initial synthesis can be represented by the following general reaction:
2 R-OH + 2 Na → 2 R-ONa + H₂
This reaction is an exothermic process that liberates hydrogen gas, a testament to the strong reducing power of sodium metal and the acidity of the alcoholic proton.[11]
Pivotal Roles in the Canon of Organic Synthesis
The true impact of sodium alkoxides on the field of organic chemistry became evident through their application in what are now considered classic name reactions. These reactions not only demonstrated the synthetic utility of alkoxides but also played a crucial role in shaping the theoretical framework of organic chemistry.
The Williamson Ether Synthesis (1850): Elucidating the Structure of Ethers
In 1850, Alexander Williamson developed a method for the synthesis of ethers that would not only become a cornerstone of organic synthesis but also provide definitive proof for the structure of ethers.[12][13] The Williamson ether synthesis involves the reaction of a sodium alkoxide with an alkyl halide.[14][15]
For example, the reaction of sodium ethoxide with ethyl iodide to form diethyl ether is a classic illustration:
C₂H₅ONa + C₂H₅I → C₂H₅OC₂H₅ + NaI
This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[16] The alkoxide ion acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group.[12] The success of this reaction was instrumental in confirming the 'water-type' theory of ethers, which posited that they were analogous to water with its hydrogen atoms replaced by alkyl groups.
Diagram 1: The SN2 Mechanism of the Williamson Ether Synthesis
Caption: SN2 mechanism of the Williamson ether synthesis.
The Claisen Condensation (1881): Forging Carbon-Carbon Bonds
Nearly three decades after Williamson's discovery, Rainer Ludwig Claisen reported a powerful carbon-carbon bond-forming reaction that utilized sodium alkoxides as a strong base.[17] The Claisen condensation is a reaction between two esters in the presence of a strong base, typically the sodium alkoxide corresponding to the alcohol portion of the ester, to form a β-keto ester.[18]
The use of the corresponding alkoxide (e.g., sodium ethoxide for ethyl esters) is a critical experimental choice to prevent transesterification, a potential side reaction where the alkoxide could exchange with the ester's alkoxy group.[19]
The mechanism involves the deprotonation of the α-carbon of an ester to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule. The subsequent elimination of an alkoxide ion yields the β-keto ester.
Diagram 2: The Mechanism of the Claisen Condensation
Caption: Mechanism of the Claisen condensation reaction.
Evolution of Synthesis and Handling: From Elemental Sodium to Modern Methods
The classical method of preparing sodium alkoxides by reacting sodium metal with an alcohol remains prevalent due to its simplicity and the high purity of the resulting product.[6][11][20] However, the inherent hazards of handling elemental sodium, a highly reactive and flammable metal, have prompted the development of alternative synthetic routes.[4][21]
Table 1: Comparison of Synthetic Methods for Sodium Alkoxides
| Method | Reagents | Advantages | Disadvantages |
| Classical Method | Sodium Metal, Alcohol | High purity, simple procedure.[6][20] | Hazardous (elemental sodium, hydrogen gas evolution), exothermic.[11] |
| From Sodium Hydroxide | Sodium Hydroxide, Alcohol | Less hazardous starting materials.[21] | Requires removal of water (e.g., azeotropic distillation), equilibrium process.[22] |
| From Sodium Hydride | Sodium Hydride, Alcohol | Forms the alkoxide and hydrogen gas, avoids water formation.[3] | Sodium hydride is also a hazardous and moisture-sensitive reagent. |
The choice of synthetic method often depends on the scale of the reaction, the required purity of the alkoxide, and the available laboratory infrastructure. For many applications, commercially available solutions of sodium alkoxides in their corresponding alcohols offer a convenient and safer alternative.[23]
Modern Applications: Beyond the Classics
While the Williamson ether synthesis and Claisen condensation are foundational, the utility of sodium alkoxides extends far beyond these reactions. In contemporary organic synthesis and drug development, they are employed in a myriad of transformations, including:
-
Deprotonation of a wide range of carbon and heteroatom acids: Their strong basicity makes them suitable for generating other nucleophiles and initiating a variety of condensation and elimination reactions.[1]
-
Transesterification reactions: Sodium alkoxides are effective catalysts for the transesterification of esters, a key process in the production of biodiesel.[1][24]
-
Polymer Chemistry: They are used in the synthesis of polymers such as polyethers and polyesters.[25]
-
Pharmaceutical Synthesis: Sodium alkoxides are crucial in the synthesis of numerous active pharmaceutical ingredients (APIs).[25]
The continued importance of these reagents is a testament to their versatility and effectiveness.
Experimental Protocols: A Practical Guide
The following protocols are provided as a general guide for the laboratory-scale preparation of sodium methoxide and sodium ethoxide. Appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated fume hood, are mandatory.
Preparation of Sodium Methoxide in Methanol
Materials:
-
Anhydrous Methanol
-
Sodium Metal (stored under mineral oil)
-
Round-bottom flask equipped with a reflux condenser and a drying tube
-
Magnetic stirrer and stir bar
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous methanol.
-
While stirring, carefully add small, freshly cut pieces of sodium metal to the methanol. The sodium should be washed with an anhydrous solvent (e.g., hexane) to remove the mineral oil before addition.
-
The reaction is exothermic and will generate hydrogen gas. Control the rate of addition to maintain a gentle reflux.
-
Continue stirring until all the sodium has reacted and a clear, colorless solution is obtained.
-
The resulting solution of sodium methoxide in methanol can be used directly or the solvent can be removed under reduced pressure to yield solid sodium methoxide.
Preparation of Sodium Ethoxide in Ethanol
Materials:
-
Absolute Ethanol
-
Sodium Metal
-
Round-bottom flask with reflux condenser and drying tube
-
Magnetic stirrer and stir bar
Procedure:
-
Follow the same general procedure as for sodium methoxide, substituting absolute ethanol for anhydrous methanol.
-
The reaction of sodium with ethanol is generally less vigorous than with methanol.
-
Add small pieces of sodium to the stirring ethanol at a controlled rate.
-
Continue stirring until the sodium is completely consumed.
-
The resulting solution of sodium ethoxide in ethanol is ready for use.
Diagram 3: Experimental Workflow for Sodium Alkoxide Preparation
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Methodological & Application
The Versatile Workhorse: A Senior Application Scientist's Guide to Sodium Propan-2-olate in Deprotonation Reactions
In the landscape of modern organic synthesis, the strategic selection of a base is paramount to achieving desired reactivity and selectivity. Among the plethora of available options, sodium propan-2-olate, also known as sodium isopropoxide, has carved a niche as a versatile and cost-effective reagent for a wide range of deprotonation applications. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the theoretical underpinnings and practical applications of this valuable chemical tool. We will delve into the causality behind its use, present detailed, self-validating protocols, and offer a comparative analysis to empower you in your experimental design.
The Chemical Rationale: Why Choose this compound?
This compound is the sodium salt of isopropanol and is a strong, non-nucleophilic base.[1] Its utility stems from a balance of reactivity, steric hindrance, and solubility that makes it a suitable choice for a variety of synthetic transformations.
Basicity and pKa: The effectiveness of a base is intrinsically linked to the acidity of its conjugate acid. The pKa of isopropanol is approximately 17.1 in water, indicating that sodium isopropoxide is a significantly stronger base than hydroxides (pKa of water is ~15.7) and capable of deprotonating a wide array of acidic protons.[2]
Steric Hindrance: The isopropyl group imparts a moderate degree of steric bulk to the alkoxide. This steric hindrance can be advantageous in promoting E2 elimination reactions over SN2 substitution, particularly with secondary and tertiary substrates.[1] It also influences the regioselectivity of deprotonation, often favoring the abstraction of a less sterically hindered proton.
Solubility: this compound exhibits good solubility in its parent alcohol, isopropanol, as well as in other polar aprotic solvents like tetrahydrofuran (THF) and dimethyl sulfoxide (DMSO).[3] This solubility is crucial for creating homogeneous reaction mixtures and ensuring efficient reactivity.
Comparative Analysis of Common Alkoxide Bases
The choice of an alkoxide base is a critical parameter in reaction optimization. Below is a comparative summary of this compound against other commonly used sodium alkoxides.
| Alkoxide | Parent Alcohol pKa (in DMSO)[4] | Relative Basicity | Steric Hindrance | Typical Applications |
| Sodium Methoxide (NaOCH₃) | 29.0 | Strong | Low | SN2 reactions, transesterification |
| Sodium Ethoxide (NaOCH₂CH₃) | 29.8 | Strong | Low | Claisen condensations, malonic ester synthesis |
| This compound (NaOCH(CH₃)₂) | 30.3 | Strong | Moderate | E2 eliminations, deprotonation of sterically accessible protons |
| Sodium tert-Butoxide (NaOC(CH₃)₃) | 32.2 | Very Strong | High | Hofmann eliminations, formation of hindered enolates |
Causality Behind Experimental Choices: The data in the table highlights the nuanced differences between these bases. For instance, while sodium methoxide is an excellent nucleophile due to its small size, sodium tert-butoxide is a poor nucleophile but a very strong, sterically hindered base, making it ideal for promoting elimination reactions that follow the Hofmann rule. This compound occupies a valuable middle ground, offering strong basicity with moderate steric bulk, which can be strategically employed to control the outcome of a reaction.
Core Applications and Detailed Protocols
This compound is a key reagent in several cornerstone reactions in organic synthesis. The following sections provide detailed protocols for its preparation and application.
In Situ and Ex Situ Preparation of this compound
This compound can be prepared in situ or isolated as a solid. The choice between these methods depends on the scale of the reaction and the required purity of the reagent.
Protocol 1: In Situ Preparation of this compound
This protocol is suitable for immediate use in a subsequent reaction.
Materials:
-
Sodium metal (handle with extreme care)
-
Anhydrous isopropanol
-
Inert atmosphere (Nitrogen or Argon)
-
Three-necked round-bottom flask equipped with a reflux condenser, addition funnel, and a magnetic stirrer.
Procedure:
-
Under a positive pressure of inert gas, carefully add small, freshly cut pieces of sodium metal to anhydrous isopropanol in the reaction flask with vigorous stirring. The reaction is exothermic and will produce hydrogen gas.[2][5]
-
Control the rate of addition to maintain a gentle reflux.
-
Continue stirring until all the sodium has dissolved, indicating the complete formation of sodium isopropoxide. The resulting solution can be used directly for the subsequent deprotonation step.
Self-Validation: The cessation of hydrogen gas evolution and the complete dissolution of the sodium metal are visual indicators of reaction completion.
Protocol 2: Preparation and Isolation of Solid this compound
This protocol is for obtaining the solid reagent for storage and later use.
Materials:
-
Same as Protocol 1
-
Apparatus for distillation under reduced pressure
Procedure:
-
Follow steps 1-3 from Protocol 1.
-
Once all the sodium has reacted, remove the excess isopropanol by distillation under reduced pressure.[6]
-
The resulting white solid is this compound. It should be handled and stored under an inert atmosphere as it is sensitive to moisture and air.[7]
Self-Validation: The formation of a white, crystalline solid upon removal of the solvent confirms the isolation of the product.
Diagram: Workflow for the Preparation of this compound
Caption: Workflow for both in situ and ex situ preparation of this compound.
General Protocol for Deprotonation
This protocol outlines a general procedure for the deprotonation of a generic acidic substrate (HA).
Materials:
-
Substrate (HA)
-
This compound (solid or as a solution in isopropanol)
-
Anhydrous solvent (e.g., THF, isopropanol)
-
Inert atmosphere (Nitrogen or Argon)
-
Reaction flask with a magnetic stirrer and a means to control temperature (e.g., ice bath).
Procedure:
-
Dissolve the substrate (HA) in the anhydrous solvent in the reaction flask under an inert atmosphere.
-
Cool the solution to the desired temperature (often 0 °C to room temperature).
-
Slowly add the this compound (either as a solid or a solution) to the stirred solution of the substrate.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, the reaction can be quenched by the addition of a proton source (e.g., saturated aqueous ammonium chloride solution).[8]
-
Proceed with the standard workup and purification procedures.
Self-Validation: The disappearance of the starting material and the appearance of the deprotonated species (or a subsequent reaction product) as monitored by an appropriate analytical method validates the progress of the deprotonation.
Diagram: Mechanism of Deprotonation
Caption: Generalized mechanism of deprotonation of an acidic substrate (HA) by this compound.
Application in Named Reactions
This compound is a competent base for several named reactions that involve the formation of enolates.
-
Williamson Ether Synthesis: In this reaction, an alcohol is deprotonated to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming an ether. This compound can be used to deprotonate a wide range of alcohols.[9]
-
Claisen Condensation: This reaction involves the base-catalyzed condensation of two ester molecules to form a β-keto ester. This compound can be used to generate the enolate from one of the ester molecules.[10][11]
-
Dieckmann Condensation: This is an intramolecular version of the Claisen condensation, where a diester cyclizes to form a cyclic β-keto ester. This compound is an effective base for this transformation.[12][13]
Safety and Handling
This compound is a flammable solid and is highly sensitive to moisture.[7] It should be handled with care in a well-ventilated fume hood, under an inert atmosphere.[14] Personal protective equipment, including safety glasses, flame-retardant lab coat, and gloves, should be worn at all times.[15]
Quenching Procedure: Unreacted this compound must be quenched safely. A recommended procedure involves the slow and controlled addition of a less reactive alcohol, such as isopropanol, followed by ethanol, and finally water, all while cooling the reaction vessel in an ice bath.[16][17]
Conclusion
This compound is a powerful and versatile base for deprotonation reactions in organic synthesis. Its moderate steric profile and strong basicity make it a valuable tool for a variety of transformations, from simple deprotonations to more complex named reactions. By understanding the principles outlined in this guide and adhering to the detailed protocols, researchers can confidently and effectively employ this compound to advance their synthetic endeavors.
References
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Proprep. (n.d.). Discuss the use of sodium isopropoxide in organic synthesis, particularly in alcohol deprotonation. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from [Link]
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Grokipedia. (n.d.). Dieckmann condensation. Retrieved from [Link]
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NROChemistry. (n.d.). Dieckmann Condensation. Retrieved from [Link]
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University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved from [Link]
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Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
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EPFL. (n.d.). Protocol for quenching reactive chemicals. Retrieved from [Link]
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Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
- Beske, S., et al. (2020). Disordered sodium alkoxides from powder data: crystal structures of sodium ethoxide, propoxide, butoxide and pentoxide, and some of their solvates.
- Gharge, M. S. (2021). SYNTHESIS AND CHARACTERIZATION OF SODIUM ALKOXIDE AS ORGANIC REAGENT.
-
Reddit. (2016). What causes the pKa difference between isopropyl alcohol, t-butanol, and ethanol? Retrieved from [Link]
-
Wikipedia. (n.d.). Claisen condensation. Retrieved from [Link]
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Organic Chemistry Data. (n.d.). Bordwell pKa Table. Retrieved from [Link]
-
Reich, H. J. (2022). pKa Values in DMSO Compilation. Retrieved from [Link]
-
Pearson. (n.d.). Claisen Condensation Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
University of California, Berkeley. (n.d.). Quenching Reactive Metal Still Bottoms Standard Operating Procedure. Retrieved from [Link]
-
Science Signpost Publishing Inc. (2016). Combined Synthesis of Sodium and Potassium Alkoxides Using Electrochemical Methods. Retrieved from [Link]
- Ananthanarayanan, R., et al. (2004). Synthesis and characterization of sodium alkoxides. Journal of Chemical Sciences, 116(5), 271-275.
-
KGROUP. (2006). Quenching Reactive Substances. Retrieved from [Link]
-
BYJU'S. (n.d.). Claisen Condensation Mechanism. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Claisen Condensation Reaction Mechanism. Retrieved from [Link]
-
ResearchGate. (n.d.). Linear trends for DMSO[4] vs. water[18] pKas for four types of acidic functional groups. Retrieved from [Link]
-
Environmental Health and Safety. (n.d.). Quenching and Disposal of Water Reactive Alkali Metals. Retrieved from [Link]
-
Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Working with Chemicals. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from [Link]
- Koppel, I., et al. (2016). pKa values in water and DMSO for HCl, HBr, HI, HClO4 and CF3SO3H. The Journal of Physical Chemistry A, 120(22), 3663-3669.
-
Hampshire College. (n.d.). Lab Safety Manual: Working with Hazardous Materials. Retrieved from [Link]
- Ho, T. L. (2006). Sodium isopropoxide. In Fieser and Fieser's Reagents for Organic Synthesis. John Wiley & Sons, Inc.
-
Proprep. (n.d.). Discuss the use of sodium isopropoxide in organic synthesis, particularly in alcohol deprotonation. Retrieved from [Link]
-
Stony Brook University. (2013). Standard Operating Procedure SODIUM. Retrieved from [Link]
-
The Sarpong Group. (2016). Quenching of Water Reactive Materials. Retrieved from [Link]
-
University of Wisconsin-La Crosse. (n.d.). Part D: Chemical Safety Procedures for Laboratories. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2020). Making sodium isopropoxide - Sodium is not dissolving. Retrieved from [Link]
-
Wikipedia. (n.d.). Alcohol (chemistry). Retrieved from [Link]
-
Reddit. (2014). pKa's in DMSO vs water. Retrieved from [Link]
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sodium isopropoxide in Williamson ether synthesis protocol.
An Application Guide for the Strategic Use of Sodium Isopropoxide in Williamson Ether Synthesis
Authored by: A Senior Application Scientist
Abstract
The Williamson ether synthesis, a cornerstone of organic chemistry for over 170 years, remains an indispensable method for the preparation of symmetrical and unsymmetrical ethers.[1][2] This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the strategic use of sodium isopropoxide as a nucleophile in this reaction. We will delve into the mechanistic nuances, protocol optimization, safety considerations, and troubleshooting strategies, with a particular focus on navigating the inherent challenges posed by a secondary alkoxide. By explaining the causality behind experimental choices, this guide aims to empower chemists to leverage the Williamson synthesis for the efficient and high-yield production of valuable isopropyl ethers.
Mechanistic Underpinnings: The S_N_2 vs. E2 Dichotomy
The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (S_N_2) mechanism.[1][3] In this concerted process, the alkoxide nucleophile performs a backside attack on an electrophilic carbon atom, displacing a leaving group (typically a halide or sulfonate) and forming a new carbon-oxygen bond.[4][5]
The choice of sodium isopropoxide, a secondary alkoxide, introduces a critical consideration: a competing elimination (E2) pathway.[2] Sodium isopropoxide is not only a potent nucleophile but also a strong base.[2] This dual reactivity means that under certain conditions, it can abstract a proton from a carbon adjacent to the leaving group, leading to the formation of an undesired alkene byproduct instead of the target ether.[6][7]
The outcome of the reaction is therefore a delicate balance between the S_N_2 and E2 pathways, governed primarily by the structure of the alkylating agent.
-
S_N_2 Pathway (Desired): Favored by sterically unhindered alkylating agents. The isopropoxide ion attacks the electrophilic carbon.
-
E2 Pathway (Undesired): Favored by sterically hindered alkylating agents (secondary, tertiary). The isopropoxide ion acts as a base, abstracting a proton.[5][8]
Strategic Synthesis Design
The key to a successful synthesis of an unsymmetrical isopropyl ether lies in choosing the correct combination of alkoxide and alkyl halide. There are always two theoretical pathways; however, the steric hindrance of the alkyl halide dictates the viable option.
Rule of Thumb: To maximize the yield of the ether and minimize alkene formation, the synthesis must proceed with the least sterically hindered alkyl halide .[2][8]
| Target Ether | Synthetic Pathway | Alkoxide | Alkyl Halide | Primary Substrate? | Outcome |
| Ethyl Isopropyl Ether | Pathway A (Preferred) | Sodium Isopropoxide | Ethyl Halide | Yes | High Ether Yield (S_N_2) |
| Pathway B (Disfavored) | Sodium Ethoxide | Isopropyl Halide | No (Secondary) | High Alkene Yield (E2) | |
| tert-Butyl Isopropyl Ether | Pathway A (Disfavored) | Sodium Isopropoxide | tert-Butyl Halide | No (Tertiary) | Exclusively Alkene (E2) [5] |
| Pathway B (Preferred) | Sodium tert-Butoxide | Isopropyl Halide | No (Secondary) | Mixture of Ether and Alkene |
As the table illustrates, for the synthesis of ethyl isopropyl ether, Pathway A is vastly superior because it employs a primary alkyl halide, which is ideal for the S_N_2 reaction.[2][9] Pathway B, using a secondary halide, would result in significant elimination.[9]
Detailed Application Protocols
Successful execution requires meticulous attention to anhydrous conditions, as sodium isopropoxide reacts violently with water.[10][11] The alkoxide can be generated in situ from isopropanol or used as a commercially available solid or solution.
Protocol 1: In Situ Generation of Sodium Isopropoxide
This method is cost-effective and ensures the high reactivity of the freshly prepared alkoxide. The most common strong base for deprotonation is sodium hydride (NaH).[2][12]
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sodium propan-2-olate catalyzed transesterification of triglycerides
Application Note & Protocol
Topic: Sodium Propan-2-olate Catalyzed Transesterification of Triglycerides for the Synthesis of Fatty Acid Isopropyl Esters
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive technical guide on the use of this compound (sodium isopropoxide) as a potent catalyst for the transesterification of triglycerides. The primary application discussed is the synthesis of fatty acid isopropyl esters (FAIPEs), which have applications ranging from biodiesel production to their use as chemical intermediates and green solvents. We delve into the underlying reaction mechanism, detail the critical parameters for process optimization, and provide a robust, step-by-step laboratory protocol. This guide is designed to equip researchers with the necessary expertise to safely and effectively perform this reaction, troubleshoot common issues, and accurately analyze the results.
Introduction: The Role of Alkoxide Catalysts in Transesterification
Transesterification is a pivotal chemical reaction that involves the transformation of an ester into a different ester through the exchange of the alkoxy group.[1][2] In the context of lipid chemistry, the transesterification of triglycerides (fats and oils) with a short-chain alcohol is the most common pathway for producing fatty acid alkyl esters.[3][4][5] While the reaction can be catalyzed by acids, bases, or enzymes, base-catalyzed transesterification is often favored in industrial and laboratory settings due to its significantly faster reaction rates at moderate temperatures.[6]
Among base catalysts, alkali metal alkoxides like sodium methoxide and this compound are more active than their corresponding hydroxides (e.g., NaOH, KOH).[7] this compound, the sodium salt of propan-2-ol (isopropanol), serves as a highly effective catalyst, providing the isopropoxide anion (CH₃)₂CHO⁻, a strong nucleophile that readily attacks the carbonyl carbon of the triglyceride. This application note will focus exclusively on the use of this compound for the synthesis of fatty acid isopropyl esters.
Reaction Mechanism: A Stepwise Nucleophilic Acyl Substitution
The base-catalyzed transesterification of a triglyceride proceeds through a series of three consecutive and reversible nucleophilic acyl substitution reactions. The overall process converts one molecule of triglyceride into three molecules of fatty acid isopropyl esters and one molecule of glycerol.[8]
-
Formation of the Nucleophile: this compound dissociates in isopropanol to provide the isopropoxide anion, a potent nucleophile.
-
Nucleophilic Attack: The isopropoxide ion attacks the electrophilic carbonyl carbon of the triglyceride, forming a tetrahedral intermediate.[1][2]
-
Intermediate Collapse & Product Formation: This unstable intermediate collapses, regenerating the carbonyl double bond and expelling a diglyceride anion as the leaving group. This anion then abstracts a proton from an isopropanol molecule, yielding a diglyceride and regenerating an isopropoxide ion to continue the catalytic cycle.
-
Sequential Conversion: The newly formed diglyceride and subsequently the monoglyceride undergo the same reaction sequence until all three fatty acid chains are converted to fatty acid isopropyl esters, leaving a glycerol backbone.
Caption: Mechanism of base-catalyzed transesterification of triglycerides.
Critical Reaction Parameters for Optimization
The efficiency and yield of the transesterification reaction are governed by several interconnected parameters. Understanding and controlling these factors is essential for achieving high conversion rates and product purity.
| Parameter | Optimal Range | Rationale & Causality |
| Catalyst Concentration | 0.5 - 1.5 wt% (of oil) | Expertise: Below 0.5%, the reaction rate is impractically slow. Above 1.5%, there is an increased risk of soap formation (saponification), especially if free fatty acids (FFAs) or water are present. Soap formation complicates product separation and reduces yield.[3][4] |
| Alcohol:Oil Molar Ratio | 6:1 to 9:1 | Expertise: The stoichiometric ratio is 3:1. However, as the reaction is reversible, a significant excess of isopropanol is required to shift the equilibrium towards the product side, maximizing the yield of fatty acid esters.[3][9] Ratios above 9:1 can make glycerol separation more difficult. |
| Reaction Temperature | 50 - 65 °C | Expertise: Higher temperatures increase the reaction rate. However, the temperature should be kept below the boiling point of isopropanol (82.6 °C) to prevent alcohol loss, especially when using an open or poorly refluxed system.[4][8] |
| Reaction Time | 60 - 120 minutes | Expertise: The reaction is typically rapid, with most of the conversion occurring within the first hour. Extending the time beyond 120 minutes usually results in diminishing returns and can increase the likelihood of side reactions.[10] |
| Purity of Reactants | Water < 0.1%, FFA < 0.5% | Trustworthiness: This is the most critical factor for a successful base-catalyzed reaction. Water hydrolyzes the triglycerides and the product esters, while both water and FFAs react with the this compound catalyst to form soaps. This consumes the catalyst and creates emulsions that prevent effective separation of the ester and glycerol layers.[3][4][5][11] For oils with high FFA content, an acid-catalyzed pre-treatment (esterification) is mandatory.[11][12] |
Mandatory Safety Protocols
Working with this compound and isopropanol requires strict adherence to safety procedures due to their hazardous nature.
-
This compound (Sodium Isopropoxide):
-
Hazards: Flammable solid, self-heating, causes severe skin burns and eye damage, and reacts violently with water.[13][14] Contact with moisture in the air can be sufficient to initiate a reaction.
-
Handling: Must be handled under an inert atmosphere (e.g., in a glovebox or under a stream of argon/nitrogen). Use only under a chemical fume hood.[13][15] Avoid creating dust. Keep away from all sources of ignition and water.[13][14][15]
-
-
Isopropanol:
-
Hazards: Highly flammable liquid and vapor. Causes serious eye irritation.
-
Handling: Keep away from heat, sparks, and open flames. Ensure adequate ventilation.
-
-
Personal Protective Equipment (PPE):
Experimental Protocol: Laboratory-Scale Synthesis
This protocol details the synthesis of fatty acid isopropyl esters from a triglyceride source (e.g., canola oil) with low FFA content.
Materials & Equipment
-
Reagents:
-
Triglyceride oil (e.g., refined canola, soybean, or sunflower oil)
-
This compound (≥98% purity)
-
Anhydrous isopropanol (≥99.5%)
-
Hexane (for extraction, if needed)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Deionized water
-
Dilute acetic acid or citric acid solution (for washing)
-
-
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser with cooling water lines
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller and thermocouple
-
Glass funnel and separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Inert atmosphere setup (glovebox or Schlenk line)
-
Experimental Workflow
Caption: Workflow for transesterification of triglycerides.
Step-by-Step Methodology
1. Catalyst Solution Preparation (Perform in an inert atmosphere) a. Based on a 1.0 wt% catalyst concentration and a 6:1 molar ratio of isopropanol to oil, calculate the required masses. (Example: For 100g of canola oil (avg. MW ≈ 875 g/mol ), you need 1.0g of this compound and ~83g of isopropanol). b. In a dry flask inside a glovebox, add the calculated amount of anhydrous isopropanol. c. Slowly add the this compound powder to the isopropanol while stirring until fully dissolved. The solution should be clear to slightly yellow. This solution is highly reactive and moisture-sensitive; seal it tightly if not used immediately.
2. Reaction Setup a. Place 100 g of triglyceride oil into a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar. b. Assemble the flask with a reflux condenser in the central neck and glass stoppers in the side necks. c. Place the flask in a heating mantle and begin stirring. Heat the oil to 60 °C.
3. Transesterification Reaction a. Once the oil reaches 60 °C, carefully add the prepared catalyst solution to the flask. b. Maintain the temperature at 60 °C and allow the reaction to proceed for 90 minutes with vigorous stirring. The mixture may initially appear cloudy or form an emulsion before clearing as the reaction progresses.
4. Product Separation a. After 90 minutes, turn off the heat and allow the mixture to cool to room temperature. b. Transfer the entire reaction mixture to a 500 mL separatory funnel and allow it to stand undisturbed for at least 1-2 hours (or overnight). c. Two distinct layers will form: a lower, darker, and more viscous glycerol layer, and an upper, lighter-colored ester layer.[17] d. Carefully drain and collect the bottom glycerol layer.
5. Ester Layer Purification a. Washing: Add 50 mL of warm (40-50 °C) deionized water containing a small amount of acetic or citric acid to neutralize the remaining catalyst. Gently swirl the separatory funnel (do not shake vigorously to avoid emulsion formation). Allow the layers to separate and drain the lower aqueous layer. Repeat this washing step 2-3 times with neutral warm water until the wash water is clear and has a neutral pH. b. Drying: Transfer the washed ester layer to a clean beaker and add a small amount of anhydrous sodium sulfate. Stir gently for 15-20 minutes to remove residual water. c. Solvent Removal: Filter the dried ester to remove the sodium sulfate. Transfer the clear liquid to a round-bottom flask and remove the excess isopropanol and any other volatile impurities using a rotary evaporator.
6. Final Product a. The remaining liquid is the purified fatty acid isopropyl ester product. Store in a sealed container.
Analytical Characterization
To validate the success of the reaction, several analytical techniques can be employed to determine the conversion efficiency and purity of the final product.
-
Gas Chromatography (GC): This is the most common and accurate method for quantifying the content of fatty acid isopropyl esters and residual glycerides (mono-, di-, and triglycerides) in the product.[10][18][19]
-
High-Performance Liquid Chromatography (HPLC): HPLC can also be used to separate and quantify the different glyceride components.[20]
-
Near-Infrared (NIR) Spectroscopy: NIR can be a powerful tool for real-time, on-line monitoring of the reaction progress without the need for sample extraction.[18]
-
Thermogravimetric Analysis (TGA): TGA can distinguish between the more volatile fatty acid esters and the less volatile, unreacted triglycerides, providing a measure of conversion.[19]
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield / Incomplete Conversion | 1. Insufficient catalyst. 2. Reaction time too short or temperature too low. 3. Poor mixing. 4. Deactivated catalyst due to water/FFA. | 1. Increase catalyst loading slightly (e.g., to 1.2%). 2. Increase reaction time or temperature (not exceeding 65°C). 3. Increase stirring speed. 4. Ensure reactants are anhydrous and low in FFA. |
| Soap Formation / Emulsion | 1. High water content in oil or alcohol. 2. High Free Fatty Acid (FFA) content in oil. 3. Excessive catalyst concentration. | 1. Dry the oil and use anhydrous isopropanol. 2. Use oil with FFA < 0.5% or perform an acid esterification pre-treatment. 3. Reduce catalyst concentration. To break an emulsion, add a small amount of saturated brine solution. |
| Poor Layer Separation | 1. Presence of an emulsion. 2. Incomplete reaction leaving monoglycerides and diglycerides which act as emulsifiers. | 1. See "Soap Formation" solutions. Gentle heating or centrifugation can help break the emulsion. 2. Ensure the reaction has gone to completion by extending the reaction time. |
References
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-
IDEAS/RePEc. (n.d.). A review on biodiesel production using catalyzed transesterification. [Link]
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HKU Scholars Hub. (2010). A review on biodiesel production using catalyzed transesterification. [Link]
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Ali, M. A., Ali, M. L., & Rahman, M. M. (2021). Biodiesel Production Using Homogeneous, Heterogeneous, and Enzyme Catalysts via Transesterification and Esterification Reactions: a Critical Review. PubMed Central. [Link]
- Reyero, I., Arzamendi, G., & Gandía, L. M. (2011). On-line monitoring of the transesterification reaction between triglycerides and ethanol using near infrared spectroscopy combined with gas chromatography. Bioresource technology, 102(12), 6702–6709.
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Jabr, T., Onwudili, J. A., & Williams, P. T. (2022). Application of thermogravimetric analysis method for the characterisation of products from triglycerides during biodiesel produc. Aston Publications Explorer. [Link]
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Gelest, Inc. (2015). SODIUM ISOPROPOXIDE, 20% in tetrahydrofuran. [Link]
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Romano, R., & Naviglio, D. (2000). Evaluation and Improvement of Transesterification Methods of Triglycerides. ResearchGate. [Link]
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Oliveira, L. S., & Neto, B. A. D. (2017). Continuous Monitoring of a Transesterification Reaction Using an Analytical Balance. Journal of the Brazilian Chemical Society. [Link]
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Animasaun, D. A., et al. (2017). Protocol for Biodiesel Production by Base-Catalyzed Method. ResearchGate. [Link]
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Wikipedia. (n.d.). Transesterification. [Link]
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Atadashi, I. M., Aroua, M. K., & Aziz, A. A. (2019). Current State and Perspectives on Transesterification of Triglycerides for Biodiesel Production. MDPI. [Link]
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Biofuel Systems. (n.d.). Biodiesel process. [Link]
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Chiu, C. W. (2005). KINETICS AND PHASE BEHAVIOUR OF TRANSESTERIFICATION OF TRIGLYCERIDES. [Link]
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Bokhari, A., et al. (2022). Efficient and Sustainable Biodiesel Production via Transesterification: Catalysts and Operating Conditions. MDPI. [Link]
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Lopez, I. A. P. (2015). Optimization of sodium hydroxide-catalyzed transesterification of triglycerides from used cooking oil for ethyl ester production. University Knowledge Digital Repository. [Link]
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OSU Extension. (n.d.). Biodiesel Production Techniques. [Link]
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Sivakumar, P., et al. (2014). Direct Transesterification of Nelumbo Nucifera triglycerides for Biodiesel Production: Optimization Studies. ResearchGate. [Link]
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Ashenhurst, J. (2022). Transesterification. Master Organic Chemistry. [Link]
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ResearchGate. (n.d.). The transesterification reaction of triglycerides with alcohol. [Link]
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Zhang, Y., et al. (2005). PROCESS OPTIMIZATION OF BIODIESEL PRODUCTION USING ALKALINE CATALYSTS. ASABE Technical Library. [Link]
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ResearchGate. (2012). (PDF) Optimization of Sunflower Oil Transesterification Process Using Sodium Methoxide. [Link]
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Application Notes & Protocols for Reactions with Sodium Propan-2-olate
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective and safe use of sodium propan-2-olate (sodium isopropoxide). As a potent, non-nucleophilic base with moderate steric hindrance, this compound is a versatile and critical reagent in modern organic synthesis. These application notes delve into its fundamental properties, safety protocols, in-situ preparation, and detailed experimental setups for key transformations, including the Williamson ether synthesis and base-catalyzed transesterification. The causality behind experimental choices is explained, ensuring protocols are scientifically robust and reproducible.
Introduction: The Role of this compound in Organic Synthesis
This compound, commonly known as sodium isopropoxide, is an alkoxide salt widely employed in organic chemistry.[1][2] Its utility stems from its character as a strong base and a competent nucleophile, enabling a variety of chemical transformations such as condensations, eliminations, and alkylations.[1] It is particularly valuable when a base stronger than hydroxides is required, but a less sterically demanding one than tert-butoxides is preferred. This guide provides the foundational knowledge and practical protocols necessary to successfully and safely integrate this compound into synthetic workflows.
Reagent Profile and Safety Mandates
Physicochemical Data
A clear understanding of the reagent's physical properties is paramount for proper handling and reaction setup.
| Property | Value | Source(s) |
| Synonyms | Sodium isopropoxide, Sodium 2-propoxide | [1][3] |
| CAS Number | 683-60-3 | [1][4] |
| Molecular Formula | C₃H₇NaO | [1][5] |
| Molecular Weight | 82.08 g/mol | [5] |
| Appearance | White to yellowish crystalline solid/powder | [6][7] |
| Melting Point | 70-75 °C | [2][4][6] |
| Solubility | Soluble in tetrahydrofuran; reacts violently with water. | [2][3][7] |
| Sensitivity | Highly sensitive to moisture and air. | [2][6] |
Critical Safety and Handling Protocols
This compound is a hazardous chemical that demands strict adherence to safety protocols. It is flammable, corrosive, and reacts violently with water.[3][6][7]
-
Inert Atmosphere Handling : Due to its high sensitivity to moisture and air, this compound must be handled and stored under an inert atmosphere (e.g., nitrogen or argon).[5][6][8] Exposure to atmospheric moisture leads to rapid decomposition into sodium hydroxide and isopropanol, diminishing its efficacy and creating safety hazards.[7][8]
-
Personal Protective Equipment (PPE) : Always wear a flame-resistant lab coat, chemical safety goggles (EN 166 standard), and nitrile or neoprene gloves.[6][8][9] All manipulations should be conducted within a certified chemical fume hood.[9]
-
Fire Safety : Use Class D fire extinguishers (dry powder, sand). DO NOT use water, foam, or carbon dioxide , as these will react violently with the alkoxide.[6][10]
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for corrosive and flammable materials, away from incompatible materials like oxidizing agents and water.[8][9][10]
-
Spill Management : In case of a small spill, carefully sweep up the solid material, avoiding dust formation, and place it into a suitable container for disposal. Do not expose the spill to water.[9][10]
In-Situ Preparation of this compound
While commercially available, preparing this compound fresh (in situ) from dry isopropanol and a sodium source (sodium metal or sodium hydride) is often preferred to ensure maximum reactivity.
Protocol 3.1: Preparation from Sodium Hydride
This method is generally safer than using sodium metal as it avoids handling highly reactive metallic sodium.
Materials:
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous isopropanol
-
Anhydrous tetrahydrofuran (THF) or isopropanol (as reaction solvent)
-
Three-neck round-bottom flask with a magnetic stir bar
-
Septa, nitrogen/argon inlet, and bubbler
-
Addition funnel
Procedure:
-
Setup : Assemble the glassware and flame-dry it under vacuum, then allow it to cool to room temperature under a positive pressure of nitrogen or argon.
-
NaH Preparation : In the flask, suspend the required amount of NaH (60% dispersion) in anhydrous THF. If desired, the mineral oil can be removed by washing the NaH dispersion with anhydrous hexanes under an inert atmosphere, allowing the NaH to settle, and decanting the hexanes.
-
Reaction : Cool the NaH suspension to 0 °C using an ice bath.
-
Addition of Isopropanol : Slowly add an equimolar amount of anhydrous isopropanol dropwise via the addition funnel. Vigorous hydrogen gas evolution will occur. The rate of addition must be controlled to prevent excessive foaming and a runaway reaction.
-
Completion : Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours, or until hydrogen evolution ceases. The resulting solution/slurry of this compound is now ready for use.[11]
Caption: General setup for reactions requiring an inert atmosphere.
Application I: The Williamson Ether Synthesis
The Williamson ether synthesis is a robust SN2 reaction for preparing symmetrical and unsymmetrical ethers.[12] this compound serves as the base to deprotonate an alcohol (or is used directly as the nucleophilic alkoxide) to react with a primary alkyl halide.
Mechanistic Considerations
The reaction proceeds via a backside attack of the alkoxide nucleophile on the carbon atom bearing the leaving group.[13]
-
Substrate Choice : This reaction works best with methyl or primary alkyl halides.[13]
-
Competition with Elimination (E2) : With secondary alkyl halides, a competing E2 elimination reaction can become significant, reducing the ether yield. With tertiary alkyl halides, elimination is almost exclusively observed.[12][13] Therefore, to synthesize an ether like ethyl isopropyl ether, it is far more efficient to react sodium isopropoxide with ethyl bromide (primary halide) than to react sodium ethoxide with 2-bromopropane (secondary halide).[12]
Caption: SN2 mechanism for the Williamson ether synthesis.
Protocol 4.2: Synthesis of Ethyl Isopropyl Ether
Materials:
-
This compound (prepared in situ as a ~1M solution in THF or purchased)
-
Ethyl bromide (EtBr)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup : To a flame-dried, three-neck flask under a nitrogen atmosphere, add the solution of this compound (1.1 equivalents) in anhydrous THF.
-
Substrate Addition : Cool the solution to 0 °C. Add ethyl bromide (1.0 equivalent) dropwise via syringe.
-
Reaction : After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours. The formation of a white precipitate (NaBr) is typically observed.
-
Monitoring : The reaction progress can be monitored by TLC (staining with permanganate) or GC-MS by observing the disappearance of ethyl bromide.
-
Quenching : Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction : Transfer the mixture to a separatory funnel. Add diethyl ether and water. Separate the layers and extract the aqueous layer twice more with diethyl ether.
-
Washing & Drying : Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification : The resulting ethyl isopropyl ether can be purified by simple distillation if necessary.
Application II: Base-Catalyzed Transesterification
Transesterification is the process of converting one ester to another by exchanging the alkoxy group, a cornerstone reaction in applications like polyester production and biodiesel synthesis.[14] this compound is an effective catalyst for this transformation.
Mechanism Overview
The reaction is initiated by the alkoxide, which acts as a nucleophile, attacking the carbonyl carbon of the starting ester.[15][16] This forms a tetrahedral intermediate, which then collapses, eliminating the original alkoxy group to form the new ester.[15] The reaction is an equilibrium process; therefore, using a large excess of the new alcohol is necessary to drive the reaction to completion, following Le Châtelier's principle.[16]
Caption: Logical flow of base-catalyzed transesterification.
Protocol 5.2: General Procedure for Transesterification
Materials:
-
Starting ester (e.g., methyl benzoate)
-
Alcohol solvent (e.g., isopropanol, must be in large excess)
-
This compound (catalytic amount, e.g., 5 mol%)
-
Weak acid for neutralization (e.g., acetic acid)
Procedure:
-
Setup : In a round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, dissolve the starting ester (1.0 equivalent) in a large excess of the desired alcohol (e.g., isopropanol, which also acts as the solvent).
-
Catalyst Addition : Add the catalytic amount of this compound to the solution.
-
Reaction : Heat the mixture to reflux and maintain for several hours.
-
Monitoring : Monitor the reaction by GC or ¹H NMR, observing the disappearance of the starting ester signal and the appearance of the product ester signal.[17][18]
-
Work-up : Cool the reaction to room temperature. Neutralize the catalyst by adding a few drops of acetic acid.
-
Isolation : Remove the excess alcohol under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., diethyl ether), wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate to afford the product ester.
-
Purification : Purify via distillation or column chromatography as needed.
Reaction Quenching: A Critical Safety Step
Due to the presence of a highly reactive alkoxide, quenching the reaction mixture must be done with extreme caution to control the exothermic reaction with protic reagents.
Protocol 6.1: Safe Quenching Procedure
-
Cooling : Always cool the reaction flask to 0 °C in an ice-water bath before quenching.[19]
-
Initial Quench : Slowly and dropwise, add a less reactive alcohol like isopropanol or ethanol.[19][20] This reacts less vigorously than water. Do this until gas evolution or exotherm subsides.[19]
-
Aqueous Addition : Once the initial quench is complete and the reaction is no longer vigorous, slowly add water or an aqueous solution (e.g., saturated NH₄Cl or a weak acid) to fully neutralize any remaining base.[19]
-
Safety : Perform all quenching operations in a fume hood, away from flammable materials, and ensure a suitable fire extinguisher is nearby.[21]
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Gelest, Inc. SODIUM ISOPROPOXIDE, 20% in tetrahydrofuran - Safety Data Sheet. [Link]
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Henderson, K. Common Standard Operating Procedure for work with Quenching of pyrophoric substances and waste. [Link]
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University of California, Berkeley. STANDARD OPERATING PROCEDURES FOR QUENCHING SOLVENT DRYING STILL BOTTOMS. [Link]
-
UCLA Department of Chemistry and Biochemistry. Improper Quenching of Sodium. [Link]
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Chemistry Steps. The Williamson Ether Synthesis. [Link]
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Sarpong, R. Quenching of Self-Heating Substances and Mixtures. [Link]
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Symax Laboratories Private Limited. Sodium Isopropoxide. [Link]
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Fisher Scientific. SAFETY DATA SHEET - Sodium isopropoxide. [Link]
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University of Missouri–St. Louis. The Williamson Ether Synthesis. [Link]
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Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
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Redalyc. ESTERIFICATION AND TRANSESTERIFICATION ASSISTED BY MICROWAVES OF CRUDE PALM OIL. HOMOGENEOUS CATALYSIS. [Link]
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Frontiers. Estimation of Reaction Rates of Transesterification Pathways. [Link]
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Chemistry LibreTexts. Transesterification. [Link]
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Spectroscopy Online. Seven Essential Steps for In Situ Reaction Monitoring. [Link]
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Application Notes and Protocols: Sodium Propan-2-olate in Pharmaceutical Synthesis
This guide provides an in-depth exploration of sodium propan-2-olate (also known as sodium isopropoxide), a pivotal reagent in modern pharmaceutical synthesis. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple procedural lists to explain the underlying chemical principles, causality behind experimental choices, and field-proven protocols for its application.
Core Characteristics and Reagent Profile
This compound, an alkoxide salt, is a powerful tool in the synthetic chemist's arsenal. Its utility stems from its dual nature as both a strong, non-nucleophilic base and a competent nucleophile, depending on the reaction substrate and conditions.[1][2] The isopropyl group provides moderate steric hindrance, which can be strategically exploited to favor specific reaction pathways over others.[3]
It is typically supplied as a white or yellowish solid or as a solution in a polar aprotic solvent like tetrahydrofuran (THF).[2][4] Its high reactivity, particularly its extreme sensitivity to moisture, necessitates careful handling under inert atmospheric conditions.[4][5] The compound reacts violently with water, producing flammable hydrogen gas and sodium hydroxide, underscoring the need for stringent anhydrous techniques.[1][2]
| Property | Value | Source(s) |
| Chemical Formula | C₃H₇NaO | [1] |
| Molecular Weight | 82.08 g/mol | [] |
| Appearance | White to off-white/amber crystalline solid | [2][4] |
| Melting Point | 70-75 °C | [4][7] |
| Solubility | Soluble in tetrahydrofuran (THF) | [4][8] |
| Key Hazard | Moisture Sensitive; Reacts violently with water | [1][2] |
Safety and Handling: A Trustworthy System
Handling this compound requires a protocol that is inherently self-validating. Every step must be performed with the assumption that atmospheric moisture is a contaminant.
-
Storage: Keep containers tightly sealed under a dry, inert atmosphere (e.g., nitrogen or argon).[9] Store in a cool, dry, and well-ventilated area designated for corrosive and flammable reagents.[10][11]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields (or a face shield), and a flame-retardant lab coat.[10][11][12]
-
Dispensing: All transfers should be conducted in a chemical fume hood.[10] For solid dispensing, use a glove box or glove bag. For solutions, use syringe techniques with oven-dried glassware.
-
Spill & Emergency: In case of skin or eye contact, rinse immediately and copiously with water for at least 15 minutes and seek immediate medical attention.[10][12] For spills, do not use water.[12] Use dry sand or other non-combustible absorbent material, and collect for disposal using non-sparking tools.[12][13]
Key Applications in Active Pharmaceutical Ingredient (API) Synthesis
The strategic application of this compound enables the efficient construction of complex molecular architectures common in pharmaceuticals. Its primary roles are in the formation of ether linkages, the catalysis of condensation reactions, and in ester synthesis.
The Williamson Ether Synthesis: Building Critical Scaffolds
The Williamson ether synthesis is a cornerstone of organic chemistry and remains one of the most reliable methods for preparing symmetrical and asymmetrical ethers.[14] In pharmaceutical synthesis, this reaction is crucial for installing ether functionalities that can enhance a drug's metabolic stability, modulate its solubility, or serve as a key structural linker.[15]
Causality & Expertise: The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[14][16] this compound serves as the precursor to the nucleophile. In the presence of a less acidic alcohol (R-OH), it can act as a strong base to deprotonate it, forming a more potent alkoxide nucleophile (RO⁻). Alternatively, the isopropoxide ion itself can act as the nucleophile. This nucleophile then attacks a primary or secondary alkyl halide (or sulfonate), displacing the leaving group in a single, concerted step. The choice of a primary alkyl halide is critical; secondary and tertiary halides are prone to elimination (E2) side reactions, especially with a sterically hindered base like isopropoxide.[14][16]
Caption: SN2 mechanism of the Williamson Ether Synthesis.
Base-Catalyzed Condensation Reactions
As a strong base, this compound is highly effective at deprotonating carbon atoms adjacent to electron-withdrawing groups (e.g., carbonyls, esters), generating reactive enolates.[1][17] These enolates are key intermediates in many carbon-carbon bond-forming reactions that are fundamental to building the carbon skeletons of drug molecules.
Case Study: The Darzens Reaction in Ibuprofen Synthesis A prominent industrial application of this compound is in the synthesis of an intermediate for Ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID).[2][4][7][8] It is used as the base in the Darzens glycidic ester condensation.
Causality & Expertise: In this reaction, the sodium isopropoxide abstracts a proton from an α-halo ester, creating an enolate. This enolate then acts as a nucleophile, attacking a ketone (in this case, a substituted acetophenone). The resulting intermediate undergoes an intramolecular SN2 reaction, where the oxygen anion displaces the halide to form an epoxide ring. This resulting glycidic ester is a key precursor that can be further transformed into the final ibuprofen molecule. The choice of sodium isopropoxide is strategic; its moderate bulk favors the desired condensation pathway.
Caption: Workflow for the Darzens Glycidic Ester Condensation.
Esterification and Transesterification
Ester functionalities are ubiquitous in pharmaceuticals. They can be part of the core API structure or used to create prodrugs, which are inactive forms of a drug that are metabolized into the active form in the body.[18] Esterification can improve a drug's bioavailability, taste, or duration of action.[19]
Causality & Expertise: this compound can act as a potent catalyst for esterification and transesterification reactions.[20] In transesterification, it deprotonates the incoming alcohol, significantly increasing its nucleophilicity. This highly reactive alkoxide then attacks the carbonyl carbon of the starting ester, leading to a tetrahedral intermediate which subsequently collapses to form the new ester and release the original alcohol. The reaction is driven by Le Châtelier's principle, often by using the incoming alcohol as the solvent to drive the equilibrium toward the desired product.[18][21]
Validated Experimental Protocols
The following protocols are representative methodologies. All operations should be performed in a fume hood, and all glassware must be thoroughly oven- or flame-dried before use.
Protocol 1: Preparation of a Standardized this compound Solution in THF (Lab Scale)
Objective: To prepare a ~1.0 M solution of this compound in THF for use as a stock reagent.
Materials:
-
Sodium metal, stored under mineral oil
-
Anhydrous isopropanol (propan-2-ol)
-
Anhydrous tetrahydrofuran (THF)
-
Three-neck round-bottom flask with a magnetic stir bar
-
Reflux condenser with a nitrogen/argon inlet
-
Addition funnel
-
Septa
Procedure:
-
Setup: Assemble the dry three-neck flask with the stir bar, reflux condenser, and addition funnel. Place a septum on the third neck. Purge the entire system with dry nitrogen or argon for at least 30 minutes.
-
Sodium Preparation: In a separate beaker under an inert atmosphere, carefully weigh the required amount of sodium metal. Wash the sodium with anhydrous hexane to remove the mineral oil, then cut it into small pieces to increase surface area.
-
Reaction: Quickly transfer the sodium pieces into the reaction flask against a positive flow of inert gas. Add anhydrous THF to the flask via cannula or syringe.
-
Alcohol Addition: In the addition funnel, prepare a solution of anhydrous isopropanol (1.0 equivalent based on sodium) in anhydrous THF.
-
Initiation: Begin stirring the sodium suspension in the THF. Add the isopropanol solution dropwise from the addition funnel. The reaction of sodium with isopropanol is slower than with methanol or ethanol but will initiate, evidenced by the evolution of hydrogen gas.[22][23] Caution: Hydrogen gas is highly flammable. Ensure the reaction is well-ventilated and away from ignition sources. The effluent gas should be vented safely.
-
Completion: After the addition is complete, the mixture may need to be gently heated to reflux to ensure all the sodium reacts. The reaction is complete when all the sodium metal has dissolved and hydrogen evolution has ceased.
-
Storage: Allow the resulting solution to cool to room temperature. The solution can be standardized by titration and should be stored in a sealed, inert-atmosphere-rated container.
Protocol 2: General Procedure for Williamson Ether Synthesis
Objective: To synthesize an ether from an alcohol and a primary alkyl halide.
Procedure:
-
Alcohol Deprotonation: To a stirred solution of the starting alcohol (1.0 eq.) in anhydrous THF under an inert atmosphere, add a solution of this compound (1.1 eq.) at 0 °C.
-
Activation: Allow the mixture to warm to room temperature and stir for 30 minutes to ensure complete formation of the corresponding alkoxide.
-
Alkylation: Cool the mixture back to 0 °C and add the primary alkyl halide (1.0-1.2 eq.) dropwise via syringe.
-
Reaction Monitoring: Allow the reaction to warm to room temperature or heat to reflux as necessary. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool it to room temperature and carefully quench by the slow addition of water or saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane). Wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by flash column chromatography.
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- Gelest, Inc. (2015). SODIUM ISOPROPOXIDE, 20% in tetrahydrofuran.
- Biosynth. (n.d.). Sodium isopropoxide | 683-60-3.
- CymitQuimica. (n.d.). CAS 683-60-3: Sodium isopropoxide.
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- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
- ResearchGate. (n.d.). Ester yields of sodium isopropoxide and sodium methoxide.
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Application Notes & Protocols: The Role of Sodium Isopropoxide in the Synthesis of Ibuprofen
Abstract
Ibuprofen, 2-(4-isobutylphenyl)propanoic acid, is a globally recognized non-steroidal anti-inflammatory drug (NSAID). Its industrial synthesis has evolved significantly since its discovery, with various methods developed to optimize efficiency, cost, and environmental impact. This document provides a detailed examination of the specific role of sodium isopropoxide (NaO-iPr), a strong alkoxide base, within the context of a classical synthetic route to ibuprofen. We will elucidate its function in facilitating the Darzens glycidic ester condensation, a critical carbon-carbon bond-forming step. This guide offers a mechanistic deep-dive, detailed experimental protocols, safety considerations, and comparative data for researchers and professionals in drug development and organic synthesis.
Introduction: Synthetic Landscape of Ibuprofen
The synthesis of ibuprofen has been a subject of extensive chemical research, leading to several industrial-scale processes. The two most prominent are the Boots process, the original six-step method, and the more modern, greener BHC (Boots-Hoechst-Celanese) process, which comprises only three steps.[1]
-
The Boots Process: A six-step synthesis starting from isobutylbenzene. While historically significant, it suffers from low atom economy (~40%) and generates substantial waste.[2][3]
-
The BHC Process: A three-step "green" synthesis also starting from isobutylbenzene. It features high atom economy (over 77%, and up to 99% with byproduct recycling) and significantly reduces waste, making it the preferred modern method.[3][4]
While the BHC process is superior, understanding the chemistry of the Boots process remains valuable. It is within a key step of this classical pathway—the Darzens condensation—that sodium isopropoxide plays an indispensable role.[5][6]
The Darzens Condensation: Building the Propionic Acid Side-Chain
The transformation of 4'-isobutylacetophenone into the final propanoic acid moiety is the core challenge in ibuprofen synthesis.[2] One established method to achieve this involves the Darzens condensation, which creates an α,β-epoxy ester (a glycidic ester) from a ketone and an α-haloester in the presence of a strong base.[7]
This reaction is pivotal as it adds two of the three carbons required for the propionic acid side chain in a single, elegant step.
The Critical Role and Mechanism of Sodium Isopropoxide
In this reaction, sodium isopropoxide is not merely a reagent but the essential facilitator of the entire transformation. Its primary function is to act as a strong, non-nucleophilic base.[8][9]
Mechanistic Elucidation
The mechanism proceeds through three distinct stages, all initiated by the action of sodium isopropoxide.
-
Deprotonation: Sodium isopropoxide abstracts an acidic α-proton from isopropyl chloroacetate. This is the rate-determining step and forms a resonance-stabilized carbanion (enolate). The choice of a strong base is critical to ensure a sufficient concentration of the enolate for the reaction to proceed.[10]
-
Nucleophilic Attack: The newly formed carbanion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of 4'-isobutylacetophenone. This results in the formation of a tetrahedral alkoxide intermediate.
-
Intramolecular Sₙ2 Cyclization: The intermediate alkoxide then performs an intramolecular nucleophilic attack on the carbon bearing the chlorine atom, displacing the chloride ion and forming a stable three-membered epoxide ring. This yields the final glycidic ester product.
The overall workflow is depicted below.
Caption: Mechanism of the Sodium Isopropoxide-mediated Darzens Condensation.
Rationale for Selecting Sodium Isopropoxide
The choice of sodium isopropoxide is strategic for several reasons:
-
Sufficient Basicity: It is strong enough to deprotonate the α-haloester effectively.
-
Solvent Compatibility: The reaction is often carried out in isopropanol, the conjugate acid of the base, which provides excellent solubility for the reactants and intermediates.[5]
-
Steric Hindrance: While a strong base, the isopropoxide anion is sterically bulkier than methoxide or ethoxide, which can help disfavor competing side reactions like direct nucleophilic attack on the haloester.
Experimental Protocols
Safety Precaution: All operations must be conducted in a fume hood. Anhydrous conditions are essential. Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, is mandatory. Sodium metal and sodium isopropoxide are highly reactive and corrosive.[11]
Protocol A: In Situ Preparation of Sodium Isopropoxide
This protocol describes the preparation of the reagent immediately before use in the condensation step.[5]
Materials:
-
Sodium metal (Na)
-
Anhydrous Isopropyl Alcohol (IPA)
-
Ferric chloride (FeCl₃, catalytic amount)
-
Nitrogen (N₂) gas supply
-
Three-neck round-bottom flask with reflux condenser and N₂ inlet
Procedure:
-
Set up the reaction apparatus and purge thoroughly with dry nitrogen gas.
-
In the flask, add anhydrous isopropyl alcohol (e.g., 3260 mL for a 200 kg Na scale).
-
Add a catalytic amount of anhydrous ferric chloride (e.g., 141 g).
-
Under a positive pressure of nitrogen, carefully add sodium metal in small, manageable pieces (e.g., 200 g total).
-
Heat the mixture gently to 55-60°C. An exothermic reaction will occur, evidenced by the evolution of hydrogen gas. Warning: Hydrogen gas is extremely flammable. Ensure no ignition sources are present and the fume hood has adequate ventilation.
-
Continue heating and stirring until all the sodium metal has dissolved completely, indicating the formation of sodium isopropoxide.
-
Cool the resulting solution to the desired reaction temperature for the next step.
Protocol B: Darzens Condensation to form Glycidic Ester
This protocol uses the freshly prepared sodium isopropoxide solution.[5]
Materials:
-
4'-Isobutylacetophenone
-
Isopropyl chloroacetate
-
Sodium isopropoxide solution in Isopropyl Alcohol (from Protocol A)
Procedure:
-
To a separate, dry, nitrogen-purged reaction vessel, add 4'-isobutylacetophenone (e.g., 1025 kg) and isopropyl chloroacetate (e.g., 1100 kg).
-
Begin stirring the mixture and cool to the desired starting temperature (e.g., 20-30°C).
-
Slowly add the sodium isopropoxide solution prepared in Protocol A to the mixture over a period of 1-2 hours, carefully controlling the temperature. The reaction is exothermic.
-
After the addition is complete, maintain the reaction mixture at a controlled temperature (e.g., 20-60°C) and monitor its progress using a suitable analytical method (e.g., TLC or GC).
-
Once the reaction is complete, the resulting intermediate is typically carried forward directly to a hydrolysis step with an alkali like sodium hydroxide to yield 2-(4-isobutylphenyl)-propionaldehyde, a precursor to ibuprofen.[5]
Data Summary and Expected Outcomes
The following table summarizes typical parameters for the Darzens condensation step.
| Parameter | Value / Compound | Rationale |
| Ketone | 4'-Isobutylacetophenone | Ibuprofen backbone precursor |
| α-Haloester | Isopropyl chloroacetate | Provides C2 and C3 of the propionic acid side chain |
| Base | Sodium Isopropoxide | Essential for enolate formation; strong, non-nucleophilic |
| Solvent | Isopropyl Alcohol | Anhydrous; dissolves reactants and reagents |
| Molar Ratio | Ketone : Haloester : Base ≈ 1 : 1.1 : 1.1 | A slight excess of haloester and base ensures full conversion of the ketone |
| Temperature | 20 – 60 °C | Controlled to manage exothermicity and ensure a reasonable reaction rate |
| Typical Yield | >85% (for the aldehyde after hydrolysis) | High efficiency is expected under optimized conditions |
Safety and Handling of Sodium Isopropoxide
Sodium isopropoxide is a hazardous chemical that requires careful handling.
-
Reactivity: It is a white, hygroscopic powder that reacts violently with water and moist air, producing flammable isopropyl alcohol and corrosive sodium hydroxide.[11]
-
Health Hazards: Causes severe skin burns and eye damage. Inhalation can lead to corrosive injuries to the respiratory tract.[11]
-
Storage: Must be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container in a cool, dry place.
-
Disposal: Unused reagent must be quenched carefully. This is typically done by slowly adding it to a large volume of a non-reactive alcohol (like isopropanol) under an inert atmosphere, followed by the very slow addition of water to hydrolyze it before neutralization and disposal according to local regulations.
Conclusion
Sodium isopropoxide is a cornerstone reagent in the classical Boots synthesis of ibuprofen. Its function as a strong base is critical for enabling the Darzens glycidic ester condensation, a key C-C bond-forming reaction that constructs the framework of the drug's propionic acid side chain. While modern manufacturing has shifted towards the more atom-economical BHC process, the study of this reaction provides invaluable insight into fundamental principles of organic synthesis and the strategic selection of reagents to achieve complex molecular transformations. The protocols and data presented herein serve as a comprehensive guide for professionals engaged in the synthesis and development of pharmaceutical agents.
References
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Application Notes and Protocols: Sodium Propan-2-olate in Base-Catalyzed Condensation Reactions
Introduction
Base-catalyzed condensation reactions are fundamental pillars of organic synthesis, enabling the construction of carbon-carbon bonds that form the backbone of countless pharmaceuticals, natural products, and advanced materials. At the heart of these transformations lies the enolate, a reactive intermediate generated by the deprotonation of an α-carbon adjacent to a carbonyl group. The choice of base is therefore a critical parameter that dictates the efficiency, selectivity, and outcome of the reaction.
Among the diverse array of available bases, sodium propan-2-olate (commonly known as sodium isopropoxide) has emerged as a versatile and effective reagent.[1][2] As the conjugate base of isopropanol, it is a strong, yet sterically hindered alkoxide that offers a unique balance of reactivity and selectivity.[3][4][5] This guide provides a comprehensive overview of this compound, detailing its properties, mechanism of action, and applications in key condensation reactions. It is intended for researchers, scientists, and drug development professionals seeking to leverage this reagent for the synthesis of complex molecular architectures.
Physicochemical Properties and Safe Handling
This compound is a potent reagent that demands careful handling to ensure safety and experimental success. It is highly sensitive to moisture and air, reacting violently with water.[1][6] Therefore, all manipulations must be conducted under an inert atmosphere (e.g., dry nitrogen or argon) using anhydrous solvents and techniques.[7][8]
Table 1: Physicochemical Data for this compound
| Property | Value | References |
| Chemical Formula | C₃H₇NaO | [1][9] |
| CAS Number | 683-60-3 | [1][9] |
| Molecular Weight | 82.08 g/mol | [9][10] |
| Appearance | White to yellowish solid/powder | [2] |
| Melting Point | 70-75 °C | [9][11] |
| Solubility | Soluble in tetrahydrofuran (THF), isopropanol | [7][11] |
| Key Hazards | Flammable solid, Self-heating, Causes severe skin burns and eye damage, Reacts violently with water | [6][12][13] |
Safety Precautions:
-
Handling: Always handle in a well-ventilated area, preferably within a chemical fume hood or glovebox.[7][12] Use non-sparking tools and ground all equipment to prevent static discharge.[12]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including flame-retardant lab coats, chemical safety goggles or a face shield, and neoprene or nitrile rubber gloves.[7][8]
-
Storage: Store in a tightly sealed container under a dry, inert atmosphere (nitrogen or argon) in a cool, dry, well-ventilated place away from heat, sparks, and open flames.[7][12]
-
Spills: In case of a small spill, absorb with dry sand or another inert material and transfer to a suitable container for disposal. Do not use water.[8][12]
Mechanism of Action: The Role of the Alkoxide Base
The primary function of this compound in condensation reactions is to act as a strong base to abstract an acidic α-proton from a carbonyl compound (aldehyde, ketone, or ester), generating a nucleophilic enolate ion.[1][14] This step is the cornerstone of the condensation pathway.
The equilibrium of this deprotonation step is influenced by the pKa of the carbonyl compound and the basicity of the alkoxide. Sodium isopropoxide is a stronger base than sodium hydroxide due to the electron-donating effect of the isopropyl group, which increases the electron density on the oxygen atom.[15]
Figure 1: General mechanism of enolate formation. this compound abstracts an α-proton to form a resonance-stabilized sodium enolate and isopropanol.
Key Applications in Condensation Reactions
This compound is a versatile base applicable to a range of classic condensation reactions. Its moderate steric bulk, compared to sodium ethoxide or sodium tert-butoxide, can influence selectivity in certain substrates.[3]
A. Aldol Condensation
The Aldol condensation creates a β-hydroxy aldehyde or ketone from two carbonyl reactants.[14][16] Sodium isopropoxide serves as an effective base to generate the necessary enolate, which then acts as a nucleophile, attacking the carbonyl carbon of a second molecule.[17][18]
B. Claisen Condensation
The Claisen condensation is a carbon-carbon bond-forming reaction between two esters (or an ester and another carbonyl compound) to yield a β-keto ester.[19][20][21] A stoichiometric amount of base is required because the final deprotonation of the product drives the reaction to completion.[19][22]
-
Causality Insight: When using sodium isopropoxide in a Claisen condensation of an isopropyl ester, the base and the leaving group are identical (isopropoxide). This is a crucial experimental choice to prevent transesterification, a side reaction where the alkoxide base swaps with the ester's alkoxy group, leading to a mixture of products.[19]
C. Dieckmann Condensation
The Dieckmann condensation is the intramolecular equivalent of the Claisen condensation, used to form 5- or 6-membered cyclic β-keto esters from diesters.[23][24][25] The mechanism is analogous to the Claisen condensation, with sodium isopropoxide facilitating the initial enolate formation that precedes the cyclization step.[23][26]
Figure 2: Simplified Dieckmann condensation pathway. An intramolecular reaction forming a cyclic β-keto ester, driven by a base like this compound.
D. Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an "active methylene" compound (a CH₂ group flanked by two electron-withdrawing groups).[27] While milder bases like amines are often used, strong alkoxide bases such as sodium isopropoxide can be employed to deprotonate less acidic methylene compounds, driving the reaction efficiently.[27][28]
Comparative Analysis: Why Choose this compound?
The selection of a base is a strategic decision in reaction design. This compound occupies a valuable niche among common bases.
Table 2: Comparison of Common Bases in Condensation Reactions
| Base | Formula | pKa of Conj. Acid | Typical Use | Advantages | Disadvantages |
| Sodium Hydroxide | NaOH | ~15.7 (H₂O) | Aldol | Inexpensive, readily available. | Can promote saponification of esters; water can interfere with reaction. |
| Sodium Ethoxide | NaOEt | ~16 (EtOH) | Claisen, Aldol | Strong base, commonly used. | Less sterically hindered, may lead to less regioselectivity. |
| This compound | NaO-iPr | ~17 (iPrOH) | Claisen, Dieckmann | Stronger base than NaOEt; moderate steric bulk can improve selectivity. | More expensive than NaOH/NaOEt; hygroscopic. |
| Sodium tert-Butoxide | NaOtBu | ~18 (tBuOH) | Eliminations | Very strong, bulky base; favors kinetic enolate formation. | Steric bulk can hinder its use as a nucleophile; can promote elimination over condensation. |
| LDA | LiN(iPr)₂ | ~36 (H-N(iPr)₂) | Directed Aldol | Very strong, non-nucleophilic base; provides irreversible enolate formation. | Requires cryogenic temperatures (-78 °C); moisture-sensitive. |
Experimental Protocols
The following protocols are illustrative and should be adapted based on the specific substrate and scale. All operations should be performed in flame-dried glassware under an inert atmosphere.
Protocol 1: Dieckmann Condensation of Diisopropyl Adipate
Objective: To synthesize 2-oxocyclopentane-1-carboxylate via an intramolecular condensation.
Materials and Reagents:
-
This compound (CAS 683-60-3)
-
Diisopropyl adipate
-
Anhydrous Toluene
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Rotary evaporator, separatory funnel, standard glassware
Procedure:
-
Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add this compound (1.0 eq).
-
Add 100 mL of anhydrous toluene to the flask and stir the suspension.
-
Addition: Slowly add a solution of diisopropyl adipate (1.0 eq) in 50 mL of anhydrous toluene to the stirred suspension over 30 minutes.
-
Reaction: Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.
-
Slowly quench the reaction by adding 50 mL of 1 M HCl, ensuring the temperature does not exceed 10 °C. Stir for 15 minutes.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 50 mL of 1 M HCl, 50 mL of saturated NaHCO₃, and 50 mL of brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by vacuum distillation or column chromatography.
-
Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, and IR spectroscopy.
Figure 3: General experimental workflow. A typical procedure for a base-catalyzed condensation reaction followed by workup and purification.
Troubleshooting Guide
Table 3: Common Issues and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive base due to moisture/air exposure.2. Insufficient reaction time or temperature.3. Impure starting materials. | 1. Use freshly opened/properly stored base. Ensure all glassware and solvents are scrupulously dry.2. Increase reaction time/temperature and monitor by TLC.3. Purify starting materials before use. |
| Formation of Side Products | 1. Transesterification (in Claisen reactions).2. Self-condensation of a single partner (in crossed condensations).3. Competing elimination reactions. | 1. Match the alkoxide base to the ester's alcohol moiety (e.g., NaO-iPr with an isopropyl ester).2. Use a non-enolizable partner or use LDA for directed condensation.3. Use less hindered bases or lower reaction temperatures. |
| Saponification of Ester | Presence of water, leading to hydrolysis by the strong base. | Rigorously exclude water from the reaction system. Use anhydrous solvents and handle the base under an inert atmosphere. |
| Difficult Workup | Formation of emulsions during extraction. | Add more brine to the aqueous layer to break the emulsion. Filter the mixture through Celite if necessary. |
Conclusion
This compound is a potent and highly effective strong base for mediating a variety of essential condensation reactions. Its specific advantages, including strong basicity and moderate steric hindrance, allow for controlled enolate formation and can enhance selectivity in complex syntheses.[1][4] By understanding its chemical properties, adhering to strict anhydrous handling protocols, and making informed choices based on the reaction type, researchers can successfully employ this compound to achieve their synthetic goals. This guide serves as a foundational resource to facilitate its effective and safe application in the laboratory.
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Application Notes & Protocols: Anionic Ring-Opening Polymerization Initiated by Sodium Isopropoxide
Abstract: This guide provides a comprehensive overview of sodium isopropoxide as a potent initiator for anionic ring-opening polymerization (ROP). Sodium isopropoxide, a strong alkoxide base, serves as a highly efficient nucleophile for the controlled polymerization of strained cyclic monomers, particularly epoxides and lactones, yielding well-defined polyethers and polyesters. We will delve into the fundamental reaction mechanisms, provide detailed, field-tested protocols for synthesis and characterization, and discuss critical experimental parameters that govern the polymerization process. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this chemistry for the synthesis of advanced polymeric materials.
Section 1: Safety First - Handling Sodium Isopropoxide
Before commencing any experimental work, it is imperative to understand the hazards associated with sodium isopropoxide. It is a highly reactive and hazardous substance that demands careful handling in a controlled laboratory environment.
Core Hazards:
-
Flammable Solid: Sodium isopropoxide is a flammable solid that can be self-heating and may catch fire.[1] It must be kept away from heat, sparks, open flames, and other ignition sources.[1]
-
Reacts Violently with Water: It reacts violently with water and moisture, releasing flammable isopropanol and corrosive sodium hydroxide.[1][2] This reactivity makes it extremely moisture-sensitive.
-
Corrosive: It causes severe skin burns and serious eye damage.[1][3] Ingestion can be fatal and requires immediate medical attention.[3]
-
Respiratory Irritant: Inhalation of dust may cause respiratory irritation.[3]
Handling and Storage Protocol:
-
Inert Atmosphere: Always handle sodium isopropoxide under an inert atmosphere (e.g., in a nitrogen or argon-filled glovebox) to prevent contact with air and moisture.[1]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (nitrile rubber is suitable), a lab coat, and chemical safety goggles with a face shield.[1][4]
-
Ventilation: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust.[3]
-
Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated area designated for corrosive and flammable materials.[2][3] Keep it away from water and incompatible materials like oxidizing agents.[1]
-
Spill Management: In case of a spill, evacuate the area. Do not use water. Sweep up the solid material using non-sparking tools and place it into a suitable, dry container for disposal.[3]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous materials.
| Hazard Statement | Precautionary Action | Source |
| H228, H251 - Flammable solid; Self-heating | P210 - Keep away from heat/sparks/open flames. P235 + P410 - Keep cool. Protect from sunlight. | [1] |
| H314 - Causes severe skin burns and eye damage | P280 - Wear protective gloves/clothing/eye protection. P305+P351+P338 - IF IN EYES: Rinse cautiously with water. P310 - Immediately call a POISON CENTER or doctor. | [1] |
| EUH014 - Reacts violently with water | P402 + P404 - Store in a dry place. Store in a closed container. | [1][2] |
Section 2: The Chemistry of Initiation - Mechanism of Action
Sodium isopropoxide (NaO-iPr) is classified as a group I metal alkoxide. The significant difference in electronegativity between sodium and oxygen results in a highly ionic Na-O bond, making the isopropoxide moiety a potent nucleophile and a strong base.[5] This nucleophilicity is the driving force for its function as an initiator in anionic polymerization.
Anionic Ring-Opening Polymerization (AROP) of Epoxides
The polymerization of epoxides, such as propylene oxide or ethylene oxide, is a classic example of AROP. The high ring strain of the three-membered ether ring makes it susceptible to nucleophilic attack.[6]
The process unfolds in two key stages:
-
Initiation: The isopropoxide anion attacks one of the carbon atoms of the epoxide ring. This results in the cleavage of a C-O bond, relieving the ring strain and forming a new, linear alkoxide species.[6]
-
Propagation: The newly formed alkoxide at the end of the growing polymer chain is itself a nucleophile. It proceeds to attack another epoxide monomer, thereby extending the polymer chain. This process repeats, adding one monomer unit at a time.[7]
Anionic Ring-Opening Polymerization (AROP) of Lactones
Sodium isopropoxide is also highly effective for the polymerization of cyclic esters, known as lactones (e.g., ε-caprolactone, δ-valerolactone).[8][9] This process is driven by the release of ring strain and proceeds via a ring-opening trans-esterification mechanism.[10]
-
Initiation: The isopropoxide anion performs a nucleophilic acyl substitution on the carbonyl carbon of the lactone. This opens the ring to form an ester with a terminal alkoxide.
-
Propagation: The resulting alkoxide chain end attacks the next lactone monomer in the same manner, propagating the polyester chain.[10] Because each propagation step regenerates an alkoxide, the polymerization can proceed in a living fashion under ideal conditions (i.e., in the absence of terminating impurities).[11]
Section 3: Experimental Protocols
Success in anionic polymerization hinges on the rigorous exclusion of atmospheric moisture and other protic impurities. The protocols below assume all manipulations of the initiator and the polymerization reaction are performed using either high-vacuum Schlenk line techniques or within an inert-atmosphere glovebox.
Materials and Reagents Purification
-
Sodium Isopropoxide (NaO-iPr): Use as received from the supplier if the container is new and factory-sealed. If purity is in doubt, it can be sublimed under vacuum, though this is an advanced procedure. For most applications, using a high-purity commercial grade (e.g., 98% or higher) is sufficient.
-
Monomer (e.g., ε-Caprolactone): Must be dried and purified. A standard procedure is to stir over calcium hydride (CaH₂) for 24-48 hours, followed by vacuum distillation into a flame-dried storage flask.[12] The purified monomer should be stored under an inert atmosphere.
-
Solvent (e.g., Tetrahydrofuran - THF): Must be rigorously dried and deoxygenated. A common method is refluxing over a sodium/benzophenone ketyl indicator until a persistent deep blue or purple color is achieved, followed by distillation directly into the reaction flask under an inert atmosphere.[12]
Protocol: AROP of ε-Caprolactone with Sodium Isopropoxide
This protocol details the synthesis of polycaprolactone (PCL) with a target molecular weight determined by the monomer-to-initiator ratio.
Step-by-Step Methodology:
-
Glassware Preparation: A 100 mL Schlenk flask equipped with a magnetic stir bar is assembled and flame-dried under high vacuum to remove all adsorbed moisture. The flask is then backfilled with high-purity argon or nitrogen.
-
Initiator Stock Solution: Inside a glovebox, accurately weigh ~82 mg of sodium isopropoxide (1.0 mmol) into a volumetric flask and dissolve in anhydrous THF to a final volume of 10.0 mL. This creates a 0.1 M initiator stock solution.
-
Reaction Setup: In the flame-dried Schlenk flask, add 40 mL of anhydrous THF via a gas-tight syringe. Then, add 5.7 g of purified ε-caprolactone (50 mmol) to the THF.
-
Initiation: Cool the stirred monomer solution to 0 °C using an ice bath. Using a gas-tight syringe, rapidly inject 1.0 mL of the 0.1 M sodium isopropoxide stock solution (0.1 mmol of initiator) into the flask. The target monomer-to-initiator ratio ([M]/[I]) is 500:1.
-
Propagation: Allow the reaction to stir at 0 °C. The solution may become more viscous as the polymer forms. Monitor the reaction progress by taking aliquots for analysis (e.g., ¹H NMR to check for monomer conversion). A typical reaction time is 1-4 hours.
-
Termination: Once the desired conversion is reached (or after a set time), terminate the polymerization by adding 1 mL of methanol containing a small amount of acetic acid. This protonates the active alkoxide chain ends, stopping the reaction.
-
Isolation: Pour the reaction mixture into a beaker containing 400 mL of cold methanol while stirring vigorously. The polycaprolactone will precipitate as a white solid.
-
Purification and Drying: Allow the precipitate to settle, then collect the solid by vacuum filtration. Wash the polymer with fresh cold methanol. Dry the resulting white polymer in a vacuum oven at room temperature until a constant weight is achieved.
Polymer Characterization
-
Structure Confirmation (¹H NMR): Dissolve a small sample of the dried polymer in CDCl₃. The spectrum should show characteristic peaks for the polycaprolactone repeating unit and an end-group peak corresponding to the isopropoxy initiator fragment, confirming successful initiation.
-
Molecular Weight and Dispersity (Gel Permeation Chromatography - GPC): Analyze the polymer using GPC (calibrated with polystyrene or PCL standards) to determine the number-average molecular weight (Mₙ) and the dispersity index (Đ = Mₙ/Mₙ). For a controlled polymerization, Đ should be low (typically < 1.2).
Section 4: Factors Influencing Polymerization & Expected Outcomes
The success of the polymerization and the properties of the final polymer are highly dependent on several key parameters.
| Parameter | Effect on Polymerization | Rationale & Expected Outcome |
| Monomer to Initiator Ratio ([M]/[I]) | Primarily controls the molecular weight (Mₙ). | In a living polymerization, each initiator molecule starts one polymer chain. Therefore, the theoretical Mₙ can be estimated as: Mₙ = ([M]/[I]) × (Monomer MW) + (Initiator MW). A higher ratio leads to a higher molecular weight. |
| Temperature | Affects the rate of both initiation and propagation. | Higher temperatures generally increase the reaction rate. However, they can also increase the likelihood of side reactions (e.g., chain transfer, transesterification), which can broaden the molecular weight distribution (increase Đ).[7] |
| Solvent Polarity | Influences the state of the propagating ion pair. | In polar aprotic solvents like THF, the sodium cation and the alkoxide anion can exist as contact ion pairs, solvent-separated ion pairs, or free ions.[13] More separated species are generally more reactive, leading to faster propagation rates. |
| Purity of Reagents | Critical for achieving a controlled, living polymerization. | Protic impurities (water, alcohols) will react with the initiator and the propagating chain ends, terminating the polymerization prematurely. This leads to a lower-than-expected molecular weight and a broad dispersity. |
Section 5: Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No polymerization occurs. | 1. Inactive initiator (degraded by moisture).2. Gross contamination of monomer or solvent with terminating impurities (e.g., water). | 1. Use a fresh bottle of initiator or purify it.2. Re-purify and dry the monomer and solvent rigorously. Ensure all glassware is perfectly dry. |
| Low monomer conversion. | 1. Insufficient reaction time.2. Premature termination due to impurities. | 1. Extend the reaction time and monitor conversion via NMR or GC.2. Improve purification techniques for all reagents. |
| Polymer has a very broad dispersity (Đ > 1.5). | 1. Slow initiation relative to propagation.2. Presence of chain transfer or side reactions.3. Non-homogenous mixing during initiation. | 1. Ensure rapid injection and vigorous stirring when adding the initiator.2. Lower the reaction temperature.3. Improve stirring efficiency. |
| Actual Mₙ is much lower than theoretical Mₙ. | 1. Inaccurate initiator concentration (less active initiator than calculated).2. Presence of impurities causing termination. | 1. Titrate the initiator solution before use to determine its exact molarity.2. Review and improve all purification and handling procedures. |
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Save, M., Schappacher, M., & Soum, A. (2002). Controlled Ring‐Opening Polymerization of Lactones and Lactides Initiated by Lanthanum Isopropoxide, 1. General Aspects and Kinetics. Macromolecular Chemistry and Physics, 203(5‐6), 889-899. [Link]
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Jedliński, Z., & Dworak, A. (1980). Ring opening in the polymerization of propylene oxide by the initiator systems aluminium isopropoxide or aluminium isopropoxide/zinc chloride (1:1) and the microstructure of the resulting polymers. Polymer Bulletin, 2(8), 527-534. [Link]
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Application Notes and Protocols for Anhydrous Sodium Propan-2-olate Reactions
<
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the criticality of anhydrous conditions when working with sodium propan-2-olate (also known as sodium isopropoxide). It details the underlying chemical principles, provides validated, step-by-step protocols for the preparation and handling of this reagent, and presents its application in key organic transformations. The protocols herein are designed to be self-validating, emphasizing causality and experimental integrity to ensure reproducible and high-yield outcomes.
Introduction: The Indispensable Role of this compound in Organic Synthesis
This compound, with the chemical formula C₃H₇NaO, is a powerful nucleophile and a strong, non-nucleophilic base widely employed in organic synthesis.[1][2] Its utility spans a range of reactions, including but not limited to Williamson ether syntheses, Meerwein-Ponndorf-Verley (MPV) reductions, and as a catalyst in various condensation and polymerization reactions.[2][3] The efficacy of this compound is, however, intrinsically linked to the stringent exclusion of water from the reaction environment.
The Imperative of Anhydrous Conditions
The necessity for anhydrous conditions when using this compound and other metal alkoxides stems from their high reactivity towards protic species, most notably water.[4][5]
2.1. The Chemistry of Water-Induced Decomposition
This compound is the salt of a weak acid (propan-2-ol) and a strong base (sodium hydroxide). In the presence of water, a rapid and irreversible acid-base reaction occurs, leading to the protonation of the alkoxide to form propan-2-ol and the generation of sodium hydroxide.[6][7] This reaction not only consumes the active reagent but also introduces hydroxide ions into the reaction mixture, which can lead to undesired side reactions and significantly lower yields of the desired product.[7][8]
2.2. Impact on Common Synthetic Applications
-
Williamson Ether Synthesis: In this Sₙ2 reaction, the alkoxide acts as a nucleophile.[9][10] The presence of water will quench the alkoxide, reducing the concentration of the active nucleophile and thereby hindering the formation of the ether.
-
Meerwein-Ponndorf-Verley (MPV) Reduction: While the classical MPV reduction utilizes aluminum isopropoxide, this compound can be a precursor or used in related base-catalyzed reductions.[11][12] Water will interfere with the catalytic cycle and can lead to the hydrolysis of any metal alkoxide intermediates.
Preparation and Handling of Anhydrous Reagents and Solvents
Achieving and maintaining anhydrous conditions is paramount for the successful application of this compound. This requires meticulous preparation of all glassware, solvents, and reagents.
3.1. Drying of Glassware
All glassware must be rigorously dried to remove adsorbed water from its surface.[13]
-
Oven Drying: Glassware should be placed in an oven at a temperature greater than 120°C for a minimum of 12 hours.
-
Flame Drying: For immediate use, glassware can be flame-dried under a stream of inert gas (nitrogen or argon).
3.2. Preparation of Anhydrous Solvents
Common solvents for reactions involving this compound include tetrahydrofuran (THF), the parent alcohol (propan-2-ol), and other aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[14] These solvents must be thoroughly dried before use.
-
Molecular Sieves: Activated 3Å or 4Å molecular sieves are effective for drying a variety of organic solvents.[13][15][16] The solvent should be stored over the sieves for at least 24 hours before use.[13]
-
Distillation from Drying Agents: For exceptionally dry solvents, distillation from an appropriate drying agent is recommended. For example, THF can be distilled from sodium-benzophenone ketyl, which provides a visual indication (a deep blue or purple color) of anhydrous conditions.[13][15]
| Solvent | Drying Agent | Indicator (if applicable) | Reference |
| Tetrahydrofuran (THF) | Sodium-benzophenone ketyl | Deep blue/purple color | [13][15] |
| Dichloromethane (DCM) | Calcium hydride | N/A | [15] |
| Acetonitrile (MeCN) | Calcium hydride | N/A | [15] |
| N,N-Dimethylformamide (DMF) | Barium oxide or 4Å molecular sieves | N/A | [15] |
Protocol for the In Situ Preparation of Anhydrous this compound
This protocol describes the preparation of this compound from sodium metal and anhydrous propan-2-ol.
4.1. Reagents and Equipment
-
Sodium metal, stored under mineral oil
-
Anhydrous propan-2-ol
-
Anhydrous reaction solvent (e.g., THF)
-
Round-bottom flask, flame-dried
-
Reflux condenser, flame-dried
-
Magnetic stirrer and stir bar
-
Inert gas supply (nitrogen or argon) with a bubbler
-
Syringes and needles
4.2. Experimental Workflow Diagram
Caption: Workflow for the in situ preparation of this compound.
4.3. Step-by-Step Procedure
-
Set up the flame-dried round-bottom flask with a magnetic stir bar and reflux condenser under a positive pressure of inert gas.
-
Carefully cut the required amount of sodium metal and wash it with anhydrous hexane to remove the mineral oil.
-
Quickly transfer the sodium metal to the reaction flask.
-
Add anhydrous propan-2-ol dropwise to the flask via a syringe. An exothermic reaction with the evolution of hydrogen gas will be observed.[17]
-
Stir the reaction mixture at room temperature until all the sodium metal has reacted. Gentle heating may be required to initiate or complete the reaction.
-
The resulting solution of this compound in propan-2-ol is now ready for use.
Application Note: The Williamson Ether Synthesis
The Williamson ether synthesis is a classic and reliable method for the preparation of symmetrical and unsymmetrical ethers via an Sₙ2 reaction between an alkoxide and a primary alkyl halide or sulfonate.[9][10][18][19]
5.1. Reaction Mechanism
Caption: Mechanism of the Williamson Ether Synthesis.
5.2. Protocol for the Synthesis of Isopropyl Ethyl Ether
-
Prepare a solution of this compound in anhydrous THF as described in section 4.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add one equivalent of ethyl iodide to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation.
Application Note: The Meerwein-Ponndorf-Verley (MPV) Reduction
The MPV reduction is a highly chemoselective method for the reduction of aldehydes and ketones to the corresponding alcohols using an aluminum alkoxide catalyst in the presence of a sacrificial alcohol, typically isopropanol.[11][12][20][21]
6.1. Catalytic Cycle
The reaction proceeds through a six-membered ring transition state where a hydride is transferred from the aluminum isopropoxide to the carbonyl carbon.[11][21]
6.2. Protocol for the Reduction of Cyclohexanone
-
To a flame-dried flask under an inert atmosphere, add anhydrous toluene and aluminum isopropoxide.
-
Add cyclohexanone to the mixture.
-
Add a large excess of anhydrous propan-2-ol, which serves as the hydride donor.
-
Heat the reaction mixture to reflux to distill off the acetone formed during the reaction, driving the equilibrium towards the products.
-
After the reaction is complete (as determined by TLC or GC), cool the mixture and hydrolyze it with dilute sulfuric acid.
-
Separate the organic layer, and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the resulting cyclohexanol by distillation or chromatography.
Safety and Handling
This compound is a flammable solid that reacts violently with water.[4][5][22] It is also corrosive and can cause severe skin burns and eye damage.[22][23] Always handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6][22][24] Store this compound under an inert atmosphere in a cool, dry place away from sources of ignition and incompatible materials.[5][6][25]
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Chemistry LibreTexts. (2021). Drying Solvents. [Link]
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Moodle@Units. (n.d.). Preparing Anhydrous Reagents and Equipment. [Link]
-
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TutorChase. (n.d.). Why do some organic reactions need anhydrous conditions?. [Link]
-
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-
Organic Chemistry Portal. (n.d.). Meerwein-Ponndorf-Verley Reduction. [Link]
-
Chemisty Notes. (2020). Meerwein Ponndorf Verley (MPV Reduction): Easy mechanism, examples, applications. [Link]
-
Venus Academy. (2020). Meerwein-Ponndorf-Verley Reduction. [Link]
-
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Organic Syntheses. (n.d.). Procedure. [Link]
-
ACS GCI Pharmaceutical Roundtable. (2025). Alkoxides. [Link]
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Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
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Application Notes and Protocols for Quenching Reactions Involving Sodium Propan-2-olate
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper procedures for quenching reactions involving sodium propan-2-olate (also known as sodium isopropoxide). As a potent base and nucleophile, this compound is a versatile reagent in organic synthesis.[1] However, its high reactivity, particularly with protic sources, necessitates carefully controlled quenching and workup procedures to ensure both the safety of the practitioner and the integrity of the desired reaction product. This guide elucidates the chemical principles underlying the quenching process, offers a comparative analysis of various quenching agents, and provides detailed, field-proven protocols for laboratory and scale-up applications.
Introduction: The Chemical Nature and Reactivity of this compound
This compound (C₃H₇NaO) is a white to off-white solid, highly soluble in polar solvents like alcohols and ethers.[1] It is typically generated from the reaction of sodium metal with isopropanol.[1] Its utility in organic synthesis stems from its character as a strong base and nucleophile.[1][2] The alkoxide nature of this compound makes it a powerful tool for deprotonation, catalysis of transesterification processes, and in Williamson ether synthesis.[1][3][4]
However, the very reactivity that makes this compound a valuable reagent also presents significant challenges during the quenching phase of a reaction. It reacts vigorously and exothermically with water and other protic reagents.[1][5] Uncontrolled quenching can lead to a rapid increase in temperature and pressure, posing a significant safety risk.[6] Therefore, a thorough understanding of the principles of quenching is paramount.
The "Why": Principles of a Controlled Quench
The primary objective of quenching a reaction containing this compound is to neutralize the excess, highly reactive alkoxide in a controlled and safe manner. This process is critical for several reasons:
-
Safety: The high exothermicity of the reaction between this compound and protic solvents can cause the reaction mixture to boil violently, potentially leading to a dangerous pressure buildup in a closed system or ejection of the reaction contents.[6]
-
Product Integrity: A rapid and uncontrolled quench can lead to undesired side reactions, potentially degrading the desired product or generating impurities that complicate purification.
-
Facilitating Workup: The quench transforms the basic alkoxide into its corresponding alcohol (isopropanol) and a sodium salt, which are generally easier to remove during the subsequent aqueous workup.[7][8]
A successful quenching strategy hinges on the principle of gradual reduction of reactivity. This is typically achieved by the sequential addition of quenching agents with decreasing basicity (or increasing acidity), starting with a mild reagent and progressing to a more reactive one.[9][10] Cooling the reaction vessel, typically with an ice bath, is a critical and non-negotiable step to dissipate the heat generated during the quench.[6][10]
Selecting Your Quenching Agent: A Comparative Analysis
The choice of quenching agent is dictated by the scale of the reaction, the nature of the reaction products, and the desired pH of the final mixture. Below is a comparative analysis of common quenching agents.
| Quenching Agent | pKa (of conjugate acid) | Reactivity with this compound | Key Considerations & Best Use Cases |
| Isopropanol | ~17 | Low | Ideal as the initial quenching agent, especially for large-scale reactions or when a very gentle quench is required.[9][11] |
| Ethanol | ~16 | Moderate | A good second-step quenching agent after initial treatment with a less reactive alcohol.[9] |
| Methanol | ~15.5 | High | Used in later stages of a sequential quench due to its higher reactivity.[9][10] |
| Water | ~15.7 | Very High | Should only be added after the bulk of the alkoxide has been neutralized with alcohols.[1][5][10] Direct addition to a reaction mixture rich in this compound is extremely hazardous.[5] |
| Saturated Aqueous Ammonium Chloride (NH₄Cl) | ~9.25 | High | A common choice for an acidic quench. It neutralizes the alkoxide and provides a buffered acidic environment. Often used to quench reactions where the product is sensitive to strong acids or bases.[12] |
| Dilute Aqueous Acids (e.g., HCl, H₂SO₄) | <0 | Very High | Used when a strongly acidic final pH is desired to facilitate extraction of basic impurities. Should be used with extreme caution and only after initial quenching with alcohols. |
Visualization of Quenching Workflow
The following diagram illustrates a generalized workflow for quenching a reaction containing this compound.
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Application Notes & Protocols: A Comprehensive Guide to the Workup of Reactions Involving Sodium Isopropoxide
Introduction
Sodium isopropoxide (NaOi-Pr) is a potent, non-nucleophilic alkoxide base frequently employed in organic synthesis for a variety of transformations, including deprotonations, isomerizations, and transesterification reactions.[1][2] Its utility is derived from its high basicity and solubility in common organic solvents like tetrahydrofuran (THF) and its parent alcohol, isopropanol.[1][3] However, the very reactivity that makes sodium isopropoxide a valuable synthetic tool also necessitates a carefully planned and executed workup protocol to ensure the safe quenching of the reagent, neutralization of byproducts, and efficient isolation of the desired product.
This guide provides a detailed framework for researchers, scientists, and drug development professionals on designing and implementing robust workup procedures for reactions utilizing sodium isopropoxide. We will move beyond a simple recitation of steps to explore the underlying chemical principles, enabling the user to adapt these protocols to a wide range of specific reaction contexts.
Physicochemical Properties of Sodium Isopropoxide
A thorough understanding of the reagent's properties is fundamental to designing a safe and effective workup.
| Property | Value | Source(s) |
| Chemical Formula | C₃H₇NaO | [1][4] |
| Molar Mass | 82.08 g/mol | [1][4] |
| Appearance | White to yellow crystalline solid | [1][5] |
| Melting Point | 70 - 75 °C | [4][5] |
| Reactivity | Reacts violently with water; Air and moisture sensitive | [1][5][6][7] |
| Solubility | Soluble in alcohols and ethers (e.g., THF) | [1][3] |
PART 1: Critical Safety Considerations
Sodium isopropoxide is a hazardous material classified as corrosive, flammable, and self-heating.[5][6] Its most significant hazard is its violent, exothermic reaction with water, which generates flammable isopropyl alcohol and corrosive sodium hydroxide.[5][8]
Mandatory Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, chemical safety goggles, and nitrile or neoprene gloves.[6][9]
-
Inert Atmosphere: Handle solid sodium isopropoxide and its solutions under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from air and moisture.[9]
-
Fume Hood: All manipulations, especially the quenching process, must be performed in a well-ventilated chemical fume hood.[5][10]
-
Spill Management: Keep a container of dry sand or Class D fire extinguisher readily available. Do NOT use water or foam to extinguish a fire involving sodium isopropoxide.[5]
PART 2: The Workup Decision Matrix
The primary decision in any workup is whether to employ an aqueous or non-aqueous procedure. This choice is dictated almost entirely by the stability of the desired reaction product.
Caption: Decision matrix for selecting the appropriate workup protocol.
PART 3: Standard Aqueous Workup Protocol
This is the most common procedure and is suitable for the majority of organic products that are stable to water and will not partition significantly into an aqueous phase. The core principle is to safely neutralize the reactive base and then use liquid-liquid extraction to separate the organic product from water-soluble impurities.
Workflow for Aqueous Workup
Caption: Step-by-step workflow for a standard aqueous workup.
Detailed Experimental Protocol
Step 1: Quenching the Reaction
-
Causality: The quenching process is performed in a stepwise manner to control the highly exothermic reaction between the alkoxide and a protic source.[10] Starting with isopropanol, the conjugate acid of the base, provides a less vigorous reaction than directly adding water.[11][12]
-
Once the reaction is deemed complete by TLC, LC-MS, or other monitoring, cool the reaction vessel in an ice-water bath to 0 °C.
-
While stirring, slowly add isopropanol dropwise. Gas evolution (hydrogen, if any residual sodium metal is present) and a mild exotherm may be observed. Continue the addition until no further vigorous reaction is apparent.[10]
-
After the initial quench with isopropanol, cautiously add deionized water or a saturated aqueous solution of ammonium chloride (NH₄Cl). The latter is a mild acid that will neutralize the sodium hydroxide formed in situ, bringing the pH closer to neutral.
-
Allow the mixture to warm to room temperature and stir for 15-20 minutes to ensure quenching is complete.
Step 2: Extraction and Washing
-
Causality: The goal is to partition the desired organic product into an immiscible organic solvent, while water-soluble byproducts (sodium salts, excess quenching agents) remain in the aqueous phase.[13][14]
-
Transfer the biphasic mixture to a separatory funnel.
-
Add an appropriate organic extraction solvent (e.g., ethyl acetate, diethyl ether, dichloromethane). The volume should typically be equal to or greater than the initial reaction volume.
-
Stopper the funnel, invert, and vent frequently to release any pressure. Shake the funnel for 30-60 seconds.
-
Allow the layers to separate. Drain the lower (aqueous) layer. Note: If using a chlorinated solvent like dichloromethane, the organic layer will be on the bottom.
-
Perform subsequent washes of the organic layer as needed.
| Wash Solution | Purpose | Reference |
| Water | To remove the bulk of inorganic salts (e.g., NaCl, NaOH) and water-soluble organics like isopropyl alcohol. | [13] |
| Sat. aq. NH₄Cl | A mildly acidic wash to neutralize any remaining base and remove certain metal salts. | [15] |
| Sat. aq. NaHCO₃ | A mildly basic wash to remove any acidic impurities. | [13] |
| Brine (Sat. aq. NaCl) | To remove the majority of dissolved water from the organic layer before final drying ("salting out"). This also helps break up emulsions. | [13][14] |
Step 3: Drying and Solvent Removal
-
Causality: Even after a brine wash, trace amounts of water remain in the organic solvent, which can interfere with subsequent reactions or purification. Anhydrous inorganic salts are used to bind this residual water.[13]
-
Transfer the separated organic layer to an Erlenmeyer flask.
-
Add a suitable drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Add the agent until it no longer clumps together and flows freely, indicating that all water has been absorbed.[13]
-
Allow the mixture to stand for at least 15 minutes.
-
Remove the drying agent by gravity filtration or by carefully decanting the solution.
-
Concentrate the filtered solution under reduced pressure using a rotary evaporator to yield the crude product.
PART 4: Non-Aqueous Workup Protocol
This procedure is essential for products that are sensitive to water, such as compounds with labile esters, silyl ethers, or other hydrolyzable functional groups. The strategy is to neutralize the alkoxide and precipitate it as a salt, which can be removed by filtration.
Workflow for Non-Aqueous Workup
Caption: Step-by-step workflow for a non-aqueous workup.
Detailed Experimental Protocol
Step 1: Neutralization and Precipitation
-
Causality: A weak acid, such as acetic acid (AcOH), is added in a stoichiometric amount relative to the sodium isopropoxide used. This protonates the alkoxide, forming isopropyl alcohol and a sodium salt (sodium acetate), which is often insoluble in non-polar organic solvents and can be filtered off. Solid ammonium chloride can also be used, which reacts to form ammonia, NaCl, and isopropanol.
-
Cool the reaction mixture to 0 °C in an ice-water bath.
-
Slowly add one equivalent (relative to the sodium isopropoxide) of glacial acetic acid. The addition should be dropwise to control any potential exotherm.
-
Alternatively, add solid ammonium chloride (1.1 equivalents) in portions.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 30-60 minutes. A precipitate (sodium acetate or sodium chloride) should form.
Step 2: Filtration and Isolation
-
Causality: The solid salt byproduct is physically separated from the solution containing the desired product by filtration.
-
Filter the slurry through a pad of Celite® or a fritted glass funnel.
-
Wash the filter cake with several small portions of the anhydrous reaction solvent to ensure complete recovery of the product.
-
Combine the filtrate and the washes.
-
Concentrate the solution under reduced pressure using a rotary evaporator to yield the crude product. The crude material will still contain the isopropyl alcohol formed during the workup, which may need to be removed during subsequent purification (e.g., chromatography or high-vacuum evaporation).
References
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- Indian Academy of Sciences. (n.d.). Synthesis and characterization of sodium alkoxides.
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- New insights into the formation mechanism of Ag, Au and AgAu nanoparticles in aqueous alkaline media: alkoxides from alcohols, a. (n.d.). Royal Society of Chemistry.
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Introduction to Sodium Propan-2-olate: A Versatile Reagent
An In-Depth Guide to the Large-Scale Synthesis Applications of Sodium Propan-2-olate
This compound, with the chemical formula C₃H₇NaO, is the sodium salt of isopropanol.[1] It is a powerful, non-pyrophoric strong base and a competent nucleophile, making it a valuable reagent in a wide array of organic syntheses.[2][3] Typically appearing as a white to pale yellow powder, it is highly reactive and hygroscopic, necessitating careful handling under inert conditions.[1][4] Its utility in large-scale synthesis stems from its high reactivity, solubility in relevant organic solvents, and its role as a catalyst or reagent in critical C-O bond-forming reactions. Key industrial applications include the manufacture of pharmaceuticals, polymers, and specialty chemicals.[5][6][7]
| Property | Value |
| CAS Number | 683-60-3[1][8] |
| Molecular Formula | C₃H₇NaO[1] |
| Molecular Weight | 82.08 g/mol [8] |
| Appearance | White to pale cream or pale yellow powder[1] |
| Melting Point | 70-75 °C[9][10] |
| Key Characteristics | Strong base, nucleophile, hygroscopic, reacts violently with water[2][4] |
Critical Safety & Handling Protocols for Large-Scale Use
The high reactivity of this compound demands stringent safety protocols, especially at an industrial scale. The material is corrosive and can cause severe skin and eye burns.[11][12] Its most significant hazard is its violent reaction with water or moist air, which rapidly produces flammable isopropanol and corrosive sodium hydroxide.[4][11]
Core Safety Directives:
-
Inert Atmosphere: Always handle and store this compound under a dry, inert atmosphere, such as nitrogen or argon, to prevent decomposition and hazardous reactions.[8][11]
-
Moisture Exclusion: All reactors, transfer lines, and solvents must be scrupulously dried before use. Do not allow contact with water or moist air.[13][14]
-
Personal Protective Equipment (PPE): Use of appropriate PPE is mandatory. This includes chemical safety goggles or a face shield, flame-resistant impervious clothing, and neoprene or nitrile rubber gloves.[11][12][13][15]
-
Spill Management: In case of a spill, do not use water. Evacuate the area, remove ignition sources, and cover the spill with a dry, inert absorbent like sand or soda ash. Sweep up carefully into a suitable container for disposal.[13][14][15]
-
Fire Suppression: Use dry chemical, carbon dioxide, or alcohol-resistant foam for fires. Do not use water.[15]
Caption: General workflow for safely handling this compound.
Application I: Williamson Ether Synthesis
The Williamson ether synthesis is a cornerstone of industrial organic chemistry for preparing both symmetrical and asymmetrical ethers. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where an alkoxide ion displaces a halide from an organohalide.[16] this compound serves as an excellent source of the isopropoxide nucleophile.
Mechanistic Overview & Causality
The reaction's success hinges on the SN2 mechanism. The isopropoxide ion (CH₃)₂CHO⁻, generated from this compound, performs a backside attack on the carbon atom bearing a leaving group (typically a halide like -Cl, -Br, or -I).[16][17]
Key Considerations for Large-Scale Success:
-
Substrate Choice: The reaction is most efficient with primary alkyl halides. Secondary halides are less reactive and can lead to a competing E2 elimination side reaction, forming an alkene, especially with a sterically hindered base like isopropoxide. Tertiary halides will almost exclusively yield the elimination product.[17][18]
-
Solvent: A polar aprotic solvent like THF, DMF, or DMSO is often preferred as it can solvate the sodium cation without deactivating the alkoxide nucleophile. Using the parent alcohol (isopropanol) is also common but can lead to slower reaction rates.[18]
-
Anhydrous Conditions: The presence of water will protonate the highly basic alkoxide, quenching the nucleophile and rendering it ineffective for the SN2 reaction.
Caption: SN2 mechanism of the Williamson ether synthesis.
Protocol: Large-Scale Synthesis of Isopropyl Benzyl Ether
This protocol outlines the synthesis of isopropyl benzyl ether from this compound and benzyl chloride in a 100 L reactor.
Materials & Equipment:
-
100 L glass-lined reactor with overhead stirrer, reflux condenser, nitrogen inlet, and temperature probe.
-
This compound (solid)
-
Benzyl chloride
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Rotary evaporator and distillation setup
Procedure:
-
Reactor Preparation: Ensure the reactor is clean and dry. Purge the vessel with dry nitrogen for at least 1 hour to establish an inert atmosphere.
-
Reagent Charging: Under a positive nitrogen pressure, charge the reactor with 50 L of anhydrous THF.
-
Add 6.57 kg (80 mol) of this compound to the THF with moderate agitation. Stir until a uniform slurry is formed.
-
Substrate Addition: Slowly add 10.13 kg (80 mol) of benzyl chloride to the reactor over 60-90 minutes. Maintain the internal temperature below 30°C using a cooling jacket. An exotherm is expected.
-
Reaction: Once the addition is complete, heat the reaction mixture to reflux (approx. 66°C) and maintain for 4-6 hours.
-
In-Process Control (IPC): Monitor the reaction progress by taking aliquots and analyzing via Gas Chromatography (GC) or Thin Layer Chromatography (TLC). The reaction is complete when the benzyl chloride starting material is consumed (<1%).
-
Workup - Quenching: Cool the reactor to 10-15°C. Very slowly and carefully, add 20 L of deionized water to quench the reaction and dissolve the sodium chloride byproduct.
-
Workup - Phase Separation: Stop agitation and allow the layers to separate. Transfer the lower aqueous layer to a waste container.
-
Workup - Washing: Wash the organic layer with 20 L of brine to remove residual water-soluble impurities. Separate the aqueous layer.
-
Drying & Filtration: Transfer the organic layer to a suitable container and dry over anhydrous magnesium sulfate. Filter to remove the drying agent.
-
Purification: Concentrate the filtrate using a rotary evaporator to remove the THF solvent. The resulting crude oil can be purified by vacuum distillation to yield pure isopropyl benzyl ether.
| Parameter | Specification | Rationale |
| Solvent | Anhydrous THF | Polar aprotic solvent, solubilizes reactants without deactivating the nucleophile. |
| Molar Ratio (Alkoxide:Halide) | 1:1 to 1.05:1 | A slight excess of alkoxide can drive the reaction to completion. |
| Addition Temperature | < 30°C | Controls the initial exotherm of the reaction. |
| Reaction Temperature | 60 - 66°C (Reflux) | Increases reaction rate to ensure completion in a reasonable timeframe.[16] |
| Reaction Time | 4 - 8 hours | Typical duration for completion, should be confirmed by IPC.[16] |
| Expected Yield | 80 - 95% | Dependent on purity of reagents and success of workup/purification. |
Application II: Base-Catalyzed Transesterification
This compound is an effective catalyst for transesterification reactions, a key process in the production of biodiesel from vegetable oils and animal fats.[2] In this reaction, triglycerides are reacted with a short-chain alcohol (typically methanol) to produce fatty acid alkyl esters (biodiesel) and glycerol.
Mechanistic Overview
The transesterification process proceeds in three reversible steps. The isopropoxide (or, more commonly in this process, the methoxide it generates in situ with methanol) acts as a strong base to deprotonate the alcohol (methanol), forming the highly nucleophilic methoxide ion. This methoxide ion then attacks the carbonyl carbon of the triglyceride, leading to the formation of a tetrahedral intermediate, which subsequently collapses to form a fatty acid methyl ester and a diglyceride anion. This process repeats to convert diglycerides to monoglycerides and finally to glycerol.
Caption: Simplified process flow for large-scale biodiesel production.
Protocol: Large-Scale Biodiesel Production
This protocol describes a batch process for the transesterification of canola oil.
Procedure:
-
Oil Pre-treatment: Filter 880 kg of canola oil and heat under vacuum to remove any residual water. The acid value should be low (<0.5 mg KOH/g) to prevent soap formation.
-
Catalyst Preparation: In a separate, sealed mixing vessel, carefully add 8.8 kg (1.0% w/w) of this compound to 200 L of anhydrous methanol. Mix until the solid is completely dissolved. This forms the reactive sodium methoxide solution.
-
Reaction: Charge the pre-treated oil into the main reactor and heat to 60°C. Add the methoxide solution to the oil with vigorous stirring to ensure proper mixing.
-
Reaction Conditions: Maintain the temperature at 60-65°C for 1-2 hours. The reaction is typically rapid.
-
Phase Separation: After the reaction is complete, stop agitation and transfer the mixture to a settling tank. Allow it to stand for 4-8 hours. The denser glycerol layer will separate and settle at the bottom.
-
Glycerol Removal: Drain the crude glycerol layer from the bottom of the settler.
-
Biodiesel Washing: The upper layer (crude biodiesel) is washed with warm, soft water to remove residual catalyst, soaps, and methanol.
-
Drying: The washed biodiesel is dried under vacuum to remove residual water, yielding the final product.
| Parameter | Specification | Rationale |
| Feedstock | Low FFA Vegetable Oil | High free fatty acid (FFA) content leads to saponification, reducing yield. |
| Methanol:Oil Molar Ratio | 6:1 to 9:1 | An excess of methanol is used to drive the equilibrium towards the product side. |
| Catalyst Loading | 0.5 - 1.5% (w/w of oil) | Sufficient to catalyze the reaction effectively without excessive soap formation. |
| Reaction Temperature | 55 - 65°C | Optimizes reaction rate while staying below the boiling point of methanol.[19] |
| Reaction Time | 1 - 2 hours | Transesterification with a strong base catalyst is typically fast. |
Other Industrial Applications
Beyond these primary uses, this compound is employed in various other large-scale syntheses:
-
Pharmaceutical Intermediates: It is used as a reagent in the multi-step synthesis of various active pharmaceutical ingredients (APIs), including as an intermediate for ibuprofen.[1][6][7][10]
-
Polymerization Catalyst: It acts as a catalyst in the polymerization of butadiene, a key monomer for producing synthetic rubber.[6][7][10]
-
General Organic Synthesis: It serves as a strong, non-nucleophilic base for deprotonation reactions where other bases might interfere with the substrate.
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Symax Laboratories Private Limited. (n.d.). Sodium Isopropoxide. Retrieved from [Link]
-
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Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
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Wikipedia. (n.d.). Alcohol (chemistry). Retrieved from [Link]
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Haz-Map. (n.d.). Sodium isopropoxide. Retrieved from [Link]
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Indian Academy of Sciences. (n.d.). Synthesis and characterization of sodium alkoxides. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
Al-Hamamre, Z., & Yamin, J. (2014). Optimization of Sunflower Oil Transesterification Process Using Sodium Methoxide. Energy Conversion and Management, 81, 340-345. Retrieved from [Link]
-
ResearchGate. (n.d.). First stage transesterification. Effect of the mass ratio of NaOH to oil on ethyl ester yield. Retrieved from [Link]
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Application Notes: The Strategic Use of Sodium Propan-2-olate in Stereoselective Synthesis
Abstract: Sodium propan-2-olate, also known as sodium isopropoxide, is a potent, sterically hindered alkoxide base and nucleophile that serves as a critical reagent in modern organic synthesis.[1][2] While not an intrinsically chiral molecule, its strategic application is pivotal for controlling stereochemical outcomes in a variety of transformations. This guide provides an in-depth exploration of the principles and protocols for leveraging this compound in key stereoselective reactions. We will dissect the causality behind its role in diastereoselective enolate formation, stereospecific eliminations, and other transformations vital to pharmaceutical and materials science research. This document moves beyond simple procedural lists to offer a mechanistic rationale for achieving high levels of stereocontrol, ensuring that researchers can apply these techniques with confidence and precision.
Reagent Profile and Safety Considerations
This compound is a valuable tool, but its reactivity demands rigorous handling protocols. It is highly sensitive to moisture and air, reacting violently with water to release flammable hydrogen gas.[1][3][4] All manipulations must be conducted under an inert atmosphere (e.g., dry nitrogen or argon) using anhydrous solvents and oven-dried glassware.[5][6]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 683-60-3 | [2][7] |
| Molecular Formula | C₃H₇NaO | [1][7] |
| Molecular Weight | 82.08 g/mol | [1][7] |
| Appearance | White to off-white solid/powder | [1] |
| Solubility | Highly soluble in polar solvents like alcohols and ethers; reacts with water. | [1] |
| Hazards | Flammable solid, Self-heating, Causes severe skin burns and eye damage.[8] | [3][4][8] |
Safe Handling Protocol:
-
Inert Atmosphere: Always handle solid this compound in a glovebox or under a positive pressure of nitrogen or argon.[5]
-
Anhydrous Conditions: Use anhydrous solvents (e.g., distilled from a suitable drying agent) and oven- or flame-dried glassware to prevent decomposition and ensure reaction efficacy.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including flame-retardant lab coats, chemical safety goggles, and neoprene or nitrile rubber gloves.[3][5]
-
Quenching: Unreacted this compound should be quenched slowly and carefully, typically by the dropwise addition of a less reactive alcohol (like isopropanol) before the addition of water, in an ice bath to manage the exothermic reaction.
Core Principle: A Strong, Hindered Base for Stereocontrol
The primary role of this compound in stereoselective synthesis is as a strong, non-nucleophilic base.[9] Its steric bulk (from the isopropyl group) often disfavors nucleophilic attack (SN2), allowing it to selectively deprotonate acidic protons to generate reactive intermediates like enolates. The choice of base is not trivial; it is a critical parameter that dictates the geometry of these intermediates, which in turn governs the stereochemical outcome of subsequent bond-forming events.
Caption: Logical workflow for base-mediated stereoselective synthesis.
Application in Diastereoselective Aldol Reactions
The aldol reaction is a cornerstone of C-C bond formation, creating up to two new stereocenters.[10] When using a pre-formed enolate, the geometry of the enolate (Z or E) directly influences the relative stereochemistry (syn or anti) of the aldol product, a relationship rationalized by the Zimmerman-Traxler transition state model.[11] Sodium isopropoxide, as a strong base, can be used to generate these crucial enolate intermediates.
Mechanism: The Zimmerman-Traxler Model
The Zimmerman-Traxler model postulates a six-membered, chair-like transition state where the metal cation coordinates both the enolate oxygen and the aldehyde oxygen. To minimize steric hindrance, substituents prefer to occupy equatorial positions.
-
A Z-enolate leads preferentially to the syn-aldol product.
-
An E-enolate leads preferentially to the anti-aldol product.
Caption: Zimmerman-Traxler model for predicting aldol stereochemistry.
Protocol: Diastereoselective Aldol Addition
This protocol describes the formation of an enolate from 2,2-dimethyl-3-pentanone and its subsequent reaction with benzaldehyde.
Materials:
-
This compound (solid or as a solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
2,2-dimethyl-3-pentanone
-
Benzaldehyde, freshly distilled
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Standard workup and purification reagents (diethyl ether, MgSO₄, etc.)
Procedure:
-
Reaction Setup: To an oven-dried, 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and thermometer, add anhydrous THF (100 mL). Cool the flask to -78 °C using a dry ice/acetone bath.
-
Enolate Formation: Slowly add this compound (1.1 equivalents) to the stirred THF. Once dissolved or evenly suspended, add 2,2-dimethyl-3-pentanone (1.0 equivalent) dropwise over 15 minutes, ensuring the internal temperature does not exceed -70 °C.
-
Aging: Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation. The solution should appear as a pale yellow, homogeneous solution or a fine slurry.
-
Aldehyde Addition: Add freshly distilled benzaldehyde (1.05 equivalents) dropwise via syringe, maintaining the temperature at -78 °C.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting ketone is consumed (typically 2-4 hours).
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution (50 mL) at -78 °C.
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel, add diethyl ether (100 mL), and separate the layers. Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and determine the diastereomeric ratio (dr) by ¹H NMR analysis of the crude product.
Comparative Analysis: The Critical Role of the Metal in Alkoxide Reagents
While this compound is an effective Brønsted base, it is often confused with its aluminum-containing counterpart, aluminum isopropoxide, which operates via a different mechanistic manifold to achieve stereoselectivity.
The Meerwein-Ponndorf-Verley (MPV) Reduction
The MPV reduction is a highly chemoselective method for reducing aldehydes and ketones to their corresponding alcohols.[12] It utilizes aluminum isopropoxide as a catalyst and isopropanol as both the solvent and the hydride source.[13][14][15] The reverse reaction is known as the Oppenauer oxidation.[16][17]
The key to the MPV reduction is the Lewis acidic nature of the aluminum center. It coordinates to the carbonyl oxygen of the substrate, activating it for hydride transfer from an isopropoxide ligand via a highly organized, six-membered cyclic transition state.[12][15][18] This mechanism is responsible for the reaction's high selectivity. Using sodium isopropoxide in place of aluminum isopropoxide would not facilitate this concerted hydride transfer, as Na⁺ is not a sufficiently strong Lewis acid to organize the transition state in the same manner.
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Troubleshooting & Optimization
Technical Support Center: Optimizing E2 Reactions with Sodium Isopropoxide
Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals who are utilizing sodium isopropoxide for E2 (bimolecular elimination) reactions and wish to minimize common side reactions, particularly SN2 (bimolecular nucleophilic substitution). As a moderately hindered strong base, sodium isopropoxide occupies a valuable niche; however, its success is highly dependent on carefully controlled reaction parameters.
This document provides direct, actionable advice in a question-and-answer format to troubleshoot common issues and clarify the mechanistic principles behind achieving high-yield, selective E2 eliminations.
Troubleshooting Guide: Common Experimental Issues
Q1: My reaction is yielding a significant amount of the SN2 substitution product. How can I increase the E2/SN2 ratio?
This is the most common challenge encountered with non-bulky alkoxides like sodium isopropoxide. Because the isopropoxide anion is both a strong base and a reasonably good nucleophile, it can compete by attacking the electrophilic carbon (SN2) instead of abstracting a beta-hydrogen (E2).[1][2] Several factors can be adjusted to strongly favor the desired E2 pathway.
Core Strategy: Make Elimination the Path of Least Resistance.
-
Increase Reaction Temperature: Elimination reactions are favored by heat.[3][4] E2 reactions typically have a higher activation energy than competing SN2 reactions and result in an increase in entropy (two molecules become three). Increasing the temperature therefore disproportionately accelerates the rate of elimination.[3]
-
Actionable Insight: If your reaction is running at room temperature, try increasing it to a refluxing solvent temperature (e.g., 50-80 °C). Monitor the reaction progress closely, as prolonged high heat can lead to degradation.
-
-
Optimize Your Solvent Choice: The solvent has a profound impact on the reactivity of the alkoxide base.[5][6][7]
-
Polar Aprotic Solvents (Recommended for E2): Solvents like DMSO or DMF are excellent choices. They solvate the sodium cation but leave the isopropoxide anion relatively "naked" and highly reactive, increasing its basicity and favoring the bimolecular E2 mechanism.[8][9]
-
Polar Protic Solvents (Use with Caution): Using isopropanol (the conjugate acid of the base) is common but can be suboptimal. Protic solvents form a hydrogen-bonding cage around the alkoxide, which reduces its reactivity as both a base and a nucleophile.[6][8] This can slow the desired E2 reaction.
-
-
Consider Substrate Structure: The structure of your alkyl halide is a dominant factor.[8][10]
-
Tertiary (3°) Halides: Almost exclusively undergo E2 because the steric hindrance around the electrophilic carbon makes SN2 attack nearly impossible.[2]
-
Secondary (2°) Halides: This is where the competition is most intense. Following the steps above (increasing temperature, using a polar aprotic solvent) is critical for favoring E2.[2][11]
-
Primary (1°) Halides: Strongly favor SN2. To achieve E2 with a primary substrate, a much bulkier base (e.g., potassium tert-butoxide) is typically required.[2][4] Using sodium isopropoxide with a primary halide will almost certainly result in the SN2 product as the major component.
-
Troubleshooting Workflow: Diagnosing and Correcting Low E2 Selectivity
Caption: Troubleshooting workflow for diagnosing and resolving excessive SN2 side reactions.
Q2: My E2 reaction is producing the less substituted alkene (Hofmann product) instead of the expected, more substituted alkene (Zaitsev product). Why is this happening?
Sodium isopropoxide is a non-bulky base, so it should overwhelmingly favor the formation of the more thermodynamically stable, more substituted alkene, according to Zaitsev's Rule .[12][13][14] If you are observing the Hofmann product as the major outcome, the cause is almost certainly steric hindrance on the substrate itself.
-
Analyze the Substrate: The base must abstract a beta-hydrogen. If the beta-hydrogen required for Zaitsev elimination is sterically congested (e.g., blocked by bulky neighboring groups), the base will preferentially abstract a more accessible, less hindered beta-hydrogen, leading to the Hofmann product.[15]
-
Base Choice Confirmation: Sodium isopropoxide is an excellent choice for generating Zaitsev products.[14][16] The issue is unlikely to be the base. To intentionally form a Hofmann product, one would use a sterically hindered base like potassium tert-butoxide (KOtBu).[17][18]
Data Summary: Impact of Base Steric Hindrance on Regioselectivity
| Base | Steric Profile | Major Product (Typical for 2-bromobutane) | Governing Rule |
| Sodium Ethoxide | Non-hindered | 2-Butene (more substituted) | Zaitsev[13][19] |
| Sodium Isopropoxide | Non-hindered | 2-Butene (more substituted) | Zaitsev |
| Potassium tert-Butoxide | Hindered (Bulky) | 1-Butene (less substituted) | Hofmann[17][18] |
Frequently Asked Questions (FAQs)
Q3: What are the key chemical properties of sodium isopropoxide that make it suitable for E2 reactions?
Sodium isopropoxide (NaO-iPr) is a strong base, significantly more basic than hydroxides. It is considered "non-hindered" or "small" because the steric bulk is not sufficient to significantly impede its ability to abstract protons from sterically accessible positions.[20] However, it is also a potent nucleophile, which creates the potential for SN2 competition, especially with unhindered substrates.[1]
Q4: When should I choose sodium isopropoxide over sodium ethoxide or potassium tert-butoxide?
-
vs. Sodium Ethoxide (NaOEt): Isopropoxide is a slightly stronger base and is marginally bulkier than ethoxide. This can sometimes provide a slight advantage in favoring E2 over SN2 compared to ethoxide, though the difference is often minor. Both are excellent choices for producing the Zaitsev alkene.[14]
-
vs. Potassium tert-Butoxide (KOtBu): This is a choice based on desired regiochemistry. Use sodium isopropoxide when you want the Zaitsev product (the more substituted alkene).[16] Use the very bulky potassium tert-butoxide when you want the Hofmann product (the less substituted alkene).[18]
Reaction Mechanism: E2 vs. SN2 Pathways
Caption: Competing E2 and SN2 pathways for an alkyl halide with isopropoxide.
Experimental Protocols
Protocol 1: General Procedure for Maximizing E2 Elimination with Sodium Isopropoxide
This protocol is designed to favor the E2 pathway for a secondary alkyl halide.
Materials:
-
Secondary alkyl halide (1.0 eq)
-
Sodium isopropoxide (1.5 eq)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction vessel with reflux condenser and magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard workup reagents (e.g., water, diethyl ether, brine)
Procedure:
-
Setup: Assemble the reaction glassware under an inert atmosphere. Ensure all glassware is oven-dried to remove moisture.
-
Reagent Addition: To the reaction vessel, add the sodium isopropoxide followed by anhydrous DMSO. Stir the resulting slurry.
-
Substrate Addition: Dissolve the secondary alkyl halide in a minimal amount of anhydrous DMSO and add it dropwise to the stirring slurry of the base at room temperature.
-
Reaction Conditions: After the addition is complete, heat the reaction mixture to 60-80 °C.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS to determine the consumption of the starting material. Typical reaction times are 2-12 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by slowly pouring it into a beaker of cold water.
-
Transfer the aqueous mixture to a separatory funnel and extract three times with diethyl ether (or another suitable organic solvent).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product via flash column chromatography to isolate the desired alkene.
References
-
How does solvent affect elimination reaction? Quora. Available at: [Link]
-
The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Chemistry Steps. Available at: [Link]
-
How Solvation Influences the SN2 versus E2 Competition. The Journal of Organic Chemistry. ACS Publications. Available at: [Link]
-
Factors Affecting the E2 Mechanism. YouTube. Available at: [Link]
-
Which reaction, E2 or Sₙ2, would you expect to be more favorable... Pearson. Available at: [Link]
-
Factors Influencing the Elimination Mechanism. Chemistry LibreTexts. Available at: [Link]
-
Distinguishing Between Substitution & Elimination Reactions. Chad's Prep®. Available at: [Link]
-
Deciding SN1/SN2/E1/E2 - The Solvent. Master Organic Chemistry. Available at: [Link]
-
E2 Reaction. Chemistry LibreTexts. Available at: [Link]
-
Elimination Reactions. SlideShare. Available at: [Link]
-
Heat favors elimination reactions. Chemistry Stack Exchange. Available at: [Link]
-
Effect of higher order solvation and temperature on SN2 and E2 reactivity. ResearchGate. Available at: [Link]
-
SN1 vs E1 and SN2 vs E2 : The Temperature. Master Organic Chemistry. Available at: [Link]
-
Choosing between e1, e2 sn1, and sn2 reactions. Reddit. Available at: [Link]
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Factors affecting the rate of elimination. Slideshare. Available at: [Link]
-
E1 vs E2: Comparing the E1 and E2 Reactions. Master Organic Chemistry. Available at: [Link]
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The Hofmann Elimination - Why Are "Less Substituted" Alkenes Favored? Master Organic Chemistry. Available at: [Link]
-
The E2 Reaction. Chemistry LibreTexts. Available at: [Link]
-
The Hofmann Elimination: Anti-Zaitsev Behavior. Oregon State University. Available at: [Link]
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The E2 Reaction Mechanism. Chemistry Steps. Available at: [Link]
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Zaitsev vs Hoffman's Product - E2 Elimination Reactions. Glasp. Available at: [Link]
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Stereoselectivity of E2 Elimination Reactions. Chemistry Steps. Available at: [Link]
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Elimination by the E2 mechanism. Chemistry LibreTexts. Available at: [Link]
-
Zaitsev Rule - Regioselectivity of E2 Elimination with Practice. Chemistry Steps. Available at: [Link]
-
E2 elimination: Stereoselectivity. Khan Academy. Available at: [Link]
-
Looking for primary SN2 vs E2 competition data. Reddit. Available at: [Link]
-
Zaitsev vs Hoffman's Product - E2 Elimination Reactions. YouTube. Available at: [Link]
-
The Mechanism of the E2 Reaction. Chemistry LibreTexts. Available at: [Link]
-
E2 reactions of alkoxides on alkyl halides. YouTube. Available at: [Link]
-
How to minimize side products of this reaction. Reddit. Available at: [Link]
-
E2 Reaction Mechanism - Hoffman Elimination vs Zaitsev's Rule. YouTube. Available at: [Link]
-
E2 mechanism: regioselectivity. Khan Academy. Available at: [Link]
-
General Features of Elimination. Chemistry LibreTexts. Available at: [Link]
-
SN2 vs E2 mechanism confusion. Chemistry Stack Exchange. Available at: [Link]
-
E2 Reaction Tricks & Details You Need To Know! YouTube. Available at: [Link]
-
How to Distinguish Between Substitution and Elimination Reactions (SN2 SN1 E2 E1). YouTube. Available at: [Link]
-
Mechanism of the E2 Reaction. Master Organic Chemistry. Available at: [Link]
-
Comparison and Competition Between SN1, SN2, E1 and E2. Chemistry LibreTexts. Available at: [Link]
-
Bulky Bases in Elimination Reactions. Master Organic Chemistry. Available at: [Link]
-
Elimination Reactions: an Introduction. Chemistry Steps. Available at: [Link]
-
Understanding the SN2 Versus E2 Competition. PubMed. Available at: [Link]
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Technical Support Center: Optimizing Reaction Temperature for Sodium Isopropoxide Reactions
Welcome to the Technical Support Center for sodium isopropoxide reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice. As a strong, sterically hindered base and nucleophile, sodium isopropoxide is a valuable reagent in organic synthesis.[1] However, its reactivity is highly dependent on reaction conditions, particularly temperature. This document will provide a comprehensive overview of how to optimize reaction temperature to maximize yield, minimize side reactions, and ensure operational safety.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for reactions involving sodium isopropoxide?
A1: There is no single "optimal" temperature. The ideal temperature is highly dependent on the specific reaction type, solvent, and substrates involved. However, we can establish general guidelines based on common applications.
For Williamson ether syntheses , a common application for sodium isopropoxide, reactions are typically conducted between 50 to 100 °C.[2] The reaction of sodium isopropoxide with an alkyl halide to form an ether is an SN2 reaction.[2][3][4] Higher temperatures can increase the reaction rate but also promote the competing E2 elimination side reaction, especially with secondary and tertiary alkyl halides.[3][4][5] Therefore, a careful balance must be struck. For primary alkyl halides, the higher end of the range may be acceptable, while for secondary halides, a lower temperature is advisable to favor substitution over elimination.
In aldol condensations , where sodium isopropoxide can act as a base to generate an enolate, the initial aldol addition is often carried out at lower temperatures (even as low as 0-25 °C) to control the reaction rate and prevent side reactions.[6][7][8] Subsequent dehydration to the enone may require heating.[6]
The synthesis of sodium isopropoxide itself, by reacting sodium metal with isopropanol, is often initiated at room temperature and may require heating to reflux to drive the reaction to completion, as the reaction can be slow.[9][10]
Q2: How does temperature affect the competition between SN2 and E2 reactions when using sodium isopropoxide?
A2: Temperature is a critical factor in the competition between substitution (SN2) and elimination (E2) pathways. As a strong, sterically hindered base, sodium isopropoxide can readily promote elimination.[3][11]
-
Higher temperatures favor elimination (E2). Elimination reactions generally have a higher activation energy than substitution reactions. According to the Arrhenius equation, a temperature increase will have a more pronounced effect on the rate of the reaction with the higher activation energy.
-
Lower temperatures favor substitution (SN2). To maximize the yield of the ether product in a Williamson ether synthesis, it is often best to run the reaction at the lowest temperature that provides a reasonable reaction rate.
The following diagram illustrates the decision-making process for temperature optimization in a Williamson ether synthesis.
Caption: Decision workflow for temperature optimization in Williamson ether synthesis.
Q3: What are the signs of sodium isopropoxide decomposition, and at what temperature does it occur?
Signs of decomposition in a reaction mixture can include:
-
Color change: The reaction mixture may darken, potentially to a brown or black color, indicating the formation of decomposition byproducts.[16]
-
Gas evolution: Vigorous, unexpected gas evolution can be a sign of decomposition.
-
Reduced yield and byproduct formation: A significant drop in the yield of the desired product and the appearance of unexpected spots on a TLC plate can indicate that the reagent is decomposing under the reaction conditions.[17][18][19]
It is crucial to handle sodium isopropoxide under an inert atmosphere (e.g., nitrogen or argon) as it reacts violently with water and moisture.[14][20][21][22] This reaction is highly exothermic and can also be considered a form of decomposition in the context of an anhydrous reaction.
Troubleshooting Guides
Problem 1: Low or No Yield in a Williamson Ether Synthesis
| Potential Cause | Explanation | Troubleshooting Steps |
| Reaction Temperature Too Low | The activation energy for the SN2 reaction is not being overcome, leading to a very slow or stalled reaction.[23] | 1. Monitor the reaction: Use TLC or GC to confirm that the reaction is not proceeding at the current temperature. 2. Incrementally increase temperature: Raise the temperature in small increments (e.g., 5-10 °C) and continue to monitor the reaction. 3. Be cautious with secondary/tertiary halides: If using a sterically hindered halide, be aware that increasing the temperature will also increase the rate of the competing E2 elimination.[4][5] |
| Reaction Temperature Too High | The primary reaction pathway has become E2 elimination, leading to the formation of an alkene instead of an ether. This is especially problematic for secondary and tertiary alkyl halides.[4][5] | 1. Analyze byproducts: Use NMR or GC-MS to identify the major byproduct. If it is an alkene, elimination is the likely culprit. 2. Lower the reaction temperature: Repeat the reaction at a lower temperature. For secondary halides, consider starting at or below 50 °C. 3. Consider an alternative synthesis: If elimination remains a significant problem, an alternative route to the desired ether may be necessary. |
| Degraded Sodium Isopropoxide | The reagent has been exposed to moisture or air, leading to its decomposition into sodium hydroxide and isopropanol.[22] Sodium hydroxide is a weaker base and nucleophile under these conditions and may not effectively drive the reaction. | 1. Use fresh, high-quality reagent: Ensure the sodium isopropoxide is a fine, free-flowing white powder. 2. Handle under inert atmosphere: Always handle sodium isopropoxide in a glovebox or under a blanket of inert gas like nitrogen or argon.[20] 3. Proper storage: Keep containers tightly sealed in a dry, cool, and well-ventilated place.[13][14] |
Problem 2: Formation of Multiple Products in an Aldol Condensation
| Potential Cause | Explanation | Troubleshooting Steps |
| Reaction Temperature Too High | High temperatures can lead to multiple side reactions, including self-condensation of both reactants (in a crossed aldol), and subsequent dehydration and other secondary reactions.[6][24] | 1. Cool the reaction mixture: Perform the initial aldol addition at a lower temperature (e.g., 0-25 °C) to control the reaction kinetics. 2. Slow addition of reagents: Add one carbonyl component slowly to a mixture of the other carbonyl and the sodium isopropoxide base to maintain a low concentration of the enolizable partner and minimize self-condensation. |
| Equilibrium Issues | The aldol addition is a reversible reaction.[25] At higher temperatures, the equilibrium may shift back towards the starting materials, or favor the dehydrated condensation product. | 1. Isolate the aldol addition product at low temperature: If the β-hydroxy carbonyl compound is the desired product, work up the reaction at low temperature before significant dehydration can occur. 2. Controlled heating for condensation: If the α,β-unsaturated product is desired, perform the initial addition at a low temperature, and then gently heat the reaction mixture to drive the dehydration. |
Below is a diagram illustrating the effect of temperature on the outcome of an aldol reaction.
Caption: Temperature influence on aldol reaction pathways.
Experimental Protocols
Protocol 1: Temperature Screening for Williamson Ether Synthesis
Objective: To determine the optimal reaction temperature to maximize the yield of an ether while minimizing the formation of the alkene byproduct.
Methodology:
-
Setup: In parallel reaction vials under an inert atmosphere, add the alcohol (to be deprotonated), a suitable anhydrous solvent (e.g., THF), and a magnetic stir bar.
-
Base Addition: Add sodium isopropoxide to each vial and stir until the alcohol is fully deprotonated.
-
Temperature Control: Place each vial in a separate well of a temperature-controlled heating block, with temperatures set at intervals (e.g., 50 °C, 60 °C, 70 °C, 80 °C).
-
Alkyl Halide Addition: Add the alkyl halide to each vial simultaneously.
-
Monitoring: At regular time intervals (e.g., 1, 2, 4, and 8 hours), take a small aliquot from each reaction, quench it, and analyze by GC or TLC to determine the ratio of ether product to alkene byproduct.
-
Analysis: Plot the yield of the desired ether and the alkene byproduct against temperature to identify the optimal temperature that provides the highest yield of the ether in a reasonable timeframe with minimal byproduct formation.
References
- Fisher Scientific. (2024, March 30). SAFETY DATA SHEET: Sodium isopropoxide.
- Gelest, Inc. (2015, August 24). SODIUM ISOPROPOXIDE, 20% in tetrahydrofuran.
- CymitQuimica. (2018, May 23). SAFETY DATA SHEET.
- Fisher Scientific. (2024, March 31). SAFETY DATA SHEET.
- Fisher Scientific. SAFETY DATA SHEET: Sodium isopropoxide.
- Pearson. The reaction between ethyl iodide and sodium isopropoxide yields....
- Haz-Map. Sodium isopropoxide.
- University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield.
- Chemistry Steps. Williamson Ether Synthesis.
- Wikipedia. Williamson ether synthesis.
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- CymitQuimica. CAS 683-60-3: Sodium isopropoxide.
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- Wikipedia. Aldol condensation.
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- Benchchem. (2025, December 14). Navigating the Thermal Landscape of Sodium Butoxide: A Technical Guide to Stability and Decomposition.
- Chemistry LibreTexts. (2025, February 24). 18.2: Preparing Ethers.
- Reddit. (2022, March 6). Is there a reaction between Isopropyl alcohol and Sodium Oxide?. r/chemistry.
- Benchchem. Technical Support Center: Troubleshooting Low Yields in Sodium Butoxide Catalyzed Reactions.
- Reddit. (2022, March 6). Is there a reaction between Isopropyl alcohol and Sodium Oxide?. r/chemistry.
- SATHEE. Aldol Condensation.
- Sciencemadness Discussion Board. (2020, June 30). Making sodium isopropoxide - Sodium is not dissolving.
- Master Organic Chemistry. (2022, April 14). Aldol Addition and Condensation Reactions.
- Chegg.com. (2024, May 13). Solved B2) Compound 9 can react with sodium isopropoxide....
- Master Organic Chemistry. (2022, April 14). Aldol Addition and Condensation Reactions.
- SATHEE CUET - IIT Kanpur. Chemistry Aldol Condensation.
- OpenStax. (2023, September 20). 23.1 Carbonyl Condensations: The Aldol Reaction. Organic Chemistry.
- OpenStax. (2023, September 20). 23.1 Carbonyl Condensations: The Aldol Reaction. Organic Chemistry.
- SATHEE CUET - IIT Kanpur. Chemistry Aldol Condensation.
- Chegg.com. (2024, May 13). Solved B2) Compound 9 can react with sodium isopropoxide....
- OpenStax. (2023, September 20). 23.1 Carbonyl Condensations: The Aldol Reaction. Organic Chemistry.
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Technical Support Center: Sodium Propan-2-olate Reactivity
Welcome to the technical support center for experiments involving sodium propan-2-olate (sodium isopropoxide). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile reagent. My goal is to provide not just protocols, but a deep, mechanistic understanding of how solvent choice dictates reaction outcomes. By understanding the why, you can troubleshoot unexpected results and rationally design your synthetic pathways.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter in the lab. Each issue is broken down into its probable cause, rooted in the chemistry of the solvent, and a step-by-step solution.
Issue 1: Low Yield of Williamson Ether Synthesis Product; High Yield of Alkene Byproduct
-
Symptoms: You are attempting to synthesize an ether via an SN2 reaction between this compound and a primary or secondary alkyl halide, but GC-MS or NMR analysis shows the major product is an alkene.
-
Probable Cause: The reaction conditions are favoring the E2 (elimination) pathway over the desired SN2 (substitution) pathway. This compound is both a strong nucleophile and a strong, sterically hindered base. The choice of solvent is critical in tipping this balance. Using a polar protic solvent (like ethanol or even the parent alcohol, isopropanol) can solvate the alkoxide anion through hydrogen bonding.[1][2] This "cages" the nucleophile, increasing its effective steric bulk and hindering its ability to attack the carbon center (SN2), while its ability to act as a base and abstract a beta-proton (E2) is less affected.[3][4]
-
Solution & Protocol:
-
Switch to a Polar Aprotic Solvent: To favor the SN2 pathway, the nucleophilicity of the alkoxide must be maximized. Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Acetonitrile (MeCN) are ideal.[5][6] These solvents effectively solvate the sodium cation (Na⁺) but leave the propan-2-olate anion relatively "naked" and highly nucleophilic.[1]
-
Control the Temperature: Elimination reactions often have a higher activation energy than substitution reactions and are favored at higher temperatures.[7] If possible, run the reaction at a lower temperature (e.g., start at 0 °C and slowly warm to room temperature) to favor the SN2 product.
-
Substrate Choice: Re-evaluate your alkyl halide. The Williamson ether synthesis works best with methyl and primary alkyl halides.[6][8][9] Secondary alkyl halides are highly prone to elimination, especially with a bulky base like this compound.[10][11] If you must use a secondary carbon, a polar aprotic solvent is essential to have any chance of substitution. Tertiary alkyl halides will almost exclusively yield elimination products.[12]
-
Visualizing the Competing Pathways
The diagram below illustrates the competition between the SN2 and E2 mechanisms when a secondary alkyl halide reacts with this compound.
Caption: SN2 vs. E2 pathways for this compound.
Issue 2: Reaction Fails to Initiate or Proceeds Very Slowly
-
Symptoms: You have combined the reagents, but TLC or LC-MS analysis shows only starting material, even after several hours.
-
Probable Cause:
-
Poor Solubility: The reagents may not be sufficiently dissolved. While this compound has some solubility in solvents like THF, it can be poor, preventing the reaction from occurring in the solution phase. Ionic compounds like sodium salts are generally more soluble in polar solvents.[13][14]
-
Protonation of the Alkoxide: Alkoxides are strong bases and will be quenched by any acidic protons.[15] The most common culprit is residual water in the solvent or on the glassware.[16] Using the parent alcohol (isopropanol) as the solvent is a common way to avoid this, as the alkoxide is simply in equilibrium with its conjugate acid.[8][16]
-
-
Solution & Protocol:
-
Ensure Anhydrous Conditions: Flame-dry all glassware under vacuum or in an oven. Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle over molecular sieves.
-
Select an Appropriate Solvent: For reactions requiring high nucleophilicity (like SN2), use polar aprotic solvents like DMF or DMSO where the alkoxide is more soluble and reactive.[6]
-
Consider In Situ Generation: Instead of using solid this compound, consider generating it in situ by adding a strong base like sodium hydride (NaH) to anhydrous isopropanol. This ensures a reactive, fully dissolved alkoxide. See the experimental protocol section for a detailed method.
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between polar protic and polar aprotic solvents in the context of this compound?
A1: The key difference lies in their ability to form hydrogen bonds.[17][18][19]
-
Polar Protic Solvents (e.g., water, methanol, isopropanol) have O-H or N-H bonds. They can act as hydrogen bond donors.[20] They strongly solvate both the sodium cation (Na⁺) and the propan-2-olate anion (RO⁻). The solvation of the anion via hydrogen bonding surrounds it in a "solvent cage," which sterically hinders it and reduces its nucleophilicity.[1][21] This often favors the alkoxide's function as a base (E2 reactions).
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetone) lack O-H or N-H bonds and cannot act as hydrogen bond donors.[18][22] They possess large dipole moments and can effectively solvate cations (like Na⁺) through ion-dipole interactions.[1] However, they leave the large, soft propan-2-olate anion relatively unsolvated, or "naked." This greatly enhances its nucleophilicity, making these solvents ideal for SN2 reactions.[17]
Visualizing Solvation Effects
Caption: Differential solvation of an alkoxide in protic vs. aprotic solvents.
Q2: Why is the parent alcohol (isopropanol) often used as a solvent?
A2: Using the parent alcohol is a convenient choice primarily to maintain the integrity of the alkoxide.[16] Any proton exchange between the this compound and the isopropanol solvent simply regenerates the same species, so the reagent is not destroyed. This avoids the strict need for anhydrous conditions that would be required if, for example, water were present, which would irreversibly protonate the alkoxide to form isopropanol and NaOH.[16] However, as a polar protic solvent, isopropanol will reduce the nucleophilicity of the alkoxide, typically favoring elimination (E2) reactions.
Q3: How does solvent polarity, measured by the dielectric constant (ε), affect reaction rates?
A3: The dielectric constant is a measure of a solvent's ability to insulate opposite charges from each other.[23]
-
For reactions forming charged intermediates (like SN1/E1): High polarity solvents (high ε) are excellent at stabilizing the separated charges (carbocation and leaving group) in the transition state, thus lowering the activation energy and dramatically increasing the reaction rate.
-
For reactions where charge is dispersed or reactants are charged (like SN2): The effect is more complex. In an SN2 reaction with an anionic nucleophile like this compound, the charge is localized on the nucleophile in the ground state and becomes dispersed across the nucleophile and the leaving group in the transition state. A highly polar protic solvent can stabilize the ground-state nucleophile more than the transition state, which would increase the activation energy and slow the reaction.[23] Conversely, polar aprotic solvents enhance SN2 rates by destabilizing the ground-state nucleophile (leaving it "naked") while still being polar enough to solvate the transition state.
Data Summary
The table below summarizes the properties of common solvents and their expected influence on reactions with this compound.
| Solvent | Type | Dielectric Constant (ε at 25°C) | Primary Effect on NaO-iPr | Favored Pathway |
| Isopropanol | Polar Protic | 19.9 | H-bonds to alkoxide, reducing nucleophilicity. | E2 |
| Ethanol | Polar Protic | 24.5 | H-bonds to alkoxide, reducing nucleophilicity. | E2 > SN2 |
| DMSO | Polar Aprotic | 46.7 | Solvates Na⁺, leaves alkoxide "naked." | SN2 |
| DMF | Polar Aprotic | 36.7 | Solvates Na⁺, leaves alkoxide "naked." | SN2 |
| Acetonitrile | Polar Aprotic | 37.5 | Solvates Na⁺, leaves alkoxide "naked." | SN2 |
| THF | "Borderline" Aprotic | 7.5 | Lower polarity, moderate solvating power. | SN2/E2 (depends on substrate) |
Experimental Protocols
Protocol 1: General Procedure for Williamson Ether Synthesis (SN2 Favored)
This protocol outlines the synthesis of an ether using this compound with a primary alkyl halide, optimized for the SN2 pathway.
-
Apparatus Setup:
-
Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, a reflux condenser, and a nitrogen/argon inlet.
-
-
Alkoxide Generation (in situ):
-
To the flask, add anhydrous isopropanol (1.5 eq.) via syringe, dissolved in anhydrous DMF (volume determined by desired concentration, e.g., 0.5 M).
-
Cool the solution to 0 °C using an ice bath.
-
Under a positive flow of inert gas, carefully and portion-wise add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.). Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
-
Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation and cessation of gas evolution.
-
-
Ether Formation:
-
Cool the freshly prepared this compound solution back to 0 °C.
-
Add the primary alkyl halide (1.0 eq.) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor progress by TLC or GC-MS.[5] Gentle heating (e.g., 40-50 °C) may be required for less reactive halides, but be mindful that this can increase elimination.[12]
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to 0 °C.
-
Cautiously quench the reaction by the slow, dropwise addition of water to destroy any excess NaH or alkoxide.[5]
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether or ethyl acetate, 3x).
-
Wash the combined organic layers with water and then with brine to remove DMF and salts.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or distillation.
-
Solvent Selection Workflow
This decision tree can guide your choice of solvent based on your desired outcome.
Caption: A decision-making workflow for solvent selection.
References
- Polar Protic Vs Polar Aprotic Vs Nonpolar: About Solvents in Organic Chemistry. Scribd.
- Solvation of sodium ions studied by 23 Na nuclear magnetic resonance. SpringerLink.
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- Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry.
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- How the solvent effect the reaction rate?.
- Kinetic Solvent Effects in Organic Reactions. ChemRxiv.
- ideal solvents for alkoxide reactions. YouTube.
- The Effect of Dielectric Constant On The Kinetics of Reaction Between Plasma Albumin And Formaldehyde In Ethanol. IISTE.org.
- Ch 8 : Solvent Effects. University of Calgary.
- Alkoxide. Wikipedia.
- Solvation and Dynamics of Sodium and Potassium in Ethylene Carbonate from Ab Initio Molecular Dynamics Simul
- 1.2 Reactions of Alcohols. KPU Pressbooks.
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- Reactions of Alcohols, Ethers, Epoxides, Amines, and Sulfur-Containing Compounds. Pearson.
- Alcohol Solvent Effects in the Synthesis of Co3O4 Metal-Oxide Nanoparticles....
- Is Crystalline Sodium Chloride Soluble In Organic Solvents?. Chemistry For Everyone.
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- Identifying and minimizing byproducts in the Williamson ether synthesis. Benchchem.
- Williamson ether synthesis. Wikipedia.
- Solubility of Organic Salts in Solvent–Antisolvent Mixtures.... PMC - NIH.
- Explain why the ions Na+ and Cl− are strongly solvated in w
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- How Solvation Influences the SN2 versus E2 Competition. PMC - PubMed Central - NIH.
- How solvents affect E1/E2 and SN1/SN2 reactions?. Reddit.
- Nucleophilicity vs. Basicity. Master Organic Chemistry.
- SN2 SN1 E1 E2 Reaction Mechanisms Made Easy!. YouTube.
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- Nucleophilicity vs. basicity (video). Khan Academy.
- Reactions and Mechanisms. Master Organic Chemistry.
- How does solvent affect elimin
- NS12.
- Approach to Synthesis Problems. Organic Chemistry: How to...
- NUCLEOPHILICITY VS BASICITY. Reddit.
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- Nucleophilicity and Solvent Effects. Chemistry LibreTexts.
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Technical Support Center: Managing Moisture Sensitivity of Sodium Isopropoxide
<_ _>
Welcome to the Technical Support Center for handling sodium isopropoxide. This guide is designed for researchers, scientists, and drug development professionals who utilize this highly reactive and moisture-sensitive reagent in their experimental work. The following information synthesizes technical data with field-proven insights to help you navigate the challenges associated with sodium isopropoxide and ensure the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is sodium isopropoxide and why is it so sensitive to moisture?
A1: Sodium isopropoxide (NaO-iPr) is the sodium salt of isopropanol, with the chemical formula C₃H₇NaO.[1] It is a strong base and nucleophile commonly used in organic synthesis for deprotonation and base-catalyzed reactions.[1][2] Its high reactivity stems from the polarized sodium-oxygen bond. This inherent reactivity makes it extremely sensitive to moisture. When exposed to water, even atmospheric humidity, it rapidly hydrolyzes.[2][3][4]
The Hydrolysis Reaction:
C₃H₇NaO + H₂O → C₃H₇OH + NaOH
This reaction regenerates isopropanol and forms sodium hydroxide, which can interfere with or completely inhibit the desired reaction pathway.[2] The presence of these byproducts can lead to inconsistent results, low yields, and purification challenges.
Q2: How can I visually assess the quality of my sodium isopropoxide?
A2: High-purity sodium isopropoxide should be a white to off-white or pale yellow crystalline powder.[1][5] Discoloration, such as a significant yellowing or the presence of dark specks, may indicate decomposition or contamination. Clumping or a "wet" appearance is a strong indicator of moisture exposure. However, visual inspection alone is not sufficient to determine the reagent's activity.
Q3: What are the ideal storage conditions for sodium isopropoxide?
A3: To maintain its reactivity, sodium isopropoxide must be stored under a dry, inert atmosphere.[6][7] The preferred method is in a glovebox with low oxygen and moisture levels.[8] If a glovebox is unavailable, the original manufacturer's sealed container should be stored in a desiccator with a reliable desiccant. It is crucial to minimize the frequency and duration of opening the container. For long-term storage, keeping it in a cool, dry, and well-ventilated place is recommended.[9]
Q4: What immediate actions should I take in case of a spill?
A4: In the event of a spill, avoid contact with water.[3][5] Sweep up the solid material and place it into a suitable, dry container for disposal.[3] Do not use water to clean the area, as this will lead to a violent reaction.[5] Dry sand can be used to cover the spill before sweeping.[5] Ensure proper personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is worn during cleanup.[3][5]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments and provides actionable solutions.
Issue 1: Reaction Fails to Initiate or Proceeds Slowly
A common reason for a sluggish or failed reaction is inactive sodium isopropoxide due to moisture contamination.[10]
Troubleshooting Steps:
-
Verify Reagent Activity: Before starting a critical reaction, it's prudent to test the activity of your sodium isopropoxide, especially if it's from a previously opened container. A simple test involves reacting a small amount with a proton source and observing the expected reaction (e.g., deprotonation of an indicator).
-
Ensure an Inert Atmosphere: The reaction setup must be rigorously free of atmospheric moisture. This is best achieved using a glovebox or Schlenk line techniques.[11][12]
-
Proper Glassware Preparation: All glassware must be thoroughly dried to remove adsorbed moisture.[13] Oven-drying overnight at a high temperature (e.g., 125-140°C) and cooling under a stream of inert gas or in a desiccator is essential.[13]
-
Solvent Purity is Paramount: The solvents used in the reaction must be anhydrous. Commercially available anhydrous solvents are a good option, but their water content should be verified.[14] For highly sensitive reactions, freshly distilling the solvent over an appropriate drying agent is recommended.[15]
In-Depth Protocols and Methodologies
Protocol 1: Handling Sodium Isopropoxide Using a Schlenk Line
A Schlenk line is a standard piece of equipment for manipulating air-sensitive reagents without a glovebox.[12]
Step-by-Step Methodology:
-
Glassware Preparation: Oven-dry all necessary glassware (e.g., Schlenk flask, dropping funnel) and assemble it hot, allowing it to cool under a positive pressure of inert gas (nitrogen or argon).[13]
-
Purging the System: Connect the assembled apparatus to the Schlenk line. Perform at least three vacuum/inert gas cycles to remove any residual air and moisture from the glassware.[16]
-
Adding the Reagent: In a glovebox, weigh the required amount of sodium isopropoxide into the Schlenk flask. If a glovebox is not available, quickly transfer the solid under a positive flow of inert gas.
-
Solvent Addition: Transfer anhydrous solvent into the reaction flask via a cannula or a syringe.[16] Ensure the solvent has been properly degassed to remove dissolved oxygen.[17]
-
Running the Reaction: Maintain a positive pressure of inert gas throughout the reaction. A bubbler filled with mineral oil is used to monitor the gas flow.[13]
Diagram: Schlenk Line Setup for Moisture-Sensitive Reactions
Caption: A typical Schlenk line setup for performing reactions under an inert atmosphere.
Protocol 2: Solvent Purification and Degassing
The purity of your solvent is critical for the success of reactions involving sodium isopropoxide.
Solvent Drying Methods:
| Method | Description | Best For | Considerations |
| Distillation from Drying Agent | Refluxing the solvent over a reactive drying agent (e.g., sodium/benzophenone for ethers, CaH₂ for hydrocarbons) followed by distillation.[15] | Achieving very low water content for highly sensitive reactions. | Can be hazardous; requires careful setup and monitoring.[14] |
| Column Purification | Passing the solvent through a column packed with activated alumina or molecular sieves.[14] | A safer alternative to distillation for many common solvents. | Higher initial setup cost.[14] |
| Using Anhydrous Solvents | Purchasing commercially available anhydrous solvents. | Convenience for less sensitive applications. | Verify water content with Karl Fischer titration, as quality can vary. |
Solvent Degassing:
Dissolved oxygen can also interfere with certain reactions. It's important to degas your anhydrous solvent.
-
Freeze-Pump-Thaw: This is the most effective method.[13] The solvent is frozen using liquid nitrogen, a vacuum is applied to remove gases, and then the solvent is thawed. This cycle is typically repeated three times.[13]
-
Purging with Inert Gas: Bubbling a stream of inert gas (nitrogen or argon) through the solvent for an extended period (e.g., 30-60 minutes) can remove a significant amount of dissolved oxygen.[18] This method is less effective than freeze-pump-thaw.[18]
Diagram: Troubleshooting Workflow for Failed Reactions
Caption: A logical workflow for diagnosing and resolving issues in reactions involving sodium isopropoxide.
Concluding Remarks
The successful use of sodium isopropoxide hinges on the meticulous exclusion of moisture from every component of the reaction system. By understanding the principles behind its sensitivity and implementing robust handling techniques, researchers can significantly improve the reliability and outcome of their experiments. This guide provides a foundational framework for troubleshooting and optimizing your procedures. Always prioritize safety and consult the Safety Data Sheet (SDS) before handling this reagent.[3][4][5]
References
-
Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. Retrieved from [Link]
-
Alfa Aesar. (2024). SAFETY DATA SHEET: Sodium isopropoxide. Retrieved from [Link]
-
Radboud University. (2008). Working with air and moisture sensitive compounds. Molecular Inorganic Chemistry. Retrieved from [Link]
-
Rioux, R. M., Sathe, A., & Chen, Z. (2017). Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line. Journal of Visualized Experiments. Retrieved from [Link]
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Cournoyer, M. E., & Dare, J. H. (2011). The use of alternative solvent purification techniques. Journal of Chemical Health and Safety, 18(5), 20-25. Retrieved from [Link]
-
ReAgent. (2018). Safely handling air-sensitive products. Cleanroom Technology. Retrieved from [Link]
-
Gelest, Inc. (2015). SODIUM ISOPROPOXIDE, 20% in tetrahydrofuran - Safety Data Sheet. Retrieved from [Link]
-
The Schlenk Line Survival Guide. (n.d.). Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Guides. Retrieved from [Link]
-
Inert Corporation. (n.d.). Glove Boxes for Sensitive Chemicals & Materials. Retrieved from [Link]
-
Powers, T. M. (2017). Glovebox-Operating Procedure and Use of Impurity Sensors. Journal of Visualized Experiments. Retrieved from [Link]
-
ChemBK. (2024). Sodium isopropoxide. Retrieved from [Link]
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Jacomex. (n.d.). Nitrogen-regulated Glove Box. Retrieved from [Link]
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Chemistry For Everyone. (2025). How Can You Purify Solvents for Laboratory Use?. YouTube. Retrieved from [Link]
-
Haz-Map. (n.d.). Sodium isopropoxide. Retrieved from [Link]
-
Material Safety Data Sheet. (2014). Retrieved from [Link]
-
ScienceMadness Discussion Board. (2020). Making sodium isopropoxide - Sodium is not dissolving. Retrieved from [Link]
-
Reddit. (2022). Is there a reaction between Isopropyl alcohol and Sodium Oxide?. r/chemistry. Retrieved from [Link]
-
Wipf Group. (n.d.). Chem 1140; Techniques for Handling Air-Sensitive Compounds. University of Pittsburgh. Retrieved from [Link]
-
ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (3). Retrieved from [Link]
-
Wikipedia. (n.d.). Air-free technique. Retrieved from [Link]
-
University of Rochester. (n.d.). Troubleshooting: My Reaction Failed: FAQ. Department of Chemistry. Retrieved from [Link]
-
ScienceMadness Discussion Board. (2012). Prep. of dilute sodium isopropoxide from NaOH. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Synthesis and characterization of sodium alkoxides. Retrieved from [Link]
-
Wikipedia. (n.d.). Alcohol (chemistry). Retrieved from [Link]
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Technical Support Center: Purification of Products from Sodium Propan-2-olate Reactions
Welcome to the technical support guide for navigating the purification challenges associated with sodium propan-2-olate reactions. As a strong, non-nucleophilic base, this compound is a versatile reagent in organic synthesis, particularly for deprotonation in reactions like Williamson ether synthesis and esterifications. However, its reactivity and the nature of its corresponding alcohol (isopropanol) can introduce specific challenges in product isolation and purification.
This guide is structured to provide direct answers to common issues and in-depth troubleshooting protocols. We will address the entire purification workflow, from the initial reaction quench to final product polishing.
Frequently Asked Questions (FAQs)
Q1: How do I safely quench a reaction containing unreacted this compound?
Answer: Unreacted this compound is a strong base and reacts exothermically with protic sources, especially water.[1][2] A controlled and safe quench is critical to avoid uncontrolled heat generation.
The recommended procedure is a sequential quench, starting with a less reactive protic solvent and gradually moving to more reactive ones.[3][4][5]
-
Cool the reaction mixture: Place the reaction vessel in an ice bath (0 °C).
-
Initial Quench with Isopropanol: Slowly add isopropanol. This is the conjugate acid of the base, and its addition will be less vigorous than water.[3] Add it dropwise with stirring until gas evolution or obvious heat generation ceases.
-
Secondary Quench: If necessary, you can then proceed to a more reactive alcohol like ethanol or methanol.[4]
-
Final Quench with Water: Once you are confident that the bulk of the alkoxide has been neutralized, you can slowly add water or a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench any remaining reactive species.[6]
Caution: Never add water directly to a reaction mixture with a high concentration of unreacted this compound, as the rapid reaction can cause dangerous splashing and a rapid increase in temperature.[1]
Q2: What are the most common byproducts I should anticipate?
Answer: The byproducts are highly dependent on the specific reaction.
-
Williamson Ether Synthesis: The primary competing reaction is E2 elimination, especially when using secondary or tertiary alkyl halides, which produces an alkene byproduct.[6][7] Using a primary alkyl halide and avoiding high temperatures can minimize this.[6]
-
Esterification/Transesterification: The main impurities are often unreacted starting materials (alcohol, ester) and isopropanol from the this compound.
-
General Byproducts: The most common impurities to remove during workup are isopropanol and the sodium salts formed (e.g., NaX, where X is the leaving group from your electrophile).
Q3: My product is acidic or basic. How does that change my workup strategy?
Answer: This is an ideal scenario for purification using an acid-base extraction.[8][9] This technique manipulates the solubility of your product to separate it from neutral impurities.[10]
-
If your product is an acid (e.g., a carboxylic acid):
-
After quenching, extract the reaction mixture with an organic solvent (like diethyl ether or ethyl acetate).
-
Wash the organic layer with a weak aqueous base (e.g., saturated sodium bicarbonate solution).[11] Your acidic product will be deprotonated to form a water-soluble salt and move into the aqueous layer.[12] Neutral impurities will remain in the organic layer.
-
Separate the aqueous layer, cool it in an ice bath, and re-acidify it (e.g., with 1M HCl) until your product precipitates.
-
The precipitated solid can be collected by filtration, or if it's an oil, it can be back-extracted into a fresh portion of organic solvent.[13]
-
-
If your product is a base (e.g., an amine):
The following diagram illustrates the general principle of an acid-base extraction.
Caption: Decision Tree for Breaking Emulsions.
Problem 2: My solid product fails to recrystallize from solution.
Causality: Recrystallization relies on the principle that your desired compound is soluble in a hot solvent but insoluble at colder temperatures, while impurities remain soluble at all temperatures. [14]Failure to crystallize can be due to using too much solvent, the presence of impurities inhibiting crystal lattice formation, or the wrong choice of solvent. [15][16] Troubleshooting Protocol:
-
Reduce Solvent Volume: If you added too much solvent, gently heat the solution and evaporate some of the solvent under a stream of nitrogen or using a rotary evaporator. Try to cool the more concentrated solution again.
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic glass fragments can provide a nucleation site for crystal growth. [14] * Seed Crystal: If you have a small crystal of the pure product, add it to the cooled solution. This provides a template for further crystallization. [14]3. Cooling: Ensure the solution is cooled sufficiently. After reaching room temperature, place the flask in an ice-water bath, and if necessary, a dry ice/acetone bath. [14]4. Change Solvent System: If the above methods fail, your solvent choice may be poor.
-
If your compound is too soluble, add a miscible "anti-solvent" dropwise until the solution becomes cloudy (the cloud point), then add a few drops of the original solvent to clarify and allow it to cool slowly.
-
If your compound is not soluble enough even when hot, you may need to start over with a more polar solvent.
-
| Solvent Property | Good for Recrystallization? | Rationale | Example Solvents |
| High solubility when hot | Yes | Allows the compound to fully dissolve. | Toluene, Ethyl Acetate |
| Low solubility when cold | Yes | Ensures product crystallizes out upon cooling. | Heptane, Water |
| Impurities are soluble | Yes | Impurities remain in the mother liquor. | Varies by impurity |
| Does not react with product | Essential | Prevents degradation of the desired compound. | N/A |
Table 1: Selecting an appropriate recrystallization solvent.
Problem 3: I'm getting poor separation during column chromatography.
Causality: Column chromatography separates compounds based on their differential adsorption to a stationary phase (usually silica gel) and solubility in a mobile phase. [17]Poor separation can result from using an incorrect solvent system (eluent), overloading the column with crude material, or interactions between the product and the stationary phase. [18][19] Troubleshooting Protocol:
-
Optimize the Solvent System:
-
Use Thin-Layer Chromatography (TLC) to find the ideal eluent. The target Rf (retention factor) for your desired compound should be between 0.2 and 0.4. [18] * If spots are too close, try a less polar solvent system or a different solvent combination entirely (e.g., switch from ethyl acetate/hexane to dichloromethane/methanol).
-
-
Proper Loading:
-
Dissolve your crude product in the minimum amount of solvent possible to load a concentrated band onto the column. [20] * For products that are not very soluble in the eluent, consider "dry loading": adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting free-flowing powder onto the top of the column. [18]3. Address Acidic Silica: Silica gel is slightly acidic and can cause sensitive compounds to streak or decompose.
-
If your compound is basic (like an amine), you can deactivate the silica by running the column with an eluent containing a small amount (1-3%) of triethylamine. [18]4. Run a Gradient: Instead of using a single solvent mixture (isocratic elution), start with a non-polar eluent and gradually increase the polarity by adding more of the polar solvent. This can help separate compounds with very different polarities. [18]
-
General Purification Workflow
The following diagram outlines a standard, comprehensive workflow for isolating and purifying a neutral organic product from a reaction utilizing this compound.
Sources
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- 3. chemistry.nd.edu [chemistry.nd.edu]
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- 6. benchchem.com [benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Acid–base extraction - Wikipedia [en.wikipedia.org]
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Technical Support Center: Strategies for Removing Residual Sodium Salts from Reaction Mixtures
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the removal of residual sodium salts from reaction mixtures. Residual salts can significantly impact downstream applications, affecting purity, yield, and overall process efficiency. This resource is designed to provide you with the expertise and practical guidance to navigate these challenges effectively.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
Why is it crucial to remove residual sodium salts?
-
How do I choose the right salt removal method?
-
What are the most common sources of sodium salt contamination?
-
-
Troubleshooting Guides by Method
-
Precipitation & Crystallization
-
Liquid-Liquid Extraction
-
Size Exclusion Chromatography (Desalting)
-
Dialysis
-
-
Experimental Protocols
-
Protocol 1: Salt Precipitation using an Anti-Solvent
-
Protocol 2: Salting-Out Liquid-Liquid Extraction (SALLE)
-
Protocol 3: Desalting via Size Exclusion Chromatography
-
Protocol 4: Dialysis for Salt Removal from Macromolecules
-
-
References
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove residual sodium salts from reaction mixtures?
Residual sodium salts can interfere with numerous downstream processes and analytical techniques. For instance, in drug development, the salt form of an active pharmaceutical ingredient (API) can significantly affect its solubility, stability, and bioavailability.[1][2] High salt concentrations can also suppress ionization in mass spectrometry, interfere with chromatographic separations, and inhibit enzymatic reactions. Therefore, efficient salt removal is a critical step to ensure the quality, safety, and performance of the final product.
Q2: How do I choose the right salt removal method?
Selecting the appropriate method depends on several factors, including the properties of your compound of interest (e.g., molecular weight, solubility, stability), the nature of the salt, the required level of purity, and the scale of your experiment. The following decision-making workflow can guide your choice:
Caption: Decision workflow for selecting a salt removal method.
Q3: What are the most common sources of sodium salt contamination?
Sodium salt contamination often originates from the reagents used in the reaction and the subsequent work-up steps. Common sources include:
-
Sodium-based reagents: Use of reagents like sodium hydride (NaH), sodium amide (NaNH2), sodium alkoxides, and sodium hydroxide (NaOH) can lead to the formation of sodium salts as byproducts.[3]
-
Quenching: The process of stopping a reaction, often with aqueous solutions, can introduce or form salts.[4][5] For example, quenching a reaction containing a strong base with an acid will generate a salt.
-
Brine washes: Using saturated sodium chloride (brine) solutions during liquid-liquid extractions to remove water from the organic phase can sometimes lead to residual salt carryover.[6]
Troubleshooting Guides by Method
Precipitation & Crystallization
This technique relies on the differential solubility of the desired compound and the sodium salt in a given solvent system.[7][8]
| Problem | Possible Cause | Troubleshooting Solution |
| Poor salt precipitation. | The chosen anti-solvent has some solubility for the sodium salt. | * Solvent Screening: Test a range of anti-solvents. Alcohols like ethanol or isopropanol can be effective for precipitating inorganic salts from organic solutions.[9] * Temperature Reduction: Lowering the temperature of the solution can decrease the solubility of the salt and promote precipitation.[10] |
| Co-precipitation of the desired compound. | The desired compound is also sparingly soluble in the chosen solvent/anti-solvent mixture. | * Optimize Solvent Ratio: Carefully titrate the anti-solvent to find a ratio that maximizes salt precipitation while keeping the desired compound in solution. * Controlled Cooling: A slower cooling rate can lead to more selective crystallization of the salt. |
| Fine salt particles are difficult to filter. | Rapid precipitation leads to the formation of very small crystals. | * Slower Addition of Anti-Solvent: Add the anti-solvent dropwise with vigorous stirring to encourage the growth of larger crystals. * "Seeding": Add a few small crystals of the salt to initiate controlled crystallization. |
Solubility of Common Sodium Salts in Various Solvents at 298.15 K (25 °C)
| Salt | Water ( g/100g ) | Methanol ( g/100g ) | Ethanol ( g/100g ) |
| Sodium Chloride (NaCl) | ~35.9 | ~1.4 | ~0.065 |
| Sodium Bromide (NaBr) | ~94.6 | ~17.4 | ~0.35 |
| Sodium Sulfate (Na2SO4) | ~28.0 | Insoluble | Insoluble |
Data compiled from various sources.
Liquid-Liquid Extraction
This method separates compounds based on their relative solubilities in two immiscible liquid phases, typically an aqueous phase and an organic phase.[11]
| Problem | Possible Cause | Troubleshooting Solution |
| Emulsion formation at the interface. | High concentration of salts or surfactants, or vigorous shaking. | * Add Brine: Add a small amount of saturated NaCl solution to increase the ionic strength of the aqueous phase and break the emulsion.[6] * Gentle Inversion: Gently invert the separatory funnel instead of vigorous shaking. * Centrifugation: For small-scale extractions, centrifuging the mixture can help separate the layers. |
| Poor partitioning of the desired compound into the organic phase. | The organic solvent is too polar and retains some water and salt. | * "Salting-Out" Effect: Add a salt (like sodium chloride or magnesium sulfate) to the aqueous phase to decrease the solubility of the organic compound in the aqueous layer and drive it into the organic phase.[12][13] * Solvent Change: Use a less polar organic solvent. |
| Residual salt in the organic layer. | The organic layer is not properly dried. | * Wash with Water: Perform an additional wash of the organic layer with deionized water to remove residual salts.[6] * Drying Agents: Use an appropriate drying agent (e.g., anhydrous MgSO4, Na2SO4) to remove dissolved water from the organic phase. |
Size Exclusion Chromatography (Desalting)
Also known as gel filtration, this technique separates molecules based on their size.[14][15] Larger molecules elute first, while smaller molecules like salts are retained in the pores of the stationary phase and elute later.[16][17]
| Problem | Possible Cause | Troubleshooting Solution |
| Poor separation of compound and salt peaks. | Inappropriate column choice or running conditions. | * Select the Right Resin: Ensure the fractionation range of your size exclusion resin is appropriate. For desalting, the molecular weight of your compound should be significantly larger than the exclusion limit of the resin.[18] * Optimize Flow Rate: A lower flow rate can improve resolution. |
| Sample dilution. | A common characteristic of size exclusion chromatography. | * Concentrated Sample: Load a more concentrated sample onto the column. * Column Dimensions: Use a shorter, wider column for desalting applications.[15] |
| Low recovery of the desired compound. | Non-specific binding of the compound to the column matrix. | * Buffer Modification: Add a low concentration of a non-ionic detergent or adjust the ionic strength of the buffer to minimize interactions. |
Dialysis
This technique uses a semi-permeable membrane to separate molecules based on size. Small molecules like salts pass through the membrane into a larger volume of buffer, while larger molecules are retained.[19][20][21]
| Problem | Possible Cause | Troubleshooting Solution |
| Slow salt removal. | Insufficient buffer volume or infrequent buffer changes. | * Increase Buffer Volume: Use a large volume of dialysis buffer (dialysate), ideally 100-1000 times the sample volume. * Frequent Buffer Changes: Change the dialysate several times to maintain a high concentration gradient.[20] |
| Sample loss. | The molecular weight cut-off (MWCO) of the membrane is too large. | * Choose the Correct MWCO: Select a membrane with an MWCO that is significantly smaller than the molecular weight of your compound of interest (typically 1/3 to 1/2 the molecular weight).[22] |
| Sample precipitation inside the dialysis tubing. | The removal of salt changes the solubility of the compound. | * Buffer Composition: Ensure the dialysis buffer has the appropriate pH and ionic strength to maintain the solubility of your compound. |
Experimental Protocols
Protocol 1: Salt Precipitation using an Anti-Solvent
-
Dissolve the reaction mixture in a minimal amount of a solvent in which the desired compound is highly soluble, but the sodium salt has some solubility.
-
With vigorous stirring, slowly add an anti-solvent in which the sodium salt is poorly soluble.[9] Common anti-solvents for precipitating salts from organic solutions include ethanol, isopropanol, or acetone.[8]
-
Continue adding the anti-solvent until precipitation of the salt is complete.
-
Cool the mixture in an ice bath to further decrease the salt's solubility.[10]
-
Filter the mixture to remove the precipitated salt.
-
Wash the filter cake with a small amount of the cold anti-solvent.
-
The desired compound is now in the filtrate, which can be concentrated under reduced pressure.
Protocol 2: Salting-Out Liquid-Liquid Extraction (SALLE)
-
Dissolve the reaction mixture in a water-miscible organic solvent, such as acetonitrile.[12]
-
Add an aqueous solution containing the dissolved reaction mixture to a separatory funnel.
-
Add a significant amount of a salt, such as sodium chloride or magnesium sulfate, to the mixture.[13] This will induce phase separation.
-
Gently invert the separatory funnel several times to mix the layers.
-
Allow the layers to separate. The organic compound of interest will be partitioned into the organic layer.
-
Drain the lower aqueous layer.
-
Collect the upper organic layer containing the purified compound.
Protocol 3: Desalting via Size Exclusion Chromatography
-
Equilibrate the size exclusion column with a suitable buffer.
-
Load the sample onto the column. The sample volume should be no more than 30% of the total column volume.[15][18]
-
Elute the sample with the equilibration buffer.
-
Collect fractions as they elute from the column.
-
Monitor the fractions for the presence of your compound (e.g., by UV absorbance at 280 nm for proteins) and conductivity (to detect the salt).
-
Pool the fractions containing the purified compound.
Caption: Workflow for desalting using size exclusion chromatography.
Protocol 4: Dialysis for Salt Removal from Macromolecules
-
Hydrate the dialysis membrane according to the manufacturer's instructions.
-
Load the sample into the dialysis tubing or cassette and securely close both ends.
-
Place the sealed dialysis bag in a beaker containing a large volume of the desired buffer (dialysate).
-
Stir the dialysate gently on a magnetic stir plate at the desired temperature (often 4°C to maintain protein stability).
-
Allow dialysis to proceed for several hours (e.g., 2-4 hours).[20]
-
Change the dialysate and continue dialysis for another several hours or overnight to ensure complete salt removal.[20]
-
Carefully remove the sample from the dialysis bag.
References
-
Harvard Apparatus. (n.d.). Guide to Gel Filtration or Size Exclusion Chromatography. Retrieved from [Link]
-
Bio-Rad. (n.d.). Desalting Column. Retrieved from [Link]
-
Bio-Rad. (n.d.). Introduction to Size Exclusion Chromatography. Retrieved from [Link]
-
Cytiva. (2024). Fundamentals of size exclusion chromatography. Retrieved from [Link]
- Majors, R. E. (2010). Salting-out Liquid-Liquid Extraction (SALLE). LCGC North America, 28(10), 866-877.
- Miyake, K., & Kay, R. L. (1982). Solubility of NaCl, NaBr, and KCl in Water, Methanol, Ethanol, and Their Mixed Solvents.
-
G-Biosciences. (2014, May 28). Dialysis in Protein Research: Understanding the Basics. Retrieved from [Link]
- Anonymous. (1990). Dialysis and concentration of protein solutions. Current protocols in molecular biology, Appendix 3B.
-
Vivaproducts. (n.d.). A TECHNOLOGY GUIDE - For the Dialysis and Desalting of Macromolecules. Retrieved from [Link]
-
Chemistry For Everyone. (2025, May 22). Is Crystalline Sodium Chloride Soluble In Organic Solvents? [Video]. YouTube. [Link]
-
Wikipedia. (n.d.). Liquid–liquid extraction. Retrieved from [Link]
- Rastogi, R. P., & Shukla, R. D. (1970). Studies on The Dissolution and Precipitation Potentials of The Sodium Salts of Organic Acids. Indian Journal of Chemistry, 8, 53-56.
-
Quora. (2019, November 12). Are there any salts that are soluble in organic solvents? Retrieved from [Link]
- Milosevic, M., Staal, K. J. J., Bargeman, G., Schuur, B., & de Haan, A. B. (2014). Fractionation of aqueous sodium salts by liquid–liquid extraction in aqueous two phase systems.
-
Chemistry Stack Exchange. (2017, August 21). Remove only salt from salt water. Retrieved from [Link]
- Google Patents. (n.d.). CN110997956A - Sodium removal method and metal concentration method and metal recovery method.
- Le, T. T., & Held, C. (2022). Solubility of Electrolytes in Organic Solvents: Solvent-Specific Effects and Ion-Specific Effects.
- Google Patents. (n.d.). US4548614A - Solvent precipitation of salt.
-
ResearchGate. (n.d.). Optimization of salting out liquid–liquid extraction parameters. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: The Quench. Retrieved from [Link]
-
Master Organic Chemistry. (2011, October 7). Sodium Metal (Na) As A Reagent In Organic Chemistry. Retrieved from [Link]
- Al-Amin, M., Jamil, S., & Al-Ghamdi, A. A. (2024). Revolutionizing organic synthesis through green chemistry: metal-free, bio-based, and microwave-assisted methods. RSC advances, 14(1), 1-22.
-
Wikipedia. (n.d.). Sodium. Retrieved from [Link]
- Google Patents. (n.d.). US20140360936A1 - Removal of dissolved salts using a solvent.
-
Thermal Processing Magazine. (2022, July 15). Safety considerations when quenching with oil or salt. Retrieved from [Link]
-
ResearchGate. (2016, September 1). How can I remove NaCl from water soluble compound? Retrieved from [Link]
-
Chemistry Stack Exchange. (2024, September 1). how can I remove salt from water chemically(a direct reaction) ,or convert it to other compound in order to irrigate the soil or any substitutions? Retrieved from [Link]
-
Quora. (2022, December 5). Is removing salt from water a chemical reaction or not? Why/why not? Retrieved from [Link]
- McNally, J. S., Foo, Z. H., Deshmukh, A., Orme, C. J., Lienhard, J. H., & Wilson, A. D. (2020). Solute displacement in the aqueous phase of water–NaCl–organic ternary mixtures relevant to solvent-driven water treatment. Environmental Science: Water Research & Technology, 6(9), 2464-2475.
-
Chem Help ASAP. (2022, August 10). organic chemistry review - common bases & basic reagents [Video]. YouTube. [Link]
-
ResearchGate. (2022, June 13). How to remove unwanted excess salts from a molten salt based reaction? Retrieved from [Link]
-
Reddit. (2016, April 15). Will adding sat. NaCl and ether virtually remove any salt from an organic phase? Retrieved from [Link]
-
Reddit. (2023, April 15). Alternate reagents for reactions : r/OrganicChemistry. Retrieved from [Link]
-
ResearchGate. (2017, February 3). Removing NaCl from a highly water soluble organic compound? Retrieved from [Link]
-
Pharmaceutical Technology. (2004, November 1). Salt Selection in Drug Development. Retrieved from [Link]
-
Deswater. (n.d.). Removal of several types of sodium and potassium salts from aqueous solutions based on their natural fixation. Retrieved from [Link]
-
MDPI. (2025, November 12). A Green and Efficient One-Pot Synthesis of 2,3-Diphenylquinoxaline Using Sodium Hypochlorite as a Sustainable Oxidant. Retrieved from [Link]
-
Thermal Processing Magazine. (2024, July 15). Aqueous inorganic salt quenchants. Retrieved from [Link]
- da Silva, L. C., & Totten, G. E. (2007). Quenching Power of Aqueous Salt Solution. In Heat Treating: Proceedings of the 24th Conference (pp. 343-349).
- Al-Ghananeem, A. M. (2012). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. AAPS PharmSciTech, 13(4), 1184-1194.
-
ResearchGate. (n.d.). Salt Bath Quenching for Minimum Distortion. Retrieved from [Link]
-
Reddit. (2014, March 30). Does a chemical reaction take place when you dissolve a salt? If not why not? : r/chemhelp. Retrieved from [Link]
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- 2. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. How To Run A Reaction [chem.rochester.edu]
- 5. "Quenching Power of Aqueous Salt Solution" by Luis H. Pizetta Zordao, Vinicius A. Oliveira et al. [pdxscholar.library.pdx.edu]
- 6. reddit.com [reddit.com]
- 7. US4548614A - Solvent precipitation of salt - Google Patents [patents.google.com]
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- 9. Sodium - Wikipedia [en.wikipedia.org]
- 10. CN110997956A - Sodium removal method and metal concentration method and metal recovery method - Google Patents [patents.google.com]
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- 13. researchgate.net [researchgate.net]
- 14. Size exclusion chromatography for protein purification - ProteoGenix US [us.proteogenix.science]
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- 16. harvardapparatus.com [harvardapparatus.com]
- 17. bio-rad.com [bio-rad.com]
- 18. cytivalifesciences.com [cytivalifesciences.com]
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dealing with the insolubility of sodium propan-2-olate
Welcome to the technical support guide for Sodium Propan-2-olate (Sodium Isopropoxide). This resource is designed for researchers, chemists, and drug development professionals to navigate the common yet challenging issue of its solubility. As a potent, non-nucleophilic base, this compound is invaluable in organic synthesis, but its handling and dissolution require a nuanced understanding of its chemical nature.[1][2][3] This guide provides field-proven insights and troubleshooting protocols to ensure its successful application in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its solubility a critical parameter?
This compound (C₃H₇NaO), also known as sodium isopropoxide, is the sodium salt of isopropanol.[3] It is a white to pale yellow crystalline powder that serves as a strong base in numerous organic reactions, including deprotonations, condensations, and as a catalyst.[1][4][5]
Its solubility is paramount because most chemical reactions require the reagents to be in the same phase to interact effectively. Incomplete dissolution leads to:
-
Reduced Reaction Rates: Only the dissolved portion of the base is available to react, slowing down the transformation.
-
Incomplete Reactions: If the base does not fully dissolve, the reaction may stall before all the starting material is consumed, leading to low yields.
-
Reproducibility Issues: Inconsistent solubility between batches will result in variable reaction outcomes, compromising experimental reliability.
Q2: I'm having trouble dissolving this compound. What are the most common causes?
Insolubility is the most frequently encountered issue. The primary culprits are almost always related to moisture contamination or incorrect solvent choice.
-
Moisture Contamination: This is the single most common cause of dissolution failure. This compound is extremely sensitive to moisture and reacts vigorously with water.[1][2][6] This reaction consumes the alkoxide, forming sodium hydroxide (NaOH) and isopropanol. NaOH is significantly less soluble in many organic solvents than the parent alkoxide, often appearing as an insoluble white precipitate.
-
Incorrect Solvent Selection: While classified as soluble in polar solvents, its solubility varies greatly.[1] It is crucial to select an appropriate anhydrous solvent.
-
Low Reagent Quality: Older or improperly stored reagents may have already been partially hydrolyzed, leading to poor solubility.
Q3: Which solvents are recommended for dissolving this compound?
The choice of solvent is critical and depends on the reaction requirements.
| Solvent | Solubility Profile & Expert Commentary |
| Tetrahydrofuran (THF) | Excellent. THF is the most commonly recommended solvent, offering good solubility.[7][8][9][10] It is relatively polar and aprotic, preventing reaction with the alkoxide. Always use anhydrous grade THF. |
| Isopropanol (IPA) | Limited to Low. Surprisingly, this compound has limited solubility in its parent alcohol, especially at room temperature.[11] Heating can increase solubility, but the solution may solidify or precipitate upon cooling.[11][12] It is often used as a slurry or suspension in IPA. |
| Other Ethers (e.g., Dioxane) | Good. Similar to THF, other anhydrous ethers can be effective solvents. |
| Aprotic Polar Solvents (e.g., DMF, DMSO) | Use with Caution. While these solvents can dissolve the alkoxide, they are not inert. Alkoxides can react with or be decomposed by solvents like DMF and DMSO, especially at elevated temperatures. Their use should be carefully evaluated based on the specific reaction.[13] |
| Alcohols (Methanol, Ethanol) | Not Recommended. this compound will undergo transesterification with other alcohols, leading to a mixture of alkoxides. This changes the identity and reactivity of your base. |
| Water | NEVER USE. this compound reacts violently with water, releasing flammable hydrogen gas and forming sodium hydroxide.[1][2][6] It is a severe safety hazard and destroys the reagent. |
Q4: My reagent is a solid chunk instead of a powder and won't dissolve. What happened?
This is a classic sign of moisture contamination. Exposure to atmospheric moisture causes the fine powder to hydrolyze and subsequently compact or "cake" into a solid mass. This material is likely a mixture of this compound and sodium hydroxide and will exhibit very poor solubility in organic solvents. It is generally not recommended for use in sensitive reactions requiring precise stoichiometry.
Troubleshooting Guide: From Insolubility to Reaction Success
This section provides systematic protocols to diagnose and solve solubility challenges.
Problem 1: The reagent fails to dissolve in anhydrous THF, even with stirring.
This issue points directly to contamination, either of the reagent or the solvent.
Causality Analysis: The ionic lattice of this compound is stabilized by the polar, aprotic THF molecules. If water is present, it preferentially reacts with the alkoxide, forming NaOH, which is not readily solvated by THF and remains an insoluble solid.
Workflow: Diagnosing and Resolving Contamination
Caption: Troubleshooting workflow for reagent insolubility.
Protocol: Ensuring Anhydrous Conditions
-
Glassware Preparation: Dry all glassware (flask, stir bar, funnel) in an oven at >120°C for at least 4 hours. Assemble the apparatus while hot and allow it to cool under a stream of dry nitrogen or argon.
-
Reagent Handling: Weigh the this compound powder rapidly in a dry, low-humidity environment, or preferably within a glovebox. Add it to the reaction flask under a positive pressure of inert gas.
-
Solvent Transfer: Use anhydrous solvent from a freshly opened Sure/Seal™ bottle or a solvent purification system. Transfer the solvent to the reaction flask via cannula or a dry syringe.
-
Dissolution: Begin vigorous stirring. Gentle warming (to 40-50°C) can be applied to expedite dissolution if necessary, but is often not required for THF if the material is pure.
Problem 2: The reagent dissolves initially in isopropanol but then crashes out, or solubility is very low.
This is expected behavior. This compound has limited solubility in its parent alcohol at ambient temperature.[11]
Causality Analysis: The dissolution of an ionic solid is governed by the balance between lattice energy and solvation energy. While isopropanol can solvate the Na⁺ and isopropoxide ions, the equilibrium at room temperature does not favor complete dissolution, especially for concentrated solutions. A user on a chemistry forum noted that a hot, concentrated solution solidified entirely upon cooling, which vividly illustrates this temperature-dependent solubility.[11][12]
Solution A: Work with a Suspension
For many applications, a fully dissolved solution is not necessary. A fine, mobile suspension (slurry) provides sufficient surface area for the reaction to proceed efficiently.
-
Protocol: Add the this compound to anhydrous isopropanol at room temperature. Stir vigorously to create a uniform suspension. The reaction will proceed as the dissolved portion is consumed, causing more of the solid to dissolve according to Le Chatelier's principle.
Solution B: Increase Temperature
Heating can be used to create a true solution, which may be necessary for certain reactions.
-
Protocol:
-
Create a suspension of this compound in anhydrous isopropanol under an inert atmosphere.
-
Fit the flask with a reflux condenser.
-
Gently heat the mixture with stirring. The solid should dissolve as the temperature approaches the boiling point of isopropanol (82.6 °C).
-
Crucial: Use the hot solution immediately. Allowing it to cool will likely cause the product to precipitate out.[11]
-
Diagram: The Impact of Moisture on this compound
Caption: Reaction pathway showing how moisture leads to insolubility.
References
- 1. CAS 683-60-3: Sodium isopropoxide | CymitQuimica [cymitquimica.com]
- 2. Page loading... [guidechem.com]
- 3. proprep.com [proprep.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. Sodium isopropoxide 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. This compound|683-60-3|lookchem [lookchem.com]
- 8. This compound | 683-60-3 [chemicalbook.com]
- 9. This compound CAS#: 683-60-3 [m.chemicalbook.com]
- 10. Sodium isopropoxide | Fisher Scientific [fishersci.ca]
- 11. Sciencemadness Discussion Board - Making sodium isopropoxide - Sodium is not dissolving - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. Sciencemadness Discussion Board - Making sodium isopropoxide - Sodium is not dissolving - Powered by XMB 1.9.11 [sciencemadness.org]
- 13. youtube.com [youtube.com]
Technical Support Center: Improving the Selectivity of Sodium Isopropoxide as a Base
Welcome to the technical support center for sodium isopropoxide (NaOi-Pr). This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile reagent and seek to optimize its performance. As a strong base with moderate steric bulk, sodium isopropoxide occupies a critical niche in organic synthesis. However, its utility is defined by the user's ability to control its dual reactivity as both a base and a nucleophile. This center provides in-depth, field-proven insights to help you troubleshoot common issues and enhance the selectivity of your reactions.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental principles governing the reactivity of sodium isopropoxide. Understanding these concepts is the first step toward troubleshooting and optimization.
Q1: What is the fundamental difference between the basicity and nucleophilicity of sodium isopropoxide?
A: It is crucial to distinguish between these two properties. Basicity is a thermodynamic concept, referring to the ability of sodium isopropoxide to accept a proton (H⁺). It is an equilibrium property measured by the pKa of its conjugate acid, isopropanol.[1] Nucleophilicity, on the other hand, is a kinetic phenomenon that describes the rate at which sodium isopropoxide attacks an electron-deficient atomic center, typically a carbon atom.[2] While all bases are nucleophiles to some extent, their relative strengths can differ significantly based on factors like sterics and solvent.[1][3]
Q2: Is sodium isopropoxide considered a "bulky base," and how does this impact its selectivity?
A: Yes, the isopropyl group renders sodium isopropoxide a sterically hindered or "bulky" base, though it is less bulky than sodium tert-butoxide.[4] This steric hindrance is a key factor in its selectivity. The bulky isopropyl group makes it more difficult for the oxygen atom to access a sterically crowded electrophilic carbon (as required for a nucleophilic attack), while accessing a small, exposed proton is much less impeded.[5] Consequently, its steric bulk favors basicity (deprotonation) over nucleophilicity (substitution reactions), a property that can be exploited to improve reaction outcomes.[4][6]
Q3: My reaction is yielding substitution byproducts. What are the primary factors that favor sodium isopropoxide acting as a nucleophile over a base?
A: If you are observing undesired nucleophilic substitution, several factors could be at play:
-
Substrate Structure: The reaction is highly sensitive to the substrate. Primary alkyl halides, for instance, have a sterically accessible carbon atom and are excellent substrates for SN2 reactions.[7] With such substrates, substitution can often outcompete deprotonation.
-
Solvent Choice: Polar aprotic solvents like DMSO or DMF can significantly enhance nucleophilicity.[5][8] These solvents solvate the sodium cation (Na⁺) effectively but leave the isopropoxide anion "naked" and highly reactive, increasing its rate of nucleophilic attack.[5]
-
Low Temperature: While high temperatures often favor elimination, lower temperatures can sometimes favor substitution over elimination, though the relationship is complex. The primary control remains the interplay between substrate, base, and solvent.[7]
Q4: How can I leverage solvent choice to maximize the basicity of sodium isopropoxide?
A: To enhance basicity and suppress nucleophilicity, a polar protic solvent (such as the parent alcohol, isopropanol) can be an effective choice. These solvents form a "cage" around the isopropoxide anion via hydrogen bonding.[5] This solvation shell increases the effective steric bulk of the base and energetically penalizes its approach to an electrophilic carbon, thereby reducing its nucleophilicity.[1] This leaves the base's proton abstraction ability as its primary mode of reactivity. However, be aware that using the parent alcohol as a solvent can establish an equilibrium, potentially affecting reaction rates.
Q5: I'm observing a mixture of substitution (SN2) and elimination (E2) products. How can I steer the reaction towards one pathway?
A: The competition between SN2 and E2 is a classic challenge. With a strong, bulky base like sodium isopropoxide, E2 is often the dominant pathway for secondary and tertiary halides.[7][8]
-
To Favor Elimination (E2):
-
Increase Temperature: Elimination reactions generally have a higher activation energy and benefit more from increased temperature due to a greater positive entropy change.[8][9]
-
Use a Hindered Substrate: Secondary and especially tertiary substrates sterically inhibit the backside attack required for SN2, making E2 the more probable pathway.[7]
-
-
To Favor Substitution (SN2):
-
Use a Primary Substrate: This is the most effective method. SN2 is highly favored with methyl and primary halides.[7]
-
Use a Polar Aprotic Solvent: As mentioned, solvents like DMSO or DMF can accelerate the SN2 rate.[8] However, with a strong base, this can also accelerate the E2 rate, so this factor must be optimized carefully.
-
Section 2: Troubleshooting Guides
This section provides structured approaches to diagnose and resolve specific experimental issues.
Guide 1: Issue - Low Yield or Incomplete Reaction (Poor Basicity)
Symptom: Your reaction stalls, leaving a significant amount of starting material, even with a stoichiometric amount of sodium isopropoxide.
| Potential Cause | Diagnostic Step | Recommended Solution |
| Inactive Base (Moisture) | Sodium isopropoxide reacts violently with water.[10] The presence of moisture in your reagents or on your glassware will consume the base. | Perform a Karl Fischer titration on your solvent to ensure it is anhydrous (<50 ppm H₂O). Dry glassware in an oven (120°C) overnight and cool under an inert atmosphere (N₂ or Ar). Handle solid sodium isopropoxide in a glovebox. |
| Poor Solubility/Mixing | The reaction mixture is heterogeneous, and the base is not effectively interacting with the substrate. Sodium isopropoxide itself has limited solubility in some non-polar organic solvents. | Choose a solvent in which both the substrate and the base have adequate solubility (e.g., THF, isopropanol). Ensure vigorous agitation using an appropriate overhead stirrer for larger scale reactions to prevent the solid base from settling.[11] |
| Slow Deprotonation Kinetics | The target proton is particularly acidic, or the resulting conjugate base is not sufficiently stabilized, leading to an unfavorable equilibrium. | Consider gentle heating to increase the reaction rate. Monitor carefully for the formation of byproducts. If equilibrium is the issue, an alternative, stronger base like sodium hydride (NaH) or sodium tert-butoxide may be required.[6] |
Guide 2: Issue - Formation of Undesired Substitution Byproducts
Symptom: The primary product isolated is from the nucleophilic attack of the isopropoxide on your substrate (e.g., ether formation from an alkyl halide).
Caption: Troubleshooting workflow for undesired substitution.
This protocol details a general procedure for the formation of a sodium enolate, where the goal is to maximize basicity and minimize side reactions.
-
Reactor Preparation: Assemble a multi-neck, round-bottom flask equipped with an overhead stirrer, a thermocouple, a nitrogen/argon inlet, and a dropping funnel. Dry the entire apparatus in an oven at 120°C for at least 4 hours and allow it to cool to room temperature under a stream of dry nitrogen.
-
Reagent Preparation: Charge the flask with anhydrous tetrahydrofuran (THF), dried over sodium/benzophenone still or from a commercial solvent purification system. Add the ketone substrate to the solvent.
-
Temperature Control: Cool the stirred solution to -78°C using a dry ice/acetone bath. A low temperature disfavors side reactions and allows for better kinetic control.
-
Base Addition: Weigh the required amount of sodium isopropoxide in a glovebox and dissolve it in a minimal amount of anhydrous THF. Add this solution dropwise to the cold ketone solution via the dropping funnel over 30-60 minutes. A slow addition rate is critical to maintain temperature and prevent localized high concentrations of the base.[11]
-
Reaction Monitoring: Allow the reaction to stir at -78°C for 1-2 hours after the addition is complete. Monitor the formation of the enolate by quenching small aliquots and analyzing them by TLC or GC-MS.
-
Subsequent Reaction: Once enolate formation is complete, the electrophile can be added to the cold solution to complete the desired transformation.
Section 3: Key Parameters and Visualizations
Controlling the selectivity of sodium isopropoxide requires a multi-faceted approach. The following resources summarize the critical variables.
Table 1: Influence of Solvent on Sodium Isopropoxide Reactivity
| Solvent Type | Examples | Interaction with NaOi-Pr | Effect on Nucleophilicity (SN2) | Effect on Basicity (E2/Deprotonation) | Recommended Use Case |
| Polar Protic | Isopropanol, Ethanol, Water | Solvates both cation and anion (H-bonding with O⁻).[5] | Decreased. Anion is "caged," sterically hindered, and less reactive.[1][5] | Favored. Proton abstraction is less affected by the solvent cage. | When you want to maximize basicity and suppress nucleophilic substitution. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Solvates cation well, but not the anion.[8] | Increased. "Naked" anion is a highly potent nucleophile.[5] | Increased. Basicity is also enhanced, making it a "superbase" system. | When high reactivity is needed, but be aware it enhances both pathways. Often favors E2 with hindered substrates.[8] |
| Non-Polar/Ethereal | THF, Diethyl Ether, Toluene | Poorly solvates ions, leading to ion-pairing and aggregation.[12] | Moderate. Reactivity is dependent on solubility and aggregation state. | Moderate to High. Often the solvent of choice for controlled deprotonations. | General purpose; provides a good balance for many deprotonation reactions without excessively enhancing nucleophilicity. |
Diagram: Factors Influencing Reaction Pathways
This diagram illustrates the decision-making process when predicting the outcome of a reaction involving an alkoxide base.
Caption: Interplay of factors determining reaction selectivity.
References
-
Proprep. (n.d.). Discuss the use of sodium isopropoxide in organic synthesis, particularly in alcohol deprotonation. Retrieved from [Link]
-
CORA. (n.d.). Investigations on the factors influencing selectivity in reactions of nucleophiles containing multiple reactive sites. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2020). Making sodium isopropoxide - Sodium is not dissolving. Retrieved from [Link]
-
Reddit r/chemhelp. (2018). Is Sodium Isopropoxide a "bulky base"? Retrieved from [Link]
-
Nawaratna, G. I., Capareda, S., & Fernando, S. D. (2012). Effect of Metal Groups in Transition Metal Alkoxide Catalysts on Transesterification. ResearchGate. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Retrieved from [Link]
-
Master Organic Chemistry. (2014). Alcohols Can Act As Acids Or Bases (And Why It Matters). Retrieved from [Link]
-
Wikipedia. (n.d.). Alkoxide. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2012). Prep. of dilute sodium isopropoxide from NaOH. Retrieved from [Link]
-
Beske, T. S., et al. (2021). Disordered sodium alkoxides from powder data: crystal structures of sodium ethoxide, propoxide, butoxide and pentoxide, and some of their solvates. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 77(Pt 1), 68–82. Retrieved from [Link]
-
Organic Chemistry. (2019). 02.06 Reactivity of Alkoxides. YouTube. Retrieved from [Link]
-
Hutchings, G. J., et al. (2018). A Perspective on Heterogeneous Catalysts for the Selective Oxidation of Alcohols. PMC. Retrieved from [Link]
-
Reddit r/chemistry. (2022). Is there a reaction between Isopropyl alcohol and Sodium Oxide? Retrieved from [Link]
-
Master Organic Chemistry. (2012). Understanding The Differences Between Nucleophilicity vs Basicity. Retrieved from [Link]
-
Haz-Map. (n.d.). Sodium isopropoxide - Hazardous Agents. Retrieved from [Link]
-
Master Organic Chemistry. (2012). Deciding SN1/SN2/E1/E2 - The Solvent. Retrieved from [Link]
-
Ho, T.-L. (2006). Sodium isopropoxide. Fieser and Fieser's Reagents for Organic Synthesis. Retrieved from [Link]
-
Khan Academy. (n.d.). Nucleophilicity vs. basicity. Retrieved from [Link]
-
Reddit r/OrganicChemistry. (2025). NUCLEOPHILICITY VS BASICITY. Retrieved from [Link]
-
Master Organic Chemistry. (2012). What Makes A Good Nucleophile? Retrieved from [Link]
-
Wiley Online Library. (2021). Disordered sodium alkoxides from powder data: crystal structures of sodium ethoxide, propoxide, butoxide and pentoxide, and some of their solvates. Retrieved from [Link]
-
SCIEPublish. (n.d.). Research Progress on Electrolyte Additives for Sodium Ion Batteries. Retrieved from [Link]
-
Balius, T. E., et al. (2014). Rational Approaches to Improving Selectivity in Drug Design. PMC. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018). How to tell/control whether sodium ethoxide will react by a substitution or elimination pathway? Retrieved from [Link]
-
INIS-IAEA. (2005). Heat capacity measurements on sodium alkoxides. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2020). Making sodium isopropoxide - Sodium is not dissolving. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Khan Academy [khanacademy.org]
- 4. reddit.com [reddit.com]
- 5. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 6. benchchem.com [benchchem.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. reddit.com [reddit.com]
- 10. Sodium isopropoxide - Hazardous Agents | Haz-Map [haz-map.com]
- 11. benchchem.com [benchchem.com]
- 12. Alkoxide - Wikipedia [en.wikipedia.org]
common impurities in commercial sodium propan-2-olate
Here is the technical support guide for common impurities in commercial sodium propan-2-olate.
Welcome to the technical support guide for this compound (sodium isopropoxide). This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with reagent purity. As a strong, non-nucleophilic base, this compound is a powerful tool in organic synthesis, but its efficacy is highly dependent on its purity. This guide provides in-depth answers to frequently asked questions and robust troubleshooting protocols to ensure the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities in my commercial this compound, and where do they originate?
The most common impurities arise from the manufacturing process and subsequent handling and storage. This compound is exceptionally sensitive to atmospheric conditions.[1]
-
Sodium Hydroxide (NaOH): This is arguably the most prevalent and impactful impurity. It forms when this compound reacts with even trace amounts of water from the atmosphere or residual moisture in the reaction solvent.[2][3] Some manufacturing routes also prepare the alkoxide by reacting sodium hydroxide with isopropanol and removing the water via azeotropic distillation; incomplete removal can leave residual NaOH.[4][5]
-
Isopropanol (Propan-2-ol): Free isopropanol can be present as a result of an incomplete reaction between sodium metal and isopropanol during synthesis.[6][7] It also forms alongside NaOH when the alkoxide is hydrolyzed by water.[3] In some commercial grades, isopropanol is intentionally present, forming a stable "isopropanol adduct" which can improve handling.[8][9]
-
Sodium Carbonate (Na₂CO₃): As a strong base, this compound, and its hydrolysis product NaOH, will readily react with carbon dioxide (CO₂) from the air to form sodium carbonate.[10][11] This is a common issue for many strong alkali reagents.
-
Water (H₂O): While not an impurity in the traditional sense, its presence is catastrophic for the integrity of the reagent. This compound is highly hygroscopic and reacts violently with water.[3][8]
The formation of these primary impurities can be visualized as a cascade of degradation reactions initiated by exposure to air.
Caption: Impurity formation pathway for this compound.
Q2: How can these impurities compromise my experiment?
Impurities can have a profound and often detrimental impact on chemical reactions, leading to issues with yield, selectivity, and reproducibility.[12]
-
Reduced Basicity and Stoichiometry: Both sodium hydroxide and sodium carbonate are significantly weaker bases than this compound. Their presence reduces the molar equivalence of the active base, meaning you are adding less of the desired reagent than calculated. This can lead to incomplete reactions and low product yields. While aliphatic alcohols like isopropanol do not readily react with NaOH to form the alkoxide, an equilibrium can exist, which complicates the reaction environment.[13][14]
-
Introduction of Nucleophiles and Water: The hydrolysis of this compound not only consumes your base but also generates sodium hydroxide and isopropanol.[3] NaOH can act as a nucleophile in situations where a non-nucleophilic base is required, leading to unwanted side products. The generation of water can hydrolyze sensitive functional groups in your starting materials or products.
-
Altered Reaction Pathways: The presence of NaOH instead of the bulkier this compound can alter the stereochemical or regiochemical outcome of a reaction. For example, in a deprotonation reaction, the smaller hydroxide ion may access different sites than the intended isopropoxide.
-
Poor Reproducibility: Using a reagent from a new bottle or one that has been stored for a long time can lead to different results due to varying levels of degradation. This can make it difficult to reproduce your own results or those from the literature.[12]
Q3: My solid this compound is clumpy and has a yellowish tint. Is it still usable?
Commercial this compound is typically a white to pale yellow crystalline powder.[1][15] A slight yellowish tint is often acceptable and does not necessarily indicate significant degradation. However, significant changes in physical appearance are a red flag.
-
Clumping: this compound is a fine powder. Clumping or the formation of hard aggregates is a strong indicator of moisture absorption. The clumps are likely a mixture of the alkoxide, sodium hydroxide, and sodium carbonate.
-
Significant Discoloration: Dark yellow, brown, or black coloration can suggest more severe thermal decomposition or the presence of other, unexpected contaminants from the manufacturing process.[16] Thermal decomposition can ultimately lead to the formation of sodium carbonate, sodium hydroxide, and free carbon.[10]
Recommendation: If the material is significantly discolored or clumpy, its purity is questionable. It is highly recommended to quantify the active alkoxide content via titration (see Protocol 1) before use. For sensitive applications, using a new, unopened container is the safest course of action.
Q4: What are the best practices for handling and storing this compound?
Strict adherence to proper handling and storage protocols is critical to preserving the reagent's integrity.
-
Inert Atmosphere: Always handle this compound under a dry, inert atmosphere (e.g., nitrogen or argon), preferably within a glovebox.[2][17] This minimizes contact with both moisture and carbon dioxide.
-
Storage: Keep the container tightly sealed when not in use. Store in a cool, dry, and well-ventilated area, away from heat sources and incompatible materials like oxidizing agents.[2][8]
-
Container Management: For frequently used reagents, consider aliquoting the powder into smaller, single-use vials under an inert atmosphere. This prevents repeated exposure of the entire stock bottle to potential contaminants.
-
Avoid Water: Never use water to extinguish a fire involving this compound, as it reacts violently.[1][3] Use dry chemical powder, sand, or carbon dioxide.
Troubleshooting Guide
This section addresses common experimental failures and links them to potential issues with this compound purity.
Caption: Troubleshooting workflow for reactions involving this compound.
Problem: My base-mediated reaction has stalled or resulted in a low yield.
-
Likely Cause: The most probable cause is a lower-than-expected concentration of the active this compound. This is due to degradation into the weaker bases, NaOH and Na₂CO₃. The reagent may have absorbed moisture and carbon dioxide from the air.
-
Diagnostic Steps:
-
Review Handling: Were the reagent and reaction setup rigorously maintained under anhydrous and inert conditions?
-
Quantify the Base: Perform an acid-base titration on a sample of the this compound to determine the actual percentage of active alkoxide (see Protocol 1).
-
-
Solutions:
-
Adjust Stoichiometry: Based on the titration result, increase the amount of this compound used to ensure the correct molar equivalents of active base are present.
-
Use Fresh Reagent: Discard the suspect reagent and open a new bottle, ensuring impeccable handling technique.
-
Problem: I am observing unexpected side products consistent with hydrolysis or nucleophilic attack.
-
Likely Cause: The presence of water and its reaction product, sodium hydroxide, is the likely culprit. Water can hydrolyze sensitive esters or halides, while NaOH can act as a nucleophile where the bulky isopropoxide would not.
-
Diagnostic Steps:
-
Analyze Byproducts: Characterize the side products. Do their structures suggest reaction with water or hydroxide?
-
Measure Water Content: Use Karl Fischer titration to determine the water content of your reagent and your "anhydrous" solvent (see Protocol 2).
-
-
Solutions:
-
Ensure Anhydrous Conditions: Dry your solvents and glassware meticulously. Use fresh, high-purity this compound. Run the reaction under a robust inert atmosphere.
-
Purify the Reagent: If high purity is paramount and not commercially available, consider washing the solid reagent with anhydrous hexane to remove some surface impurities, followed by drying under high vacuum. Note: This should be done with extreme caution.
-
Analytical & Purification Protocols
Protocol 1: Determination of Active Alkoxide Content by Titration
This method determines the total basicity of the sample. The result represents the combined molar amount of NaOPr and NaOH.
-
Preparation: Under an inert atmosphere, accurately weigh approximately 200-300 mg of this compound into a dry flask.
-
Dissolution: Add 50 mL of anhydrous, neutral isopropanol and stir to dissolve. Add a few drops of a suitable indicator (e.g., phenolphthalein).
-
Titration: Titrate the solution against a standardized solution of 0.1 M hydrochloric acid (HCl) in isopropanol until the indicator endpoint is reached.
-
Calculation:
-
Active Base (%) = (V_HCl × M_HCl × MW_NaOPr) / (W_sample) × 100
-
Where:
-
V_HCl = Volume of HCl titrant (L)
-
M_HCl = Molarity of HCl standard (mol/L)
-
MW_NaOPr = Molecular weight of this compound (82.08 g/mol )[17]
-
W_sample = Weight of the sample (g)
-
-
Trustworthiness Check: The result provides the total alkalinity. While it doesn't distinguish between NaOPr and NaOH, a value significantly below 95-100% confirms substantial degradation to non-basic impurities like Na₂CO₃ or the presence of excess isopropanol.
Protocol 2: Determination of Water Content by Karl Fischer Titration
This is the industry-standard method for accurately quantifying trace amounts of water.
-
Instrument Setup: Use a coulometric or volumetric Karl Fischer titrator. The instrument must be properly calibrated and the solvent (e.g., anhydrous methanol or a specialized KF reagent) should be conditioned to a low background drift.
-
Sample Preparation: Under an inert atmosphere, accurately weigh a sample of the this compound.
-
Analysis: Introduce the sample into the titration cell. The instrument will automatically titrate the water present and provide a direct readout of the water content (typically in ppm or %).
-
Interpretation: High-purity, anhydrous reagents should have a water content well below 0.01% (100 ppm). A higher value confirms significant exposure to moisture.
Summary of Common Impurities
| Impurity | Chemical Formula | Common Source(s) | Impact on Reaction |
| Sodium Hydroxide | NaOH | Reaction with H₂O | Weaker base, potential nucleophile, introduces H₂O |
| Isopropanol | C₃H₈O | Incomplete synthesis, hydrolysis | Proton source, quenches active base |
| Sodium Carbonate | Na₂CO₃ | Reaction with atmospheric CO₂ | Very weak base, reduces active reagent concentration |
| Water | H₂O | Atmospheric exposure | Violently reacts with and destroys the active reagent |
| Metal Impurities | Various | Manufacturing process | Can act as unwanted catalysts or poisons[15] |
References
- Gelest, Inc. (2015).
- Biosynth. (n.d.). Sodium isopropoxide | 683-60-3.
- Fisher Scientific. (2024). SAFETY DATA SHEET - Sodium isopropoxide-isopropanol adduct.
- Thermo Fisher Scientific. (2024).
- Sciencemadness Discussion Board. (2012). Prep.
- Reddit. (2022). Is there a reaction between Isopropyl alcohol and Sodium Oxide?.
- Thermo Fisher Scientific. (n.d.). Sodium isopropoxide 25 g.
- Haz-Map. (n.d.). Sodium isopropoxide - Hazardous Agents.
- CymitQuimica. (n.d.). CAS 683-60-3: Sodium isopropoxide.
- Fisher Scientific. (n.d.). Sodium isopropoxide isopropanol adduct, 95%, Thermo Scientific.
- Post Apple Scientific. (2024). The Impact of Impurities in Lab Chemicals.
- ResearchGate. (2021).
- Sciencemadness Discussion Board. (2020). Making sodium isopropoxide - Sodium is not dissolving.
- Quora. (2019). What will happen if you mix isopropyl alcohol with sodium hydroxide (CH3CHOHCH3+NaOH)?.
- Guidechem. (n.d.).
- Quora. (2022). What happens when you mix sodium hydroxide and ethanol together in a test-tube?.
- Metrohm. (n.d.).
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- 17. Sodium isopropoxide | 683-60-3 | FS180720 | Biosynth [biosynth.com]
Technical Support Center: Strategies to Increase the Rate of Sodium Isopropoxide-Mediated Reactions
Welcome to the Technical Support Center for optimizing sodium isopropoxide-mediated reactions. This guide is designed for researchers, scientists, and drug development professionals seeking to enhance the efficiency and kinetics of their chemical transformations involving this versatile reagent. Here, we address common challenges and provide in-depth, scientifically grounded solutions in a direct question-and-answer format. Our focus is on explaining the "why" behind each strategy, empowering you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Fundamental Reaction Kinetics
Q1: My Williamson ether synthesis using sodium isopropoxide is sluggish, with significant starting material remaining even after prolonged reaction times. What are the primary factors limiting the reaction rate?
A1: The rate of a sodium isopropoxide-mediated reaction, such as the Williamson ether synthesis, is primarily governed by the principles of SN2 (bimolecular nucleophilic substitution) reactions. The rate-limiting step involves the collision of the isopropoxide nucleophile with the electrophilic carbon of your substrate (e.g., an alkyl halide).[1][2][3] Several factors can impede this step:
-
Insufficient Nucleophile Concentration/Reactivity: The effective concentration of "free" isopropoxide ions available to participate in the reaction may be low due to ion pairing or poor solubility.
-
Steric Hindrance: Sodium isopropoxide is a relatively bulky nucleophile.[4] If your substrate is also sterically hindered (e.g., a secondary or tertiary alkyl halide), the backside attack required for an SN2 reaction is sterically disfavored, leading to a slower reaction rate or favoring elimination (E2) pathways.[4][5]
-
Poor Leaving Group: The rate of an SN2 reaction is highly dependent on the ability of the leaving group to depart. A less effective leaving group will result in a higher activation energy and a slower reaction.[6]
-
Inappropriate Solvent Choice: The solvent plays a critical role in solvating the ions and influencing the nucleophilicity of the isopropoxide.[7][8]
dot
Caption: Key factors influencing the SN2 rate-limiting step.
Section 2: Optimizing Reaction Conditions
Q2: How does solvent selection impact the reaction rate, and what are the best practices for sodium isopropoxide reactions?
A2: Solvent choice is paramount for accelerating sodium isopropoxide-mediated reactions. The ideal solvent will fully dissolve the reactants and enhance the nucleophilicity of the isopropoxide ion.
-
Polar Aprotic Solvents are Preferred: Solvents like DMF (dimethylformamide), DMSO (dimethyl sulfoxide), and acetonitrile are generally the best choices.[5] These solvents are polar enough to dissolve the ionic sodium isopropoxide but, lacking acidic protons, they do not form a strong solvation shell around the isopropoxide anion through hydrogen bonding.[7][8] This leaves the isopropoxide "naked" and more nucleophilic, thereby increasing the reaction rate.[7]
-
Avoid Polar Protic Solvents: Solvents like water and alcohols (including excess isopropanol) can significantly slow down the reaction. These solvents form a "cage" around the isopropoxide anion via hydrogen bonding, which stabilizes the nucleophile and increases the activation energy required for it to attack the electrophile.[7]
| Solvent Type | Examples | Effect on Isopropoxide Nucleophilicity | Impact on SN2 Rate |
| Polar Aprotic | DMF, DMSO, Acetonitrile | Increases (less solvation of anion) | Accelerates |
| Polar Protic | Water, Ethanol, Isopropanol | Decreases (strong solvation via H-bonding) | Hinders |
| Nonpolar | Toluene, Hexane | Poor solubility of sodium isopropoxide | Very Slow / Heterogeneous |
Q3: Can increasing the reaction temperature always be relied upon to increase the rate?
A3: While increasing the temperature generally increases the rate of most chemical reactions, including the Williamson ether synthesis (typically run at 50-100 °C), it is a double-edged sword.[5][9] For sodium isopropoxide reactions, higher temperatures can also significantly promote the competing E2 elimination side reaction, especially with secondary and tertiary alkyl halides.[4][5]
Troubleshooting Protocol: Temperature Optimization
-
Establish a Baseline: Run the reaction at a moderate temperature (e.g., 50 °C) and monitor the ratio of the desired ether product to the alkene byproduct using GC-MS or NMR.
-
Incremental Increase: Increase the temperature in 10-15 °C increments, analyzing the product ratio at each step.
-
Identify Optimal Point: Determine the temperature that provides the best rate enhancement without an unacceptable increase in the elimination byproduct. For some systems, a milder base at a higher temperature might be a better strategy than a strong base at a lower temperature.[10]
Q4: My sodium isopropoxide appears to be poorly soluble in my reaction solvent. How can I address this?
A4: Poor solubility is a common issue that directly translates to a lower effective concentration of the nucleophile and thus a slower reaction rate.
-
Use of Phase-Transfer Catalysts (PTC): A phase-transfer catalyst can be highly effective in reactions where the sodium isopropoxide is not fully soluble.[11] These catalysts, such as quaternary ammonium salts (e.g., tetrabutylammonium bromide) or crown ethers (e.g., 18-crown-6), work by exchanging the sodium cation for a larger, more organic-soluble cation.[9][12][13] This "cation-masked" isopropoxide has significantly improved solubility in the organic phase, where it can readily react with the substrate.[14]
dot
Caption: Mechanism of Phase-Transfer Catalysis.
-
Preparation of Sodium Isopropoxide: The reaction of sodium metal with isopropanol can be slow, and the resulting sodium isopropoxide may not be highly soluble in the excess alcohol.[15][16] Applying heat can increase the rate of formation.[15] For laboratory preparations, using sodium hydride (NaH) in an aprotic solvent like THF or DMF to deprotonate isopropanol can yield a finer, more reactive suspension of the alkoxide.[5][17]
Section 3: Advanced Acceleration Techniques
Q5: Are there non-classical methods to accelerate sodium isopropoxide-mediated reactions?
A5: Yes, for reactions that are particularly slow or require harsh conditions, alternative energy sources can provide significant rate enhancements.
-
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions.[18][19] Microwaves directly and efficiently heat the reaction mixture, leading to rapid temperature increases and often dramatically reduced reaction times (from hours to minutes).[18] This can also lead to higher yields and cleaner reaction profiles.[19][20]
-
Sonication (Ultrasound): The application of high-intensity ultrasound can enhance reaction rates through acoustic cavitation.[21][22] The formation and collapse of microscopic bubbles create localized hot spots with extreme temperatures and pressures, which can accelerate the reaction.[21][23] Sonication is particularly useful for heterogeneous reactions, as it can help to break up solid aggregates and increase the surface area of the reactants.[21]
| Technique | Principle | Advantages | Considerations |
| Microwave Irradiation | Direct, rapid heating of polar molecules | Drastically reduced reaction times, higher yields, improved control | Requires specialized equipment |
| Sonication | Acoustic cavitation creating localized high energy | Rate enhancement, useful for heterogeneous systems | Can degrade some molecules, requires specific equipment |
Q6: I am observing the formation of an alkene byproduct. How can I suppress this side reaction to favor ether formation?
A6: The formation of an alkene is indicative of a competing E2 elimination reaction. This is a common issue, especially with a strong, sterically hindered base like sodium isopropoxide.[4]
Strategies to Minimize Elimination:
-
Substrate Choice: The most effective strategy is to ensure your electrophile is a primary alkyl halide. Secondary halides are prone to elimination, and tertiary halides will almost exclusively undergo elimination.[4][5]
-
Lower the Temperature: As discussed in Q3, elimination reactions have a higher activation energy than substitution reactions and are more favored at higher temperatures. Running the reaction at the lowest temperature that still allows for a reasonable rate of substitution can significantly improve the product ratio.[5]
-
Use a Less Hindered Base (If Possible): If the isopropoxy group is not essential to your target molecule, consider using a smaller alkoxide like sodium ethoxide, which is less prone to promoting elimination.
dot
Caption: Competition between SN2 and E2 pathways.
References
-
Williamson ether synthesis. (n.d.). In Wikipedia. Retrieved from [Link]
-
Suslick, K. S. (2010). Applications of Ultrasound to the Synthesis of Nanostructured Materials. University of Illinois. Retrieved from [Link]
-
Collum, D. B., et al. (n.d.). Reactions of Sodium Diisopropylamide: Liquid-Phase and Solid-Liquid Phase-Transfer Catalysis by N,N,N',N”,N”-Pentamethyldiethylenetriamine. PMC. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2020). Making sodium isopropoxide - Sodium is not dissolving. Retrieved from [Link]
-
Phase-transfer catalyst. (n.d.). In Wikipedia. Retrieved from [Link]
-
Patsnap. (2025). Microwave-Assisted Synthesis: 10x Faster Organic Reactions. Patsnap Eureka. Retrieved from [Link]
-
Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Cravotto, G., & Cintas, P. (2020). Ultrasound for Drug Synthesis: A Green Approach. PMC - PubMed Central. Retrieved from [Link]
-
Reddit. (2025). Williamson Ether synthesis. r/OrganicChemistry. Retrieved from [Link]
-
Purdue University. (n.d.). Chemical Kinetics. Retrieved from [Link]
-
Anju, D. (n.d.). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Retrieved from [Link]
-
Malig, T. C., et al. (n.d.). A Brief Introduction to Chemical Reaction Optimization. PMC - PubMed Central - NIH. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Solid supported reaction. (n.d.). specific effects of microwave. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2021). Solvent Effects on Reaction Rates | SN1 vs SN2, Polar Protic & Aprotic Solvents. YouTube. Retrieved from [Link]
-
LibreTexts. (2015). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Retrieved from [Link]
-
OperaChem. (2023). Phase transfer catalysis (PTC). Retrieved from [Link]
-
Taylor & Francis. (n.d.). Rate-limiting step – Knowledge and References. Retrieved from [Link]
-
Bang, J. H., & Suslick, K. S. (2017). Nanostructured Materials Synthesis Using Ultrasound. PubMed. Retrieved from [Link]
-
Khan Academy. (n.d.). Reaction mechanism and rate law. Retrieved from [Link]
-
Kim, D., et al. (n.d.). Synthesis of Laboratory Ultrasound Contrast Agents. MDPI. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2020). Making sodium isopropoxide - Sodium is not dissolving. Retrieved from [Link]
-
Bang, J. H., & Suslick, K. S. (2010). Applications of ultrasound to the synthesis of nanostructured materials. Illinois Experts. Retrieved from [Link]
-
Ben's Chem Videos. (2021). Using Reaction Mechanisms (Rate Limiting Step) to Predict Rate Laws | Chemical Kinetics. YouTube. Retrieved from [Link]
-
Beske, T. S., et al. (n.d.). Disordered sodium alkoxides from powder data: crystal structures of sodium ethoxide, propoxide, butoxide and pentoxide, and some of their solvates. NIH. Retrieved from [Link]
-
CEM Corporation. (n.d.). Oxidations. Retrieved from [Link]
-
Bovo, L., et al. (n.d.). Microwave-Assisted Vacuum Synthesis of TiO 2 Nanocrystalline Powders in One-Pot, One-Step Procedure. MDPI. Retrieved from [Link]
-
Chegg.com. (2021). Solved 11 Which method or methods would work to. Retrieved from [Link]
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Topic: Avoiding C-Alkylation Byproducts in Sodium Phenoxide Reactions
<Technical Support Center >
For immediate assistance, please navigate through our troubleshooting guides and FAQs below. Our goal is to help you maximize O-alkylation selectivity and achieve higher yields of your target aryl ether.
Frequently Asked Questions (FAQs)
Q1: I'm performing a Williamson ether synthesis with sodium phenoxide and seeing a significant amount of a byproduct. What is it and why is this happening?
A1: Senior Application Scientist Insight:
You are likely observing C-alkylation, a common competing side reaction in phenoxide chemistry.[1] The phenoxide ion is an ambident nucleophile , meaning it has two reactive sites: the oxygen atom and the carbon atoms of the aromatic ring (specifically the ortho and para positions).[1]
-
O-Alkylation: The desired reaction, where the alkylating agent reacts with the oxygen atom to form an ether.
-
C-Alkylation: The side reaction, where the alkylating agent reacts with the electron-rich ring at the ortho or para carbon, forming an alkyl-substituted phenol.[2]
The reason for this dual reactivity lies in the electronic structure of the phenoxide ion. The negative charge is delocalized across the oxygen and the aromatic ring, creating nucleophilic character at multiple positions. The specific outcome of the reaction—whether O- or C-alkylation dominates—is dictated by a delicate balance of factors including the solvent, counter-ion, alkylating agent, and temperature.[3][4] Generally, O-alkylation is kinetically favored, while C-alkylation is thermodynamically favored.[5]
Caption: Competing O- vs. C-alkylation pathways for the phenoxide ion.
Q2: How does my choice of solvent affect the O/C alkylation ratio?
A2: Senior Application Scientist Insight:
Solvent selection is arguably the most critical factor in controlling selectivity.[4] The solvent's ability to solvate the phenoxide ion and its counter-ion directly influences which nucleophilic site is more available for reaction.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These are the recommended choice for favoring O-alkylation.[6][7] They are poor at solvating the "bare" phenoxide anion, leaving the highly electronegative oxygen atom exposed and highly nucleophilic. This leads to a faster, kinetically controlled reaction at the oxygen site.[1][6]
-
Protic Solvents (e.g., Water, Ethanol, Trifluoroethanol): These solvents should be avoided if O-alkylation is the goal. They strongly solvate the oxygen atom of the phenoxide ion through hydrogen bonding.[2] This "shielding" of the oxygen makes the carbon atoms of the ring relatively more accessible, promoting the thermodynamically favored C-alkylation pathway.[2][3]
| Solvent Type | Examples | Primary Effect on Phenoxide | Favored Product |
| Polar Aprotic | DMF, DMSO, Acetonitrile, THF | Poorly solvates the oxygen anion, leaving it exposed and highly reactive. | O-Alkylation [1][6] |
| Protic | Water, Ethanol, Methanol | Strongly solvates the oxygen via H-bonding, shielding it from attack. | C-Alkylation [2] |
| Apolar | Toluene, Hexane | Lowers availability of the free nucleophile, slowing the reaction rate significantly. | Generally not preferred[8] |
Q3: I'm using an appropriate solvent but still getting C-alkylation. What else can I control?
A3: Senior Application Scientist Insight:
If your solvent is optimized, the next factors to investigate are the alkylating agent and the reaction temperature, which are linked through the principles of Hard and Soft Acid-Base (HSAB) theory and kinetic vs. thermodynamic control.[9][10]
1. The Nature of the Alkylating Agent (HSAB Theory): The HSAB principle states that hard acids prefer to react with hard bases, and soft acids with soft bases.[9][11]
-
Phenoxide Ion: The oxygen atom is a hard basic site , while the carbon atoms of the ring are softer basic sites .[12]
-
Alkylating Agents:
-
Alkyl halides (R-I, R-Br, R-Cl) are considered relatively soft acids .
-
Alkylating agents with harder leaving groups, like dimethyl sulfate ((CH₃)₂SO₄), are harder acids .[5]
-
To favor O-alkylation, you want to match the hard oxygen site with a harder alkylating agent. While alkyl halides are common, if C-alkylation persists, switching to an agent like dimethyl sulfate can increase O-selectivity.[5] Conversely, using a soft alkylating agent like allyl bromide in a protic solvent will strongly favor C-alkylation.
2. Reaction Temperature (Kinetic vs. Thermodynamic Control): This is a classic case of kinetic versus thermodynamic control.[13]
-
Kinetic Product (O-Alkylation): This pathway has a lower activation energy and proceeds faster. It is favored at lower temperatures .[5][13]
-
Thermodynamic Product (C-Alkylation): This pathway leads to a more stable final product but has a higher activation energy. It is favored at higher temperatures and longer reaction times, which allow the initial kinetic product to potentially revert and rearrange to the more stable thermodynamic product.[5][13][14]
Troubleshooting Recommendation: Run your reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature or even 0 °C and monitor by TLC. Avoid prolonged heating at high temperatures (e.g., >100 °C) if possible.[1][15]
Caption: Troubleshooting workflow for minimizing C-alkylation.
Experimental Protocol & Diagnostics
Q4: Can you provide an optimized protocol for selective O-alkylation?
A4: Recommended Protocol for Selective O-Alkylation of Phenol with 1-Bromobutane
This protocol is designed to maximize the yield of butyl phenyl ether while minimizing C-alkylation byproducts.
Materials:
-
Phenol
-
Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)
-
1-Bromobutane
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate, Hexanes (for chromatography)
-
Saturated aq. Sodium Bicarbonate (NaHCO₃), Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Phenoxide Formation:
-
To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add phenol (1.0 eq).
-
Dissolve the phenol in anhydrous DMF (approx. 5-10 mL per gram of phenol).
-
Add a strong base, such as NaOH (1.1 eq) or K₂CO₃ (1.5 eq).[6] Using a strong base like NaH (1.1 eq) is also very effective.[7]
-
Stir the mixture at room temperature for 30-60 minutes to ensure complete deprotonation to the sodium phenoxide.
-
-
Alkylation:
-
Cool the mixture to 0 °C using an ice bath.
-
Add 1-bromobutane (1.05 eq) dropwise via syringe over 15 minutes. A slow addition helps control any exotherm.
-
After addition, allow the reaction to slowly warm to room temperature and stir for 2-8 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).[16] A typical reaction is conducted at 50-100°C for 1-8 hours, but starting cooler is advised to maximize kinetic control.[1]
-
-
Workup:
-
Once the starting material is consumed, quench the reaction by pouring it into cold water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with saturated aq. NaHCO₃, followed by brine.[15]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.[6]
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel, typically using a hexanes/ethyl acetate gradient, to separate the desired O-alkylated ether from any C-alkylated byproducts and unreacted starting materials.[6]
-
Q5: How can I confirm the presence of C-alkylated isomers in my product mixture?
A5: Senior Application Scientist Insight:
The most effective method for identifying and quantifying O- vs. C-alkylated products is Nuclear Magnetic Resonance (NMR) spectroscopy .
-
¹H NMR:
-
O-Alkylated Product: Look for the characteristic signal of the protons on the carbon adjacent to the ether oxygen (e.g., a triplet at ~4.0 ppm for -O-CH₂ -CH₂-). The aromatic region will integrate to 5 protons (for a monosubstituted phenol starting material).
-
C-Alkylated Product: The phenolic -OH proton will still be present (often a broad singlet). The aromatic region will show a different splitting pattern and will integrate to only 4 protons. You will also see new aliphatic signals corresponding to the alkyl group attached directly to the ring.
-
-
¹³C NMR: The chemical shift of the carbon attached to the oxygen (C-O) in the ether will be distinct from the carbon attached to the hydroxyl group (C-OH) in the C-alkylated phenol.
-
LC-MS: Liquid Chromatography-Mass Spectrometry can also be used. The O- and C-alkylated products are isomers and will have the same mass. However, they will likely have different retention times on a standard HPLC column, allowing for their separation and quantification.
References
-
ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from ChemTalk. [Link]
-
ResearchGate. (n.d.). Counter-ion and solvent effects in the C- and O-alkylation of the phenoxide ion with allyl chloride. Retrieved from ResearchGate. [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from Master Organic Chemistry. [Link]
-
ResearchGate. (2022). O-Alkylation of Phenol Derivatives via a Nucleophilic Substitution. Retrieved from ResearchGate. [Link]
-
Wikipedia. (n.d.). Phenolates. Retrieved from Wikipedia. [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from Wikipedia. [Link]
-
PubMed. (2003). Kinetic and thermodynamic barriers to carbon and oxygen alkylation of phenol and phenoxide ion by the 1-(4-methoxyphenyl)ethyl carbocation. Retrieved from PubMed. [Link]
-
Thieme. (2019). Room-Temperature, Base-Mediated Selective Synthesis of 2-(Arylamino)ethanols and 2-Aryloxyethanols. Retrieved from Thieme. [Link]
-
ResearchGate. (n.d.). Theoretical Study of the Mechanism and Regioselectivity of the Alkylation Reaction of the Phenoxide Ion in Polar Protic and Aprotic Solvents. Retrieved from ResearchGate. [Link]
-
PMC. (2024). Mechanism, Kinetics and Modelling of Phenol Carboxylation Reactions with CO2. Retrieved from PMC. [Link]
-
RSC Publishing. (n.d.). O-Alkylation of phenol derivatives via a nucleophilic substitution. Retrieved from RSC Publishing. [Link]
-
MDPI. (2022). Selective O-alkylation of Phenol Using Dimethyl Ether. Retrieved from MDPI. [Link]
-
PharmaXChange.info. (2011). Phenolates- O-alkylation and C-alkylation | Notes. Retrieved from PharmaXChange.info. [Link]
-
NPTEL. (n.d.). Chapter 11: Other Applications of HSAB Principle. Retrieved from NPTEL. [Link]
-
Wikipedia. (n.d.). HSAB theory. Retrieved from Wikipedia. [Link]
- Google Patents. (n.d.). Process for O-alkylation of phenolic compounds.
-
Master Organic Chemistry. (2012). Thermodynamic vs Kinetic Products. Retrieved from Master Organic Chemistry. [Link]
-
ResearchGate. (2025). Alkylation of Phenol: A Mechanistic View. Retrieved from ResearchGate. [Link]
-
Chemistry LibreTexts. (2025). 7.2.2: Applications of Hard Soft Acid Base Theory. Retrieved from Chemistry LibreTexts. [Link]
-
Dalal Institute. (n.d.). Kinetic and Thermodynamic Control. Retrieved from Dalal Institute. [Link]
-
ResearchGate. (2025). Hard-soft acid-base (HSAB) principle and difference in d-orbital configurations of metals explain the regioselectivity of nucleophilic attack to a carbinol in Friedel-Crafts reaction catalyzed by Lewis and protonic acids. Retrieved from ResearchGate. [Link]
-
Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Retrieved from Wikipedia. [Link]
-
AdiChemistry. (n.d.). HSAB Principle-Applications-Pearson's Hard Soft Acid Base Concept. Retrieved from AdiChemistry. [Link]
-
ResearchGate. (n.d.). Reaction pathway for the direct O-alkylation. Retrieved from ResearchGate. [Link]
-
Journal of the American Chemical Society. (n.d.). Asymmetric O- and C-Alkylation of Phenols. Retrieved from Journal of the American Chemical Society. [Link]
-
Reddit. (2023). Bulky alkylation troubleshooting. Retrieved from Reddit. [Link]
-
Technology Networks. (n.d.). Liquid Chromatography Troubleshooting. Retrieved from Technology Networks. [Link]
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Technical Support Center: Safe Handling of Pyryphoric Sodium Isopropoxide Solutions
Welcome to the Technical Support Center for handling sodium isopropoxide solutions. This guide is designed for researchers, scientists, and drug development professionals who work with this highly reactive and pyrophoric reagent. The information provided herein is a synthesis of established safety protocols and field-proven insights to ensure the safe and effective use of sodium isopropoxide in your experiments. Our goal is to equip you with the knowledge to not only follow procedures but to understand the causality behind them, fostering a culture of safety and scientific integrity in your laboratory.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the nature and handling of sodium isopropoxide solutions.
Q1: What makes sodium isopropoxide solutions pyrophoric?
A: Sodium isopropoxide's pyrophoric nature stems from its high reactivity with moisture and oxygen.[1][2] When exposed to air, the solution can spontaneously ignite.[1][2] The reagent itself is a strong base and reducing agent. Solutions, particularly in solvents like tetrahydrofuran (THF), are highly flammable.[3] The combination of the reactive sodium isopropoxide and a flammable solvent creates a significant fire risk if not handled under strictly controlled inert conditions.
Q2: What are the primary hazards associated with sodium isopropoxide solutions?
A: The primary hazards include:
-
Pyrophoricity: Spontaneous ignition on contact with air.[1][2]
-
Corrosivity: Causes severe skin burns and eye damage upon contact.[3][4][5][6]
-
Flammability: Solutions are typically in flammable solvents like THF, which has a low flash point.[3]
-
Reactivity: Reacts violently with water, generating flammable isopropyl alcohol and corrosive sodium hydroxide.[7]
Q3: What Personal Protective Equipment (PPE) is mandatory when working with sodium isopropoxide solutions?
A: A comprehensive PPE ensemble is critical to mitigate the risks. Do not work alone when handling pyrophoric reagents.[8]
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles and a face shield.[9][10] | Protects against splashes and potential explosions. |
| Hand Protection | Fire-retardant gloves worn under chemically resistant gloves (e.g., neoprene or nitrile rubber).[3][9][11] | Provides a dual barrier against fire and chemical exposure. |
| Body Protection | A fire-retardant lab coat, fully buttoned.[9][11] | Protects skin and clothing from fire and chemical splashes. |
| Clothing | Long pants and closed-toe shoes made of non-synthetic materials (e.g., cotton).[9] | Synthetic clothing can melt and adhere to the skin in a fire. |
Q4: How should I properly store sodium isopropoxide solutions?
A: Proper storage is crucial to prevent accidents. Store sodium isopropoxide solutions under an inert atmosphere, such as nitrogen or argon, in a tightly sealed container.[3][12] The storage area should be cool, dry, and well-ventilated, away from heat, sparks, and open flames.[3] Do not store with flammable materials or in a flammable solvents storage cabinet.[8]
Q5: What materials are incompatible with sodium isopropoxide?
A: Avoid contact with the following:
-
Oxidizing agents[3]
-
Acids[13]
-
Protic solvents (e.g., alcohols), unless part of a controlled quenching procedure.
Troubleshooting Guides
This section provides step-by-step guidance for specific issues you may encounter during your experiments.
Issue 1: Small Spill of Sodium Isopropoxide Solution (<100 mL) in a Fume Hood
A small spill can quickly escalate if not handled correctly. The following protocol is designed for a manageable spill within a controlled environment.
Immediate Actions:
-
Alert Personnel: Immediately notify others in the laboratory of the spill.[14]
-
Isolate the Area: Keep the fume hood sash at the lowest possible working height. Ensure no ignition sources are present.
-
Don Appropriate PPE: If not already worn, immediately don the full PPE ensemble described in the FAQ section.[14]
Spill Cleanup Protocol:
-
Contain the Spill: Cover the spill with a non-combustible absorbent material like dry sand or powdered lime (calcium oxide). Do NOT use paper towels or other combustible materials.
-
Neutralize the Reagent: Once the liquid is absorbed, slowly and carefully add a quenching agent. A 1:1 mixture of isopropanol and water can be cautiously added to the absorbent material.[15] Be prepared for some fuming or bubbling.
-
Collect the Residue: Using non-sparking tools, scoop the absorbed and quenched material into a designated waste container.[3]
-
Decontaminate the Area: Wipe the spill area with a cloth dampened with soapy water.[14]
-
Dispose of Waste: Label the waste container appropriately and dispose of it through your institution's hazardous waste program.[16]
Caption: Workflow for handling a small sodium isopropoxide spill.
Issue 2: Quenching Unused or Residual Sodium Isopropoxide Solution
Never dispose of active sodium isopropoxide as waste. It must be fully quenched first.
Quenching Protocol:
This procedure should be performed in a fume hood, under an inert atmosphere (e.g., nitrogen or argon).
-
Prepare the Quenching Flask: Select a flask that is at least three times the volume of the sodium isopropoxide solution to be quenched. Equip it with a magnetic stir bar and a gas inlet for the inert gas.
-
Dilute the Reagent: Dilute the sodium isopropoxide solution with an inert, high-boiling point solvent like toluene or heptane. This helps to control the reaction rate. Avoid low-boiling point solvents like ether or pentane.
-
Cool the Flask: Place the flask in an ice-water or dry ice/acetone bath to dissipate the heat generated during quenching.[11]
-
Slow Addition of Quenching Agent: While stirring vigorously, slowly add a less reactive alcohol like isopropanol dropwise via an addition funnel.[15] Continue adding isopropanol until the bubbling subsides.
-
Complete the Quench: After the initial reaction with isopropanol ceases, switch to a more reactive quenching agent like methanol, adding it slowly.[11] Finally, add water dropwise to ensure all reactive material is consumed.[11]
-
Warm to Room Temperature: Allow the mixture to slowly warm to room temperature while continuing to stir.
-
Neutralize and Dispose: Neutralize the resulting solution with a weak acid like citric or acetic acid before disposing of it as hazardous waste.[15]
Caption: Step-by-step process for quenching sodium isopropoxide.
Issue 3: A Fire Involving Sodium Isopropoxide
In the event of a fire, your personal safety is the top priority.
Immediate Response:
-
If You Are on Fire: Immediately use the "stop, drop, and roll" method. If a safety shower is accessible, use it to extinguish the flames and rinse the affected area for at least 15 minutes.[8]
-
Alert Others and Evacuate: Yell "fire" to alert others in the lab. If the fire is small and you are trained to use a fire extinguisher, you may attempt to extinguish it. If the fire is large or spreading, pull the fire alarm and evacuate the area.
-
Call for Emergency Assistance: Dial 911 or your institution's emergency number.
Fire Extinguishing:
-
For fires involving sodium isopropoxide, use a Class D fire extinguisher or smother the fire with dry sand. [1]
-
DO NOT use water, a carbon dioxide (CO2) extinguisher, or a soda-acid extinguisher, as these will react with the sodium isopropoxide and may worsen the fire. [4][5]
References
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ACS Chemical Health & Safety. (n.d.). Methods for the safe storage; handling; and disposal of pyrophoric liquids and solids in the laboratory. Retrieved from [Link]
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UCLA Chemistry and Biochemistry. (2009, February). Procedures for Safe Use of Pyrophoric Liquid Reagents. Retrieved from [Link]
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University of Nebraska-Lincoln Environmental Health and Safety. (n.d.). Pyrophoric Reagents Handling in Research Labs. Retrieved from [Link]
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Gelest, Inc. (2015, August 24). SODIUM ISOPROPOXIDE, 20% in tetrahydrofuran Safety Data Sheet. Retrieved from [Link]
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The Sarpong Group. (2016, November 22). Quenching of Pyrophoric Materials. Retrieved from [Link]
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University of Notre Dame Department of Chemistry and Biochemistry. (2015, January 7). Common Standard Operating Procedure: Quenching of pyrophoric substances and waste. Retrieved from [Link]
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Haz-Map. (n.d.). Sodium isopropoxide. Retrieved from [Link]
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Symax Laboratories Private Limited. (n.d.). Sodium Isopropoxide. Retrieved from [Link]
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Accio. (2025, November 9). sodium isopropoxide: Uses, Synthesis & Safety. Retrieved from [Link]
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ChemBK. (2024, April 10). Sodium isopropoxide. Retrieved from [Link]
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Thermo Fisher Scientific. (2025, September 23). SAFETY DATA SHEET: Sodium isopropoxide. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]
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XMB. (2020, June 30). Making sodium isopropoxide - Sodium is not dissolving. Retrieved from [Link]
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HPE Support. (n.d.). Safety Guidelines for Handling Chemicals. Retrieved from [Link]
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SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]
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Reddit. (2022, March 6). Is there a reaction between Isopropyl alcohol and Sodium Oxide?. Retrieved from [Link]
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XMB. (2012, February 24). Prep. of dilute sodium isopropoxide from NaOH. Retrieved from [Link]
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University of California, Berkeley. (n.d.). 5.4.1.1 Incidental Spill Cleanup Procedures. Retrieved from [Link]
-
Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]
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American Chemical Society. (n.d.). Guide for Chemical Spill Response. Retrieved from [Link]
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Purdue University. (n.d.). Chemical Spill Cleanup. Retrieved from [Link]
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The University of Tennessee, Knoxville. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. Retrieved from [Link]
-
ServiceMaster Clean. (2024, July 24). How to Clean Up a Chemical Spill: Quick and Easy Methods. Retrieved from [Link]
-
Chegg.com. (2024, May 13). Solved B2) Compound 9 can react with sodium isopropoxide. Retrieved from [Link]
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Purdue University Environmental Health and Safety. (n.d.). Pyrophoric Materials. Retrieved from [Link]
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University of California, Santa Barbara. (n.d.). SOP 4. Retrieved from [Link]
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Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved from [Link]
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Massachusetts Institute of Technology. (2005, September 16). EHS-0043: Pyrophorics. Retrieved from [Link]
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The University of Texas at Austin. (n.d.). Chemical Compatibility Table. Retrieved from [Link]
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Industrial Specialties Mfg. (n.d.). Chemical Compatibility Chart. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the NMR Spectroscopic Characterization of Sodium Propan-2-olate
This guide provides an in-depth technical comparison of the Nuclear Magnetic Resonance (NMR) spectra of propan-2-ol and its corresponding alkoxide, sodium propan-2-olate. It is designed for researchers, scientists, and drug development professionals who utilize alkoxides in synthesis and require robust analytical methods for their characterization. The document outlines the theoretical basis for the observed spectral changes, presents comparative experimental data, and provides a validated protocol for sample preparation of this moisture-sensitive compound.
The Principle: Why NMR is Definitive for Alkoxide Formation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating molecular structure by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. The chemical environment of each nucleus dictates its resonance frequency, which is reported as a chemical shift (δ) in parts per million (ppm).
The conversion of an alcohol, such as propan-2-ol, to a sodium alkoxide involves the deprotonation of the hydroxyl (-OH) group by a strong base, typically sodium metal or sodium hydride.[1][2] This chemical transformation results in a significant alteration of the electron density distribution around the oxygen atom, which, in turn, profoundly influences the chemical shifts of the neighboring nuclei. By comparing the NMR spectra of the starting material and the product, one can unequivocally confirm the successful formation of the alkoxide.
Spectral Analysis: Propan-2-ol as the Reference
To appreciate the spectral changes upon alkoxide formation, we must first understand the NMR signature of the precursor, propan-2-ol ((CH₃)₂CHOH).
-
¹H NMR Spectrum of Propan-2-ol : The proton NMR spectrum of propan-2-ol displays three distinct signals.[3][4][5]
-
A doublet for the six equivalent methyl (CH₃) protons. These protons are split by the single adjacent methine (CH) proton.
-
A multiplet (septet) for the single methine (CH) proton, which is split by the six neighboring methyl protons.
-
A broad singlet for the hydroxyl (OH) proton. The signal is often broad and does not exhibit coupling due to rapid chemical exchange with other alcohol molecules or trace amounts of water.[3][6]
-
-
¹³C NMR Spectrum of Propan-2-ol : Due to the molecule's symmetry, the ¹³C NMR spectrum shows only two signals.[7]
-
One signal for the two equivalent methyl (CH₃) carbons.
-
One signal for the methine (CH) carbon, which is shifted downfield due to the deshielding effect of the attached electronegative oxygen atom.[6]
-
Characterization of this compound: The Spectral Transformation
The formation of the this compound anion ((CH₃)₂CHO⁻Na⁺) introduces key changes in the NMR spectrum that serve as definitive proof of its synthesis.
-
¹H NMR Spectrum of this compound :
-
Disappearance of the Hydroxyl Proton : The most obvious change is the complete disappearance of the broad singlet corresponding to the acidic OH proton.
-
Shift of the Methine Proton : The methine (CH) proton signal experiences a noticeable upfield shift (to a lower ppm value) compared to its position in propan-2-ol. The deprotonation results in a negatively charged oxygen atom, which increases the electron shielding around the adjacent methine proton. A multiplet for this proton is still observed at approximately 3.87 ppm, though this can be influenced by the presence of residual isopropanol.[8]
-
-
¹³C NMR Spectrum of this compound :
-
Shift of the Methine Carbon : The methine carbon (the α-carbon) also experiences a significant shift. The increased electron density from the negatively charged oxygen leads to a more shielded environment, although the precise shift can be solvent-dependent. Generally, carbons bonded to oxygen in alcohols and ethers appear in the 50-80 ppm range.[6]
-
Comparative Data Summary
The following table summarizes the typical ¹H and ¹³C NMR chemical shifts for propan-2-ol and the expected shifts for this compound. These values are illustrative and can vary slightly based on the solvent, concentration, and temperature.
| Compound | Group | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |
| Propan-2-ol | -CH₃ | ~1.2 | Doublet | ~25 |
| -CH | ~4.0[4] | Septet | ~64 | |
| -OH | Variable (0.5-5.0), Broad[6] | Singlet | N/A | |
| This compound | -CH₃ | ~1.1 | Doublet | ~27 |
| -CH | ~3.9[8] | Septet | ~66 | |
| -O⁻Na⁺ | Absent | N/A | N/A |
Visualizing the Structural and Spectral Relationship
The following diagram illustrates the chemical transformation and the corresponding key changes observed in the NMR spectra.
Caption: Transformation of Propan-2-ol to this compound and Key NMR Shifts.
Experimental Protocol: Acquiring High-Quality NMR Data for this compound
This compound is highly sensitive to moisture and air, which can cause it to revert to propan-2-ol and sodium hydroxide, compromising the analysis.[9][10] Therefore, rigorous anhydrous and anaerobic techniques are mandatory. This protocol ensures the integrity of the sample.
Prerequisites:
-
Use of a nitrogen or argon-filled glovebox or Schlenk line.[11]
-
All glassware must be oven-dried (>120 °C) for several hours and cooled under a stream of inert gas or in a desiccator.
-
Use of anhydrous deuterated solvents (e.g., DMSO-d₆, THF-d₈). Solvents should be freshly dried over molecular sieves or purchased in sealed ampoules.[12]
Step-by-Step Methodology:
-
Sample Preparation (Inside a Glovebox): a. Place 5-10 mg of this compound powder into a clean, dry vial. b. Add approximately 0.6-0.7 mL of anhydrous deuterated solvent (e.g., DMSO-d₆) to the vial.[11] DMSO-d₆ is often a good choice for ionic species. c. Gently swirl or sonicate the vial to ensure complete dissolution. The solution may be a colorless to yellowish liquid.[10]
-
Transfer to NMR Tube: a. Using a clean, dry pipette, transfer the solution into a standard 5 mm NMR tube. b. To prevent atmospheric contamination, cap the NMR tube securely with a tight-fitting cap. For highly sensitive or long-term experiments, using a J. Young valve NMR tube is highly recommended.[13]
-
External Sample Handling: a. Once sealed, the NMR tube can be removed from the glovebox. b. Before placing it in the spectrometer, carefully wipe the outside of the tube with a lint-free tissue dampened with isopropanol to remove any surface contaminants.
-
NMR Spectrometer Setup and Acquisition: a. Insert the sample into the NMR spectrometer. b. Allow the sample to thermally equilibrate for 5-10 minutes. c. Perform standard spectrometer tuning and shimming procedures to optimize magnetic field homogeneity. d. Acquire the ¹H NMR spectrum. A typical experiment involves 8-16 scans. e. Acquire the proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a higher number of scans (e.g., 1024 or more) will be necessary to achieve a good signal-to-noise ratio.[11]
-
Data Processing: a. Process the spectra using appropriate software (e.g., MestReNova, TopSpin). b. Reference the spectra. For DMSO-d₆, the residual solvent peak appears at ~2.50 ppm for ¹H and 39.52 ppm for ¹³C. c. Integrate the ¹H signals and pick the peaks for both ¹H and ¹³C spectra. Analyze the chemical shifts and multiplicities to confirm the structure.
Conclusion
The characterization of this compound by NMR spectroscopy is a straightforward yet powerful method that relies on a comparative analysis with its precursor, propan-2-ol. The disappearance of the hydroxyl proton signal and the characteristic upfield shift of the methine proton provide unambiguous evidence of successful alkoxide formation. Adherence to a strict experimental protocol for handling this air- and moisture-sensitive compound is paramount to obtaining reliable and accurate spectral data.
References
-
Doc Brown's Chemistry. C-13 nmr spectrum of propan-2-ol. Available at: [Link]
-
Doc Brown's Chemistry. propan-2-ol low high resolution H-1 proton nmr spectrum. Available at: [Link]
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ResearchGate. Stacked 1 H NMR spectra of reaction mixtures of sodium isopropoxide... Available at: [Link]
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Journal of Chemical Education. Preparation of nmr samples of air and moisture sensitive compounds. Available at: [Link]
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Organomation. NMR Sample Preparation: The Complete Guide. Available at: [Link]
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Homework.Study.com. Consider the 13^C NMR spectrum of propan-2-ol. How many signals are expected in the broadband... Available at: [Link]
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ResearchGate. ¹H NMR spectra in the chemical shift region associated with propan-2-ol... Available at: [Link]
-
RSC Publishing. 1H nuclear magnetic resonance chemical shifts, deuterium fractionation factors, and the solvation of alkoxide ions. Available at: [Link]
-
ResearchGate. How can we take the NMR of a moisture sensitive compound? Available at: [Link]
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ACS Publications. Multinuclear Solid-State High-Resolution and13C -{27Al} Double-Resonance Magic-Angle Spinning NMR Studies on Aluminum Alkoxides. Available at: [Link]
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ACS Publications. Preparation of nmr samples of air and moisture sensitive compounds. Available at: [Link]
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YouTube. HIGH Resolution HNMR of isomers propan-1-ol & propan-2-ol. Available at: [Link]
-
Doc Brown's Chemistry. The C-13 NMR spectrum of 2-methylpropan-2-ol. Available at: [Link]
-
RSC Publishing. Nuclear magnetic resonance and cryoscopic studies on some alkoxides of titanium, zirconium, and hafnium. Available at: [Link]
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Doc Brown's Chemistry. C4H10O (CH3)3COH 2-methylpropan-2-ol low high resolution 1H proton nmr spectrum. Available at: [Link]
-
ACS Publications. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Available at: [Link]
-
PubChem. Sodium isopropoxide sodium isopropoxide. Available at: [Link]
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NIST WebBook. this compound. Available at: [Link]
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Oregon State University. 13C NMR Chemical Shifts. Available at: [Link]
-
ChemBK. Sodium isopropoxide. Available at: [Link]
-
University of California, Los Angeles. nuclear magnetic resonance - spectroscopy. Available at: [Link]
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Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000863). Available at: [Link]
-
University of Puget Sound. 13C NMR Chemical Shift Table.pdf. Available at: [Link]
-
The Royal Society of Chemistry. 1H NMR (DMSO-d6). Available at: [Link]
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OpenOChem Learn. Alcohols. Available at: [Link]
-
MSU chemistry. NMR Spectroscopy. Available at: [Link]
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A Comparative Guide to Determining the Purity of Synthesized Sodium Propan-2-olate
For researchers, scientists, and professionals in drug development, the purity of reagents is a critical parameter that underpins the reliability and reproducibility of experimental outcomes. Sodium propan-2-olate (sodium isopropoxide), a strong base and nucleophile, is utilized in a myriad of organic syntheses, including the production of pharmaceutical intermediates. Ensuring its purity is paramount to controlling reaction stoichiometry, minimizing side-product formation, and ultimately, guaranteeing the quality of the final product. This guide provides an in-depth comparison of three robust analytical techniques for determining the purity of synthesized this compound: Acid-Base Titration, Quantitative ¹H Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Gas Chromatography (GC).
The Criticality of Purity in this compound
This compound is highly reactive and susceptible to degradation. Its primary impurity is often the parent alcohol, isopropanol, remaining from the synthesis process. Furthermore, due to its hygroscopic nature, it readily reacts with atmospheric moisture to form sodium hydroxide and isopropanol. The presence of these impurities can have significant consequences in a chemical reaction, altering the basicity of the reagent and introducing nucleophilic species that can lead to unwanted side reactions. Therefore, accurate and precise determination of purity is not merely a quality control step but a fundamental aspect of synthetic chemistry.
Comparative Analysis of Analytical Methodologies
The choice of analytical method for purity determination depends on various factors, including the expected impurities, the required accuracy and precision, sample throughput, and available instrumentation. Below is a head-to-head comparison of Titration, qNMR, and GC for the analysis of this compound.
| Parameter | Acid-Base Titration | Quantitative ¹H NMR (qNMR) | Gas Chromatography (GC) | Remarks |
| Principle | Neutralization reaction with a standardized acid. | Direct proportionality between signal integral and the number of protons. | Separation of volatile components based on partitioning between a stationary and mobile phase. | Titration is a classic, straightforward chemical method. qNMR is a primary analytical method providing structural information. GC is a highly sensitive separation technique. |
| Purity Range (%) | Typically 90-100% | Typically ≥95% | Typically ≥99% | GC often provides a more detailed profile of volatile impurities, leading to higher apparent purity of the main component. |
| Limit of Detection (LOD) | ~0.5% | ~0.1% | ~0.01% (for volatile impurities) | GC offers superior sensitivity for detecting trace volatile impurities. |
| Limit of Quantitation (LOQ) | ~1.0% | ~0.5% | ~0.05% (for volatile impurities) | GC allows for more precise quantification of low-level impurities. |
| Identified Impurities | Total basic impurities (e.g., NaOH). Does not distinguish between alkoxide and hydroxide. | Isopropanol, residual solvents, and other proton-containing impurities. | Isopropanol, residual solvents, and other volatile organic impurities. | qNMR provides structural information about the impurities. GC is excellent for volatile impurities. |
| Analysis Time (per sample) | ~15-20 minutes | ~10-15 minutes | ~30-45 minutes (including derivatization) | qNMR offers the fastest analysis time per sample. |
| Sample Preparation | Dissolution in a suitable solvent. | Dissolution in a deuterated solvent with an internal standard. | Derivatization to a volatile analyte followed by dissolution in a volatile solvent. | GC requires an additional derivatization step for the non-volatile this compound. |
| Structural Information | None | Provides detailed structural information for the main component and impurities. | Provides mass fragmentation patterns for identification (with MS detector). | NMR provides unambiguous structural elucidation. |
Experimental Protocols
Acid-Base Titration
This method provides a rapid determination of the total basic content of the sample. It is based on the neutralization reaction between the basic this compound and a standardized solution of a strong acid.
Principle: The purity is determined by titrating a known mass of the this compound sample with a standardized solution of hydrochloric acid (HCl) to a phenolphthalein endpoint. The total base content is calculated and expressed as the percentage purity of this compound.
Experimental Workflow:
Caption: Experimental workflow for purity determination by acid-base titration.
Step-by-Step Methodology:
-
Preparation of 0.5 M HCl Solution: Prepare a 0.5 M solution of HCl and standardize it against a primary standard such as tris(hydroxymethyl)aminomethane (TRIS).
-
Sample Preparation: In a glovebox or under an inert atmosphere, accurately weigh approximately 1.0 g of the synthesized this compound into a dry 250 mL conical flask.
-
Add 50 mL of anhydrous isopropanol to the flask and swirl to dissolve the sample.
-
Add 2-3 drops of phenolphthalein indicator to the solution. The solution should turn pink.
-
Titration: Titrate the sample solution with the standardized 0.5 M HCl solution until the pink color disappears.
-
Calculation: Calculate the purity of the this compound using the following formula:
% Purity = (V_HCl × M_HCl × MW_NaIP) / (m_sample × 1000) × 100
Where:
-
V_HCl = Volume of HCl solution used in mL
-
M_HCl = Molarity of the standardized HCl solution
-
MW_NaIP = Molecular weight of this compound (82.08 g/mol )
-
m_sample = Mass of the this compound sample in g
-
Quantitative ¹H NMR (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte. It provides both structural information and a highly accurate purity assessment.
Principle: The integrated area of a specific resonance signal in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal. By comparing the integral of a signal from the analyte to that of a certified internal standard of known concentration, a precise purity value can be determined.
Experimental Workflow:
Caption: Experimental workflow for quantitative ¹H NMR purity analysis.
Step-by-Step Methodology:
-
Internal Standard Selection: Choose an internal standard that has a simple ¹H NMR spectrum, is stable, not volatile, and has peaks that do not overlap with the analyte or impurity signals. Maleic acid is a suitable choice.
-
Sample Preparation: In a glovebox, accurately weigh about 20 mg of the this compound sample and 10 mg of maleic acid (internal standard) into a vial.
-
Dissolve the mixture in approximately 0.75 mL of deuterium oxide (D₂O).
-
Transfer the solution to an NMR tube.
-
NMR Acquisition: Acquire the ¹H NMR spectrum using a calibrated spectrometer. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to ensure full magnetization recovery.
-
Data Processing: Process the spectrum with appropriate phasing and baseline correction.
-
Integration: Integrate the characteristic signals for this compound (e.g., the septet of the CH group) and the internal standard (the singlet of the two vinyl protons of maleic acid).
-
Calculation: Calculate the purity using the following formula:
% Purity = (I_analyte / N_analyte) × (N_std / I_std) × (MW_analyte / m_analyte) × (m_std / MW_std) × P_std × 100
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Gas Chromatography (GC)
GC is a powerful technique for separating and quantifying volatile compounds. Since this compound is a non-volatile salt, a derivatization step is necessary to convert it into a volatile analyte suitable for GC analysis.
Principle: The this compound is derivatized to a more volatile species, which is then injected into the GC system. The components of the sample are separated based on their differential partitioning between a stationary phase and a mobile phase. A detector measures the concentration of each component as it elutes from the column.
Experimental Workflow:
Caption: Experimental workflow for GC purity analysis with derivatization.
Step-by-Step Methodology:
-
Derivatization: In a dry vial under an inert atmosphere, react a known mass of the this compound sample with a suitable derivatizing agent, such as a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to form the volatile trimethylsilyl ether of isopropanol.
-
Sample Preparation: After the derivatization reaction is complete, quench the reaction if necessary and dilute the sample in a suitable volatile solvent (e.g., hexane).
-
GC Analysis: Inject the prepared sample into a GC equipped with a flame ionization detector (FID).
-
Column: A non-polar column, such as a DB-5 or equivalent, is suitable.
-
Temperature Program: Start with an initial oven temperature of 40°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/min.
-
Injector and Detector Temperature: 250°C and 280°C, respectively.
-
-
Data Analysis: Identify the peak corresponding to the derivatized propan-2-olate and any impurity peaks.
-
Calculation: The purity is typically calculated by area normalization, assuming that all components have a similar response factor with an FID:
% Purity = (Area_analyte / Total_Area_of_all_peaks) × 100
Conclusion and Recommendations
Each of the discussed methods offers a viable approach to determining the purity of synthesized this compound, with distinct advantages and limitations.
-
Acid-Base Titration is a cost-effective and rapid method for assessing the total basicity. However, it lacks specificity and cannot distinguish between this compound and other basic impurities like sodium hydroxide. It is best suited for routine, in-process control where a quick estimate of the total base content is sufficient.
-
Quantitative ¹H NMR (qNMR) stands out as a powerful technique that provides an absolute purity value without the need for a specific reference standard of the analyte. Its ability to simultaneously identify and quantify the main component and proton-containing impurities makes it an invaluable tool for research and development, where a comprehensive understanding of the sample composition is crucial.
-
Gas Chromatography (GC) offers the highest sensitivity for detecting and quantifying volatile impurities. While the requirement for derivatization adds a step to the workflow, its high resolving power makes it the method of choice when trace levels of volatile byproducts or residual solvents are of concern.
For a comprehensive and robust characterization of synthesized this compound, a combination of these techniques is recommended. qNMR can be used to determine the absolute purity and identify major impurities, while GC can be employed as an orthogonal technique to quantify trace volatile impurities. This multi-faceted approach ensures the highest level of confidence in the quality of this critical reagent, thereby supporting the integrity and success of subsequent research and development activities.
References
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NMR versus GC/MS, HPLC/GC, HCLtitration, meltingpoint test. Physics Forums. Available at: [Link]
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Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PubMed Central. Available at: [Link]
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Analyte Derivatization as an Important Tool for Sample Preparation. LCGC International. Available at: [Link]
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VALIDATION OF ANALYTICAL METHODS – STRATEGIES & SINGFICANCE. Omics Online. Available at: [Link]
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Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho. Available at: [Link]
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What is Gas Chromatography and How is it Used in Determining Blood Alcohol Concentration. Zendeh Del & Associates, PLLC. Available at: [Link]
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Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. CONICET. Available at: [Link]
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Quantitative 1H-NMR Spectroscopy for Profiling Primary Metabolites in Mulberry Leaves. MDPI. Available at: [Link]
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Q2(R2) Validation of Analytical Procedures. FDA. Available at: [Link]
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Quantitative Analysis Using Titration. Chemistry LibreTexts. Available at: [Link]
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Sodium Ethoxide Concentrated Solution Synthesis at Ambient Temperature Using Sodium Hydroxide and Ethanol-90 in Excess. ResearchGate. Available at: [Link]
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Titration: Practical and Calculation (NaOH and HCl). YouTube. Available at: [Link]
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Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma. Available at: [Link]
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Synthesis and characterization of sodium alkoxides | Request PDF. ResearchGate. Available at: [Link]
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Titration of Oxalic Acid against Sodium Hydroxide. BYJU'S. Available at: [Link]
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Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Pharmachitchat. Available at: [Link]
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ASTM E298-08 Standard Test Methods for Assay of Organic Peroxides. Infinita Lab. Available at: [Link]
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Titrating sodium hydroxide with hydrochloric acid | Class experiment. RSC Education. Available at: [Link]
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Thermometric Quantitative Selective Analysis of Sodium Methoxide in Methanol Industrial Solutions. ResearchGate. Available at: [Link]
-
ASTM approves new standard for butanol purity testing. Ethanol Producer Magazine. Available at: [Link]
A Comparative Analysis of Basicity: Sodium Isopropoxide vs. Sodium Ethoxide
Introduction
In the realm of organic synthesis, the selection of an appropriate base is a critical decision that can dictate the outcome of a reaction. Among the roster of commonly employed alkoxides, sodium ethoxide and sodium isopropoxide are two of the most prevalent strong bases. While both are capable of efficient proton abstraction, subtle yet significant differences in their chemical structure lead to distinct profiles in basicity, steric hindrance, and nucleophilicity. This guide provides an in-depth comparison of these two reagents, grounded in fundamental chemical principles and supported by experimental data, to empower researchers in making informed decisions for their synthetic strategies. We will explore the electronic and steric factors that govern their reactivity and provide a framework for selecting the optimal base for specific applications, from condensation reactions to selective deprotonations.
The Theoretical Basis of Alkoxide Basicity
The strength of a Brønsted-Lowry base is defined by its ability to accept a proton. For alkoxides (RO⁻), their basicity is inversely related to the acidity of their conjugate acids, the corresponding alcohols (ROH). The relationship is quantified by the pKa value of the alcohol; a higher pKa for the alcohol signifies a weaker acid, and consequently, a stronger conjugate base.
Several key factors modulate the acidity of the parent alcohol and thus the basicity of the alkoxide:
-
Inductive Effect: Alkyl groups attached to the carbinol carbon (the carbon bearing the -OH group) are electron-donating (+I effect). They push electron density towards the oxygen atom, destabilizing the resulting alkoxide anion. A more destabilized anion is more reactive and thus a stronger base.[1]
-
Solvation: In solution, solvent molecules arrange themselves around the alkoxide ion to stabilize its negative charge. Smaller, less sterically hindered ions can be solvated more effectively.[2] This stabilization makes the ion less reactive, weakening its basicity. Conversely, poor solvation of a bulky ion leaves it less stable and therefore more basic.[1][3]
-
Steric Hindrance: The size and branching of the alkyl group can physically impede the ability of the alkoxide to access a proton on a substrate molecule. This primarily affects the rate of reaction (kinetics) but is closely tied to the solvation effects that influence the thermodynamic basicity.[4][5]
The interplay of these effects determines the ultimate basicity and utility of an alkoxide in a given chemical environment.
Caption: Key factors governing the basicity of alkoxide ions.
Head-to-Head Comparison: Isopropoxide vs. Ethoxide
Based on the principles outlined above, we can directly compare sodium isopropoxide and sodium ethoxide.
1. Inductive Effects and pKa
The fundamental difference arises from the structure of their parent alcohols: isopropanol and ethanol.
-
Ethanol (CH₃CH₂OH) has one ethyl group attached to the hydroxyl.
-
Isopropanol ((CH₃)₂CHOH) has two methyl groups on the carbinol carbon.
The two methyl groups in isopropanol exert a greater combined electron-donating inductive effect than the single ethyl group in ethanol. This increased electron density on the isopropoxide oxygen makes it more destabilized and thus more reactive. This is reflected in the pKa values of the parent alcohols:
Since isopropanol is the weaker acid (higher pKa), its conjugate base, sodium isopropoxide, is the stronger base .[6][7]
2. Solvation and Steric Bulk
The isopropyl group is significantly larger and more branched than the ethyl group. This has two major consequences:
-
Reduced Solvation: The bulky isopropyl group hinders the ability of solvent molecules to approach and stabilize the negative charge on the oxygen atom.[1][2] This lack of stabilization makes the isopropoxide ion more energetic and thus more basic than the better-solvated ethoxide ion.
-
Increased Steric Hindrance: Sodium isopropoxide is considered a "bulky base," whereas sodium ethoxide is not.[8] This bulkiness makes isopropoxide less nucleophilic than ethoxide. In many reactions, this is a desirable trait, as it favors proton abstraction (the role of a base) over nucleophilic attack at an electrophilic center (a potential side reaction).
Data Summary
| Property | Sodium Isopropoxide | Sodium Ethoxide | Rationale |
| Formula | (CH₃)₂CHONa | CH₃CH₂ONa | - |
| Conjugate Acid | Isopropanol | Ethanol | - |
| pKa of Conjugate Acid | ~17.0[6][7] | ~16.0[6] | Higher pKa indicates a weaker acid. |
| Relative Basicity | Stronger | Weaker | The conjugate base of the weaker acid is stronger. |
| Inductive Effect | Higher (+I from 2 alkyl groups) | Lower (+I from 1 alkyl group) | More electron donation destabilizes the anion, increasing basicity. |
| Steric Bulk | Bulky [8] | Non-bulky | Isopropyl group is larger and more branched than the ethyl group. |
| Relative Nucleophilicity | Lower | Higher | Steric hindrance impedes nucleophilic attack. |
Practical Applications and Selection Criteria
The choice between sodium isopropoxide and sodium ethoxide depends entirely on the specific demands of the reaction.
-
Choose Sodium Ethoxide when:
-
A strong, but not exceptionally strong, base is required.
-
Steric hindrance is undesirable.
-
It is used in reactions like the Claisen condensation or malonic ester synthesis , where it acts as both a base and a nucleophile. To avoid transesterification, the ester substrate should ideally also be an ethyl ester.[9]
-
-
Choose Sodium Isopropoxide when:
-
A stronger base than ethoxide is necessary for deprotonating a particularly weak acid.
-
A non-nucleophilic base is required to avoid side reactions. Its steric bulk favors elimination (E2) reactions over substitution (SN2) reactions with hindered substrates.
-
It serves as a strong base catalyst in various organic transformations, including deprotonation reactions.[10][11]
-
Experimental Protocol: Comparative Basicity via Indicator Titration
To empirically validate the difference in basicity, one can measure the extent of deprotonation of a colored indicator acid by each alkoxide.
Objective: To determine the equilibrium constant (K_eq) for the deprotonation of an indicator (H-Ind) by sodium ethoxide and sodium isopropoxide, thereby comparing their relative base strengths.
Principle: A weak acid indicator (e.g., 4-nitrophenol, pKa ~7.2 in water, shifts in organic solvent) will be deprotonated by the alkoxide base, leading to a colored conjugate base (Ind⁻). The concentration of Ind⁻ at equilibrium, measured by UV-Vis spectrophotometry, is proportional to the strength of the alkoxide base.
Caption: Workflow for comparing alkoxide basicity using an indicator.
Methodology:
-
Preparation:
-
Prepare 0.1 M solutions of sodium ethoxide and sodium isopropoxide in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., N₂ or Ar). Standardize the solutions by titration.
-
Prepare a 0.001 M solution of 4-nitrophenol in anhydrous THF.
-
-
Reaction:
-
In two separate, dry, sealable quartz cuvettes under an inert atmosphere, add 2.0 mL of the 4-nitrophenol solution.
-
To the first cuvette, add 0.1 mL of the standardized 0.1 M sodium ethoxide solution.
-
To the second cuvette, add 0.1 mL of the standardized 0.1 M sodium isopropoxide solution.
-
Seal the cuvettes and allow them to equilibrate at a constant temperature (e.g., 25 °C) for 30 minutes.
-
-
Measurement:
-
Measure the UV-Vis spectrum for each solution, focusing on the absorbance maximum (λ_max) of the 4-nitrophenolate anion.
-
Use a solution of 4-nitrophenol in THF as the blank.
-
-
Analysis:
-
Using a previously determined molar absorptivity coefficient (ε) for the 4-nitrophenolate anion, calculate its concentration ([Ind⁻]) in each cuvette using Beer's Law (A = εbc).
-
Calculate the equilibrium constant (K_eq) for each reaction: K_eq = [Ind⁻][ROH] / ([H-Ind][RO⁻]).
-
The alkoxide that yields a higher concentration of the deprotonated indicator, and thus a larger K_eq, is the stronger base.
-
Expected Outcome: The experiment is expected to show a higher absorbance for the solution containing sodium isopropoxide, confirming it is the stronger base.
Conclusion
While both sodium ethoxide and sodium isopropoxide are potent bases in the organic chemist's toolkit, they are not interchangeable. Sodium isopropoxide is fundamentally a stronger base than sodium ethoxide. This is a direct consequence of the greater electron-donating inductive effect of its two alkyl groups and the poorer solvation of the bulky isopropoxide anion. However, this increased basicity is coupled with significant steric bulk, rendering it less nucleophilic. The ultimate choice hinges on the specific synthetic challenge: sodium ethoxide is a reliable standard for many applications, while sodium isopropoxide offers greater basic strength and is the preferred choice when nucleophilic side reactions must be suppressed.
References
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Wikipedia. (n.d.). Sodium ethoxide. Retrieved from [Link]
-
Chemguide. (n.d.). Alcohols and sodium. Retrieved from [Link]
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Proprep. (n.d.). Discuss the use of sodium isopropoxide in organic synthesis, particularly in alcohol deprotonation. Retrieved from [Link]
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Master Organic Chemistry. (2014). Acidity and Basicity of Alcohols. Retrieved from [Link]
- CHEM 261 Course Material. (2020). Acidity of Alcohols.
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Quora. (2022). What is the reaction between sodium oxide and ethanol? Retrieved from [Link]
-
Reddit. (2016). What causes the pKa difference between isopropyl alcohol, t-butanol, and ethanol? Retrieved from [Link]
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Sciencemadness Wiki. (2019). Sodium ethoxide. Retrieved from [Link]
-
Quora. (2023). What is effect of steric hinderance on acidity of alcohols? Retrieved from [Link]
-
Chemistry Stack Exchange. (2014). Steric Hindrance and Brønsted Basicity. Retrieved from [Link]
-
Haz-Map. (n.d.). Sodium isopropoxide - Hazardous Agents. Retrieved from [Link]
-
Algor Cards. (n.d.). Alcohol Basicity and Its Importance in Organic Chemistry. Retrieved from [Link]
-
Reddit. (2021). steric hinderance and basicity. Retrieved from [Link]
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Quora. (2018). What is the acidic and basic order of methanol, ethanol and propanol? Retrieved from [Link]
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YouTube. (2020). Applications of Steric Effect. Retrieved from [Link]
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YouTube. (2019). Reactivity of Alkoxides. Retrieved from [Link]
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YouTube. (2019). Acidity and Basicity of Alcohols. Retrieved from [Link]
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Reddit. (2018). Is Sodium Isopropoxide a "bulky base"? Retrieved from [Link]
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Wikipedia. (n.d.). Alkoxide. Retrieved from [Link]
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Michigan State University Chemistry. (n.d.). Acids & Bases. Retrieved from [Link]
-
JoVE. (n.d.). Video: Acidity and Basicity of Alcohols and Phenols. Retrieved from [Link]
- pKa Values of Common Bases. (n.d.).
-
Quora. (2018). Which is more basic, sodium methoxide or sodium hydroxide? Retrieved from [Link]
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Brainly.in. (2019). why sodium ethoxide is a stronger base than sodium hydroxide. Retrieved from [Link]
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A Senior Application Scientist's Guide: Sodium Propan-2-olate vs. Potassium Tert-butoxide for Bulky Substrates
In the landscape of modern organic synthesis, the choice of base is a critical parameter that dictates the outcome of a reaction, particularly in elimination and substitution pathways. For researchers navigating the complexities of sterically demanding substrates, non-nucleophilic, hindered bases are indispensable tools. This guide provides an in-depth comparison of two such alkoxide bases: sodium propan-2-olate (sodium isopropoxide) and potassium tert-butoxide (KOtBu). We will delve into their fundamental properties, compare their performance with bulky substrates using experimental data, and offer practical guidance for their application in the laboratory.
The Challenge of Bulky Substrates: Setting the Stage
When working with sterically hindered alkyl halides or sulfonates, the desired reaction pathway—be it substitution (SN2) or elimination (E2)—and the regioselectivity of that pathway (Zaitsev vs. Hofmann elimination) are profoundly influenced by the steric profile of both the substrate and the base.
-
SN2 vs. E2 Competition: A bulky substrate inherently disfavors the backside attack required for an SN2 reaction. A bulky base further tips the balance towards elimination by making it difficult to approach the electrophilic carbon, instead favoring the abstraction of a more accessible β-hydrogen.
-
Regioselectivity (Zaitsev vs. Hofmann): In cases with multiple β-hydrogens, the reaction can yield different alkene isomers.
-
Zaitsev's Rule: Predicts the formation of the more substituted, thermodynamically more stable alkene. This is typically favored by smaller, unhindered bases.[1]
-
Hofmann's Rule: Predicts the formation of the less substituted, kinetically favored alkene. This outcome is characteristic of sterically hindered bases that preferentially abstract the most accessible (least hindered) β-hydrogen.[2][3][4]
-
Potassium tert-butoxide is the archetypal "bulky base" used to enforce Hofmann selectivity.[5][6][7] this compound, while also a strong base, presents a more moderate steric profile, leading to a nuanced reactivity that warrants a direct comparison.
Head-to-Head: Physicochemical Properties
A fundamental understanding of the physical and chemical properties of each base is essential for predicting their behavior and for practical handling in the lab.
| Property | This compound | Potassium Tert-butoxide |
| Formula | C₃H₇NaO[8][9] | C₄H₉KO[10] |
| Structure | ||
| Molecular Weight | 82.08 g/mol [8] | 96.105 g/mol (as monomer)[11] |
| pKa (Conjugate Acid) | ~17 (Isopropanol) | ~17-19 (Tert-butanol)[12][13] |
| Appearance | Colorless to yellowish liquid or solid[9][14] | Colorless or white solid[10] |
| Key Characteristic | Strong base, moderate steric bulk | Strong, non-nucleophilic, highly hindered base[3][4] |
| Common Solvents | Isopropanol, Tetrahydrofuran (THF)[14] | THF, Dimethyl sulfoxide (DMSO), Tert-butanol[12][15][16] |
The key structural difference lies in the alkyl group attached to the oxygen: a secondary isopropyl group for this compound versus a tertiary butyl group for potassium tert-butoxide. This seemingly small change has profound implications for their reactivity.
Caption: Steric comparison of isopropoxide and tert-butoxide anions.
Reactivity and Selectivity: A Deep Dive
Basicity vs. Nucleophilicity
While often correlated, basicity and nucleophilicity are distinct properties. Basicity is a thermodynamic measure of a compound's ability to accept a proton, while nucleophilicity is a kinetic measure of its ability to attack an electrophilic center (typically carbon).[17]
-
Potassium Tert-butoxide (KOtBu): The three methyl groups of the tert-butyl group create significant steric hindrance around the oxygen atom. This bulk makes it an exceptionally poor nucleophile, as it cannot easily access crowded electrophilic carbons for SN2 reactions.[4][17] However, this same bulk does not prevent it from abstracting a sterically accessible proton, making it a very strong, non-nucleophilic base.
-
This compound (NaOiPr): The isopropyl group is less sterically demanding than a tert-butyl group. While still more hindered than primary alkoxides like ethoxide, this compound retains more nucleophilic character than KOtBu.[17] This means that in reactions with less hindered substrates (primary or some secondary halides), SN2 substitution can be a significant competing pathway.
Regioselectivity with Bulky Substrates: The Hofmann/Zaitsev Spectrum
The primary application where these bases are differentiated is in controlling the regioselectivity of E2 elimination reactions. The steric bulk of the base is the determining factor.
-
Potassium Tert-butoxide: KOtBu is the reagent of choice for maximizing the yield of the Hofmann product (the least substituted alkene).[3][4][18] The bulky base experiences significant steric clash when attempting to abstract an internal, more substituted β-hydrogen.[5][19] Consequently, the path of least resistance—and lower activation energy—is the abstraction of a terminal, more accessible β-hydrogen.[6]
-
This compound: As a base of intermediate bulk, NaOiPr's selectivity is less pronounced. Compared to KOtBu, it can more easily access sterically hindered β-hydrogens, leading to a higher proportion of the Zaitsev product . However, compared to a small base like sodium ethoxide (NaOEt), it will produce a greater yield of the Hofmann product. It occupies a middle ground, offering a different selectivity profile that can be synthetically useful.
Experimental Data: A Comparative Case Study
Let's consider the classic example of the dehydrobromination of 2-bromo-2-methylbutane. This tertiary alkyl halide has two types of β-hydrogens, leading to two possible alkene products.
| Base | Substrate | Product A (Zaitsev) | Product B (Hofmann) | Ratio (A:B) | Reference |
| KOEt (Small Base) | 2-bromo-2-methylbutane | 2-methyl-2-butene | 2-methyl-1-butene | 70:30 | [5] |
| KOtBu (Bulky Base) | 2-bromo-2-methylbutane | 2-methyl-2-butene | 2-methyl-1-butene | 28:72 | [5] |
This data clearly illustrates the dramatic shift in regioselectivity. While a small base (KOEt) favors the more stable, internal alkene (Zaitsev), the bulky KOtBu overwhelmingly favors the formation of the terminal, less substituted alkene (Hofmann) due to steric hindrance.[5][6]
While direct side-by-side data for NaOiPr on this specific substrate is less commonly published, its behavior can be predicted. We would expect a product ratio for NaOiPr that falls between that of KOEt and KOtBu, likely favoring the Zaitsev product but to a lesser extent than KOEt. The choice between these bases allows a chemist to tune the product distribution based on the desired outcome.
Caption: Decision workflow for selecting a base for bulky substrates.
Practical Considerations: Synthesis, Handling, and Safety
Both reagents are strong bases that are highly sensitive to moisture and require careful handling.
Potassium Tert-butoxide (KOtBu):
-
Handling: Must be handled under an inert atmosphere (e.g., nitrogen or argon) as it reacts readily with moisture in the air.[12][20] It is corrosive and can cause severe chemical burns to skin and eyes.[21][22] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory.[12][20][21] Work should be conducted in a chemical fume hood.[21]
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from water and incompatible materials.[12][20][21]
-
Availability: Commercially available as a solid or in solution (typically in THF). It can also be prepared in situ by reacting potassium metal with dry tert-butanol.[10]
This compound (NaOiPr):
-
Handling: Also hygroscopic and reacts violently with water.[9] It is corrosive and requires similar PPE and handling precautions as KOtBu.
-
Storage: Must be stored under anhydrous conditions.
-
Availability: Commercially available, but often prepared in situ for immediate use by reacting sodium metal or sodium hydride with dry isopropanol.[8] This method is common in pharmaceutical manufacturing, for instance, in the synthesis of ibuprofen.[23][24]
Exemplary Experimental Protocols
Protocol 1: Hofmann Elimination using Potassium Tert-butoxide
-
Objective: To synthesize 2,3-dimethyl-1-butene from 2-chloro-2,3-dimethylbutane.
-
Methodology:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add potassium tert-butoxide (1.2 equivalents).
-
Add anhydrous tetrahydrofuran (THF) via cannula to dissolve the base.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 2-chloro-2,3-dimethylbutane (1.0 equivalent) in anhydrous THF to the stirred solution of the base.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC or GC.
-
Cool the reaction mixture to room temperature and quench by carefully adding saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which is predominantly the Hofmann alkene.
-
Protocol 2: Elimination using this compound (In Situ Preparation)
-
Objective: To perform an elimination reaction on a secondary alkyl halide.
-
Methodology:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous isopropanol.
-
Carefully add sodium metal (1.1 equivalents) in small pieces to the isopropanol at room temperature. The reaction is exothermic and produces hydrogen gas; ensure adequate ventilation and control the rate of addition.
-
Once all the sodium has reacted and a clear solution of this compound is formed, add the secondary alkyl halide (1.0 equivalent) dropwise.
-
Heat the reaction mixture to reflux and monitor its progress by TLC or GC.
-
Upon completion, cool the mixture to room temperature and quench with water.
-
Perform a standard aqueous workup and extraction as described in Protocol 1 to isolate the product mixture of Zaitsev and Hofmann alkenes.
-
Conclusion and Recommendations
The choice between this compound and potassium tert-butoxide is a strategic decision based on the desired synthetic outcome.
-
Choose Potassium Tert-butoxide when:
-
The primary goal is to maximize the yield of the Hofmann (less substituted) alkene .
-
Working with a highly hindered substrate where any competing SN2 reaction must be completely suppressed.
-
A strong, non-nucleophilic base is explicitly required.
-
-
Choose this compound when:
-
A mixture of Zaitsev and Hofmann products is acceptable, or when the Zaitsev product is still desired but requires a stronger base than ethoxide or hydroxide.
-
A base with intermediate steric bulk is needed to fine-tune selectivity.
-
Cost and the convenience of in situ preparation from inexpensive starting materials (sodium and isopropanol) are factors.
-
By understanding the interplay of steric hindrance, basicity, and nucleophilicity, researchers can harness the distinct properties of these two powerful bases to achieve greater control and efficiency in the synthesis of complex molecules.
References
-
Alfa Aesar. (2010, March 9). Potassium tert-butoxide - SAFETY DATA SHEET. Retrieved from [Link]
-
Wikipedia. (n.d.). Potassium tert-butoxide. Retrieved from [Link]
-
Bartleby. (2023, November 28). In E2 reactions, when using a sterically hindered base, what is the more prominent product?. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 15). 8.1: E2 Reaction. Retrieved from [Link]
-
University of Georgia Office of Research. (n.d.). Potassiumtert-butoxide-865-47-4.docx. Retrieved from [Link]
-
Ashenhurst, J. (2012, October 24). Bulky Bases in Elimination Reactions. Master Organic Chemistry. Retrieved from [Link]
-
Master Organic Chemistry. (2012, July 4). The E2 Reaction - Bulky Bases [Video]. YouTube. Retrieved from [Link]
-
Chemistry Steps. (n.d.). tBuOK Elimination. Retrieved from [Link]
-
Ashenhurst, J. (2011, October 29). Reagent Friday: Potassium tert-butoxide [KOC(CH3)3]. Master Organic Chemistry. Retrieved from [Link]
-
Chad's Prep. (n.d.). Exceptions to Zaitsev's Rule for E2 Reactions. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017, February 5). How is the nucleophilicity of alkoxy groups related to acidity and +/- inductive effects due to substituents?. Retrieved from [Link]
-
Sweeting, L. M. (1998). Bases / Nucleophiles. TigerWeb. Retrieved from [Link]
-
Khan Academy. (n.d.). E2 mechanism: regioselectivity [Video]. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Elimination by the E2 mechanism. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Comparison of the nucleophilicities of alcohols and alkoxides. Retrieved from [Link]
-
JoVE. (2025, May 22). Video: Acidity and Basicity of Alcohols and Phenols. Retrieved from [Link]
-
Chemistry-For-Everyone. (2025, January 16). What Is A Bulky Base In Organic Chemistry? [Video]. YouTube. Retrieved from [Link]
-
Lookchem. (n.d.). Cas 683-60-3,this compound. Retrieved from [Link]
-
Reddit. (2023, October 29). Stability and Basicity of Alkoxide vs Hydroxide. Retrieved from [Link]
-
OrgoSolver. (n.d.). Alkyl Halide → Alkene via Bulky Bases (E2 Hofmann). Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). NS12. Elimination Reactions. Retrieved from [Link]
-
Chegg.com. (2024, May 13). Solved B2) Compound 9 can react with sodium isopropoxide. Retrieved from [Link]
-
Chegg.com. (2023, May 9). Solved compound 9 can renct with Sodium isopropoxide in an. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, May 20). 9.2: Second Order Eliminations. Retrieved from [Link]
-
NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility of potassium tert-butoxide in different solvents [Table]. Retrieved from [Link]
-
Madasu, J., et al. (2020). Potassium tert-butoxide mediated C-C, C-N, C-O and C-S bond forming reactions. Organic & Biomolecular Chemistry, 18(41), 8346-8365. [Link]
-
Ashenhurst, J. (2012, September 12). Two Elimination Reaction Patterns. Master Organic Chemistry. Retrieved from [Link]
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Wikipedia. (n.d.). Sodium tert-butoxide. Retrieved from [Link]
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Chemistry Steps. (n.d.). Elimination Reactions: an Introduction. Retrieved from [Link]
-
Sciencemadness Wiki. (2022, September 17). Potassium tert-butoxide. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Sodium t-Butoxide. Retrieved from [Link]
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A Comparative Guide to the Selectivity of Sodium Isopropoxide and Other Alkoxides for Researchers in Organic Synthesis
In the nuanced field of organic synthesis, the choice of an appropriate base can be the determining factor between a high-yield, selective reaction and a complex mixture of undesired products. Among the plethora of available bases, alkoxides are a cornerstone for a wide range of transformations. This guide provides a detailed, data-driven comparison of the selectivity of sodium isopropoxide against other commonly employed alkoxides, namely sodium ethoxide and sodium tert-butoxide. By delving into the principles of steric hindrance and electronic effects, and supporting these concepts with experimental data, this document aims to equip researchers, scientists, and drug development professionals with the insights necessary for rational base selection in their synthetic endeavors.
The Critical Role of the Alkoxide in Determining Reaction Outcomes
Alkoxides, the conjugate bases of alcohols, are potent bases and, depending on their structure, can also be effective nucleophiles.[1] Their utility spans a vast array of organic reactions, including elimination, condensation, and substitution reactions. The selectivity of an alkoxide in a given reaction is primarily governed by two key factors:
-
Basicity: The inherent ability of the alkoxide to abstract a proton. This is influenced by the stability of the corresponding alcohol, with less stable alcohols giving rise to stronger conjugate bases.[2]
-
Steric Hindrance: The degree of branching in the alkyl group of the alkoxide. This plays a crucial role in dictating the regioselectivity of the base, particularly in elimination reactions and the formation of enolates.[3][4]
This guide will focus on how the interplay of these factors influences the selectivity of sodium isopropoxide in comparison to its less sterically hindered counterpart, sodium ethoxide, and its more sterically hindered relative, sodium tert-butoxide.
Regioselectivity in Elimination Reactions: The Zaitsev vs. Hofmann Dichotomy
Dehydrohalogenation, an elimination reaction to form alkenes, is a classic example of where alkoxide choice is paramount in controlling the regiochemical outcome. The reaction can proceed to give either the more substituted (thermodynamically more stable) alkene, known as the Zaitsev product , or the less substituted (kinetically favored in the presence of steric hindrance) alkene, the Hofmann product .[5][6]
The steric bulk of the alkoxide base is a key determinant in the product distribution.[4] Less hindered bases, such as sodium ethoxide, can readily access the more sterically encumbered secondary or tertiary protons, leading to the formation of the Zaitsev product.[1] Conversely, bulky bases like sodium tert-butoxide experience significant steric repulsion when attempting to abstract internal protons and will preferentially abstract the more accessible primary protons, resulting in the Hofmann product.[7]
Sodium isopropoxide, with its secondary alkyl group, occupies an intermediate position in terms of steric bulk. This can lead to a more balanced mixture of products or a preference for the Hofmann product, depending on the substrate.
Table 1: Product Distribution in the Dehydrohalogenation of 2-Bromo-2-methylbutane with Various Alkoxides
| Alkoxide Base | Structure | Predominant Product | Product Ratio (Zaitsev:Hofmann) | Reference |
| Sodium Ethoxide (NaOEt) | CH₃CH₂ONa | Zaitsev (2-methyl-2-butene) | ~70:30 | [8] |
| Sodium Isopropoxide (NaOiPr) | (CH₃)₂CHONa | Mixed/Hofmann favored | [Estimated based on steric trends] | |
| Sodium tert-Butoxide (NaOtBu) | (CH₃)₃CONa | Hofmann (2-methyl-1-butene) | 28:72 | [8] |
Note: While specific data for sodium isopropoxide with 2-bromo-2-methylbutane was not found in the immediate search, its intermediate steric profile suggests a product ratio between that of sodium ethoxide and sodium tert-butoxide.
Experimental Protocol: Comparative Dehydrohalogenation of 2-Bromo-2-methylbutane
This protocol outlines a procedure to compare the regioselectivity of sodium ethoxide, sodium isopropoxide, and sodium tert-butoxide in the dehydrohalogenation of 2-bromo-2-methylbutane.
Materials:
-
2-Bromo-2-methylbutane
-
Sodium ethoxide solution (e.g., 21 wt% in ethanol)
-
Sodium isopropoxide
-
Sodium tert-butoxide
-
Anhydrous ethanol
-
Anhydrous isopropanol
-
Anhydrous tert-butanol
-
Round-bottom flasks, reflux condensers, heating mantles
-
Gas chromatography (GC) apparatus with a suitable column for alkene separation
-
Standard alkene samples (2-methyl-2-butene and 2-methyl-1-butene) for GC calibration
Procedure:
-
Preparation of Alkoxide Solutions:
-
For sodium ethoxide, a commercial solution can be used.
-
For sodium isopropoxide and sodium tert-butoxide, prepare 1 M solutions by carefully dissolving the solid alkoxide in the corresponding anhydrous alcohol under an inert atmosphere (e.g., nitrogen or argon).
-
-
Reaction Setup:
-
In three separate flame-dried, three-necked round-bottom flasks equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, place the respective alkoxide solution (e.g., 20 mmol in 20 mL of the corresponding alcohol).
-
Heat the solutions to a gentle reflux.
-
-
Addition of Alkyl Halide:
-
Slowly add 2-bromo-2-methylbutane (10 mmol) to each of the refluxing alkoxide solutions over a period of 15 minutes.
-
-
Reaction Monitoring and Workup:
-
Allow the reactions to proceed at reflux for 2 hours.
-
Monitor the reaction progress by taking small aliquots and analyzing them by GC.
-
After the reaction is complete, cool the mixtures to room temperature.
-
Carefully quench the reactions by adding water.
-
Extract the organic products with a low-boiling-point solvent (e.g., pentane).
-
Wash the organic extracts with water and brine, then dry over anhydrous sodium sulfate.
-
-
Product Analysis:
-
Analyze the product mixtures by GC to determine the ratio of 2-methyl-2-butene (Zaitsev product) to 2-methyl-1-butene (Hofmann product).
-
Identify the products by comparing their retention times with those of the standard alkene samples.
-
Selectivity in Aldol Condensation: Kinetic vs. Thermodynamic Enolate Formation
The aldol condensation is a powerful carbon-carbon bond-forming reaction that proceeds via an enolate intermediate.[9][10] For unsymmetrical ketones, the choice of base can dictate which of the two possible enolates is formed, leading to different aldol products.
-
Kinetic Enolate: Formed by the removal of the less sterically hindered α-proton. This is the faster-forming enolate and is favored by strong, bulky bases at low temperatures.[11][12]
-
Thermodynamic Enolate: The more substituted and, therefore, more stable enolate. Its formation is favored under conditions that allow for equilibration, such as the use of a smaller, strong base at higher temperatures.[12][13]
Sodium ethoxide, being less hindered, can facilitate the formation of the thermodynamic enolate, especially at room temperature or with heating.[1] Sodium tert-butoxide, due to its significant steric bulk, is effective in generating the kinetic enolate, particularly at low temperatures. Sodium isopropoxide, with its intermediate steric profile, can be expected to show a preference for the kinetic enolate, though perhaps with less selectivity than sodium tert-butoxide.
Table 2: Regioselectivity in the Deprotonation of 2-Methylcyclohexanone
| Base | Steric Profile | Predominant Enolate | Product Ratio (Kinetic:Thermodynamic) | Reference |
| Sodium Ethoxide (NaOEt) | Small | Thermodynamic | [Qualitatively favored] | [1] |
| Sodium Isopropoxide (NaOiPr) | Intermediate | Kinetic favored | [Estimated based on steric trends] | |
| Sodium tert-Butoxide (NaOtBu) | Bulky | Kinetic | [Qualitatively favored] | [14] |
| Lithium Diisopropylamide (LDA) | Very Bulky | Kinetic | 99:1 | [13] |
| Sodium Hydride (NaH) | Small | Thermodynamic | 26:74 | [13] |
Note: The data for LDA and NaH provide quantitative benchmarks for kinetic and thermodynamic control, respectively. The behavior of the sodium alkoxides can be inferred based on their relative steric bulk.
Experimental Protocol: Comparative Aldol Condensation of 2-Methylcyclohexanone
This protocol provides a method to compare the regioselectivity of sodium ethoxide, sodium isopropoxide, and sodium tert-butoxide in the aldol condensation of 2-methylcyclohexanone with benzaldehyde.
Materials:
-
2-Methylcyclohexanone
-
Benzaldehyde
-
Sodium ethoxide
-
Sodium isopropoxide
-
Sodium tert-butoxide
-
Anhydrous ethanol
-
Anhydrous isopropanol
-
Anhydrous tert-butanol
-
Dry tetrahydrofuran (THF)
-
Round-bottom flasks, low-temperature reaction setup (e.g., dry ice/acetone bath)
-
Thin-layer chromatography (TLC) supplies
-
Column chromatography supplies (silica gel, solvents)
-
Nuclear Magnetic Resonance (NMR) spectrometer
Procedure:
-
Preparation of Alkoxide Solutions:
-
Prepare 1 M solutions of each sodium alkoxide in its corresponding anhydrous alcohol under an inert atmosphere.
-
-
Kinetic Aldol Condensation (for NaOiPr and NaOtBu):
-
In separate flame-dried, three-necked round-bottom flasks under a nitrogen atmosphere, cool a solution of the respective alkoxide (1.1 eq) in dry THF to -78 °C.
-
Slowly add a solution of 2-methylcyclohexanone (1.0 eq) in dry THF to the cooled alkoxide solution. Stir for 1 hour at -78 °C to ensure complete enolate formation.
-
Add benzaldehyde (1.0 eq) dropwise to the enolate solution at -78 °C.
-
Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature.
-
-
Thermodynamic Aldol Condensation (for NaOEt):
-
In a round-bottom flask, dissolve sodium ethoxide (1.1 eq) in anhydrous ethanol at room temperature.
-
Add 2-methylcyclohexanone (1.0 eq) and benzaldehyde (1.0 eq) to the solution.
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.
-
-
Workup and Analysis:
-
Quench each reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Analyze the product mixture by ¹H NMR spectroscopy to determine the ratio of the two possible aldol products, corresponding to the reaction of the kinetic and thermodynamic enolates.
-
Conclusion: A Strategic Approach to Base Selection
The choice between sodium isopropoxide and other alkoxides is a strategic decision that hinges on the desired reaction outcome.
-
Sodium Ethoxide is the base of choice when the formation of the more substituted, thermodynamically favored product is desired, such as the Zaitsev alkene in elimination reactions or the thermodynamic enolate in aldol condensations. Its minimal steric hindrance allows it to function effectively in situations where access to a more hindered proton is required.
-
Sodium tert-Butoxide is the preeminent choice for promoting the formation of the less substituted, kinetically favored product. Its significant steric bulk effectively blocks access to internal protons, making it highly selective for the Hofmann product in eliminations and the kinetic enolate in condensations.
-
Sodium Isopropoxide offers a valuable intermediate level of steric hindrance. It can be employed to favor the formation of the Hofmann product or the kinetic enolate, particularly when a less reactive or more soluble bulky base than sodium tert-butoxide is desired. Its selectivity profile makes it a versatile tool that can be fine-tuned by adjusting reaction conditions.
By understanding the interplay of steric and electronic effects, and by leveraging the comparative data presented in this guide, researchers can make more informed and strategic decisions in their selection of alkoxide bases, ultimately leading to more efficient and selective organic syntheses.
References
- Brown, H. C., & Moritani, I. (1956). Steric Effects in Elimination Reactions. VI. The Effect of the Steric Requirements of the Alkyl Group on the Direction of Bimolecular Elimination. Journal of the American Chemical Society, 78(9), 2190–2193.
- Saunders, W. H., & Cockerill, A. F. (1973).
- House, H. O. (1972). Modern Synthetic Reactions (2nd ed.). W. A. Benjamin.
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Master Organic Chemistry. (2012). Bulky Bases In Elimination Reactions. [Link]
-
Chemistry Steps. (n.d.). Zaitsev Rule - Regioselectivity of E2 Elimination with Practice. [Link]
-
Chemistry LibreTexts. (2021). 8.1: E2 Reaction. [Link]
-
Brainly. (2023). The reaction of KOtBu with 2-bromo-2-methylbutane produces a higher proportion of the Hofmann product... [Link]
-
MyersDaily. (2004). Base-promoted elimination of 2-bromo-2-methylbutane (E2 Reaction). [Link]
-
Chemistry LibreTexts. (2025). 22.7: Alkylation of Enolate Ions. [Link]
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NC State University Libraries. (n.d.). 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]
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Chemistry LibreTexts. (2023). Elimination by the E2 mechanism. [Link]
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NCERT. (n.d.). Alcohols, Phenols and Ethers. [Link]
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Chemistry LibreTexts. (2019). 21.5: Enolates of Unsymmetrical Carbonyl Compounds. [Link]
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Grokipedia. (n.d.). Alkoxide. [Link]
-
PharmaXChange.info. (2011). Thermodynamic Product vs Kinetic Product – with example of enolate formation of 2-methylcyclohexanone. [Link]
-
Chegg. (2025). Solved Consider the molecule 2-methylcyclohexanone. There. [Link]
-
ResearchGate. (2018). The Formation and Alkylation of Specific Enolate Anions from an Unsymmetrical Ketone: 2-Benzyl-2-methylcyclohexanone and 2-benzyl-6-methylcyclohexanone. [Link]
-
Química Organica.org. (n.d.). alkylation of enolates. [Link]
-
Master Organic Chemistry. (2022). Kinetic Versus Thermodynamic Enolates. [Link]
-
Scholarli. (n.d.). How to Predict the Products of E2 reactions - Zaitsev vs Hofmann. [Link]
-
YouTube. (2023). Zaitsev vs Hoffman's Product - E2 Elimination Reactions. [Link]
-
Organic Chemistry Academy. (2023). Thermodynamic vs Kinetic Enolates. [Link]
-
Sci-Hub. (n.d.). Steric Effects in Elimination Reactions. 11. The Effect of the Steric Requirements of Alkyl Substituents upon the Extent and Dir. [Link]
-
Chemistry LibreTexts. (2024). 2.4: Hofmann's Rule and Zaitsev's Rule. [Link]
-
Master Organic Chemistry. (2017). The Hofmann Elimination - Why Are "Less Substituted"Alkenes Favored? [Link]
-
OpenStax. (2023). 23.5 Mixed Aldol Reactions - Organic Chemistry. [Link]
-
ResearchGate. (n.d.). Stereochemistry of Elimination Reactions. [Link]
-
Glasp. (2023). Zaitsev vs Hoffman's Product - E2 Elimination Reactions | Video Summary and Q&A. [Link]
-
YouTube. (2015). Zaitsev and Hofmann Elimination Products. [Link]
-
Chemistry LibreTexts. (2019). 10.10: Reactions of Alkoxides. [Link]
-
Master Organic Chemistry. (2022). Aldol Addition and Condensation Reactions. [Link]
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A Researcher's Guide to Non-Nucleophilic Bases: Alternatives to Sodium Propan-2-olate
In the realm of organic synthesis, the selection of an appropriate base is a critical decision that can dictate the success or failure of a reaction. While sodium propan-2-olate (sodium isopropoxide) is a commonly used alkoxide base, its inherent nucleophilicity can lead to undesired side reactions. This guide provides a comprehensive comparison of alternative non-nucleophilic bases, offering researchers and drug development professionals the insights needed to optimize their synthetic strategies.
A non-nucleophilic base is a sterically hindered organic base that is a poor nucleophile.[1] These bases are designed to readily abstract a proton (demonstrating Brønsted-Lowry basicity) while their bulky structure prevents them from participating in nucleophilic attack at electrophilic centers.[1][2] This characteristic is invaluable in reactions such as elimination reactions, enolate formations, and various condensation reactions where minimizing side products is paramount.[1][3]
Key Performance Indicators for Non-Nucleophilic Bases
The effectiveness of a non-nucleophilic base is determined by several key factors:
-
Basicity (pKa of the conjugate acid): A higher pKa value indicates a stronger base, capable of deprotonating weaker acids.[4]
-
Steric Hindrance: Significant bulk around the basic center is the defining feature that minimizes nucleophilicity.[4][5]
-
Solubility: Good solubility in common organic solvents ensures the base is available to participate in the reaction.[4]
-
Cost and Availability: Practical considerations such as cost and commercial availability are also important for large-scale applications.
Comparative Analysis of Common Non-Nucleophilic Bases
Here, we compare several classes of non-nucleophilic bases as alternatives to this compound, which has a conjugate acid pKa of approximately 16.5.[6]
Alkali Metal Alkoxides
| Base | pKa of Conjugate Acid | Key Features & Applications |
| Sodium tert-butoxide (NaOt-Bu) | ~17 (in water)[1], ~19[7] | A strong, non-nucleophilic base due to the bulky tert-butyl group.[8][9] It is widely used in deprotonation reactions, including the formation of enolates and carbanions.[10][11] It is also a key reagent in Buchwald-Hartwig amination and other cross-coupling reactions.[8] |
| Potassium tert-butoxide (KOt-Bu) | ~17 (in water)[12] | Similar in reactivity to NaOt-Bu, it is a strong, non-nucleophilic base.[13] It is particularly effective in elimination reactions, often favoring the formation of the less substituted (Hofmann) product due to its steric bulk.[2] It is also used in a variety of C-C, C-N, C-O, and C-S bond-forming reactions.[12] |
Categorization of Common Non-Nucleophilic Bases
Lithium Amides
| Base | pKa of Conjugate Acid | Key Features & Applications |
| Lithium Diisopropylamide (LDA) | ~36 (in THF)[4][14] | A very strong, sterically hindered base, excellent for the kinetic formation of enolates from ketones, esters, and amides.[15][16] It is typically prepared in situ at low temperatures.[14] |
| Lithium Tetramethylpiperidide (LiTMP) | ~37[6] | More sterically hindered and slightly more basic than LDA, making it suitable for the deprotonation of highly hindered substrates.[4] |
Silyl Amides
| Base | pKa of Conjugate Acid | Key Features & Applications |
| Sodium Bis(trimethylsilyl)amide (NaHMDS) | ~25 (in THF)[17], ~29.5 (in THF)[18] | A strong, non-nucleophilic base that is commercially available as a solid or in solution.[19][20] It is soluble in a range of nonpolar solvents.[21] Used for deprotonating ketones, esters, and in Wittig reactions.[18] |
| Potassium Bis(trimethylsilyl)amide (KHMDS) | Similar to NaHMDS | Often used interchangeably with NaHMDS, with slight differences in reactivity and solubility based on the cation. |
Hindered Amines
| Base | pKa of Conjugate Acid | Key Features & Applications |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | ~13.5 (in water)[1], ~24.3 (in MeCN)[22] | A strong, non-nucleophilic amidine base excellent for promoting E2 elimination reactions and dehydrohalogenations.[4][23] |
| 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) | ~23.9 (in MeCN)[24] | Structurally similar and comparable in reactivity to DBU.[1] |
| N,N-Diisopropylethylamine (DIPEA or Hünig's Base) | ~10.75[1] | A moderately strong, sterically hindered tertiary amine base.[5] Its bulkiness makes it a poor nucleophile.[5] |
Experimental Data: A Comparative Look
The choice of base can significantly influence reaction yield and selectivity. Below is a summary of comparative data from various transformations.
Table 1: Comparison of Base Performance in α-Arylation of Ketones [7]
| Ketone | Aryl Halide | Base | Yield (%) |
| Propiophenone | 4-Chlorotoluene | Sodium tert-butoxide | 92 |
| Propiophenone | 4-Chlorotoluene | LDA | 75 |
| 2-Methylcyclohexanone | Bromobenzene | Sodium tert-butoxide | 85 |
| 2-Methylcyclohexanone | Bromobenzene | Sodium Hydride | 60 |
Analysis: In the α-arylation of propiophenone, sodium tert-butoxide demonstrates superior performance over LDA. Similarly, for the more hindered 2-methylcyclohexanone, sodium tert-butoxide is more effective than sodium hydride.[7]
Table 2: Comparison of Base Performance in Buchwald-Hartwig Amination [7]
| Aryl Halide | Amine | Base | Yield (%) |
| Bromobenzene | Morpholine | Sodium tert-butoxide | 95 |
| Bromobenzene | Morpholine | K₃PO₄ | 65 |
Analysis: For the Buchwald-Hartwig amination, the strong, non-nucleophilic nature of sodium tert-butoxide leads to a significantly higher yield compared to the weaker inorganic base, potassium phosphate.[7]
Experimental Protocols
To facilitate the practical application of these alternative bases, detailed experimental protocols for key reactions are provided below.
Protocol 1: Kinetic Enolate Formation using LDA
This protocol describes the deprotonation of an unsymmetrical ketone to favor the formation of the less substituted (kinetic) enolate.[14]
Workflow for Kinetic Enolate Formation using LDA
Materials:
-
Anhydrous tetrahydrofuran (THF)
-
Diisopropylamine
-
n-Butyllithium (in hexanes)
-
Unsymmetrical ketone
-
Electrophile (e.g., methyl iodide)
-
Saturated aqueous ammonium chloride solution
-
Organic solvent for extraction (e.g., diethyl ether)
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add anhydrous THF and diisopropylamine.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium dropwise to the stirred solution.
-
Allow the mixture to stir at -78 °C for 30 minutes to ensure complete formation of LDA.[14]
-
In a separate flask, dissolve the unsymmetrical ketone in anhydrous THF.
-
Slowly add the ketone solution to the LDA solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Add the electrophile to the reaction mixture and continue stirring at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography.
Protocol 2: Dehydrohalogenation using DBU
This protocol outlines the use of DBU to promote an E2 elimination reaction to form an alkene from an alkyl halide.[4]
Materials:
-
Alkyl halide
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous solvent (e.g., THF, acetonitrile, or toluene)
-
Water
-
Organic solvent for extraction (e.g., diethyl ether)
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the alkyl halide and the anhydrous solvent.
-
Add DBU (typically 1.1-1.5 equivalents) to the solution at room temperature.
-
Stir the reaction mixture at room temperature or heat as necessary (monitor by TLC).
-
Upon completion, dilute the reaction mixture with water.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting alkene by column chromatography or distillation.
Conclusion
While this compound serves as a useful base in certain applications, its nucleophilic character can be a significant drawback. The alternative non-nucleophilic bases discussed in this guide offer a range of strengths and steric properties, providing chemists with a versatile toolkit to achieve desired chemical transformations with high yields and selectivities. The choice of the optimal base will depend on the specific substrate, desired product, and reaction conditions. By understanding the properties and applications of these alternatives, researchers can make more informed decisions to advance their synthetic endeavors.
References
-
Grokipedia. Non-nucleophilic base. 3
-
Wikipedia. Non-nucleophilic base. Link
-
BenchChem. A Comparative Review of Non-Nucleophilic Bases in Modern Organic Synthesis. Link
-
Grokipedia. Lithium diisopropylamide. 15
-
Santa Cruz Biotechnology. Lithium Diisopropylamide (LDA) CAS 4111-54-0: A Strong Base for Organic Synthesis. Link
-
Wikipedia. Lithium diisopropylamide. Link
-
ChemicalBook. The Uses of Potassium Tert-butoxide. Link
-
Fiveable. Lda (lithium diisopropylamide) Definition - Organic Chemistry II Key Term. Link
-
Sarchem Labs. The Role of Potassium tert-Butoxide in Chemical Reactions & Synthesis. Link
-
Actylis. Potassium Tert-Butoxide - API Intermediate - TSCA (USA). Link
-
Madasu, J., et al. (2020). Potassium tert-butoxide mediated C–C, C–N, C–O and C–S bond forming reactions. RSC Advances, 10(56), 33971-33990. Link
-
Chemeurope.com. Lithium diisopropylamide. Link
-
Master Organic Chemistry. Reagent Friday: Potassium tert-butoxide [KOC(CH3)3]. Link
-
Sigma-Aldrich. Traditional Strong and Hindered Bases. Link
-
Rawsource. How do amines act as bases. Link
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Barton, D. H. R., et al. (1981). The Synthesis and Properties of a Series of Strong but Hindered Organic Bases. Journal of the Chemical Society, Chemical Communications, (22), 1136-1137. Link
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A Comparative Guide to Analytical Methods for Monitoring Sodium Propan-2-olate Reaction Progress
For researchers, scientists, and drug development professionals engaged in syntheses utilizing strong bases, the ability to monitor reaction progress in real-time is not merely a matter of convenience; it is a cornerstone of process understanding, optimization, and control. The synthesis of sodium propan-2-olate (also known as sodium isopropoxide), a common yet highly reactive alkoxide base, presents unique analytical challenges due to its moisture sensitivity and the often-opaque nature of the reaction mixture. This guide provides an in-depth, objective comparison of prevalent analytical methods for monitoring the formation of this compound, grounded in experimental data and field-proven insights.
The synthesis of this compound is typically achieved through the reaction of a sodium source, such as sodium metal or sodium hydride, with propan-2-ol (isopropanol). The progress of this reaction is critical to ensure complete conversion, minimize side reactions, and define a precise endpoint, thereby guaranteeing the quality and reactivity of the resulting alkoxide solution for downstream applications.
This guide will navigate the analytical landscape, from classical titration techniques to modern in-situ spectroscopic methods, offering a comprehensive framework for selecting the most appropriate tool for your specific research or manufacturing needs.
Choosing Your Analytical Strategy: A Decision Framework
The selection of an analytical method for monitoring the synthesis of this compound is a multi-faceted decision, contingent on factors such as the desired level of process understanding, available instrumentation, and the specific goals of the analysis (e.g., qualitative monitoring vs. precise quantification). The following diagram illustrates a general workflow for navigating this decision-making process.
Caption: Workflow for selecting an analytical method for reaction monitoring.
In-Depth Comparison of Analytical Methodologies
A thorough evaluation of the available analytical techniques reveals distinct advantages and limitations for monitoring the formation of this compound. The choice of method will ultimately depend on the specific requirements of the user, balancing the need for detailed information with practical considerations such as cost and ease of implementation.
Spectroscopic Methods for In-Situ Monitoring
In-situ (in the reaction vessel) monitoring offers the significant advantage of providing real-time data without the need for sampling, which can be problematic for the moisture-sensitive this compound. These techniques fall under the umbrella of Process Analytical Technology (PAT), a framework encouraged by regulatory bodies to enhance process understanding and control.[1][2]
Principle: FTIR spectroscopy measures the absorption of infrared radiation by a molecule's vibrational bonds.[3][4] By monitoring changes in the IR spectrum over time, one can track the disappearance of reactant functional groups and the appearance of product-related vibrations. For the synthesis of this compound, the key spectral changes involve the broad O-H stretching band of isopropanol (around 3300 cm⁻¹) diminishing as the C-O-Na bond of the alkoxide forms.
Advantages:
-
Real-time monitoring: Provides continuous data on reaction progress.[5]
-
Ease of use: Modern FTIR instruments with attenuated total reflectance (ATR) probes are relatively straightforward to implement in a laboratory or manufacturing setting.[6]
-
Rich information: Can provide insights into reaction kinetics and the formation of intermediates.[7]
Limitations:
-
Water interference: The strong absorbance of water in the mid-IR region can be a challenge, although this is less of a concern in the anhydrous conditions required for this reaction.
-
Qualitative focus: While trends are easily observed, obtaining accurate quantitative data often requires careful calibration.[8]
-
Probe fouling: The ATR crystal can become coated with solid product or impurities, affecting the signal.[9]
Principle: Raman spectroscopy is a light-scattering technique that provides information about the vibrational modes of molecules.[10] Unlike FTIR, Raman is sensitive to changes in polarizability rather than dipole moment. This makes it particularly adept at observing non-polar bonds and symmetric vibrations.
Advantages:
-
Insensitive to water: Water is a weak Raman scatterer, making this technique well-suited for aqueous or moisture-sensitive reactions.[2]
-
Versatile sampling: Fiber-optic probes allow for flexible and non-invasive in-situ measurements.[11]
-
Solid and liquid phase analysis: Can simultaneously monitor species in both the solution and solid state, which is advantageous if sodium hydride or the product precipitates.[1][12]
Limitations:
-
Fluorescence interference: Some reaction components or impurities may fluoresce, which can overwhelm the Raman signal.[2]
-
Weaker signal: The Raman effect is inherently weak, which can necessitate longer acquisition times or more powerful lasers.
-
Cost: Raman spectrometers can be more expensive than comparable FTIR systems.
Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei to provide detailed structural and quantitative information about molecules in solution.[13] For the this compound reaction, ¹H NMR can be used to monitor the disappearance of the isopropanol C-H and O-H protons and the appearance of new signals corresponding to the propan-2-olate anion.
Advantages:
-
Highly quantitative: qNMR (quantitative NMR) can provide accurate concentration data for reactants, products, and even impurities without the need for extensive calibration curves, often by using an internal standard.[12][14][15][16][17][18]
-
Rich structural information: Provides unambiguous identification of all species in the reaction mixture, including intermediates and byproducts.
-
Non-destructive: The sample can be recovered after analysis.
Limitations:
-
Cost and complexity: High-field NMR spectrometers are expensive and require specialized facilities and trained operators.
-
Slower acquisition: Acquiring a spectrum can take longer than with FTIR or Raman, which may be a limitation for very fast reactions.
-
In-situ challenges: While flow-NMR setups exist, implementing in-situ NMR monitoring is generally more complex than with spectroscopic probes.[13]
Offline Analytical Methods
Offline methods require the removal of a sample from the reaction vessel for analysis. While this introduces a time delay and potential for sample degradation due to moisture, these techniques are often more accessible and can provide highly accurate quantitative data.
Principle: GC separates volatile components of a mixture based on their partitioning between a stationary phase and a mobile gas phase. A flame ionization detector (FID) is commonly used for quantifying organic compounds. In this application, GC-FID can be used to accurately measure the concentration of the starting material, isopropanol.
Advantages:
-
High accuracy and precision: Provides reliable quantitative data on isopropanol consumption.[17][19][20]
-
Impurity analysis: Can simultaneously detect and quantify volatile impurities in the starting isopropanol or those formed during the reaction.[15]
-
Established methodology: Numerous standard methods exist for the analysis of alcohols by GC.[20]
Limitations:
-
Offline analysis: Requires sampling, which can be problematic for moisture-sensitive reactions.
-
Does not directly measure product: Tracks the reaction indirectly by monitoring reactant consumption.
-
Sample preparation: Samples may require derivatization or careful dilution before analysis.
Principle: Titration is a classic quantitative chemical analysis method where the concentration of an analyte is determined by reacting it with a solution of known concentration (the titrant).[4]
-
Acid-Base Titration: The concentration of the formed this compound, a strong base, can be determined by titrating a sample of the reaction mixture with a standardized acid solution (e.g., hydrochloric acid) to a defined endpoint, often detected with a colorimetric indicator or a pH meter.[3][4][21][22][23][24]
-
Karl Fischer Titration: This method is specific for the determination of water content and is crucial for ensuring the anhydrous conditions necessary for the synthesis and stability of this compound.
Advantages:
-
High accuracy and precision: When performed correctly, titration is a highly accurate method for quantification.
-
Low cost: Requires basic laboratory equipment.
-
Direct measurement of product (acid-base) or critical impurity (Karl Fischer).
Limitations:
-
Offline and destructive: The sample is consumed during the analysis.
-
Moisture sensitivity: Care must be taken to prevent atmospheric moisture from affecting the accuracy of the acid-base titration of the alkoxide.
-
Interference: Other basic or acidic species in the reaction mixture can interfere with the titration.
Performance Comparison of Analytical Methods
| Feature | FTIR Spectroscopy | Raman Spectroscopy | NMR Spectroscopy | Gas Chromatography (GC) | Titration (Acid-Base) |
| Monitoring Type | In-situ / Online | In-situ / Online | Primarily Offline (In-situ possible) | Offline | Offline |
| Primary Measurement | Functional Groups | Molecular Vibrations | Nuclear Spin | Analyte Concentration | Analyte Concentration |
| Quantification | Semi-quantitative (requires calibration) | Semi-quantitative (requires calibration) | Highly Quantitative | Highly Quantitative | Highly Quantitative |
| Speed | Fast (seconds) | Fast (seconds to minutes) | Slower (minutes) | Moderate (minutes) | Slow (minutes) |
| Cost | Moderate | Moderate to High | High | Moderate | Low |
| Ease of Use | Relatively Easy | Moderate | Difficult | Moderate | Easy |
| Strengths | Real-time trend analysis, good for kinetics | Insensitive to water, good for heterogeneous mixtures | Unambiguous structural information, high accuracy | Excellent for reactant consumption and impurity profiling | High accuracy, low cost |
| Weaknesses | Water interference, probe fouling | Fluorescence interference, weaker signal | High cost, complex instrumentation | Indirect measurement of product, sampling required | Destructive, sensitive to atmospheric moisture |
Experimental Protocols
In-Situ FTIR Monitoring of this compound Synthesis
This protocol outlines a general procedure for monitoring the reaction of sodium hydride with isopropanol using an in-situ FTIR probe.
Caption: Experimental workflow for in-situ FTIR monitoring.
Detailed Steps:
-
System Setup:
-
Assemble a dry, inert-atmosphere reaction vessel equipped with a mechanical stirrer, temperature probe, and a port for the in-situ ATR-FTIR probe.
-
Insert and seal the ATR probe, ensuring the crystal is submerged in the reaction medium.
-
Purge the system thoroughly with dry nitrogen or argon.
-
-
Background Acquisition:
-
Charge the reactor with anhydrous isopropanol.
-
Allow the system to reach thermal equilibrium.
-
Collect a background spectrum of the isopropanol. This will allow for the subtraction of the solvent's spectral features from subsequent measurements.
-
-
Reaction Initiation and Monitoring:
-
Begin stirring and start continuous data acquisition (e.g., one spectrum every minute).
-
Carefully add the sodium hydride in portions to control the exothermic reaction and hydrogen evolution.
-
Monitor the real-time FTIR spectra. The most prominent change will be the decrease in the broad absorbance band of the isopropanol O-H stretch (approximately 3300 cm⁻¹).
-
-
Data Analysis and Endpoint Determination:
-
Plot the absorbance of the O-H peak versus time to generate a reaction profile.
-
The reaction is considered complete when the absorbance of the O-H peak reaches a stable minimum, indicating the consumption of isopropanol.
-
Quantitative Analysis by Acid-Base Titration
This protocol describes the determination of this compound concentration in a reaction mixture.
Caption: Workflow for acid-base titration of this compound.
Detailed Steps:
-
Reagent Preparation:
-
Prepare a standardized solution of hydrochloric acid (e.g., 0.1 M HCl).
-
Prepare a phenolphthalein indicator solution (1% in ethanol).
-
-
Sample Preparation:
-
Under an inert atmosphere (e.g., in a glovebox), carefully withdraw a precise mass (e.g., 1-2 g) of the this compound reaction mixture into a pre-weighed flask.
-
Quench the sample by dissolving it in a known excess of deionized water (e.g., 50 mL). This hydrolyzes the this compound to sodium hydroxide and isopropanol.
-
-
Titration:
-
Add a few drops of phenolphthalein indicator to the sample solution.
-
Titrate the solution with the standardized HCl until the pink color disappears. Record the volume of HCl added.
-
Alternatively, use a pH meter and titrate to the equivalence point (around pH 7).
-
-
Calculation:
-
Calculate the moles of HCl used (Molarity of HCl × Volume of HCl in Liters).
-
Based on the 1:1 stoichiometry of the neutralization reaction, the moles of HCl are equal to the moles of this compound in the sample.
-
Calculate the concentration of this compound in the original reaction mixture (moles of alkoxide / mass of sample).
-
Conclusion and Recommendations
The choice of an analytical method for monitoring the synthesis of this compound is a critical decision that directly impacts process understanding and product quality.
-
For real-time, qualitative monitoring and kinetic studies , in-situ FTIR and Raman spectroscopy are powerful tools. FTIR is often more accessible, while Raman offers advantages in heterogeneous systems and is unaffected by water.
-
For highly accurate quantitative analysis and impurity profiling , offline methods such as GC and titration are the gold standard. GC is ideal for tracking the consumption of isopropanol, while acid-base titration provides a direct and cost-effective measure of the this compound concentration.
-
¹H NMR stands out for its ability to provide both unambiguous structural information and precise quantification , making it an excellent choice for detailed mechanistic studies and impurity identification, albeit at a higher cost and complexity.
Ultimately, a multi-faceted approach, potentially combining an in-situ spectroscopic technique for real-time monitoring with an offline quantitative method for calibration and final product verification, often provides the most comprehensive understanding and control over the this compound synthesis. The validation of the chosen analytical procedure should be performed in accordance with established guidelines, such as those from the International Council for Harmonisation (ICH), to ensure the reliability of the generated data.[14][25][26][27][28]
References
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Nanalysis Corp. (2019). How to Measure Alcohol Content with Benchtop qNMR. AZoM. Retrieved from [Link]
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Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
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- Thumar, R. V., Kalola, V. N., Nadpara, N. P., & Patel, P. B. (2012). A complete review of process analytical technology (PAT). International Journal of Pharmaceutical Sciences Review and Research, 17(2), 1-7.
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A Comparative Study of Sodium Alkoxides in Condensation Reactions: A Guide for Researchers
In the landscape of organic synthesis, condensation reactions stand as a cornerstone for carbon-carbon bond formation, enabling the construction of complex molecular architectures. Central to the success of many of these transformations is the choice of base. Among the plethora of available options, sodium alkoxides have carved out a significant niche due to their ready availability, diverse reactivity profiles, and tunable steric and electronic properties. This guide provides an in-depth comparative analysis of common sodium alkoxides—sodium methoxide, sodium ethoxide, and sodium tert-butoxide—in the context of widely employed condensation reactions. By delving into the underlying mechanistic principles and presenting supporting experimental data, we aim to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their synthetic endeavors.
The Fundamental Role of Sodium Alkoxides in Condensation Reactions
Condensation reactions, in their essence, involve the joining of two molecules with the elimination of a small molecule, often water or an alcohol. In the context of base-catalyzed reactions like the Claisen, Dieckmann, and Aldol condensations, the primary role of the sodium alkoxide is to act as a Brønsted-Lowry base, abstracting an α-proton from a carbonyl compound to generate a nucleophilic enolate.[1][2] The reactivity and efficacy of the alkoxide base are intrinsically linked to its structure, profoundly influencing reaction rates, equilibria, and, in some cases, the regiochemical outcome.
The general mechanism involves the formation of a resonance-stabilized enolate which then acts as the key nucleophile.[3] The choice of alkoxide can influence the position of the equilibrium in enolate formation; stronger bases will favor a higher concentration of the enolate at equilibrium.[4]
A Comparative Analysis of Common Sodium Alkoxides
The selection of a specific sodium alkoxide is a critical parameter that can dictate the success of a condensation reaction. The three most commonly employed alkoxides—sodium methoxide (NaOMe), sodium ethoxide (NaOEt), and sodium tert-butoxide (NaOt-Bu)—each possess distinct characteristics that render them suitable for different applications.
Sodium Methoxide (NaOMe) and Sodium Ethoxide (NaOEt): The Workhorses
Sodium methoxide and sodium ethoxide are the most frequently utilized alkoxides in condensation reactions due to their relatively low cost and high reactivity.[5] They are considered strong, yet relatively unhindered bases.[6]
Key Characteristics:
-
Basicity: Both are strong bases, capable of deprotonating a wide range of carbonyl compounds to form the corresponding enolates.[7]
-
Steric Hindrance: Being relatively small, they can readily access α-protons, even in moderately hindered substrates.
-
Solubility: They are typically used in their corresponding parent alcohols (methanol for NaOMe, ethanol for NaOEt) or in aprotic solvents like toluene.[8]
Performance in Condensation Reactions:
-
Claisen and Dieckmann Condensations: NaOMe and NaOEt are the traditional bases of choice for these reactions.[9][10] To prevent transesterification, a common side reaction, the alkoxide used should match the ester's alcohol group (e.g., sodium ethoxide for the condensation of ethyl esters).[11][12] The Claisen condensation of ethyl acetate with sodium ethoxide is a classic example, yielding ethyl acetoacetate.[13][14] Similarly, the Dieckmann condensation, an intramolecular version of the Claisen, is effectively promoted by these alkoxides to form five- or six-membered cyclic β-keto esters.[9][11]
-
Aldol Condensation: In aldol reactions, NaOMe and NaOEt can be used to generate the enolate nucleophile.[2] However, for substrates where self-condensation is a concern or when a high concentration of the enolate is required, stronger, more sterically hindered bases are often preferred to drive the equilibrium towards the enolate.[4][15]
Sodium tert-Butoxide (NaOt-Bu): The Bulky Powerhouse
Sodium tert-butoxide stands apart from its less hindered counterparts due to the bulky tert-butyl group. This steric bulk imparts unique reactivity and selectivity.
Key Characteristics:
-
Basicity: It is a stronger base than NaOMe and NaOEt due to the electron-donating effect of the three methyl groups on the central carbon, which increases the electron density on the oxygen atom.[16]
-
Steric Hindrance: Its significant steric bulk makes it a non-nucleophilic base. This means it is less likely to participate in unwanted side reactions, such as addition to the carbonyl group.[6]
-
Selectivity: The steric hindrance of NaOt-Bu can influence the regioselectivity of deprotonation in unsymmetrical ketones, often favoring the formation of the kinetic enolate (deprotonation at the less substituted α-carbon).
Performance in Condensation Reactions:
-
Claisen and Dieckmann Condensations: While less common than NaOMe or NaOEt, NaOt-Bu can be a valuable alternative, particularly when dealing with sensitive substrates where side reactions are a concern.[8] Its high basicity can also be advantageous in driving the reaction to completion.
-
Aldol Condensation: The non-nucleophilic nature and high basicity of NaOt-Bu make it an excellent choice for directed aldol reactions, where the complete and irreversible formation of a specific enolate is desired before the addition of the electrophilic carbonyl partner.[15] This minimizes self-condensation and allows for the controlled synthesis of cross-aldol products.
Summary of Performance Data
| Sodium Alkoxide | Basicity | Steric Hindrance | Common Applications in Condensation Reactions | Key Advantages | Potential Drawbacks |
| Sodium Methoxide (NaOMe) | Strong | Low | Claisen, Dieckmann, Aldol | Cost-effective, readily available | Can act as a nucleophile, potential for transesterification |
| Sodium Ethoxide (NaOEt) | Strong | Low | Claisen, Dieckmann, Aldol | Cost-effective, widely used | Can act as a nucleophile, potential for transesterification |
| Sodium tert-Butoxide (NaOt-Bu) | Very Strong | High | Directed Aldol, reactions with sensitive substrates | Non-nucleophilic, high basicity, favors kinetic enolates | More expensive, can be too sterically hindered for some substrates |
Experimental Protocols
Protocol 1: Claisen Condensation of Ethyl Acetate using Sodium Ethoxide
This protocol describes a classic example of the Claisen condensation to synthesize ethyl acetoacetate.
Materials:
-
Sodium metal
-
Absolute ethanol
-
Ethyl acetate, anhydrous
-
Diethyl ether, anhydrous
-
Acetic acid
-
Saturated aqueous sodium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, carefully add sodium metal to absolute ethanol to prepare a solution of sodium ethoxide.
-
Once the sodium has completely reacted, cool the solution to room temperature.
-
Add anhydrous ethyl acetate dropwise to the stirred sodium ethoxide solution over a period of 30 minutes.
-
After the addition is complete, gently heat the reaction mixture to reflux for 2 hours.
-
Cool the reaction mixture in an ice bath and acidify by the slow addition of acetic acid.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with saturated aqueous sodium chloride solution, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude ethyl acetoacetate.
Protocol 2: Dieckmann Condensation of Diethyl Adipate using Sodium Ethoxide in Toluene
This protocol illustrates a typical Dieckmann condensation to form a cyclic β-keto ester.[8]
Materials:
-
Diethyl adipate
-
Sodium ethoxide
-
Toluene, anhydrous
-
30% Hydrochloric acid
Procedure:
-
To a flask containing anhydrous toluene, add sodium ethoxide and diethyl adipate.[8]
-
Heat the mixture to reflux. The ethanol generated during the reaction can be removed by distillation.[8]
-
After the reaction is complete (monitored by TLC), cool the mixture to 30°C.[8]
-
Neutralize the reaction mixture with 30% hydrochloric acid.[8]
-
Separate the organic phase from the aqueous phase. The organic phase contains the desired cyclic β-keto ester.[8]
Visualizing Reaction Mechanisms
Claisen Condensation Mechanism
Caption: Mechanism of the base-catalyzed Claisen condensation.
Dieckmann Condensation Workflow
Caption: A generalized experimental workflow for the Dieckmann condensation.
Conclusion and Future Perspectives
The choice of sodium alkoxide in condensation reactions is a critical decision that significantly impacts reaction outcomes. While sodium methoxide and ethoxide remain the workhorses for standard Claisen and Dieckmann condensations, the sterically hindered and more basic sodium tert-butoxide offers distinct advantages in terms of selectivity and the prevention of side reactions, particularly in directed aldol additions.
As the field of organic synthesis continues to evolve, the development of more sophisticated and selective base systems is anticipated. However, the fundamental understanding of the properties and reactivity of simple, robust bases like sodium alkoxides will undoubtedly remain a cornerstone of a synthetic chemist's toolkit. Future research may focus on the development of catalytic systems that can regenerate the active base, further enhancing the efficiency and sustainability of these vital carbon-carbon bond-forming reactions. The careful consideration of the principles outlined in this guide will empower researchers to navigate the nuances of base selection and optimize their synthetic strategies for the efficient construction of valuable molecules. It is important to note that sodium alkoxides can decompose upon storage in the presence of air and moisture, and their purity should be considered for reproducible results.[17][18]
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A Comparative Guide to the Applications of Sodium Propan-2-olate in Organic Synthesis
For researchers, scientists, and professionals in drug development, the selection of an appropriate base or catalyst is a critical decision that can significantly impact the efficiency, selectivity, and overall success of a synthetic route. Among the plethora of available alkoxides, sodium propan-2-olate, also known as sodium isopropoxide, presents a unique profile of reactivity and steric properties. This guide provides an in-depth technical comparison of this compound with other common alkoxides in key organic transformations, supported by experimental data and detailed protocols to inform your experimental design.
Fundamental Properties: A Balancing Act of Basicity and Steric Hindrance
This compound (NaOiPr) occupies an intermediate position in the spectrum of common sodium alkoxides in terms of steric bulk, falling between the less hindered sodium ethoxide (NaOEt) and the significantly more hindered potassium tert-butoxide (KtBuO). This structural attribute is a primary determinant of its reactivity, influencing its performance as both a base and a nucleophile.[1][2]
Table 1: Comparison of Physicochemical Properties of Common Alkoxide Bases
| Property | Sodium Methoxide (NaOMe) | Sodium Ethoxide (NaOEt) | This compound (NaOiPr) | Potassium tert-Butoxide (KtBuO) |
| Formula | CH₃ONa | C₂H₅ONa | C₃H₇NaO | C₄H₉KO |
| Molecular Weight | 54.02 g/mol | 68.05 g/mol | 82.08 g/mol | 112.21 g/mol |
| Basicity (pKa of conj. acid) | ~15.5 | ~15.9 | ~17.1 | ~18.0 |
| Steric Hindrance | Low | Moderate | Moderate-High | High |
| Solubility | Soluble in alcohols | Soluble in alcohols | Soluble in alcohols, THF | Soluble in THF, t-BuOH |
The moderate steric hindrance of the isopropoxide group, compared to the linear ethoxide, can be advantageous in promoting elimination reactions over substitution in certain contexts, while still retaining sufficient nucleophilicity for other transformations where bulkier bases like potassium tert-butoxide might fail.[3][4]
Key Applications and Comparative Performance
Williamson Ether Synthesis: A Case for Controlled Nucleophilicity
The Williamson ether synthesis, a cornerstone of ether formation, involves the SN2 reaction between an alkoxide and a primary alkyl halide.[5] The choice of alkoxide is critical, especially when competing E2 elimination is a potential side reaction.
While less hindered alkoxides like sodium ethoxide are often effective, this compound can offer advantages in specific scenarios. Its moderate bulk can help to suppress unwanted side reactions without completely sacrificing the desired nucleophilic substitution.[6][7]
Comparative Scenario: Synthesis of Isopropyl Ethyl Ether
To synthesize isopropyl ethyl ether, two pathways are possible:
-
Pathway A: Sodium ethoxide with 2-bromopropane
-
Pathway B: this compound with bromoethane
In this case, Pathway B is generally preferred. The SN2 reaction is more efficient with a primary alkyl halide (bromoethane) and is less prone to the E2 elimination that would be a significant side reaction with the secondary alkyl halide (2-bromopropane) used in Pathway A, especially with a strong base.[8] The moderate nucleophilicity of sodium isopropoxide is well-suited for this reaction.
Caption: Williamson Ether Synthesis Pathways.
Experimental Protocol: Williamson Ether Synthesis of Benzyl Isopropyl Ether
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add 100 mL of anhydrous tetrahydrofuran (THF).
-
Carefully add 4.1 g (0.05 mol) of this compound to the THF with stirring.
-
Slowly add 6.3 g (0.05 mol) of benzyl chloride to the suspension.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and quench with 50 mL of water.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation to obtain benzyl isopropyl ether.
Dehydrohalogenation Reactions: The Influence of Steric Bulk on Regioselectivity
In dehydrohalogenation reactions, the choice of base can dictate the regiochemical outcome, leading to either the more substituted (Zaitsev) or less substituted (Hofmann) alkene. The steric hindrance of the base is a key factor in this selectivity.
-
Less hindered bases (e.g., sodium ethoxide) tend to favor the thermodynamically more stable Zaitsev product.
-
Bulky, sterically hindered bases (e.g., potassium tert-butoxide) preferentially abstract the more accessible proton, leading to the Hofmann product.[9]
This compound, with its intermediate steric profile, can provide a different product distribution compared to these extremes, often yielding a mixture of Zaitsev and Hofmann products. The exact ratio will depend on the substrate and reaction conditions.
Table 2: Regioselectivity in the E2 Elimination of 2-Bromo-2-methylbutane
| Base | Major Product | Minor Product | Approximate Ratio (Major:Minor) |
| Sodium Ethoxide (in EtOH) | 2-methyl-2-butene (Zaitsev) | 2-methyl-1-butene (Hofmann) | 71:29 |
| This compound (in i-PrOH) | 2-methyl-2-butene (Zaitsev) | 2-methyl-1-butene (Hofmann) | (Yields a mixture, ratio can vary) |
| Potassium tert-Butoxide (in t-BuOH) | 2-methyl-1-butene (Hofmann) | 2-methyl-2-butene (Zaitsev) | 72:28 |
This demonstrates that while this compound is a strong base capable of effecting elimination, its regioselectivity is less pronounced than that of the more sterically demanding potassium tert-butoxide.
Caption: Regioselectivity in E2 Elimination.
Catalysis in Transesterification for Biodiesel Production
Sodium alkoxides are widely used as catalysts in the transesterification of triglycerides for the production of biodiesel.[10] While sodium methoxide is the most commonly used catalyst in industry, the use of other alkoxides has been explored.[11]
A comparative study on the transesterification of triglycerides found that the catalytic ability of sodium methoxide is far superior to that of this compound. Sodium methoxide achieved a maximum ester yield of 83% after only 30 minutes of reaction, whereas sodium isopropoxide yielded less than 20% esters even after 3 hours under similar conditions. This significant difference in catalytic activity is attributed to the lower steric hindrance of the methoxide ion, which facilitates its interaction with the bulky triglyceride molecules.[12]
Table 3: Comparison of Catalyst Performance in Triglyceride Transesterification
| Catalyst | Reaction Time | Ester Yield |
| Sodium Methoxide | 30 min | 83% |
| This compound | 3 hours | < 20% |
This data clearly indicates that for applications in biodiesel production via transesterification, sodium methoxide is a more efficient catalyst than this compound.
Aldol and Claisen-Type Condensations
In aldol and Claisen-type condensations, a strong base is required to generate an enolate nucleophile. This compound can be an effective base for these transformations.[13][14][15][16][17]
In the Claisen-Schmidt condensation, for example, which involves the reaction of an aldehyde or ketone with an aromatic carbonyl compound, sodium hydroxide is a commonly used base.[17] However, in non-aqueous conditions or with sensitive substrates, an alkoxide base like this compound can be advantageous. Its moderate basicity and steric bulk can help to control the rate of reaction and minimize side reactions.
Experimental Protocol: Claisen-Schmidt Condensation to Synthesize Dibenzylideneacetone
-
In a round-bottom flask, dissolve 5.3 g (0.05 mol) of benzaldehyde and 1.45 g (0.025 mol) of acetone in 50 mL of isopropanol.
-
With vigorous stirring, slowly add a solution of 4.1 g (0.05 mol) of this compound in 50 mL of isopropanol.
-
Continue stirring at room temperature for 30 minutes. A yellow precipitate should form.
-
Collect the solid product by vacuum filtration and wash with cold isopropanol.
-
Recrystallize the crude product from ethanol to obtain pure dibenzylideneacetone.
When compared to sodium ethoxide in similar condensations, the choice of base can influence reaction rates and yields, although this is highly substrate-dependent. For sterically demanding substrates, the less hindered ethoxide may be more effective.
Applications in Pharmaceutical Synthesis
This compound plays a role in the synthesis of several important active pharmaceutical ingredients (APIs).
Synthesis of Ibuprofen
Several synthetic routes to ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID), have been developed. While various bases can be employed, sodium alkoxides are often used in steps involving esterification or hydrolysis.[18][19][20][21][22] Although specific industrial processes are proprietary, laboratory-scale syntheses often utilize alkoxides for these transformations.
Synthesis of Naproxen
Naproxen, another prominent NSAID, can also be synthesized using methodologies that involve alkoxide bases.[12][23][24][25][26] For instance, in esterification reactions to produce naproxen esters, which can act as prodrugs, an acid catalyst is typically used. However, in other synthetic steps, a strong, non-nucleophilic base may be required, where this compound could be a suitable candidate.
Conclusion and Future Perspectives
This compound is a versatile and valuable reagent in the organic chemist's toolkit. Its intermediate steric profile and strong basicity allow for a nuanced control over reactivity that is not always achievable with less or more hindered alkoxides.
-
In Williamson ether synthesis , it is particularly useful when reacting with primary alkyl halides to minimize competing elimination reactions.
-
In dehydrohalogenation reactions , its regioselectivity is less pronounced than that of bulkier bases, offering a different synthetic outcome.
-
For transesterification , it is significantly less active than sodium methoxide and is therefore not the preferred catalyst for biodiesel production.
-
In condensation reactions and pharmaceutical synthesis , it serves as an effective strong base, with its utility being highly dependent on the specific substrate and desired transformation.
Future research in this area will likely focus on the development of more selective and efficient catalytic systems, potentially involving modified alkoxides or their use in novel reaction media. As the demand for greener and more atom-economical synthetic methods grows, a thorough understanding of the comparative performance of reagents like this compound will be essential for the rational design of new and improved chemical processes.
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Slideshare. (n.d.). Green Chemistry Synthesis of Naproxen. [Link]
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Semantic Scholar. (n.d.). Synthesis of Naproxen Esters and Evaluation of their In vivo and In silico Analgesic and Anti-inflammatory Activities. [Link]
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An-Najah Staff. (2014). Synthesis of Naproxen pro-drugs for enhance. Journal of Chemical and Pharmaceutical Research, 6(8), 1-4. [Link]
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(n.d.). Experiment 19 — Aldol Condensation. [Link]
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Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]
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ResearchGate. (2010, May 30). Synthesis and evaluation of novel prodrugs of naproxen. [Link]
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Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. [Link]
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Chemistry LibreTexts. (2021, August 16). 4: The Aldol Condensation – Preparation of Chalcones (Experiment). [Link]
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OrgoSolver. (n.d.). Williamson Ether Synthesis (NaH + R′–X) — Alkoxide Formation, SN2 Coupling, Intramolecular Rings. [Link]
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ResearchGate. (n.d.). Phase distributions of alcohol, glycerol, and catalyst in the transesterification of soybean oil. [Link]
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An-Najah Staff. (n.d.). SYNTHESIS AND FORMULATION OF IBUPROFEN PRO-DRUGS FOR ENHANCED TRANSDERMAL ABSORPTION. [Link]
-
Celon Pharma. (n.d.). Fast Claisen condensation reaction optimization in a continuous flow reactor. [Link]
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Wikipedia. (n.d.). Williamson ether synthesis. [Link]
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SID. (n.d.). Synthesis of Ibuprofen with Modified and Economical Process as an NSAID Drug. [Link]
-
MDPI. (n.d.). Transesterification of Soybean Oil through Different Homogeneous Catalysts: Kinetic Study. [Link]
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Central College. (2019, April 11). Ibuprofen Synthesis. Synaptic. [Link]
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Scribd. (n.d.). Aldol Condensation. [Link]
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Proprep. (n.d.). Discuss the use of sodium isopropoxide in organic synthesis, particularly in alcohol deprotonation. [Link]
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Haz-Map. (n.d.). Sodium isopropoxide. [Link]
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(2012, November 14). Chemistry 211 Experiment 5. [Link]
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Organic Chemistry Portal. (n.d.). Claisen Condensation. [Link]
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Wikipedia. (n.d.). Claisen–Schmidt condensation. [Link]
-
Reddit. (2016, January 21). Why is tert-butoxide a stronger base than ethoxide? r/askscience. [Link]
-
(2020, June 13). Advantages and Disadvantages of Chemical Methods in the Elaboration of Nanomaterials. [Link]
-
The Royal Society of Chemistry. (n.d.). Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. [Link]
-
brainly.com. (2025, May 9). [FREE] Why is tert-butoxide a stronger base than sodium ethoxide?[Link]
-
ResearchGate. (n.d.). Advantages and disadvantages of different synthesis methods (Zhang et al. 2023). [Link]
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Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45. [Link]
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Reddit. (2022, March 6). Is there a reaction between Isopropyl alcohol and Sodium Oxide? r/chemistry. [Link]
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(n.d.). 73 Which Is A Better Nucleophile : Methoxide Or Tert Butoxide. [Link]
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PubMed Central. (2023, April 21). Bio-oriented synthesis of ibuprofen derivatives for enhancement efficacy in post-operative and chronic inflammatory pain models. [Link]
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ResearchGate. (n.d.). Ibuprofen: Synthesis, production and properties. [Link]
-
Coconote. (2025, November 1). E2 Regioselectivity in Elimination. [Link]
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ResearchGate. (n.d.). Transesterification of Soybean Oil with Ethanol Using Heterogeneous Catalysts Based on Hydrotalcites. [Link]
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Master Organic Chemistry. (2012, June 6). Nucleophilicity vs. Basicity. [Link]
-
Chemistry LibreTexts. (2024, September 30). 23.7: The Claisen Condensation Reaction. [Link]
-
Chemistry LibreTexts. (2023, January 22). Elimination by the E2 mechanism. [Link]
-
(2020, June 30). Making sodium isopropoxide - Sodium is not dissolving. Powered by XMB 1.9.11. [Link]
-
Quora. (2015, May 3). Why is tert-butoxide ion a stronger base than the ethoxide ion?[Link]
-
Khan Academy. (n.d.). E2 mechanism: regioselectivity. [Link]
-
Chemistry Steps. (n.d.). Zaitsev Rule – Regioselectivity of E2 Elimination with Practice. [Link]
-
OpenStax. (2023, September 20). 23.7 The Claisen Condensation Reaction. Organic Chemistry. [Link]
-
Chemistry LibreTexts. (2023, January 22). A. Elimination from 2-Bromopropane. [Link]
-
MDPI. (2023, April 12). Sodium Methoxide/Zeolite-Supported Catalyst for Transesterification of Soybean Waste Cooking Oil for Biodiesel Production. [Link]
-
ResearchGate. (n.d.). Advantages and disadvantages of different methods used for synthesis of PtNPs. [Link]
-
ResearchGate. (n.d.). Sodium Methoxide/Zeolite-Supported Catalyst for Transesterification of Soybean Waste Cooking Oil for Biodiesel Production. [Link]
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A Senior Application Scientist's Guide to Alkoxide Selection: A Cost-Benefit Analysis of Sodium Isopropoxide in Synthesis
Abstract: The selection of an appropriate base is a critical parameter in the success of many organic syntheses, directly impacting reaction efficiency, selectivity, and overall process economics. While common alkoxides like sodium methoxide and ethoxide are workhorses in the industry, more sterically hindered bases such as sodium isopropoxide (NaOi-Pr) occupy a nuanced position. This guide provides a comprehensive cost-benefit analysis of sodium isopropoxide, comparing its performance, properties, and economic viability against other frequently used alkoxide bases. We will delve into the causality behind its reactivity profile, present comparative experimental data, and offer practical protocols to empower researchers, chemists, and drug development professionals in making informed decisions for their specific synthetic challenges.
The Alkoxide Spectrum: Understanding the Players
Alkoxides are strong bases used extensively for deprotonation, catalysis in condensation reactions, and in nucleophilic substitutions.[1] Their utility stems from the alkoxide anion (RO⁻), whose reactivity is modulated by the nature of the alkyl group (R). The choice of alkoxide is not arbitrary; it is a strategic decision based on a balance of basicity, steric hindrance, and solubility.
Sodium isopropoxide is an organic compound with the formula C₃H₇NaO, typically appearing as a white to off-white solid.[2] It is produced from the reaction of sodium metal with isopropanol.[2] Its key characteristic is the secondary isopropyl group, which imparts a moderate degree of steric bulk—more than methoxide or ethoxide, but significantly less than the tertiary butyl group of tert-butoxide.[3] This intermediate steric profile is the primary determinant of its unique advantages and disadvantages.
Comparative Physicochemical Properties
A direct comparison of key properties is essential for initial base selection. The following table summarizes the characteristics of sodium isopropoxide alongside its common alternatives.
| Feature | Sodium Methoxide (NaOMe) | Sodium Ethoxide (NaOEt) | Sodium Isopropoxide (NaOi-Pr) | Potassium tert-Butoxide (KOt-Bu) |
| Formula | CH₃ONa | C₂H₅ONa | (CH₃)₂CHONa | (CH₃)₃CONa |
| Molar Mass ( g/mol ) | 54.02 | 68.05 | 82.08 | 112.21 |
| pKa (conjugate acid) | ~15.5 (Methanol) | ~15.9 (Ethanol) | ~17.1 (Isopropanol) | ~18.0 (tert-Butanol) |
| Steric Profile | Low | Low | Moderate[3] | High |
| Typical Form | White Powder | White Powder | White to off-white solid[2] | White Powder |
| Key Characteristic | Highly reactive, strong nucleophile | Similar to NaOMe, slightly less reactive | Moderately hindered, strong base | Very strong, non-nucleophilic base |
Performance in Key Synthetic Applications: A Cost-Benefit Deep Dive
The true value of a reagent is revealed in its application. The choice between sodium isopropoxide and its alternatives is often a trade-off between reactivity, selectivity, and cost.
Case Study 1: Transesterification (Biodiesel Production)
Transesterification is a cornerstone of biodiesel production, where triglycerides react with an alcohol in the presence of a catalyst to form fatty acid alkyl esters.[4] While sodium methoxide is an industry standard due to its high reactivity and low cost, the performance of other alkoxides is instructive.[5][6]
Experimental Data Synopsis: A comparative study on transesterification highlights the significant impact of the alkoxide's alkyl group.[5]
| Catalyst | Reaction Time | Maximum Ester Yield |
| Sodium Methoxide | 30 minutes | 83% |
| Sodium Isopropoxide | > 3 hours | < 20% |
Analysis: The data clearly indicates that sodium methoxide is far superior in this application. The lower reactivity of sodium isopropoxide is attributed to its increased molecular complexity and the higher covalence between the sodium and oxygen atoms, which hinders its participation in the reaction.[5]
Case Study 2: Condensation Reactions & Selective Deprotonation
In contrast to transesterification, there are scenarios where moderated reactivity and increased steric hindrance are advantageous. In reactions like aldol or Claisen condensations, the choice of base can influence which proton is abstracted, thereby directing the reaction toward a specific product (kinetic vs. thermodynamic control).
Causality & Rationale:
-
Sodium Methoxide/Ethoxide: These small, highly reactive bases can act as nucleophiles, potentially leading to side reactions. Their low steric bulk may result in poor selectivity when multiple acidic protons are present.
-
Potassium tert-Butoxide: Its extreme bulk makes it a poor nucleophile, which is excellent for preventing side reactions.[7] It is highly effective at forming the kinetic enolate by abstracting the less sterically hindered proton.
-
Sodium Isopropoxide: It occupies a middle ground. Its moderate bulk can offer better selectivity than methoxide without the extreme hindrance (and often higher cost) of tert-butoxide.[3] It can be the optimal choice when a substrate is sensitive to the nucleophilicity of NaOMe but does not require the powerful, non-nucleophilic nature of KOt-Bu. For example, it is used in the preparation of an intermediate for the non-steroidal anti-inflammatory drug, ibuprofen.
Economic Analysis: Beyond the Sticker Price
A holistic cost analysis must extend beyond the price per kilogram of the reagent.
-
Reagent Cost: Sodium methoxide is generally the most cost-effective alkoxide, benefiting from large-scale production for the biodiesel industry.[6] Sodium isopropoxide is typically more expensive due to the higher cost of isopropanol and lower production volumes.
-
Reaction Efficiency: As seen in the transesterification example, a cheaper reagent that gives a poor yield is economically inefficient. The cost-per-mole of product is the relevant metric.
-
Downstream Processing: A selective reaction minimizes the formation of impurities and side products. This translates directly into lower costs for chromatographic separation, crystallization, and solvent use.
-
Waste Disposal: Fewer side products mean less chemical waste, reducing disposal costs and improving the environmental footprint of the process.
Decision-Making Framework & Practical Guidance
Selecting the right alkoxide requires a systematic approach. The following flowchart provides a logical framework for this decision process.
Caption: Decision tree for selecting an appropriate alkoxide base.
Experimental Protocols: A Comparative Workflow
To illustrate the practical application, we provide a general protocol for an aldol condensation, a reaction highly dependent on the choice of base.
Protocol 1: Aldol Condensation using Sodium Isopropoxide
Objective: To synthesize an α,β-unsaturated ketone via an aldol condensation reaction using sodium isopropoxide as a moderately hindered base to favor a specific enolization pathway.
Materials:
-
Ketone (e.g., 2-pentanone)
-
Aldehyde (e.g., benzaldehyde)
-
Sodium isopropoxide
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer.
-
Reagent Loading: Under a positive pressure of nitrogen, charge the flask with anhydrous THF (10 volumes) and the ketone (1.0 equivalent).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Slowly add sodium isopropoxide (1.1 equivalents) portion-wise, ensuring the internal temperature does not exceed 5 °C. The causality here is critical: slow addition to a cooled solution prevents runaway reactions and minimizes side-product formation.
-
Enolization: Stir the mixture at 0 °C for 1 hour to allow for complete enolate formation.
-
Aldehyde Addition: Add the aldehyde (1.05 equivalents) dropwise via syringe, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.
-
Quenching: Cool the reaction back to 0 °C and slowly quench by adding saturated aqueous NH₄Cl solution. This step neutralizes the remaining base and protonates the alkoxide product. Caution: Sodium isopropoxide reacts vigorously with water; a slow, controlled quench is essential for safety.[2]
-
Workup: Transfer the mixture to a separatory funnel, add ethyl acetate, and separate the layers. Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Protocol 2: Comparative Aldol Condensation using Sodium Methoxide
This protocol would follow the same steps as above, with the substitution of sodium methoxide (1.1 equivalents) for sodium isopropoxide.
Expected Observational Differences:
-
Reaction Rate: The reaction with sodium methoxide may proceed faster due to its higher reactivity.
-
Product Distribution: The key difference would likely be in the product distribution. With an unsymmetrical ketone like 2-pentanone, sodium methoxide might produce a mixture of products resulting from deprotonation at both the C1 and C3 positions. The moderate steric bulk of sodium isopropoxide would be expected to favor deprotonation at the less hindered C1 methyl group, leading to a higher yield of the desired linear condensation product over the branched alternative. This self-validating system, where the product ratio itself confirms the base's selectivity, is a cornerstone of robust process development.
Conclusion
Sodium isopropoxide is a valuable tool in the synthetic chemist's arsenal, but it is not a universal solution. Its utility is defined by a cost-benefit trade-off rooted in its moderate steric hindrance.
-
Benefit-Driven Scenarios: In complex syntheses, particularly in pharmaceutical and fine chemical production, where selectivity is paramount to avoid costly purification and improve yields of a specific isomer, the higher initial cost of sodium isopropoxide is often justified.[8]
-
Cost-Driven Scenarios: For high-volume, low-margin applications like bulk transesterification, or in syntheses where selectivity is not a concern, the high reactivity and low cost of sodium methoxide or ethoxide make them the superior economic choice.[5]
Ultimately, the decision to use sodium isopropoxide should be data-driven, weighing the reagent's cost against its potential to enhance selectivity, simplify downstream processing, and ultimately lower the cost-per-mole of the final, purified product.
References
-
Sodium Isopropoxide. SYMAX LABORATORIES. [Link]
-
Ester yields of sodium isopropoxide and sodium methoxide. ResearchGate. [Link]
-
Discuss the use of sodium isopropoxide in organic synthesis, particularly in alcohol deprotonation. Proprep. [Link]
-
Is Sodium Isopropoxide a "bulky base"? Reddit. [Link]
-
Butanolysis: Comparison of potassium hydroxide and potassium tert-butoxide as catalyst for biodiesel preparing from rapeseed oil. PubMed. [Link]
-
Sodium Methoxide Manufacturing Cost Analysis Report 2025. IMARC Group. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Sodium Propan-2-olate
For researchers and professionals in the fast-paced world of drug development and scientific research, meticulous laboratory safety and chemical handling are not just procedural formalities—they are the bedrock of innovation and personal well-being. This guide provides an in-depth, procedural framework for the safe and compliant disposal of sodium propan-2-olate (also known as sodium isopropoxide), a common but highly reactive reagent. Our commitment is to empower you with the knowledge to manage this chemical confidently and safely, from the moment it becomes waste to its final disposal.
Understanding the Risks: The Chemical Profile of this compound
This compound (C₃H₇NaO) is a powerful base frequently used in organic synthesis for deprotonation and base-catalyzed reactions.[1][2] However, its utility is matched by its significant hazards. It is a flammable solid that is highly sensitive to moisture and air.[3][4] The primary danger lies in its violent reaction with water, which produces flammable isopropyl alcohol and corrosive sodium hydroxide.[1] This reactivity necessitates stringent handling and disposal protocols to prevent fires, explosions, and chemical burns.[1][5]
Key Hazards at a Glance:
| Hazard | Description | Primary Mitigation Strategy |
| Reactivity with Water | Reacts violently with water and moisture, generating heat, flammable isopropyl alcohol, and corrosive sodium hydroxide.[1] | Strict exclusion of water and moisture during handling and storage. Controlled quenching as a disposal pretreatment. |
| Flammability | Flammable solid that can self-heat and potentially catch fire.[4] | Store away from ignition sources. Use non-sparking tools and explosion-proof equipment.[6][7] |
| Corrosivity | Causes severe skin burns and serious eye damage upon contact.[3][5] | Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves and safety goggles/face shield. |
| Inhalation Hazard | Inhalation of dust may cause respiratory irritation and corrosive injuries to the upper respiratory tract.[1][5] | Handle in a well-ventilated area, preferably within a chemical fume hood.[3] |
The Disposal Workflow: A Step-by-Step Procedural Guide
The proper disposal of this compound is a multi-step process that prioritizes safety through controlled neutralization before it enters the hazardous waste stream. Never dispose of untreated this compound directly.
Immediate Safety and Personal Protective Equipment (PPE)
Before beginning any disposal procedure, ensure you are in a controlled environment, typically a chemical fume hood, and are wearing the appropriate PPE.
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (nitrile rubber is a suitable option).[3]
-
Body Protection: A flame-retardant lab coat.
-
Emergency Equipment: Have a Class D dry powder fire extinguisher, sand, or soda ash readily available. Do not use water or foam extinguishers. [3][5]
Small-Scale Disposal (Residual amounts, e.g., rinsing glassware)
For small, residual amounts of this compound, a careful quenching process is required.
Experimental Protocol: Quenching of Residual this compound
-
Inert Atmosphere: If possible, conduct the initial steps under an inert atmosphere (e.g., nitrogen or argon) to minimize reaction with air.
-
Initial Quench with Isopropanol: Slowly and cautiously add anhydrous isopropanol to the container with the this compound residue. The reaction should be mild as isopropanol is the corresponding alcohol.
-
Progressive Quenching: Once the initial reaction subsides, slowly add ethanol, followed by methanol. This gradual progression to more reactive alcohols helps to control the reaction rate.[8]
-
Final Quench with Water: After the reaction with methanol has completely ceased, very slowly add water dropwise. Be prepared for some heat and gas evolution.[9]
-
Neutralization: Check the pH of the resulting solution. It will be highly basic. Neutralize the solution with a dilute acid (e.g., hydrochloric acid or sulfuric acid) until the pH is between 6 and 8.
-
Waste Collection: The final, neutralized aqueous solution can then be collected in a designated aqueous hazardous waste container.
Large-Scale Disposal (Unused or expired product)
For larger quantities of this compound, attempting to quench in the lab is highly discouraged due to the potential for a large, uncontrollable exothermic reaction.
-
Secure and Label: Ensure the container is tightly sealed, properly labeled as "Reactive Hazardous Waste: this compound," and stored in a cool, dry, well-ventilated area away from incompatible materials like water, acids, and oxidizing agents.[3][6]
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department for guidance and to arrange for professional hazardous waste disposal.[10][11] They have the expertise and equipment to handle and transport reactive waste safely.
-
Waste Manifest: Follow all institutional and regulatory procedures for documenting the hazardous waste, including completing a hazardous waste manifest if required.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
Spill and Emergency Procedures
In the event of a spill or accidental release, immediate and correct action is crucial.
-
Evacuate: Evacuate all personnel from the immediate spill area.[6]
-
Ventilate: Ensure the area is well-ventilated.
-
Ignition Sources: Remove all sources of ignition.[6]
-
Containment: For a dry spill, do not use water.[5] Carefully sweep up the material with non-sparking tools and place it in a dry, sealed container for disposal.[6][7] Avoid creating dust.[6]
-
Decontamination: Decontaminate the spill area with a dry, inert absorbent material like sand or vermiculite.
-
First Aid:
-
Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek immediate medical attention.[3]
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[3]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Drink plenty of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][5]
-
Regulatory Compliance
The disposal of this compound falls under regulations for hazardous waste. In the United States, the Environmental Protection Agency (EPA) classifies wastes based on characteristics such as ignitability, corrosivity, and reactivity.[12][13] this compound waste is considered a reactive hazardous waste (D003) due to its violent reaction with water.[12][14] It is the responsibility of the waste generator to ensure that this waste is properly identified, managed, and disposed of in accordance with all federal, state, and local regulations.[12][13]
Conclusion: A Culture of Safety
The safe disposal of this compound is a critical component of laboratory safety. By understanding its chemical properties, adhering to established protocols, and preparing for emergencies, you contribute to a safer research environment for yourself and your colleagues. This guide serves as a comprehensive resource, but it is essential to supplement it with your institution's specific safety guidelines and to always consult with your EHS department when in doubt.
References
-
Gelest, Inc. (2015, August 24). SODIUM ISOPROPOXIDE, 20% in tetrahydrofuran. Retrieved from [Link]
-
Haz-Map. Sodium isopropoxide - Hazardous Agents. Retrieved from [Link]
-
Alfa Aesar. (2024, February 24). SAFETY DATA SHEET - Sodium isopropoxide. Retrieved from [Link]
-
Purdue University. Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
Tetra Tech. (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1980, May 2). Reactivity Characteristic Background Document. Retrieved from [Link]
-
University of Washington Environmental Health & Safety. Alkali Metals SOP. Retrieved from [Link]
-
U.S. Environmental Protection Agency. Treatment Of Reactive Wastes At Hazardous Waste Landfills. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2022, December 31). Safely quenching sodium? Retrieved from [Link]
-
Hamilton College. Chemical Waste Disposal Guidelines. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2024, March 28). Hazardous Waste Characteristics. Retrieved from [Link]
-
EPFL. PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. Retrieved from [Link]
-
Oregon State University Environmental Health and Safety. Quenching and Disposal of Water Reactive Alkali Metals. Retrieved from [Link]
-
University of Wisconsin-Milwaukee. (2018, March 5). Sodium-quench-reaction-gone-bad.pdf. Retrieved from [Link]
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A Senior Application Scientist's Guide to Handling Sodium Propan-2-olate: Beyond the Manual
In the landscape of drug discovery and organic synthesis, reagents like Sodium propan-2-olate (also known as sodium isopropoxide) are workhorses.[1][2] They are potent nucleophiles and strong bases, essential for reactions such as deprotonations and base-catalyzed condensations.[2][3][4] However, its utility is matched by its hazardous nature. This guide moves beyond a simple checklist of personal protective equipment (PPE). It provides a holistic operational framework grounded in the chemical's inherent reactivity, ensuring that your handling protocols are not just procedures to be followed, but a self-validating system of safety and experimental integrity.
The "Why": Deconstructing the Reactivity of this compound
Understanding why specific precautions are necessary is the bedrock of laboratory safety. This compound is not hazardous in a passive sense; it is aggressively reactive.
-
Extreme Moisture Sensitivity: The primary hazard stems from its violent reaction with water.[4][5] Upon contact with moisture—even humidity in the ambient air—it rapidly hydrolyzes to form sodium hydroxide (a corrosive base) and isopropanol (a flammable alcohol).[3] This reaction is highly exothermic and can generate enough heat to ignite the flammable isopropanol.
-
Spontaneous Combustion (Pyrophoricity): The solid is classified as self-heating and may catch fire upon exposure to air.[5][6] This property, combined with its water reactivity, makes it a significant fire risk.
-
Corrosivity: As a strong alkoxide, it is inherently corrosive. Direct contact will cause severe chemical burns to the skin and can lead to permanent eye damage.[3][4][6] Inhalation of the dust can cause corrosive damage to the entire respiratory tract.[3]
Therefore, our entire safety protocol is designed around a single, core principle: absolute isolation of the reagent from the environment (air and moisture) and from personnel.
Essential Arsenal: PPE and Engineering Controls
Your choice of PPE and laboratory setup is your first and most critical line of defense. These are non-negotiable elements for any work involving this compound.
Engineering Controls: Your Primary Barrier
-
Inert Atmosphere: All handling of solid this compound must be performed under an inert atmosphere, such as within a glovebox purged with nitrogen or argon. This is the most effective way to prevent its reaction with air and moisture.[7]
-
Chemical Fume Hood: If a glovebox is unavailable, work must be conducted in a well-ventilated chemical fume hood with a robust flow rate.[6][8] While this protects against inhalation, it does not protect the reagent from atmospheric moisture. Therefore, techniques for handling air-sensitive reagents (e.g., Schlenk lines, positive nitrogen pressure) are mandatory.
-
Safety Infrastructure: An emergency eyewash station and safety shower must be immediately accessible and verified to be functional before work begins.[8][9]
Personal Protective Equipment (PPE): The Last Line of Defense
Your PPE is not a substitute for proper engineering controls but a crucial final barrier to prevent exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene Rubber Gloves | Provides a barrier against skin contact. Inspect gloves for any signs of degradation or punctures before use.[6][9] Consider double-gloving for added protection during transfers. |
| Eye & Face Protection | Chemical Safety Goggles & Full-Face Shield | Goggles provide a seal against dust and splashes. A face shield worn over goggles is mandatory to protect the entire face from splashes during solution preparation or transfers.[8][9] Contact lenses should not be worn.[9] |
| Body Protection | Flame-Resistant Laboratory Coat & Long-Sleeved Clothing | A flame-resistant (FR) lab coat is essential due to the fire hazard. Long-sleeved clothing protects the skin from accidental contact.[6] |
| Respiratory Protection | NIOSH-Approved Respirator | While engineering controls should prevent inhalation, a respirator with appropriate cartridges for organic vapors and particulates should be available for emergency situations like a large spill.[9][10] |
Operational Protocol: A Step-by-Step Workflow
This protocol outlines the critical steps for safely handling this compound, from container retrieval to reaction quenching.
Caption: Workflow for handling this compound.
-
Preparation:
-
Handling and Transfer:
-
Allow the reagent container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Under a positive flow of inert gas, carefully weigh the required amount of the solid, avoiding the creation of dust.[11]
-
Immediately and securely close the main reagent container.[5]
-
Add the weighed solid to the anhydrous solvent in the reaction vessel. Never add solvent to the solid, as the initial reaction can be vigorous.
-
-
Cleanup:
-
Decontaminate any tools (spatulas, weigh boats) by carefully rinsing them with an anhydrous alcohol like isopropanol before washing with water.
-
Slowly and carefully quench any residual reagent by adding it to a beaker of isopropanol with stirring.
-
Dispose of all contaminated materials, including gloves and weigh boats, into a designated, clearly labeled hazardous waste container.[5][6]
-
Emergency Response: Managing Spills and Exposures
Rapid and correct response is critical to mitigating harm.
Spill Response
-
Alert & Evacuate: Immediately alert personnel in the vicinity and evacuate the immediate area.[12]
-
Isolate & Ventilate: If safe to do so, eliminate all ignition sources.[11][13] Ensure ventilation is maximized.
-
Cleanup (Only if trained):
-
Don appropriate PPE, including respiratory protection if necessary.[14]
-
Cover the spill with an inert absorbent material like dry sand or soda ash.[8]
-
Using non-sparking tools, carefully sweep the material into a dry, sealable container.[9][12]
-
Label the container as "Hazardous Waste: this compound Spill Debris" and arrange for proper disposal.[12][15]
-
First Aid for Exposure
-
Inhalation: Move the affected person to fresh air immediately.[11][16] If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth) and seek immediate medical attention.[8][11]
-
Skin Contact: Do not use water initially. Brush off as much solid material as possible, then immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[11][16] Seek immediate medical attention.[6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15-30 minutes, lifting the upper and lower eyelids occasionally.[6][11][17] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[6][8] If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person.[11] Call a poison control center or doctor immediately.[6]
Disposal Plan: A Cradle-to-Grave Approach
All waste generated from handling this compound is considered hazardous.[5]
-
Solid Waste: Contaminated gloves, weigh boats, paper towels, and absorbent materials must be placed in a sealed, clearly labeled hazardous waste container.
-
Liquid Waste: Quenched solutions and reaction mixtures should be collected in a separate, labeled hazardous waste container compatible with corrosive and flammable materials.
-
Empty Containers: Empty reagent containers should be triple-rinsed with an appropriate anhydrous solvent (like isopropanol). The rinsate must be collected as hazardous waste. Puncture the container to prevent reuse before disposal.[11]
By adhering to these principles and protocols, you can harness the synthetic power of this compound while upholding the highest standards of laboratory safety.
References
-
Gelest, Inc. (2015, August 24). SODIUM ISOPROPOXIDE, 20% in tetrahydrofuran - Safety Data Sheet. Retrieved from [Link]
-
Haz-Map. Sodium isopropoxide - Hazardous Agents. Retrieved from [Link]
-
Fisher Scientific. (2024, February 24). Sodium isopropoxide - SAFETY DATA SHEET. Retrieved from [Link]
-
RMG/Safety & Environmental Units. Issue/Revision Date F.7.6.2699. Retrieved from [Link]
-
Proprep. Discuss the use of sodium isopropoxide in organic synthesis, particularly in alcohol deprotonation. Retrieved from [Link]
-
Fisher Scientific. SAFETY DATA SHEET - Propan-2-ol. Retrieved from [Link]
-
Material Safety Data Sheet. (2014, June 23). Retrieved from [Link]
-
Centers for Disease Control and Prevention (NIOSH). First Aid Procedures for Chemical Hazards. Retrieved from [Link]
-
Chemical Suppliers. SAFETY DATA SHEET PROPAN-2-OL TECH. Retrieved from [Link]
-
Environment, Health and Safety - University of Colorado Boulder. 5.4.1.1 Incidental Spill Cleanup Procedures. Retrieved from [Link]
-
Guidance for Hazardous Waste Spill Cleanup in Laboratories. Retrieved from [Link]
-
Renishaw. Propan-2-ol, GPR (iso-propyl alcohol). Retrieved from [Link]
-
American Chemical Society. Guide for Chemical Spill Response. Retrieved from [Link]
-
Eazy-Clean. (2024, July 24). How to Clean Up a Chemical Spill: Quick and Easy Methods. Retrieved from [Link]
-
Lone Star Hazmat. (2022, November 28). Tips For Handling Chemical Spill Cleanup In The Workplace. Retrieved from [Link]
-
Chemistry For Everyone. (2025, June 19). What First Aid Measures Should Be Taken If Exposed To Sodium Hydroxide?. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
